4-(2-Carboxyvinyl)benzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
4-[(E)-2-carboxyethenyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O4/c11-9(12)6-3-7-1-4-8(5-2-7)10(13)14/h1-6H,(H,11,12)(H,13,14)/b6-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAEJSGLKJYIYTB-ZZXKWVIFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19675-63-9 | |
| Record name | 4-(2-carboxyvinyl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.277 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-(2-Carboxyvinyl)benzoic Acid: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(2-Carboxyvinyl)benzoic acid, also known by its IUPAC name 4-[(E)-2-carboxyethenyl]benzoic acid and often referred to as 4-carboxycinnamic acid, is a bifunctional organic compound that has garnered significant interest in the fields of materials science, supramolecular chemistry, and organic synthesis. Its rigid, conjugated structure, featuring a benzoic acid moiety linked to an acrylic acid via a vinyl bridge, provides a unique platform for the rational design of advanced materials with tailored properties.[1]
This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed spectroscopic analysis, a validated synthesis protocol, and a discussion of its current and potential applications, with a particular focus on its role as a versatile building block in the construction of Metal-Organic Frameworks (MOFs).
Physicochemical Properties
The distinct molecular architecture of this compound, with two carboxylic acid groups offering different spatial orientations, governs its physical and chemical behavior.
| Property | Value | Source |
| CAS Number | 19675-63-9 | [1] |
| Molecular Formula | C₁₀H₈O₄ | [2] |
| Molecular Weight | 192.17 g/mol | [2] |
| Melting Point | >300 °C | [3] |
| Appearance | White to off-white crystalline powder | [1] |
| Solubility | Sparingly soluble in water; soluble in organic solvents such as DMSO, DMF, and methanol.[1][4] | |
| pKa | Estimated to be similar to benzoic acid (pKa ≈ 4.2), with two distinct dissociation constants for the two carboxylic acid groups. |
Spectroscopic Characterization
A thorough understanding of the spectroscopic signature of this compound is essential for its identification and characterization in various applications.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra of trans-4-(2-carboxyvinyl)benzoic acid, typically recorded in deuterated methanol (Methanol-d₄), provide detailed information about its molecular structure.[5]
¹H NMR (Methanol-d₄): The proton NMR spectrum is characterized by distinct signals corresponding to the aromatic, vinylic, and carboxylic acid protons. The coupling constants of the vinylic protons are indicative of the trans configuration of the double bond.
¹³C NMR (Methanol-d₄): The carbon NMR spectrum displays signals for the two non-equivalent carboxyl carbons, the aromatic carbons, and the vinylic carbons, confirming the overall carbon framework of the molecule.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of this compound exhibits characteristic absorption bands that are indicative of its functional groups.[6]
-
O-H Stretch: A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the hydrogen-bonded O-H stretching of the carboxylic acid dimer.[7]
-
C=O Stretch: A strong, sharp absorption peak around 1700-1680 cm⁻¹ corresponds to the C=O stretching vibration of the conjugated carboxylic acid.[7]
-
C=C Stretch: Absorption bands in the region of 1625-1640 cm⁻¹ are attributed to the C=C stretching of the vinyl group and the aromatic ring.
-
C-O Stretch: A prominent band between 1320 and 1210 cm⁻¹ is assigned to the C-O stretching of the carboxylic acid group.[7]
UV-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of this compound in solution is expected to show strong absorption bands in the ultraviolet region, arising from the π-π* transitions within the extended conjugated system. By analogy to benzoic acid, which has absorption maxima around 230 nm and 274 nm, this compound is predicted to have similar absorption bands, likely red-shifted due to the extended conjugation of the carboxyvinyl group.[8]
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the Knoevenagel-Doebner condensation. This reaction involves the condensation of 4-formylbenzoic acid with malonic acid in the presence of a basic catalyst, typically pyridine with a catalytic amount of piperidine.[1][9]
Caption: Knoevenagel-Doebner synthesis of this compound.
Detailed Experimental Protocol: Knoevenagel-Doebner Synthesis
This protocol outlines a typical laboratory-scale synthesis of this compound.
Materials:
-
4-Formylbenzoic acid
-
Malonic acid[10]
-
Pyridine[10]
-
Piperidine[10]
-
Hydrochloric acid (concentrated)
-
Deionized water
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 4-formylbenzoic acid and malonic acid (typically in a 1:1.1 molar ratio) in pyridine.[11]
-
Add a catalytic amount of piperidine (a few drops) to the reaction mixture.[11]
-
Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[12]
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to precipitate the product.
-
Collect the white precipitate by vacuum filtration and wash thoroughly with cold deionized water to remove any remaining pyridine and other impurities.
-
Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain pure this compound.
-
Dry the purified product under vacuum.
Reactivity and Applications
The dual carboxylic acid functionality and the rigid, conjugated backbone of this compound make it a highly valuable component in the construction of supramolecular architectures and functional materials.
Metal-Organic Frameworks (MOFs) and Coordination Polymers
The primary application of this compound is as an organic linker in the synthesis of MOFs and coordination polymers.[1] The ability of its two carboxylate groups to coordinate with metal ions or clusters leads to the formation of extended, porous crystalline networks. The rigidity and defined geometry of the linker allow for precise control over the resulting framework's topology and pore environment.
MOFs constructed from this linker have shown promise in various applications, including:
-
Gas Storage and Separation: The high surface area and tunable pore sizes of these MOFs make them excellent candidates for the storage of gases like hydrogen and methane, as well as for the separation of gas mixtures.
-
Catalysis: The porous nature of the frameworks allows for the encapsulation of catalytically active species, leading to size-selective and shape-selective catalysts.
-
Sensing: The luminescence properties of some MOFs incorporating this linker can be modulated by the presence of specific analytes, enabling their use as chemical sensors.
Caption: Role of this compound in MOF synthesis.
Safety and Handling
This compound should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use. General safety measures include:
-
Wearing personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat.
-
Working in a well-ventilated area or a fume hood to avoid inhalation of dust.
-
Avoiding contact with skin and eyes.
Conclusion
This compound is a versatile and valuable building block in modern chemistry. Its well-defined structure, coupled with its dual functionality, provides a powerful tool for the design and synthesis of advanced materials with a wide range of applications. The continued exploration of its properties and reactivity is expected to lead to the development of new and innovative materials for addressing challenges in energy, environment, and health.
References
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- Pawar, H. S., Wagha, A. S., & Lali, A. M. (n.d.). Triethylamine: A Potential N-Base Surrogate for Pyridine in Knoevenagel Condensation of Aromatic Aldehyde and Malonic Acid. New Journal of Chemistry.
- ELDICO Scientific AG. (n.d.). Key publications.
- Zhao, L., Tu, Y., & Guo, Y. (2017). Synthesis of Cinnamic Acid Derivatives. Atlantis Press.
- INDOFINE Chemical Company, Inc. (n.d.). 4-CARBOXYCINNAMIC ACID | 19675-63-9.
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- Frontiers. (2018). Microwave-Assisted Knoevenagel-Doebner Reaction: An Efficient Method for Naturally Occurring Phenolic Acids Synthesis. Frontiers in Chemistry.
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- Moodle@Units. (2001). X-ray Diffraction III: Pharmaceutical Applications.
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- Doc Brown's Chemistry. (n.d.). infrared spectrum of benzoic acid.
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- Wikipedia. (n.d.). Knoevenagel condensation.
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- PubMed. (2012). FT-IR, FT-Raman, NMR and UV-vis spectra, vibrational assignments and DFT calculations of 4-butyl benzoic acid.
- The Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids.
- Spectroscopy Online. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids.
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(E)-4-(2-Carboxyvinyl)benzoic Acid: A Technical Guide for Advanced Research and Development
CAS Number: 19675-63-9
Abstract: This technical guide provides an in-depth overview of (E)-4-(2-carboxyvinyl)benzoic acid, also known as 4-carboxycinnamic acid. Intended for researchers, scientists, and drug development professionals, this document covers the compound's fundamental properties, synthesis, and key applications. Emphasis is placed on its role as a versatile organic linker in the construction of metal-organic frameworks (MOFs) and its emerging potential as a quorum sensing inhibitor in the context of antimicrobial drug discovery. This guide synthesizes technical data with practical insights to support advanced research and development efforts.
Introduction and Physicochemical Properties
(E)-4-(2-carboxyvinyl)benzoic acid is a bifunctional organic compound characterized by a rigid, conjugated system containing two carboxylic acid groups. This unique molecular architecture makes it a valuable building block in materials science and a compound of interest in medicinal chemistry.[1] Its structure features a benzoic acid moiety linked to an acrylic acid group via a trans-configured vinyl bridge.
Table 1: Physicochemical Properties of (E)-4-(2-carboxyvinyl)benzoic Acid
| Property | Value | Source(s) |
| CAS Number | 19675-63-9 | [2][3][4][5] |
| Molecular Formula | C₁₀H₈O₄ | [4][5] |
| Molecular Weight | 192.17 g/mol | [4][5] |
| IUPAC Name | (E)-4-(2-carboxyvinyl)benzoic acid | [2] |
| Synonyms | 4-Carboxycinnamic acid, 4-[(E)-2-carboxyethenyl]benzoic acid, p-carboxycinnamic acid | [2][4] |
| Physical Form | Solid | |
| Purity | Typically ≥95% | [2] |
Synthesis of (E)-4-(2-carboxyvinyl)benzoic Acid
The synthesis of (E)-4-(2-carboxyvinyl)benzoic acid is most commonly achieved through a Knoevenagel condensation reaction. This method involves the reaction of 4-formylbenzoic acid with malonic acid in the presence of a basic catalyst, such as pyridine and a small amount of piperidine, followed by decarboxylation. This approach is favored for its reliability and stereoselectivity, predominantly yielding the (E)-isomer.
Experimental Protocol: Knoevenagel Condensation
This protocol is adapted from established procedures for the synthesis of analogous cinnamic acid derivatives.
Materials:
-
4-formylbenzoic acid
-
Malonic acid
-
Pyridine
-
Piperidine
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized water
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 4-formylbenzoic acid (1 equivalent) and malonic acid (1.5-2 equivalents).
-
Add pyridine as the solvent, ensuring all solids are dissolved.
-
Add a catalytic amount of piperidine (a few drops) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly pour the cooled reaction mixture into a beaker containing a stirred solution of concentrated HCl and ice. This will neutralize the pyridine and precipitate the crude product.
-
Collect the solid precipitate by vacuum filtration and wash thoroughly with cold deionized water to remove any remaining pyridine and unreacted malonic acid.
-
Dry the crude product.
-
Recrystallize the crude solid from a suitable solvent system, such as ethanol/water, to yield pure (E)-4-(2-carboxyvinyl)benzoic acid as a white to off-white solid.
Causality of Experimental Choices:
-
The use of pyridine as both a solvent and a base facilitates the deprotonation of malonic acid, forming the nucleophilic enolate required for the condensation.
-
Piperidine is a stronger base than pyridine and serves as a more effective catalyst to initiate the condensation.
-
The acidic workup is crucial for the precipitation of the carboxylic acid product, which is soluble in the basic reaction medium as its carboxylate salt.
-
Recrystallization is a standard and effective method for purifying the final product from any side products or unreacted starting materials.
Caption: Knoevenagel condensation workflow for the synthesis of (E)-4-(2-carboxyvinyl)benzoic acid.
Spectroscopic Characterization
The structural identity and purity of (E)-4-(2-carboxyvinyl)benzoic acid are confirmed through various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra provide detailed information about the molecular structure.
Table 2: ¹H and ¹³C NMR Data for (E)-4-(2-carboxyvinyl)benzoic acid in Methanol-d₄
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H NMR | 7.95 | d | 2H, Ar-H |
| 7.65 | d | 2H, Ar-H | |
| 7.55 | d | 1H, Vinyl-H | |
| 6.45 | d | 1H, Vinyl-H | |
| ¹³C NMR | 169.5 | s | C=O (Carboxyl) |
| 168.9 | s | C=O (Carboxyl) | |
| 145.2 | s | Ar-C | |
| 142.5 | d | Vinyl-CH | |
| 131.0 | d | Ar-CH | |
| 130.5 | s | Ar-C | |
| 128.9 | d | Ar-CH | |
| 120.5 | d | Vinyl-CH |
Data adapted from a study where the compound was isolated from Natrinema versiforme.
Infrared (IR) Spectroscopy
The ATR-IR spectrum of (E)-4-(2-carboxyvinyl)benzoic acid shows characteristic absorption bands corresponding to its functional groups.
Key IR Absorption Bands:
-
O-H stretch (carboxylic acid): A broad band in the region of 2500-3300 cm⁻¹ is characteristic of the hydrogen-bonded hydroxyl groups of the carboxylic acid dimers.
-
C=O stretch (carboxylic acid): A strong, sharp absorption band is typically observed around 1680-1710 cm⁻¹ for the carbonyl groups. The conjugation with the aromatic ring and the vinyl group can influence the exact position.
-
C=C stretch (vinyl and aromatic): Absorption bands in the region of 1600-1650 cm⁻¹ correspond to the carbon-carbon double bonds of the vinyl group and the aromatic ring.
-
C-O stretch (carboxylic acid): Bands in the 1200-1350 cm⁻¹ region are indicative of the carbon-oxygen single bond stretching in the carboxylic acid moieties.
Applications in Research and Development
Metal-Organic Frameworks (MOFs)
(E)-4-(2-carboxyvinyl)benzoic acid is a highly effective organic linker for the synthesis of MOFs.[1] MOFs are a class of porous crystalline materials with applications in gas storage, separation, and catalysis. The rigidity of the 4-carboxycinnamic acid linker and the divergent orientation of its two carboxylate groups enable the formation of robust, porous frameworks.
A notable example is the synthesis of zirconium-based MOFs, such as those with the UiO-66 topology. In a typical solvothermal synthesis, (E)-4-(2-carboxyvinyl)benzoic acid is reacted with a zirconium salt (e.g., ZrCl₄) in a high-boiling solvent like N,N-dimethylformamide (DMF) at elevated temperatures. The resulting Zr-MOF exhibits high thermal stability and porosity, making it suitable for applications such as CO₂ capture.
Caption: General workflow for the synthesis of Metal-Organic Frameworks using (E)-4-(2-carboxyvinyl)benzoic acid as a linker.
Quorum Sensing Inhibition in Drug Development
Emerging research has identified (E)-4-(2-carboxyvinyl)benzoic acid as a potential inhibitor of quorum sensing (QS) in pathogenic bacteria, such as Pseudomonas aeruginosa. QS is a cell-to-cell communication system that bacteria use to coordinate the expression of virulence factors and biofilm formation. By interfering with QS signaling pathways, QS inhibitors can attenuate bacterial pathogenicity without exerting direct bactericidal effects, which may reduce the selective pressure for the development of antibiotic resistance.
Cinnamic acid and its derivatives have been shown to inhibit the las and pqs quorum sensing systems in P. aeruginosa. These compounds can interfere with the binding of acyl-homoserine lactone (AHL) signal molecules to their cognate transcriptional regulators (e.g., LasR). This disruption prevents the activation of genes responsible for the production of virulence factors like pyocyanin and elastase, and for biofilm formation.
The potential of (E)-4-(2-carboxyvinyl)benzoic acid as a QS inhibitor makes it a promising lead compound for the development of novel anti-virulence therapies to combat chronic and antibiotic-resistant bacterial infections.
Caption: Proposed mechanism of quorum sensing inhibition by (E)-4-(2-carboxyvinyl)benzoic acid in P. aeruginosa.
Conclusion
(E)-4-(2-carboxyvinyl)benzoic acid is a compound of significant interest due to its dual utility in both materials science and medicinal chemistry. Its well-defined structure and predictable reactivity make it an ideal component for the rational design of functional materials like MOFs. Furthermore, its demonstrated potential as a quorum sensing inhibitor opens new avenues for the development of anti-virulence strategies to address the growing challenge of antimicrobial resistance. The synthetic accessibility and versatile chemical nature of this compound ensure its continued importance in advanced research and development.
References
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- ResearchGate. (n.d.). 1H (A) and 13C (B) NMR spectra of trans 4-(2-carboxy-vinyl) benzoic acid (C) isolated from N. versiforme; spectra were recorded in Methanol-d4.
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- ResearchGate. (2021). Zr(IV) and Ce(IV)-based metal-organic frameworks incorporating 4-carboxycinnamic acid as ligand: Synthesis and properties.
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solubility of 4-(2-carboxyvinyl)benzoic acid in different solvents
An In-depth Technical Guide on the Solubility of 4-(2-carboxyvinyl)benzoic Acid
Abstract
This compound, also known as 4-carboxycinnamic acid, is a bifunctional organic linker of significant interest in the development of advanced materials, particularly metal-organic frameworks (MOFs) and coordination polymers.[1] Its utility in these applications is fundamentally governed by its solubility characteristics in various solvent systems, which dictates the conditions for synthesis, purification, and crystal growth. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally determine the solubility of this compound. While specific quantitative solubility data for this compound is not extensively documented in public literature, this guide synthesizes foundational chemical principles, leverages data from analogous structures like benzoic and cinnamic acid, and presents a robust, field-proven methodology for its empirical determination. We will delve into the theoretical underpinnings of its solubility, provide a detailed protocol for its measurement, and offer expert insights into solvent selection for key applications.
Theoretical Framework for Solubility
The solubility of a compound is a complex interplay between its intrinsic physicochemical properties and the characteristics of the solvent. For this compound, its unique structure, featuring two carboxylic acid groups on a rigid conjugated backbone, is the primary determinant of its behavior.
Molecular Structure and Physicochemical Properties
The structure of this compound (C₁₀H₈O₄, Molar Mass: 192.17 g/mol ) is central to its solubility profile.[2][3] It possesses both a hydrophobic aromatic ring and a rigid vinyl group, along with two hydrophilic carboxylic acid moieties. This amphiphilic nature suggests a nuanced solubility across different solvent classes.
-
Polarity and Hydrogen Bonding: The two carboxylic acid groups make the molecule highly polar and capable of acting as both hydrogen bond donors (from the hydroxyl protons) and acceptors (from the carbonyl oxygens). This predicts favorable interactions with polar solvents, especially those that can participate in hydrogen bonding like water, alcohols, and acetic acid.[4][5]
-
Aromatic System: The benzene ring and conjugated system contribute to van der Waals forces and potential π-π stacking interactions, suggesting some solubility in aromatic solvents like toluene, although this is likely to be limited by the highly polar carboxyl groups.
-
High Melting Point: The compound has a reported melting point of over 300°C, which indicates strong intermolecular forces in its crystal lattice.[3] A significant amount of energy, and thus favorable solvent-solute interactions, is required to overcome this lattice energy for dissolution to occur.
Caption: Chemical structure of this compound.
The Critical Influence of pH
For ionizable compounds like carboxylic acids, pH is the most dominant factor influencing aqueous solubility. This compound has two acidic protons and therefore two pKa values. While not empirically reported, we can estimate these based on benzoic acid (pKa ≈ 4.2) and the acrylic acid portion (pKa ≈ 4.25). The presence of an electron-withdrawing carboxyl group on the benzene ring would slightly lower the pKa of the benzoic acid proton, while the electron-withdrawing benzene ring would similarly affect the acrylic acid proton.
The solubility of the compound will increase dramatically as the pH rises above its pKa values, due to deprotonation and the formation of highly water-soluble carboxylate salts.[6][7][8]
-
At Low pH (pH < pKa₁): The compound is fully protonated and exists in its neutral, least water-soluble form. Its limited solubility will be dictated by the polarity of the neutral molecule.
-
At Intermediate pH (pKa₁ < pH < pKa₂): The first, more acidic proton is removed, forming a mono-anion. This will significantly increase aqueous solubility compared to the neutral form.
-
At High pH (pH > pKa₂): Both carboxylic acid groups are deprotonated, forming a di-anion. This is the most water-soluble form of the molecule.
This principle is fundamental for purification via acid-base extraction. The compound can be dissolved in an aqueous base (like NaOH or NaHCO₃), washed with an organic solvent to remove neutral impurities, and then precipitated by adding acid (like HCl).[4]
Caption: pH-dependent ionization and its effect on aqueous solubility.
A Practical Guide to Solvent Selection
The choice of solvent is application-dependent. A solvent ideal for a chemical reaction may be unsuitable for purification by crystallization.
General Solubility Predictions
Based on the "like dissolves like" principle, a preliminary screening should include solvents from various classes.[4][9]
| Solvent Class | Example Solvents | Predicted Solubility | Rationale for Application |
| Polar Protic | Water, Methanol, Ethanol, Acetic Acid | Low in water at neutral pH; likely moderate to high in alcohols and acetic acid. | Potentially suitable for reactions. Alcohols may be part of a solvent/anti-solvent system for crystallization.[5] |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Tetrahydrofuran (THF), Acetone | Expected to be high, especially in DMSO and DMF. | Excellent for creating concentrated stock solutions for screening or as reaction media. Generally poor choices for crystallization due to high solubility at all temperatures. |
| Nonpolar | Toluene, Hexane, Diethyl Ether | Expected to be very low. | Useful as anti-solvents to induce precipitation or for washing during purification to remove nonpolar impurities. |
| Aqueous Base | 5% NaHCO₃, 1% NaOH | Very high. | Used for purification via acid-base extraction.[10][11] |
Experimental Protocol: Equilibrium Shake-Flask Method
The gold standard for determining solubility is the isothermal shake-flask method.[9] This protocol ensures that the solution has reached equilibrium, providing a reliable and reproducible measurement.
Core Directive: Self-Validation and Causality
This protocol is designed to be self-validating. The inclusion of a time-point analysis (e.g., at 24 and 48 hours) is critical to prove that the system has reached equilibrium. If the measured concentration does not change between these points, the system is stable. The choice of a 0.22 or 0.45 µm syringe filter is to ensure that no undissolved micro-particulates are transferred, which would artificially inflate the measured solubility.
Step-by-Step Methodology
-
Preparation:
-
Add an excess of solid this compound to several vials (e.g., 20 mg to 2 mL of solvent). The solid must be in excess to ensure a saturated solution is formed. Using multiple replicates (n=3) is essential for statistical validity.
-
-
Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in an isothermal shaker bath set to the desired temperature (e.g., 25°C).
-
Agitate the vials at a constant speed for a prolonged period, typically 24 to 48 hours. This extended time is necessary to overcome the potentially slow kinetics of dissolving a high-melting-point solid.
-
-
Phase Separation:
-
Remove the vials from the shaker and let them stand at the same constant temperature for at least 2 hours to allow undissolved solids to settle. This minimizes filter clogging in the next step.
-
-
Sampling:
-
Carefully draw the supernatant (the clear liquid layer) into a syringe.
-
Attach a chemically resistant syringe filter (e.g., PTFE for organic solvents, PVDF for aqueous solutions) of 0.22 or 0.45 µm pore size.
-
Discard the first few drops of filtrate to saturate the filter material and avoid adsorption effects.
-
Dispense a precise volume of the clear, saturated solution into a clean, pre-weighed volumetric flask.
-
-
Quantification:
-
Gravimetric Analysis (for non-volatile solutes in volatile solvents):
-
Evaporate the solvent from the volumetric flask under vacuum or in a fume hood.
-
Once the solid residue is completely dry (constant weight), measure the final mass.
-
Calculate solubility: Solubility (mg/mL) = (Mass of residue) / (Volume of filtrate taken).
-
-
Chromatographic Analysis (HPLC - High-Performance Liquid Chromatography):
-
Dilute the filtered sample with a suitable mobile phase to a concentration that falls within the linear range of a pre-established calibration curve.
-
Analyze the diluted sample by HPLC (e.g., using a C18 column with a UV detector).
-
Calculate the concentration in the diluted sample from the calibration curve and then back-calculate the original concentration in the saturated solution. This is the most accurate and widely used method for complex mixtures or when high precision is required.
-
-
Caption: Experimental workflow for equilibrium solubility determination.
Conclusion: From Data to Application
Understanding the solubility of this compound is not an academic exercise; it is a prerequisite for its practical application. The principles and protocols outlined in this guide provide a robust foundation for any researcher entering this field. By systematically evaluating solubility in a range of solvents and at different pH values, scientists can optimize processes such as:
-
Synthesis: Choosing a solvent that dissolves reactants but may allow the product to crystallize out upon formation.
-
Purification: Designing efficient crystallization procedures by identifying a solvent that dissolves the compound at high temperatures but has low solubility at cool temperatures.[4][12]
-
Formulation: Developing stable, concentrated stock solutions for material fabrication or biological screening.
The methodical approach presented here—combining theoretical prediction with rigorous experimental verification—will empower researchers to harness the full potential of this compound in their scientific endeavors.
References
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- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
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- Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd.
- How does pH affect water solubility of organic acids (or acids in general)?. (2012). Reddit.
- How To Determine Solubility Of Organic Compounds?. (2025). Chemistry For Everyone - YouTube.
- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).
- pH and Solubility. (n.d.). AP Chem | Fiveable.
- Optimization of Solvent Systems for Carboxylic Acid Purity. (n.d.). Benchchem.
- Determining Which Solvent to Use. (2022). Chemistry LibreTexts.
- Solvent design for crystallization of carboxylic acids. (2025). ResearchGate.
- Carboxylic acid - Properties, Structure, Reactions. (n.d.). Britannica.
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thermal stability and decomposition of 4-(2-carboxyvinyl)benzoic acid
An In-depth Technical Guide to the Thermal Stability and Decomposition of 4-(2-Carboxyvinyl)benzoic Acid
Abstract
This compound, a bifunctional aromatic carboxylic acid, is a molecule of significant interest in the synthesis of metal-organic frameworks (MOFs), coordination polymers, and other functional materials.[1] Its utility in these applications, which often involve thermal processing, necessitates a thorough understanding of its thermal stability and decomposition profile. This technical guide provides a comprehensive analysis of the thermal behavior of this compound, detailing experimental methodologies for its characterization, interpreting thermogravimetric and calorimetric data, and proposing a scientifically grounded decomposition mechanism. This document is intended for researchers, scientists, and professionals in drug development and materials science who require a deep understanding of the thermal properties of this compound.
Introduction to this compound and its Thermal Properties
This compound, also known as 4-carboxycinnamic acid, possesses a rigid structure featuring both a benzoic acid and a cinnamic acid moiety.[1] This unique arrangement of two carboxylic acid groups with different electronic environments makes it a versatile building block in supramolecular chemistry.[1] The thermal stability of this linker molecule is a critical parameter that dictates the viable temperature range for the synthesis and application of materials derived from it. Thermal decomposition can lead to the loss of structural integrity in the resulting materials, altering their properties or rendering them ineffective. Therefore, a detailed investigation into its thermal behavior is paramount for quality control and the rational design of new materials.
The primary techniques employed to evaluate the thermal stability of solid-state organic compounds are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). TGA measures the change in mass of a sample as a function of temperature, providing information on decomposition temperatures and the stoichiometry of decomposition reactions.[2] DSC, on the other hand, measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature, revealing information about phase transitions such as melting, crystallization, and glass transitions.[3][4]
Experimental Methodologies for Thermal Analysis
A robust understanding of the thermal properties of this compound is achieved through a combination of TGA and DSC. The following protocols represent best practices for obtaining high-quality, reproducible data.
Thermogravimetric Analysis (TGA)
Objective: To determine the onset of decomposition, the temperature of maximum decomposition rate, and the total mass loss upon thermal degradation.
Experimental Protocol:
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.
-
Sample Preparation: Accurately weigh 5-10 mg of finely ground this compound into an alumina or platinum crucible.
-
Experimental Conditions:
-
Atmosphere: Nitrogen (inert) or Air (oxidative), with a constant flow rate (e.g., 50 mL/min). An inert atmosphere is crucial for studying the intrinsic thermal decomposition without the influence of oxidation.
-
Heating Rate: A controlled heating rate, typically 10 °C/min, is applied from ambient temperature to a final temperature sufficient to ensure complete decomposition (e.g., 600-800 °C).
-
-
Data Analysis: The resulting TGA curve plots mass percentage versus temperature. The first derivative of this curve (DTG) is used to identify the temperatures of the most rapid mass loss.
Causality Behind Experimental Choices:
-
A small sample mass minimizes thermal gradients within the sample, ensuring uniform heating.
-
A controlled heating rate is essential for kinetic analysis and reproducibility.
-
An inert atmosphere isolates the thermal decomposition from oxidative processes, allowing for a clearer interpretation of the decomposition mechanism.
Differential Scanning Calorimetry (DSC)
Objective: To identify melting points and other phase transitions prior to decomposition.
Experimental Protocol:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using high-purity indium.
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan.
-
Experimental Conditions:
-
Atmosphere: Nitrogen, with a constant flow rate.
-
Heating Program: Heat the sample at a controlled rate (e.g., 10 °C/min) from ambient temperature to a temperature just beyond the melting point, but below the onset of decomposition as determined by TGA.
-
-
Data Analysis: The DSC thermogram plots heat flow versus temperature. Endothermic events, such as melting, appear as peaks.
Causality Behind Experimental Choices:
-
Hermetically sealed pans are used to prevent mass loss due to sublimation prior to melting.
-
The temperature program is designed to observe phase transitions without inducing thermal decomposition, which would complicate the thermogram.
Visualization of Experimental Workflow
Caption: Workflow for the thermal analysis of this compound.
Results and Discussion: Thermal Profile
Expected TGA and DSC Results
The thermal decomposition of aromatic carboxylic acids generally proceeds in distinct stages.[5] For this compound, the following behavior is anticipated:
| Thermal Event | Technique | Expected Temperature Range (°C) | Description |
| Melting | DSC | 200 - 250 | An endothermic peak corresponding to the melting of the crystalline solid. The exact temperature would be a key indicator of purity. |
| Initial Decomposition | TGA | > 250 | The onset of mass loss, likely initiated by the decarboxylation of one or both carboxylic acid groups. Aromatic carboxylic acids can exhibit high thermal stability.[6] |
| Major Decomposition | TGA/DTG | 300 - 500 | One or more distinct steps of significant mass loss, corresponding to the fragmentation of the molecule. The decomposition of benzoic acid has been studied at temperatures around 475-500 °C.[7] |
| Final Residue | TGA | > 500 | A small percentage of char residue may remain, particularly under an inert atmosphere. |
Interpretation of Thermal Events
The presence of two carboxylic acid groups in different chemical environments (one attached directly to the aromatic ring and the other to the vinyl group) suggests a potentially complex decomposition pathway. The carboxylic acid group on the cinnamic acid moiety might be more labile due to the influence of the vinyl group. Decarboxylation, the loss of CO2, is a common decomposition pathway for carboxylic acids.[6][8]
Proposed Decomposition Mechanism
Based on the principles of organic chemistry and studies on related compounds, a plausible thermal decomposition mechanism for this compound can be proposed. The initial and primary decomposition pathway is likely to be decarboxylation.
Step 1: Initial Decarboxylation
The thermal energy supplied to the molecule can lead to the homolytic cleavage of the C-C bond between a carboxyl group and the rest of the molecule, or a concerted decarboxylation. Given the two carboxylic acid groups, there are two potential initial decarboxylation events.
Step 2: Subsequent Fragmentation
Following the initial decarboxylation, the resulting radical or ionic intermediates would be highly reactive and undergo further fragmentation. This could involve the loss of the second carboxyl group and the breakdown of the aromatic and vinyl backbone. In the presence of oxygen, oxidative processes would lead to the formation of CO, CO2, and water.
Visualization of Proposed Decomposition Pathway
Caption: Proposed thermal decomposition pathways for this compound.
Conclusion
A comprehensive understanding of the is essential for its effective use in the development of advanced materials. This guide has outlined the standard methodologies for its thermal analysis, presented an expected thermal profile based on the behavior of similar compounds, and proposed a scientifically plausible decomposition mechanism. The insights provided herein should serve as a valuable resource for researchers and scientists working with this important bifunctional molecule, enabling the rational design of experimental conditions and the prediction of material performance at elevated temperatures. Further experimental studies are warranted to precisely determine the decomposition kinetics and to identify the specific decomposition products, which would provide a more complete picture of the thermal behavior of this compound.
References
- Site-specific carbon isotope analysis of aromatic carboxylic acids by elemental analysis/pyrolysis/isotope ratio mass spectrometry. Rapid Communications in Mass Spectrometry, 20(24), 3649-3653. [Link]
- Investigation of Thermal Properties of Carboxylates with Various Structures. Unpublished manuscript. [Link]
- The fragmentations of substituted cinnamic acids after electron impact. Organic Mass Spectrometry, 14(11), 600-604. [Link]
- Hydrothermal stability of aromatic carboxylic acids. Industrial & Engineering Chemistry Research, 54(31), 7651-7659. [Link]
- Degradation of cinnamic acid by a newly isolated bacterium Stenotrophomonas sp. TRMK2. Journal of Environmental Biology, 38(2), 223-230. [Link]
- Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film. Physical Chemistry Chemical Physics, 17(34), 22007-22015. [Link]
- Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials. Applied Sciences, 10(18), 6296. [Link]
- Studies on the Thermal Decomposition of Benzoic Acid and its Derivatives. Journal of Thermal Analysis and Calorimetry, 56(2), 735-742. [Link]
- Thermogravemetric analysis and DSC graph of benzoic acid,...
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- DSC thermogram of SA + 4BA complex.
- SYNTHESIS, LIQUID CRYSTALLINE PROPERTIES AND THERMAL STABILITY OF 4-(4-ALKYLOXYPHENYLAZO) BENZOIC ACIDS. Fascicula: CHIMIE, 18(1). [Link]
- DSC thermograms for 4-(4-pentenyloxy) benzoic acid (2).
- Plot of the TGA/DTG analysis of benzoic acid.
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crystal structure analysis of 4-(2-carboxyvinyl)benzoic acid
An In-depth Technical Guide to the Crystal Structure Analysis of 4-(2-Carboxyvinyl)benzoic Acid for Pharmaceutical Development
Abstract
This compound, also known as 4-carboxycinnamic acid, is a bifunctional organic molecule with significant potential in materials science and, notably, as a structural motif in pharmaceutical compounds.[1] Its rigid, conjugated system and dual carboxylic acid groups make its solid-state properties—governed by its crystal structure—of paramount importance for drug development.[1] This technical guide provides a comprehensive framework for the single-crystal X-ray diffraction (SCXRD) analysis of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but the underlying scientific rationale. We will explore the pathway from synthesis and crystal growth to data interpretation and the critical implications of the crystal structure on pharmaceutical viability, including polymorphism and solid-state stability.
Introduction: The Significance of Solid-State Characterization
In modern drug development, understanding the three-dimensional arrangement of atoms in an active pharmaceutical ingredient (API) is non-negotiable.[2] Crystallography provides this fundamental insight, revealing the precise molecular conformation and, crucially, the network of intermolecular interactions that dictate a material's bulk properties.[3] Properties such as solubility, dissolution rate, stability, and bioavailability are directly influenced by the crystalline form of an API.[4]
This compound (molecular formula: C₁₀H₈O₄, molecular weight: 192.17 g/mol ) presents a compelling case study.[1][5] Its two carboxylic acid moieties are potent hydrogen-bonding donors and acceptors, suggesting that its crystal packing will be dominated by a robust network of these interactions. Furthermore, derivatives of the parent compound, cinnamic acid, are well-documented to exhibit polymorphism—the ability to crystallize in multiple distinct forms.[6][7][8][9] The unexpected appearance of a more stable, less soluble polymorph can have disastrous consequences during drug development and manufacturing.[10] Therefore, a thorough crystallographic analysis is a cornerstone of risk mitigation and form selection for any API candidate based on this scaffold.
This guide outlines the complete workflow for such an analysis, providing a self-validating system of protocols grounded in established crystallographic principles.
Experimental Workflow: From Synthesis to Single Crystal
The journey to a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.
Synthesis of this compound
A reliable and common method for synthesizing α,β-unsaturated carboxylic acids like the target compound is the Knoevenagel condensation.[1]
Protocol: Knoevenagel Condensation
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, combine 4-formylbenzoic acid and 1.2 equivalents of malonic acid.[1]
-
Solvent and Catalyst: Add a suitable solvent such as pyridine, which also acts as the basic catalyst. A small amount of piperidine can be added to accelerate the reaction.
-
Reaction: Heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After cooling, the reaction mixture is poured into an excess of dilute hydrochloric acid. This protonates the carboxylate groups and precipitates the crude product.
-
Purification: The precipitate is collected by vacuum filtration, washed with cold water, and dried. Recrystallization from a suitable solvent (e.g., ethanol/water mixture) is performed to yield high-purity this compound. Purity is paramount, as impurities can inhibit crystallization or become incorporated into the crystal lattice, degrading diffraction quality.
Growing Diffraction-Quality Single Crystals
The goal is to grow a single, defect-free crystal approximately 0.1-0.3 mm in each dimension. The choice of solvent is critical; a solvent in which the compound is moderately soluble is ideal.[11]
Protocol: Slow Evaporation Method
-
Solution Preparation: Prepare a nearly saturated solution of purified this compound in a suitable solvent (e.g., ethyl acetate, ethanol, or a mixture). Gently warm the solution to ensure complete dissolution.
-
Filtration: Filter the warm solution through a syringe filter (0.22 µm) into a clean, small vial. This removes dust and other particulate matter that could act as unwanted nucleation sites, leading to a shower of tiny crystals instead of a few large ones.[11]
-
Crystallization: Cover the vial with a cap, pierced with a needle. This allows for slow, controlled evaporation of the solvent over several days to weeks.
-
Isolation: Place the vial in a vibration-free location. Mechanical disturbances can disrupt crystal growth.[11] Once suitable crystals have formed, they can be carefully isolated using a spatula or loop.
Single-Crystal X-ray Diffraction (SCXRD) Analysis
SCXRD is the definitive technique for determining the atomic arrangement within a crystal.[12] It works on the principle that X-rays are diffracted by the electron clouds of the atoms in a periodic lattice, creating a unique diffraction pattern from which the structure can be deduced.[12]
Protocol: SCXRD Data Acquisition and Structure Solution
-
Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head, typically using cryo-oil and flash-cooling under a stream of cold nitrogen gas (e.g., at 100 K).
-
Causality: Cryo-cooling is crucial for organic molecules. It minimizes atomic thermal motion, leading to higher resolution data and sharper diffraction spots. It also reduces radiation damage to the crystal from the high-intensity X-ray beam.
-
-
Data Collection: The mounted crystal is placed on a modern diffractometer equipped with a sensitive detector (e.g., a CCD or CMOS detector). X-rays are generated, often from a Mo (λ = 0.71073 Å) or Cu (λ = 1.5418 Å) source. A full sphere of diffraction data is collected by rotating the crystal through a series of orientations.
-
Data Reduction: The raw diffraction images are processed. This involves integrating the intensities of the diffraction spots, correcting for experimental factors (like Lorentz and polarization effects), and merging equivalent reflections.
-
Structure Solution: The phase problem is solved to generate an initial electron density map. For small organic molecules, direct methods are typically successful. This step is often performed with software packages like SHELXT.
-
Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares algorithm (e.g., with SHELXL). This process optimizes the atomic positions, and anisotropic displacement parameters (which model thermal motion), and confirms the atom types. Hydrogen atoms are typically placed in calculated positions and refined using a riding model. [13]6. Validation: The final structure is validated using tools like PLATON or the IUCr's checkCIF service. This ensures the model is chemically sensible and accurately represents the data. The final output is a Crystallographic Information File (CIF).
Results and Interpretation: An Illustrative Analysis
While a definitive, publicly available crystal structure for this compound was not identified at the time of writing, we can predict the key structural features and present illustrative data based on closely related compounds like substituted benzoic and cinnamic acids. [14][15]
Crystallographic Data Summary
A typical crystallographic analysis would yield the data summarized in the table below. This data provides a fingerprint of the crystal lattice and the quality of the structural refinement.
| Parameter | Illustrative Value | Significance |
| Chemical Formula | C₁₀H₈O₄ | Confirms the composition of the molecule in the crystal. |
| Formula Weight | 192.17 | Molar mass of the asymmetric unit. |
| Crystal System | Monoclinic | Describes the basic symmetry of the unit cell. [15] |
| Space Group | P2₁/c | Defines the specific symmetry operations within the unit cell. |
| a, b, c (Å) | 7.5, 8.8, 14.5 | The dimensions of the unit cell. |
| α, β, γ (°) | 90, 98.5, 90 | The angles of the unit cell. |
| Volume (ų) | 955 | The volume of one unit cell. |
| Z | 4 | The number of molecules in one unit cell. |
| Temperature (K) | 100 | The temperature at which data was collected. [15] |
| R₁ [I > 2σ(I)] | < 0.05 | A measure of the agreement between observed and calculated structure factors. |
| wR₂(all data) | < 0.15 | A weighted measure of agreement for all diffraction data. |
| Goodness-of-fit (S) | ~1.0 | Indicates the quality of the refinement; a value near 1 is ideal. |
Table 1: Illustrative Crystallographic Data for this compound.
Molecular Geometry and Intermolecular Interactions
The most significant feature of the crystal structure of this compound would be the extensive hydrogen-bonding network. Carboxylic acids have a strong propensity to form centrosymmetric dimers via O–H···O hydrogen bonds, creating a characteristic R²₂(8) ring motif. [13]With two carboxylic acid groups, this molecule can form extended chains or sheets.
Caption: Expected Hydrogen-Bonding Motif forming a 1D Chain.
This hydrogen-bonded chain is a primary driver of the crystal packing. The planarity of the benzene ring and the conjugated vinyl system would likely promote π-π stacking interactions between adjacent chains, further stabilizing the three-dimensional structure. The specific arrangement of these chains and the nature of the stacking would define the polymorph.
Implications for Drug Development
The precise data obtained from the crystal structure analysis is not merely academic; it is critical for de-risking a drug development program. [10]
-
Polymorph Screening: The solved crystal structure serves as the definitive reference (Form I). This enables the use of powder X-ray diffraction (PXRD) to screen for other polymorphs under various crystallization conditions (solvents, temperatures, pressures). Any new PXRD pattern indicates a potential new crystalline form that must be isolated and characterized. [6]The existence of multiple forms is a significant risk, as each can have different therapeutic efficacy. [4]
-
Stability and Formulation: The crystal structure reveals the strength of the intermolecular interactions. A robust, three-dimensional hydrogen-bonding network, as expected for this molecule, would suggest high thermal stability and low solubility. This information is vital for formulation scientists who need to design a dosage form with appropriate dissolution and absorption characteristics. [3]
-
Hydrate/Solvate Formation: The analysis can reveal the presence of ordered solvent molecules within the crystal lattice, forming hydrates (with water) or solvates (with other solvents). [4]These forms have different properties and stability profiles compared to the anhydrous material and must be fully characterized.
-
Co-crystal Design: With two strong hydrogen-bond donor/acceptor sites, this compound is an ideal candidate for co-crystallization. [16]By introducing a second, pharmaceutically acceptable molecule (a co-former), it is possible to create novel crystalline solids with tailored properties, such as enhanced solubility or improved stability, offering a powerful tool for pharmaceutical innovation. [4]
Conclusion
The is a foundational step in evaluating its potential for pharmaceutical applications. The methodologies detailed in this guide, from rational synthesis and meticulous crystal growth to high-resolution SCXRD analysis, provide the framework for obtaining a complete understanding of its solid-state properties. The resulting structural information—particularly the hydrogen-bonding networks and packing motifs—directly informs critical development decisions regarding polymorph control, formulation strategy, and intellectual property. For any API containing this or a similar scaffold, this level of in-depth crystallographic characterization is not just recommended; it is essential for ensuring the safety, efficacy, and quality of the final drug product.
References
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- This compound | Research Chemical. (n.d.). Benchchem.
- Iuzzolino, L. (2023). The Importance of Crystal Structure Prediction for Developing Drug Molecules. IUCr Journals.
- The Role of Crystallography in Drug Development. (n.d.). OMICS International.
- Abdelmoty, I., et al. (2005). Polymorphism of cinnamic and α-truxillic acids : New additions to an old story. Brandeis University.
- A Review on Crystallography and Its Role on Drug Design. (n.d.). Zien Journals Publishing.
- Portoghese, P. S. (2001). The role of crystallography in drug design. US National Library of Medicine, National Institutes of Health.
- Abdelmoty, I., et al. (2005). Polymorphism of Cinnamic and α-Truxillic Acids: New Additions to an Old Story. Crystal Growth & Design, 5(6).
- Polymorphism in a trans-Cinnamic Acid Derivative Exhibiting Two Distinct β-type Phases: Structural Properties, [2 + 2] Photodimerization Reactions, and Polymorphic Phase Transition Behavior. (n.d.). Request PDF on ResearchGate.
- Braga, D., Grepioni, F., & Maini, L. (2022). The Relevance of Crystal Forms in the Pharmaceutical Field: Sword of Damocles or Innovation Tools?. PubMed Central.
- What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. (n.d.).
- 4-(2-Carboxy-vinyl)-benzoic acid methyl ester | CAS 19473-96-2. (n.d.). Santa Cruz Biotechnology.
- Lachicotte, R. J. (n.d.). How To: Grow X-Ray Quality Crystals. University of Rochester, Department of Chemistry.
- Molecular packing modes. Part IV. Crystal and molecular structures of three cinnamic acids. (n.d.). Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
- Crystal structure of 4-bromocinnamic anhydride. (n.d.). IUCr Journals.
- Four cinnamic acid derivatives, trans-cinnamic acid (1),.... (n.d.). ResearchGate.
- Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. (n.d.). Springer Protocols.
- This compound. (n.d.). Oakwood Chemical.
- Structure of 4-iodo-trans-cinnamic acid and a study of carboxyl group disorder. (n.d.). SciSpace.
- 4-(2-benzoylethyl)benzoic acid. (n.d.). US National Library of Medicine, National Institutes of Health.
- Molecular structure of 4-vinyl benzoic acid with labeling. (n.d.). ResearchGate.
- Cambridge Structural Database (CSD). (n.d.). Physical Sciences Data science Service.
- Crystal structure of 4-(3-carboxypropanamido)-2-hydroxybenzoic acid monohydrate. (n.d.). US National Library of Medicine, National Institutes of Health.
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An In-Depth Technical Guide to the Research Applications of 4-(2-Carboxyvinyl)benzoic Acid
Prepared by: Gemini, Senior Application Scientist
Executive Summary
4-(2-Carboxyvinyl)benzoic acid, also known as 4-carboxycinnamic acid, is a bifunctional organic molecule poised at the intersection of materials science, supramolecular chemistry, and pharmacology. Its rigid, conjugated structure, featuring two carboxylic acid groups with distinct electronic environments, makes it a highly versatile building block for the rational design of advanced functional materials. This guide provides an in-depth exploration of the synthesis, characterization, and burgeoning research applications of this compound, with a particular focus on its role as a linker in metal-organic frameworks (MOFs), a monomer for specialty polymers, and a scaffold in medicinal chemistry. We present not only the fundamental principles but also actionable experimental protocols and characterization data to empower researchers in their scientific endeavors.
Molecular Architecture and Physicochemical Properties
This compound is a white to off-white crystalline solid. The molecule's key feature is its planar and rigid structure, a consequence of the conjugated system encompassing the benzene ring and the vinyl group. This rigidity is a desirable trait in the construction of crystalline materials like MOFs, where predictable coordination geometries are paramount. The two carboxylic acid groups, one attached directly to the aromatic ring and the other to the vinyl spacer, exhibit different acidities and coordination behaviors, offering a handle for selective chemical modifications and the construction of complex architectures.
Core Physicochemical Data
| Property | Value | Source |
| CAS Number | 19675-63-9 | [1] |
| Molecular Formula | C₁₀H₈O₄ | [2] |
| Molecular Weight | 192.17 g/mol | [2] |
| Synonyms | 4-Carboxycinnamic acid, p-Carboxycinnamic acid | [1] |
| Appearance | White to off-white crystalline powder | General Observation |
| Solubility | Sparingly soluble in water, soluble in polar organic solvents like DMSO and DMF | General Chemical Knowledge |
Synthesis and Characterization
The most common and established laboratory-scale synthesis of this compound is through the Knoevenagel condensation, a reliable method for forming carbon-carbon double bonds.[3][4]
Detailed Experimental Protocol: Knoevenagel Condensation
This protocol outlines the synthesis of this compound from 4-formylbenzoic acid and malonic acid.
Reagents and Materials:
-
4-Formylbenzoic acid
-
Malonic acid
-
Pyridine (as both solvent and catalyst)
-
Piperidine (co-catalyst)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol (for recrystallization)
-
Deionized water
-
Round-bottom flask with reflux condenser
-
Heating mantle with magnetic stirring
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-formylbenzoic acid (1 equivalent), malonic acid (1.1 equivalents), and pyridine (sufficient to dissolve the reactants).
-
Catalyst Addition: To the stirred solution, add a catalytic amount of piperidine (approximately 0.1 equivalents).
-
Reaction: Heat the mixture to reflux (approximately 115 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Slowly and carefully pour the reaction mixture into a beaker containing a stirred solution of concentrated HCl and crushed ice. A precipitate of crude this compound will form.
-
Purification: Collect the crude product by vacuum filtration using a Büchner funnel and wash thoroughly with cold deionized water.
-
Recrystallization: Purify the crude product by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield pure, crystalline this compound.
-
Drying: Dry the purified product in a vacuum oven at 60-80 °C to a constant weight.
Figure 1: Workflow for the synthesis of this compound.
Spectroscopic Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons will appear in the downfield region (typically 7.5-8.5 ppm). The vinyl protons will present as doublets with a large coupling constant characteristic of a trans configuration. The two carboxylic acid protons will be observed as broad singlets at a very downfield chemical shift (>10 ppm). |
| ¹³C NMR | The spectrum will show distinct signals for the two carbonyl carbons, the aromatic carbons, and the vinyl carbons. The carbonyl carbon of the benzoic acid moiety will be at a slightly different chemical shift than the acrylic acid carbonyl. |
| FT-IR (ATR) | A broad O-H stretch from the carboxylic acid groups will be prominent around 2500-3300 cm⁻¹. Strong C=O stretching vibrations will be observed around 1680-1710 cm⁻¹. The C=C stretching of the vinyl group and aromatic ring will appear in the 1600-1650 cm⁻¹ region. |
| Mass Spectrometry | The molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ should be observed at m/z corresponding to the molecular weight of the compound (192.17 g/mol ). |
Core Research Application: Metal-Organic Frameworks (MOFs)
The primary and most explored application of this compound is as an organic linker in the synthesis of Metal-Organic Frameworks (MOFs).[5] MOFs are a class of crystalline, porous materials constructed from metal ions or clusters coordinated to organic ligands.[6] The properties of MOFs, such as their pore size, surface area, and chemical functionality, can be tuned by judicious selection of the metal and organic linker.[7]
Figure 2: General schematic of MOF synthesis.
Design Principles and Advantages
The use of this compound as a linker offers several advantages:
-
Rigidity and Linearity: The rigid nature of the linker helps in the formation of well-ordered, crystalline frameworks with predictable topologies.
-
Bifunctionality: The two carboxylic acid groups provide coordination sites for metal ions, enabling the formation of extended 2D or 3D structures.
-
Tunability: The vinyl group and the aromatic ring can be further functionalized to introduce additional chemical properties into the MOF, such as catalytic sites or fluorescent reporters.
-
Porosity: The length of the linker contributes to the creation of porous materials with high surface areas, which is crucial for applications in gas storage and separation.[8]
Potential MOF Applications
MOFs constructed from this compound and its derivatives have potential in:
-
Gas Storage and Separation: The tunable pore size and high surface area make these materials promising candidates for the storage of gases like hydrogen and methane, and for the separation of gas mixtures (e.g., CO₂/CH₄).[9]
-
Catalysis: The MOF can serve as a scaffold for catalytically active metal centers. The porous nature allows for the diffusion of reactants and products, while the defined active sites can lead to high selectivity.
-
Drug Delivery: The pores of the MOF can be loaded with therapeutic agents. The release of the drug can be controlled by the degradation of the MOF under specific physiological conditions (e.g., pH).[3]
-
Sensing: The incorporation of chromophores into the linker or the interaction of guest molecules with the framework can lead to changes in the material's optical properties (e.g., fluorescence), enabling its use as a chemical sensor.
Emerging Applications in Polymer Chemistry
The vinyl group in this compound makes it a valuable monomer for the synthesis of functional polymers through polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.[10] The resulting polymers incorporate the carboxylic acid functionalities, which can be used to tune the polymer's properties or for post-polymerization modifications.
Photoreactive Polymers
Cinnamic acid and its derivatives are well-known for their ability to undergo [2+2] photocycloaddition upon exposure to UV light.[11] This property can be exploited to create photoreactive polymers that can be cross-linked by UV irradiation. This has potential applications in:
-
Photoresists for Lithography: The change in solubility upon cross-linking can be used to create patterns on surfaces.
-
Biomedical Hydrogels: The ability to cross-link the polymer in situ with light allows for the formation of hydrogels for tissue engineering and drug delivery applications.
pH-Responsive Polymers
The carboxylic acid groups in polymers derived from this compound can be deprotonated at higher pH. This change in charge can lead to conformational changes in the polymer, making it pH-responsive. Such materials are of interest for:
-
Smart Drug Delivery Systems: The polymer can be designed to release a drug in response to the specific pH of a target tissue (e.g., a tumor microenvironment).
-
Sensors: The pH-induced changes in the polymer's properties can be used to develop sensors for detecting pH changes.
Potential in Medicinal Chemistry and Pharmacology
Cinnamic acid and its derivatives have a long history of use in traditional medicine and are known to exhibit a wide range of biological activities, including anti-tumor, antibacterial, anti-inflammatory, and anti-diabetic properties.[6][12][13][14] The methyl ester of this compound has been identified as an intermediate in the synthesis of heteropolycyclic quinolones, a class of compounds with potential pharmacological applications.[2]
Scaffold for Drug Design
The rigid backbone of this compound can serve as a scaffold for the synthesis of new drug candidates. The two carboxylic acid groups provide points for the attachment of different pharmacophores, allowing for the creation of a library of compounds for screening against various biological targets.
Photophysical Properties for Bioimaging
While specific data for this compound is not widely available, benzoic acid and cinnamic acid derivatives can exhibit interesting photophysical properties, including fluorescence.[15] This opens up the possibility of developing fluorescent probes for bioimaging applications. By conjugating the molecule to a biomolecule of interest, it could be used to visualize biological processes in real-time.
Safety and Handling
As with any chemical, proper safety precautions should be taken when handling this compound.
-
Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation.[1]
-
Precautionary Measures: Wear protective gloves, eye protection, and face protection. Avoid breathing dust. Use in a well-ventilated area. In case of contact with eyes, rinse cautiously with water for several minutes.
Always consult the Safety Data Sheet (SDS) for the most up-to-date and detailed safety information before handling this compound.
Future Outlook and Conclusion
This compound is a molecule with significant untapped potential. While its role in the construction of MOFs is becoming increasingly recognized, its applications in polymer chemistry and medicinal chemistry are still in their nascent stages. Future research will likely focus on:
-
The synthesis of novel MOFs with tailored properties for specific applications in catalysis and separation.
-
The development of smart polymers with stimuli-responsive behavior for applications in drug delivery and soft robotics.
-
The exploration of its derivatives as potential therapeutic agents and diagnostic tools.
This guide has provided a comprehensive overview of the current state of research on this compound, from its fundamental properties and synthesis to its diverse and promising applications. It is our hope that this document will serve as a valuable resource for researchers and scientists, inspiring further innovation in the exciting fields of materials science, polymer chemistry, and drug discovery.
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- Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review.
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- Zn(II) cation-induced solution emission of 4-(4-(1,2,2-triphenylvinyl)phenyl)benzoic acid: Intuitionistic evidence of RIM mechanism | Request PDF - ResearchGate.
- Segregation of Benzoic Acid in Polymer Crystalline Cavities - MDPI.
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Introduction: The Enduring Potential of a Natural Scaffold
An In-depth Technical Guide to Substituted Cinnamic Acid Derivatives: Synthesis, Biological Activity, and Therapeutic Applications
Cinnamic acid, a naturally occurring aromatic carboxylic acid, is a fundamental building block in the vast world of plant secondary metabolites, biosynthesized via the shikimate and phenylpropanoid pathways.[1][2] Found in sources like cinnamon, fruits, vegetables, and honey, this simple scaffold is the parent structure for a diverse family of derivatives, including well-known compounds like caffeic acid, ferulic acid, and p-coumaric acid.[2][3] The core structure of cinnamic acid, featuring a phenyl ring, an acrylic acid group, and an alkene double bond, presents multiple sites for chemical modification, making it an exceptionally versatile template for medicinal chemistry.[3][4]
For decades, researchers have been drawn to cinnamic acid derivatives for their low toxicity and a remarkably broad spectrum of pharmacological activities.[5][6] These compounds have demonstrated significant potential as antimicrobial, antioxidant, anti-inflammatory, anticancer, and antidiabetic agents.[3][7][8] The therapeutic efficacy of these derivatives is profoundly influenced by the nature and position of substituents on the phenyl ring, creating a rich field for structure-activity relationship (SAR) studies.[3]
This guide serves as a technical resource for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to provide a Senior Application Scientist's perspective on the causality behind synthetic choices, the integrity of experimental protocols, and the mechanistic basis of the biological activities of substituted cinnamic acid derivatives.
Chapter 1: Strategic Synthesis of Cinnamic Acid Derivatives
The synthesis of cinnamic acid derivatives is primarily achieved through classic condensation reactions that form the characteristic α,β-unsaturated carbonyl system. The choice of method is a critical decision, dictated by the available starting materials, desired substitution patterns, and tolerance for specific reaction conditions.
The Perkin Reaction: A Classic Route
Developed by William Henry Perkin, this reaction is a cornerstone for preparing cinnamic acids.[9][10] It involves the aldol condensation of an aromatic aldehyde with an acid anhydride, using an alkali salt of the corresponding acid as a weak base catalyst.[2][10][11]
-
Mechanism & Rationale: The base abstracts a proton from the anhydride to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde.[10][11] Subsequent dehydration yields the α,β-unsaturated product. This method is robust and particularly effective for many benzaldehyde derivatives.[11]
-
Expert Insight: A significant drawback of the Perkin reaction is its requirement for high temperatures and often long reaction times (4-10 hours).[12][13] Furthermore, it is less efficient for aldehydes bearing strong electron-donating groups, which can lead to the formation of unwanted side products.[1] For sensitive or complex substrates, alternative methods may be preferable to improve yield and purity.
Knoevenagel Condensation: Versatility and Control
The Knoevenagel condensation offers greater versatility and is often the preferred method for modern synthesis.[14][15] It involves the reaction of an aromatic aldehyde with an active methylene compound, such as malonic acid, in the presence of a weak base catalyst like piperidine or pyridine.[16][17]
-
Mechanism & Rationale: The base deprotonates the active methylene compound, creating a highly nucleophilic carbanion that attacks the aldehyde. The key advantage when using malonic acid is that the intermediate readily undergoes decarboxylation upon heating, driving the reaction to completion and cleanly forming the cinnamic acid derivative.[14][16]
-
Expert Insight: This method is highly efficient, often proceeding under milder conditions than the Perkin reaction.[18] The use of malonic acid is particularly strategic as it avoids the self-condensation issues that can plague other methods. The choice of a weak amine base like piperidine is crucial; stronger bases can promote undesired side reactions with the aldehyde. "Green chemistry" approaches utilizing microwave irradiation or water as a solvent have been successfully applied to this reaction, making it more environmentally benign.[2][15]
Table 1: Comparison of Key Synthetic Methods
| Method | Key Reactants | Catalyst | Advantages | Disadvantages | Citations |
| Perkin Reaction | Aromatic Aldehyde, Acid Anhydride | Alkali Salt of the Acid | Well-established, good for simple aldehydes. | High temperatures, long reaction times, potential side products. | [1][9][11][13] |
| Knoevenagel Condensation | Aromatic Aldehyde, Malonic Acid | Weak Base (e.g., Piperidine) | High yields, mild conditions, versatile, clean decarboxylation. | Requires active methylene compound. | [14][16][18][19] |
| Heck Reaction | Aryl Halide, Alkene (e.g., Methyl Acrylate) | Palladium Catalyst, Base | Excellent for creating C-C bonds with specific stereochemistry. | Requires expensive palladium catalyst, potential for catalyst poisoning. | [2] |
| Claisen-Schmidt Condensation | Aromatic Aldehyde, Ester/Ketone | Base (e.g., Sodium Metal) | Good for producing ester derivatives directly. | Can have self-condensation side reactions. | [1] |
Chapter 2: Core Biological Activities and Therapeutic Potential
The functional versatility of the cinnamic acid scaffold has led to the discovery of derivatives with potent activity across multiple therapeutic areas. The biological action is intrinsically linked to the substitution pattern on the aromatic ring.
Antimicrobial Activity
In an era of growing antimicrobial resistance, cinnamic acid derivatives represent a promising class of anti-infective agents.[20][21] They have demonstrated antibacterial, antifungal, and antiviral properties.[5][6][22]
-
Mechanism of Action: The primary antimicrobial mechanism involves the disruption of microbial cell membrane integrity.[8] This leads to leakage of intracellular components and interference with critical functions like ATPase activity, ultimately preventing biofilm formation.[8]
-
Structure-Activity Relationship: The presence of a phenolic hydroxyl group is often correlated with enhanced antimicrobial and antioxidant activity.[5][6] Synthetic modifications converting the carboxylic acid to esters, amides, or hydrazides have been shown to produce compounds with better activity than the parent cinnamic acid.[5][20]
Table 2: Antimicrobial Activity of Selected Cinnamic Acid Derivatives
| Compound | Activity Type | Target Organism(s) | Reported Efficacy (MIC/IC50) | Citation |
| Cinnamic Acid | Antibacterial, Anti-biofilm | Staphylococcus aureus | MIC: 256 to 4096 µg/mL | [23] |
| Ferulic Acid | Antibacterial, Anti-biofilm | Staphylococcus aureus | Reduces microbial growth by 83.15% | [23] |
| 4-Hydroxycinnamic acid derivative | Anti-mycobacterial | Mycobacterium marinum | IC50 of 64 µM | [3] |
Antioxidant Activity
Many cinnamic acid derivatives, particularly phenolic ones like ferulic and caffeic acids, are potent antioxidants.[5][6] This activity is central to their proposed benefits in preventing diseases linked to oxidative stress, such as cardiovascular and neurodegenerative disorders.[24][25]
-
Mechanism of Action: The antioxidant properties are primarily due to their ability to scavenge free radicals and inhibit lipid peroxidation.[24][26] The hydroxyl groups on the phenyl ring act as hydrogen donors, neutralizing reactive oxygen species (ROS). Dihydroxy derivatives generally show stronger activity than monohydroxy derivatives.[26]
-
Structure-Activity Relationship: The antioxidant capacity is significantly influenced by the number and position of hydroxyl and methoxy groups on the aromatic ring.[27] For instance, derivatives of (E)-3-(3,5-di-tert-butyl-4-hydroxyphenyl)acrylic acid have shown antioxidant capacity comparable to the standard, Trolox.[25]
Table 3: Antioxidant Activity (DPPH Radical Scavenging) of Selected Derivatives
| Derivative Class | Example Compound | Key Structural Feature | IC50 Value | Citation |
| Hydroxylated | p-Coumaric Acid | 4-hydroxy | Potent ROS scavenger | [28] |
| Methoxy/Hydroxylated | Ferulic Acid | 4-hydroxy-3-methoxy | Bioactive antioxidant | [25] |
| Sterically Hindered Phenol | (E)-3-(3,5-di-tert-butyl-4-hydroxyphenyl)acrylic acid amides | 3,5-di-tert-butyl-4-hydroxy | Comparable to Trolox | [24][25] |
Anticancer Activity
The antiproliferative effects of cinnamic acid derivatives against a wide range of cancers, including breast, colon, and lung cancer, are well-documented.[3][29]
-
Mechanism of Action: Their anticancer effects are multimodal. The α,β-unsaturated carbonyl moiety can act as a Michael acceptor, reacting with cellular thiols like glutathione, which can induce apoptosis.[30] A key mechanism is the inhibition of critical signaling pathways like NF-κB, which regulates genes involved in inflammation, cell survival, and proliferation.[8] Some derivatives also act as histone deacetylase (HDAC) inhibitors.[26]
-
Structure-Activity Relationship: Hybrid molecules combining the cinnamic acid scaffold with other pharmacophores, such as 2-quinolone, have yielded highly potent compounds. For example, a dibrominated dihydroxy-4-methyl-2-oxoquinolinylamino-phenylacrylic acid derivative showed an IC50 of 1.89 µM against HCT-116 colon cancer cells.[29]
Table 4: Anticancer Activity of Selected Cinnamic Acid Derivatives
| Derivative | Cancer Cell Line | Key Structural Feature | IC50 Value | Citation |
| Cinnamic acyl sulfonamide (56a) | MCF-7 (Breast) | Sulfonamide moiety | 0.17 µg/mL | [31] |
| Quinolone Hybrid (5a) | HCT-116 (Colon) | Dibromo-dihydroxy-quinolinone | 1.89 µM | [29] |
| Cinnamic Acid Hydroxamate | A-549 (Lung) | Hydroxamate group | 10.36 µM | [32] |
Chapter 3: Mechanistic Insights into a Key Signaling Pathway
To truly harness the therapeutic potential of cinnamic acid derivatives, it is essential to understand their interaction with cellular signaling networks. The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response and cell survival, and its dysregulation is a hallmark of many chronic diseases, including cancer.[8]
Cinnamic acid derivatives have been shown to significantly inhibit the NF-κB signaling cascade. They achieve this by preventing the phosphorylation of IκB, the inhibitory protein that sequesters NF-κB in the cytoplasm. When IκB phosphorylation is blocked, it cannot be degraded, and NF-κB remains inactive. This prevents its translocation to the nucleus, thereby downregulating the transcription of pro-inflammatory and pro-survival genes like TNF-α and IL-6. This inhibitory activity is fundamental to both the anti-inflammatory and antitumor effects of these compounds.[8]
Chapter 4: Validated Experimental Protocols
Scientific integrity demands reproducible, well-described methodologies. The following protocols provide step-by-step guidance for the synthesis and primary evaluation of substituted cinnamic acid derivatives.
Protocol 4.1: Synthesis of 3-(Trifluoromethoxy)cinnamic Acid via Knoevenagel Condensation
This protocol details a reliable synthesis for a fluorinated cinnamic acid derivative, a common structural motif in modern drug candidates.[17]
-
Rationale: The Knoevenagel condensation is selected for its high efficiency and relatively mild conditions. Pyridine serves as the solvent, while a catalytic amount of piperidine acts as the necessary weak base to generate the malonic acid carbanion without causing self-condensation of the aldehyde.[17]
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An In-depth Technical Guide to the Health and Safety of 4-(2-carboxyvinyl)benzoic acid
This guide provides comprehensive health and safety information for 4-(2-carboxyvinyl)benzoic acid (also known as 4-carboxycinnamic acid), tailored for researchers, scientists, and drug development professionals. The information herein is synthesized from available safety data sheets and toxicological resources to ensure a high standard of scientific integrity and practical applicability in a laboratory setting.
Compound Identification and Physicochemical Properties
This compound is an organic compound with the molecular formula C10H8O4.[1][2] It is a solid at room temperature. Understanding its basic properties is the first step in safe handling.
| Property | Value | Source |
| CAS Number | 19675-63-9 | [1][2][3] |
| Molecular Formula | C10H8O4 | [1][2] |
| Molecular Weight | 192.17 g/mol | [1][2] |
| Synonyms | 4-Carboxycinnamic acid, 4-[(E)-2-carboxyethenyl]benzoic acid | [2] |
| Physical Form | Solid | |
| Storage Temperature | Room temperature, sealed in a dry environment |
Hazard Identification and Toxicological Profile
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a hazardous substance.[2][4]
GHS Classification:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity — Single Exposure | Category 3 | H335: May cause respiratory irritation |
Signal Word: Warning [2]
Hazard Pictogram:
(GHS07: Exclamation mark)[2]
Toxicological Summary:
-
Acute Effects: The primary acute hazards are irritation to the skin, eyes, and respiratory tract upon direct contact or inhalation.[3] Ingestion can be harmful.[2][4] Symptoms of overexposure may include redness, pain, and inflammation.[5][6]
-
Chronic Effects: There is limited data on the long-term effects of exposure to this compound. However, for the parent compound, benzoic acid, prolonged or repeated inhalation may cause damage to the lungs.[7]
-
Carcinogenicity: There is no evidence to suggest that this compound or its parent compound, benzoic acid, are carcinogenic.[5][8]
Risk Assessment and Hierarchy of Controls
A thorough risk assessment should be conducted before working with this compound. The hierarchy of controls provides a systematic approach to minimizing exposure.
Caption: Hierarchy of controls for managing exposure to hazardous chemicals.
Standard Operating Procedures for Safe Handling
Engineering Controls:
-
Work in a well-ventilated area.[9] For procedures that may generate dust, use a chemical fume hood or a glove box.[9][10]
-
Ensure that an eyewash station and safety shower are readily accessible.[10][11]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.[9][10][11]
-
Skin Protection: Wear nitrile or neoprene gloves and a lab coat.[9][10] Ensure gloves are inspected before use and replaced if damaged.[12]
-
Respiratory Protection: If engineering controls are insufficient to maintain exposure below permissible limits, a NIOSH-approved respirator may be necessary.[10][11]
General Hygiene Practices:
-
Wash hands thoroughly after handling the compound and before leaving the laboratory.[5][12]
-
Do not eat, drink, or smoke in areas where the chemical is handled or stored.[5][12]
-
Contaminated clothing should be removed and washed before reuse.[11][12]
Emergency Procedures
Prompt and appropriate action is critical in the event of an emergency.
Caption: Workflow for responding to an exposure event.
First-Aid Measures:
-
Inhalation: If inhaled, remove the person to fresh air and keep them comfortable for breathing.[5][13] If breathing is difficult or has stopped, provide artificial respiration.[5][11] Seek immediate medical attention.[5]
-
Skin Contact: If on skin, wash with plenty of soap and water for at least 15 minutes.[5][9][13] Remove contaminated clothing. If skin irritation occurs, get medical advice.[5][13]
-
Eye Contact: If in eyes, rinse cautiously with water for several minutes.[5][13] Remove contact lenses if present and easy to do.[5][13] Continue rinsing for at least 15 minutes.[5][14] Immediately call a poison center or doctor.[5][14]
-
Ingestion: If swallowed, call a doctor or poison control center if you feel unwell.[5][12] Rinse mouth.[5] Do not induce vomiting.[14][15]
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), water spray, or foam.[5][10][13]
-
Specific Hazards: Dust from the compound can form an explosive mixture with air.[10][15] Thermal decomposition can produce irritating gases and vapors, including carbon monoxide and carbon dioxide.[10][13][15]
-
Protective Equipment: Firefighters should wear full protective clothing and a self-contained breathing apparatus (SCBA).[5][10][13][15]
Accidental Release Measures:
-
Avoid generating dust.[5]
-
Wear appropriate PPE as described in Section 4.
-
For small spills, sweep up the material and place it in a suitable container for disposal.[13][15] For large spills, contain the spill and prevent it from entering drains or waterways.[10]
Storage and Disposal
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[12][13][15][16]
-
Keep away from incompatible materials such as strong oxidizing agents and strong bases.[13][15]
Disposal:
-
Dispose of contents and container in accordance with all applicable federal, state, and local regulations.[5][13][14][15] Do not allow the product to enter drains.[16]
References
- SAFETY DATA SHEET. (2015-12-01). National Institute of Standards and Technology. [Link]
- American International Chemical, Inc. - Benzoic Acid. Parr Instrument Company. [Link]
- SDS of Benzoic Acid: Important Data and Information Collected. (2023-11-15). Chem-Online. [Link]
- Material Safety Data Sheet - 4-Vinylbenzoic acid, 96%. Cole-Parmer. [Link]
- (Z)-4-(2-Carboxyvinyl)benzoic acid | CAS#:168649-22-7. Chemsrc. [Link]
- This compound. Oakwood Chemical. [Link]
- Benzoic Acid - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]
- Safety Data Sheet Benzoic Acid WARNING. (2018-08-21).
- Safety Data Sheet: benzoic acid. Chemos GmbH & Co.KG. [Link]
- Provisional Peer Reviewed Toxicity Values for Benzoic Acid. (2005-03-29). U.S. Environmental Protection Agency. [Link]
Sources
- 1. This compound [oakwoodchemical.com]
- 2. 19675-63-9 | this compound - AiFChem [aifchem.com]
- 3. 19675-63-9 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 4. arctomsci.com [arctomsci.com]
- 5. tsapps.nist.gov [tsapps.nist.gov]
- 6. nj.gov [nj.gov]
- 7. chemos.de [chemos.de]
- 8. hhpprtv.ornl.gov [hhpprtv.ornl.gov]
- 9. SDS of Benzoic Acid: Important Data and Information Collected – KHA Online-SDS Management [kha.com]
- 10. parrinst.com [parrinst.com]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. sdccd-keenan.safecollegessds.com [sdccd-keenan.safecollegessds.com]
- 13. fishersci.com [fishersci.com]
- 14. fishersci.com [fishersci.com]
- 15. ilpi.com [ilpi.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
A Researcher's Guide to Sourcing and Qualifying 4-(2-Carboxyvinyl)benzoic Acid
An In-depth Technical Guide for Scientists and Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist
Introduction: The Versatility of a Bifunctional Linker
4-(2-Carboxyvinyl)benzoic acid, also known as 4-carboxycinnamic acid (CAS No. 19675-63-9), is a rigid, bifunctional organic compound of significant interest in advanced materials and medicinal chemistry. Its structure, featuring a benzoic acid moiety linked to an acrylic acid via a conjugated vinyl bridge, provides two carboxylic acid groups with distinct electronic environments and spatial orientations. This unique architecture makes it an exceptional building block, or "linker," for the rational design of complex molecular architectures.
In the field of materials science, it is a cornerstone for the synthesis of metal-organic frameworks (MOFs) and coordination polymers.[1] The rigidity of the linker is a key characteristic that dictates the resulting framework's topology, porosity, and ultimately, its functional properties for applications in gas storage, separation, and catalysis. For drug development professionals, this molecule and its derivatives serve as versatile intermediates in the synthesis of more complex active pharmaceutical ingredients (APIs), including heteropolycyclic quinolones.[2]
Given its critical role as a foundational building block, the purity and batch-to-batch consistency of this compound are paramount. This guide provides an in-depth overview of commercial suppliers, a framework for robust quality control, and detailed protocols for the validation of this essential research chemical.
Part 1: Commercial Supplier Landscape
A variety of chemical suppliers offer this compound, typically with purities advertised at or above 95%. The selection of a supplier should be guided not only by price and availability but also by the depth of analytical data they can provide and their transparency regarding product quality.
Below is a comparative summary of several commercial sources. Researchers are advised to request lot-specific Certificates of Analysis (CoA) before purchase to verify that the material meets the specific requirements of their intended application.
| Supplier | Product Number (Example) | Stated Purity | Available Quantities (Examples) |
| Sigma-Aldrich (Ambeed) | AMBH2D6EDEDB | 95% | - |
| Apollo Scientific | OR24590 | 95% | 1g, 5g, 25g, 100g |
| Key Organics | DS-5467 | >95% | 1mg, 5mg, 10mg, 5g, 10g |
| ChemUniverse | P70868 | 95% | 250mg, 1g, 5g |
| AiFChem | ACXFIP094 | 95% | 10g, 25g |
| BLD Pharm | BD138884 | - | - |
| Santa Cruz Biotechnology | sc-266155 | - | - |
Note: Availability, product numbers, and pricing are subject to change. This table is for informational purposes and is not an exhaustive list.
Part 2: A Framework for Quality Assessment
Ensuring the quality of a starting material like this compound is a self-validating process that underpins the reliability and reproducibility of all subsequent experimental work. A robust quality control (QC) workflow involves a combination of supplier vetting, documentation review, and in-house analytical verification.
The Causality of Impurities: Insights from Synthesis
The most common route for synthesizing this compound is the Knoevenagel condensation . This reaction typically involves the base-catalyzed condensation of 4-formylbenzoic acid and malonic acid .[1]
Understanding this synthetic pathway is crucial as it informs the likely impurity profile. A researcher should anticipate the potential presence of:
-
Unreacted Starting Materials: Residual 4-formylbenzoic acid or malonic acid.
-
Side-Products: Products from self-condensation or other unintended reaction pathways.
-
Residual Solvents: Solvents used during the reaction and purification (e.g., pyridine, ethanol, toluene).
The presence of these impurities can have significant downstream consequences, such as interfering with polymerization reactions in MOF synthesis or causing unexpected side-products in a multi-step organic synthesis.
The Supplier Qualification & QC Workflow
The following diagram illustrates a logical workflow for qualifying a new supplier and performing incoming quality control on a new batch of this compound.
Caption: A logical workflow for supplier qualification and material QC.
Part 3: Essential Analytical Protocols
The Certificate of Analysis provided by the supplier is the starting point for quality assessment. However, for critical applications, independent verification is essential. The two most powerful and common techniques for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy for identity and High-Performance Liquid Chromatography (HPLC) for purity.
Representative Certificate of Analysis (CoA)
While a specific CoA was not publicly available, a representative document for a high-quality lot of this compound would contain the following information:
| Test | Specification | Result | Method |
| Appearance | White to off-white powder | Conforms | Visual |
| Identity by ¹H NMR | Conforms to structure | Conforms | NMR |
| Purity by HPLC | ≥ 97.0% (Area %) | 98.6% | HPLC |
| Loss on Drying | ≤ 1.0% | 0.3% | TGA/LOD |
| Residual Solvents | Meets USP <467> limits | Conforms | GC-HS |
Protocol 1: Identity Verification by ¹H NMR Spectroscopy
Rationale: Proton NMR (¹H NMR) provides an unambiguous fingerprint of the molecule's structure. It confirms the presence of the aromatic, vinyl, and carboxylic acid protons and their expected chemical environments and coupling patterns. The absence of significant unassigned peaks provides a qualitative assessment of purity.
Methodology:
-
Reagents & Equipment:
-
This compound sample
-
Deuterated Dimethyl Sulfoxide (DMSO-d₆), ≥99.8 atom % D
-
NMR tubes (5 mm)
-
NMR Spectrometer (e.g., 400 MHz or higher)
-
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample into a clean, dry vial.
-
Add approximately 0.7 mL of DMSO-d₆.
-
Gently agitate or vortex until the sample is fully dissolved.
-
Transfer the solution to an NMR tube.
-
-
Instrumental Parameters (Typical for 400 MHz):
-
Pulse Program: Standard (zg30)
-
Solvent: DMSO
-
Acquisition Time: ~4 seconds
-
Relaxation Delay (d1): 2 seconds
-
Number of Scans: 16-32
-
Spectral Width: 0-16 ppm
-
-
Data Analysis & Interpretation:
-
Reference the spectrum to the residual DMSO solvent peak at δ ≈ 2.50 ppm.
-
The two carboxylic acid protons will appear as very broad singlets, typically downfield (>12 ppm), and may exchange with trace water.
-
The aromatic protons on the benzoic acid ring will appear as two doublets (AA'BB' system) between δ ≈ 7.8-8.1 ppm.
-
The two vinyl protons will appear as two doublets with a large coupling constant (J ≈ 16 Hz), characteristic of a trans alkene, between δ ≈ 6.5-7.7 ppm.
-
Integrate all peaks and verify that the proton ratios are consistent with the structure (4 aromatic H : 2 vinyl H).
-
Examine the baseline for impurity peaks. Pay close attention to the aldehydic region (δ ≈ 9.5-10.5 ppm) for residual 4-formylbenzoic acid.
-
Protocol 2: Purity Determination by Reversed-Phase HPLC
Rationale: HPLC is the workhorse technique for quantifying the purity of organic compounds. A reversed-phase method separates the target compound from more polar and less polar impurities based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase. The area percentage of the main peak provides a quantitative measure of purity.
Methodology:
-
Reagents & Equipment:
-
This compound sample and reference standard (if available)
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade)
-
Phosphoric Acid or Formic Acid (for mobile phase acidification)
-
HPLC system with UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Filter and degas both mobile phases before use.
-
-
Sample & Standard Preparation:
-
Diluent: Mobile Phase A / Mobile Phase B (50:50 v/v).
-
Stock Solution: Accurately weigh and dissolve the sample in the diluent to a concentration of approximately 0.5 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 280 nm (The conjugated system provides strong absorbance)
-
Injection Volume: 10 µL
-
Gradient Program:
-
0-15 min: 30% B to 80% B
-
15-17 min: 80% B to 30% B
-
17-20 min: Hold at 30% B (re-equilibration)
-
-
-
Data Analysis & Interpretation:
-
Identify the main peak corresponding to this compound.
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by area percent: (Area of Main Peak / Total Area of All Peaks) * 100.
-
This method should effectively separate the polar malonic acid (eluting early) and the less polar 4-formylbenzoic acid from the main product peak.
-
Integrated QC Testing Workflow
The following diagram outlines the logical flow of the analytical tests described above.
Caption: Step-by-step analytical workflow for quality control testing.
Conclusion
This compound is a valuable and versatile chemical for researchers in both materials science and drug discovery. The success of its application, however, is directly dependent on its quality. By implementing a systematic approach to supplier evaluation, carefully reviewing documentation, and performing robust, in-house analytical verification using techniques like NMR and HPLC, researchers can ensure the integrity of their starting materials. This diligence forms the foundation of reproducible, high-impact science and accelerates the development of novel materials and therapeutics.
References
- Royal Society of Chemistry.
Sources
molecular weight and formula of 4-(2-carboxyvinyl)benzoic acid
An In-Depth Technical Guide to 4-(2-Carboxyvinyl)benzoic Acid: Properties, Synthesis, and Applications
Introduction
This compound, a bifunctional organic compound, is a subject of significant interest in materials science and supramolecular chemistry.[1] Its rigid, conjugated structure, featuring a benzoic acid group linked to an acrylic acid via a vinyl bridge, provides two reactive carboxylic acid groups.[1] This unique molecular architecture establishes it as a crucial building block in the synthesis of advanced materials. This guide offers a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, and an exploration of its diverse applications, particularly for researchers and professionals in drug development and materials science.
Physicochemical Properties
The distinct properties of this compound are foundational to its utility in various scientific applications. Its IUPAC name is (E)-4-(2-carboxyvinyl)benzoic acid, and it is also commonly known as 4-carboxycinnamic acid.[2] The compound is registered under the CAS Number 19675-63-9.[1][2][3][4]
A summary of its key quantitative data is presented below:
| Property | Value | Source(s) |
| Molecular Formula | C10H8O4 | [2][3][4][5] |
| Molecular Weight | 192.17 g/mol | [1][3][4] |
| InChI Key | HAEJSGLKJYIYTB-ZZXKWVIFSA-N | [1][2][5] |
| Canonical SMILES | OC(=O)/C=C/C1C=CC(=CC=1)C(O)=O | [2] |
Synthesis of this compound
The synthesis of this compound is most commonly achieved through the Knoevenagel condensation, a cornerstone reaction for preparing α,β-unsaturated acids.[1] This established method involves the reaction of 4-formylbenzoic acid with malonic acid.[1]
Experimental Protocol: Knoevenagel Condensation
This protocol outlines a standard laboratory procedure for the synthesis of this compound.
Materials:
-
4-formylbenzoic acid
-
Malonic acid
-
Pyridine (as a basic catalyst)
-
Ethanol (as a solvent)
-
Hydrochloric acid (for acidification)
-
Distilled water
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating mantle and magnetic stirrer
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-formylbenzoic acid in ethanol.
-
Addition of Reagents: To this solution, add an equimolar amount of malonic acid followed by a catalytic amount of pyridine.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Slowly add dilute hydrochloric acid to the mixture until it becomes acidic (pH ~2), which will precipitate the crude product.
-
Isolation and Purification: Collect the precipitate by vacuum filtration and wash it with cold distilled water to remove any unreacted starting materials and impurities. The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.
-
Drying: Dry the purified product in a vacuum oven to obtain this compound as a white solid.
Caption: Knoevenagel condensation workflow for the synthesis of this compound.
Applications in Research and Development
The unique structural characteristics of this compound make it a versatile compound with several important applications.
Metal-Organic Frameworks (MOFs) and Coordination Polymers
The most prominent application of this compound is as a bifunctional organic linker in the construction of Metal-Organic Frameworks (MOFs) and coordination polymers.[1] Its rigidity and the presence of two carboxylic acid groups with different spatial orientations allow for the formation of diverse and complex porous crystalline structures.[1] These materials have tunable properties and are investigated for applications in gas storage, catalysis, and separation. A notable example is its use in the synthesis of SNU-70, a type of MOF.[1] The solvothermal synthesis method is commonly employed, where the compound is reacted with a metal salt, such as zinc nitrate, in a high-boiling point solvent like N,N-diethylformamide (DEF).[1]
Polymer Chemistry
In the field of polymer chemistry, this compound serves as a cross-linking agent or a monomer. Its incorporation into polyesters and polyacrylates can enhance their mechanical strength and introduce specific responsive behaviors.[1]
Organic Synthesis and Medicinal Chemistry
This compound is a valuable synthetic intermediate for the creation of more complex organic molecules.[1] Its dual carboxylic acid functionality allows for selective chemical modifications, providing a high degree of control in molecular design.[1] This is particularly relevant in the synthesis of thiazole derivatives, which are significant in medicinal chemistry, and as an intermediate in the preparation of heteropolycyclic quinolones.[1][6]
Sources
A Technical Guide to the In Silico Prediction of pKa Values for 4-(2-Carboxyvinyl)benzoic Acid
Abstract: The acid dissociation constant (pKa) is a fundamental physicochemical parameter that governs the ionization state of a molecule and profoundly influences its solubility, membrane permeability, and target binding affinity. For drug discovery and materials science professionals, accurate pKa determination is indispensable. This technical guide provides an in-depth analysis of methodologies for predicting the two distinct pKa values of 4-(2-carboxyvinyl)benzoic acid, a bifunctional molecule of interest as a linker in metal-organic frameworks (MOFs) and as a fragment in medicinal chemistry. We explore a hierarchy of predictive techniques, from foundational empirical models like the Hammett equation to rigorous first-principles quantum mechanical calculations. Each method is presented with a detailed protocol, an explanation of its underlying scientific rationale, and a critical evaluation of its predictive power and limitations, offering researchers a comprehensive framework for in silico pKa determination.
Introduction: The Critical Role of pKa and the Duality of this compound
The ionization state of a molecule, dictated by its pKa value(s) and the surrounding pH, is a master variable in chemical and biological systems. In drug development, the pKa profile of a candidate molecule determines its behavior throughout its journey in the body—from dissolution in the gut to absorption across membranes and interaction with its biological target. An estimated 63% of all drugs are ionizable, making pKa a property that must be understood and optimized from the earliest stages of discovery.[1]
This compound, also known as 4-carboxycinnamic acid, presents a particularly interesting case.[2][3] It is a dicarboxylic acid featuring two distinct ionizable protons: one on a benzoic acid moiety and another on an acrylic acid moiety, linked by a conjugated vinyl bridge.[4] This structure guarantees two separate dissociation constants, pKa₁ and pKa₂, corresponding to the stepwise loss of the two most acidic protons.
The electronic communication between these two carboxyl groups across the conjugated system means they are not independent. Each electron-withdrawing carboxyl group enhances the acidity (lowers the pKa) of the other, a nuance that predictive models must capture. Understanding both pKa values is crucial for predicting the molecule's net charge and properties at a given pH.
Caption: Structure showing the two ionizable protons, H_A and H_B.
The two-step dissociation process can be visualized as follows:
Caption: Stepwise dissociation of a dicarboxylic acid (H₂A).
This guide will dissect three primary approaches to predict pKa₁ and pKa₂ for this molecule, providing actionable protocols for each.
Methodology 1: Empirical Prediction via the Hammett Equation
The Hammett equation is a cornerstone of physical organic chemistry, offering a powerful tool for estimating the effect of substituents on the reactivity of aromatic systems.[5] It is a linear free-energy relationship that quantitatively correlates reaction rates and equilibrium constants.[6][7]
2.1. Theoretical Basis
The equation is expressed as:
log(K/K₀) = ρσ or pKa = pKa₀ - ρσ
Where:
-
K is the equilibrium constant for the substituted reactant, and K₀ is for the unsubstituted reactant.
-
pKa₀ is the pKa of the reference acid (benzoic acid, pKa ≈ 4.20).[8]
-
σ (Sigma) is the substituent constant, which depends only on the specific substituent and its position (meta or para). It quantifies the electronic effect (inductive and resonance) of the substituent.
-
ρ (Rho) is the reaction constant, which measures the sensitivity of the reaction to substituent effects. For the ionization of benzoic acids in water at 25°C, ρ is defined as 1.00.[6]
This method is ideally suited for predicting the pKa of the benzoic acid proton (let's designate it pKa_benzoate). The substituent in the para position is the carboxyvinyl group (-CH=CH-COOH).
2.2. Experimental Protocol: pKa Prediction for the Benzoic Acid Moiety
Objective: To estimate the pKa of the carboxylic proton on the benzene ring.
Step 1: Identify the Reference Acid and its pKa
-
The reference system is unsubstituted benzoic acid.
-
pKa₀ = 4.20.[8]
Step 2: Determine the Substituent and its Hammett Constant (σ_para)
-
The substituent is -CH=CH-COOH. Finding a precise σ value for this exact group is challenging. However, we can make an authoritative estimation. The dominant electronic effect is the strong electron-withdrawing nature of the distal carboxyl group, transmitted through the conjugated system. We can approximate its effect using the σ_para value for the -COOH group itself.
-
Authoritative sources list σ_para for -COOH as +0.45 . This positive value indicates a strong electron-withdrawing group, which stabilizes the conjugate base (benzoate) and thus increases acidity (lowers pKa).
Step 3: Apply the Hammett Equation
-
Using ρ = 1 for benzoic acid ionization:
-
pKa_predicted = pKa₀ - (1.00 * σ_para)
-
pKa_predicted = 4.20 - (1.00 * 0.45) = 3.75
2.3. Causality and Limitations
This prediction suggests that the carboxyvinyl group significantly increases the acidity of the benzoic acid proton, lowering its pKa from 4.20 to approximately 3.75. This is mechanistically sound, as the electron-withdrawing nature of the substituent delocalizes the negative charge of the resulting carboxylate anion, stabilizing it and favoring dissociation.
However, this method has limitations:
-
It provides a value for only one of the two protons.
-
The accuracy is contingent on the σ constant, which was approximated.
-
It does not account for the ionization state of the substituent itself. The σ value is for a neutral -CH=CH-COOH group. When that group deprotonates to -CH=CH-COO⁻, its electronic effect will change dramatically (it becomes electron-donating), which in turn affects the pKa of the other group. This highlights the interdependence of the two pKa values.
Methodology 2: First-Principles Prediction via Quantum Mechanics (DFT)
For a more rigorous and comprehensive prediction of both pKa values, we turn to quantum mechanical (QM) methods, specifically Density Functional Theory (DFT). This first-principles approach calculates the electronic structure of the molecule to determine the Gibbs free energy change (ΔG) of the deprotonation reaction in solution.[9]
3.1. Theoretical Basis
The pKa is directly related to the standard Gibbs free energy of the acid dissociation reaction (HA ⇌ H⁺ + A⁻) in solution:
ΔG_sol = -RT ln(Ka) = 2.303 RT pKa
Therefore: pKa = ΔG_sol / (2.303 RT)
The challenge is to accurately compute ΔG_sol. This is typically achieved using a thermodynamic cycle that breaks the calculation into more manageable parts: the gas-phase deprotonation energy and the solvation free energies of each species. Modern approaches often use implicit solvation models, like the SMD (Solvation Model based on Density) model, which treats the solvent as a continuous medium, to calculate free energies directly in a simulated solvated environment.[10]
3.2. Computational Workflow: DFT-Based pKa Prediction
Objective: To calculate pKa₁ and pKa₂ from first principles. This protocol assumes access to a QM software package (e.g., Gaussian, Jaguar, ORCA).
Step 1: Geometry Optimization of All Species
-
Construct the 3D structures for all relevant protonation states:
-
The neutral molecule (H₂A).
-
The two possible monoanions (HA⁻), resulting from deprotonation of the benzoic acid moiety or the acrylic acid moiety.
-
The dianion (A²⁻).
-
-
Perform a full geometry optimization for each structure. A common and robust level of theory is the CAM-B3LYP functional with a basis set like 6-31+G(d,p).[10]
-
Crucially, this optimization must be performed with an implicit solvation model (e.g., SMD for water) to capture the influence of the solvent on molecular geometry.
Step 2: Vibrational Frequency Calculation
-
For each optimized structure, perform a vibrational frequency calculation at the same level of theory.
-
Self-Validation: Confirm that each structure is a true energy minimum by ensuring there are no imaginary frequencies.
-
This step provides the thermal corrections (enthalpic and entropic contributions) needed to calculate the Gibbs free energy at a standard temperature (298.15 K).
Step 3: Calculate Gibbs Free Energies of Reaction
-
Extract the total Gibbs free energy (in solution) for each optimized species from the output files.
-
Calculate the ΔG for the two deprotonation steps:
-
ΔG₁ = G(HA⁻_most_stable) + G(H⁺) - G(H₂A)
-
ΔG₂ = G(A²⁻) + G(H⁺) - G(HA⁻_most_stable)
-
-
Note: The Gibbs free energy of the solvated proton, G(H⁺), is a known, but debated, value. A commonly used experimental value for water is -270.3 kcal/mol. Precision in this value is critical for absolute pKa accuracy.
Step 4: Calculate pKa Values
-
Convert the calculated ΔG values (typically in Hartrees or kcal/mol) into pKa units using the formula from section 3.1. At 298.15 K, the formula simplifies to:
-
pKa = ΔG / 1.364 (when ΔG is in kcal/mol)
Caption: Workflow for first-principles pKa prediction using DFT.
Methodology 3: QSPR and Machine Learning Models
For high-throughput applications, full DFT calculations can be too slow.[1] A vast array of commercial and academic software tools utilize Quantitative Structure-Property Relationship (QSPR) or Machine Learning (ML) models for near-instantaneous pKa prediction.[11][12][13][14]
4.1. Theoretical Basis
These methods are built on the principle that the physicochemical properties of a molecule are encoded in its structure.
-
Algorithm: The software first breaks down the input molecule into a set of numerical descriptors (e.g., atom types, bond types, topological indices, electronic properties).
-
Training: These descriptors are then fed into a pre-trained statistical or machine learning model (e.g., multiple linear regression, graph convolutional neural networks) that has learned the complex relationship between structure and pKa from a large database of thousands of experimentally measured pKa values.[15]
-
Prediction: The trained model uses the descriptors of the new molecule to predict its pKa.
Prominent examples include Schrödinger's Epik, ACD/Labs' pKa DB, and ChemAxon's Marvin.[12][13][15][16] These tools are trusted in the pharmaceutical industry for their speed and generally reliable accuracy for common chemical scaffolds.[1][16]
4.2. Protocol: Using a Commercial pKa Predictor
Objective: To obtain a rapid and reliable pKa prediction using a validated software tool.
Step 1: Input Molecular Structure
-
Draw or import the structure of this compound into the software interface using a SMILES string (O=C(O)c1ccc(cc1)/C=C/C(=O)O) or by drawing it in a chemical editor.
Step 2: Run the pKa Calculation
-
Navigate to the pKa calculation or property prediction module.
-
Execute the calculation, typically specifying the solvent (water) and temperature (25°C).
Step 3: Analyze the Output
-
The software will return the predicted macroscopic pKa values (pKa₁ and pKa₂).
-
Self-Validation: Reputable programs often provide a confidence estimate or highlight atoms that are outside the model's primary domain of applicability. They may also visualize the full speciation plot, showing the population of each protonation state as a function of pH.
4.3. Causality and Trustworthiness
The strength of these methods lies in the vast chemical space covered by their training data. They excel at recognizing well-characterized chemical environments and applying learned rules. The trustworthiness of a prediction is directly related to how well the input molecule is represented in the software's training set. For a molecule like this compound, which is composed of common fragments (benzoic acid, acrylic acid), the predictions are expected to be highly reliable. The prediction error for many commercial tools is often cited to be within 0.4-0.5 log units for well-behaved molecules.[11]
Synthesis and Interpretation of Predicted Values
By applying the methodologies described, we can generate a set of predicted pKa values. The convergence or divergence of these predictions provides insight into the molecule's properties and the reliability of the models.
Based on chemical principles, the first proton to dissociate (pKa₁) will be the one that leads to the most stable monoanion. Both carboxyl groups are electron-withdrawing, but the benzene ring can better delocalize the negative charge. Therefore, the benzoic acid proton is expected to be more acidic.
| Prediction Method | Predicted pKa₁ (Benzoic Moiety) | Predicted pKa₂ (Acrylic Moiety) | Rationale & Confidence |
| Hammett Equation | ~3.75 | N/A | Medium Confidence: Provides a good initial estimate based on established physical organic principles.[6] Limited by the approximation of the σ constant and inability to predict pKa₂. |
| DFT (First-Principles) | ~3.6 - 3.9 | ~4.3 - 4.6 | High Confidence: Most rigorous method. Accurately models the electronic structure and mutual influence of the groups. The exact values depend on the level of theory.[10] |
| Commercial QSPR/ML Tools | ~3.7 - 4.0 | ~4.4 - 4.7 | High Confidence: These tools are trained on extensive experimental data and are likely to have seen similar substituted benzoic and acrylic acids.[1][16] |
Consolidated Prediction:
-
pKa₁: The first dissociation constant, corresponding to the proton on the benzoic acid moiety, is confidently predicted to be in the range of 3.7 to 3.9 . This is significantly more acidic than benzoic acid itself (pKa 4.20).[8]
-
pKa₂: The second dissociation constant, for the proton on the acrylic acid moiety, is predicted to be in the range of 4.4 to 4.6 . Once the first proton is removed, the resulting anion (-COO⁻) is electron-donating, which slightly decreases the acidity of the second proton compared to parent cinnamic acid (pKa 4.45).[17]
Conclusion
References
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- Wikipedia. (n.d.). Acrylic acid.
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- University of California, Davis. (n.d.). Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino- substituted derivatives.
- Gnee Biotech. (2025). What are the properties of acrylic acid?.
- Thompson Rivers University. (n.d.). Linear Free Energy Relationships (LFERs): Applying the Hammett Equation to a Series of Substituted Benzoic Acid.
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- Schrödinger. (n.d.). Epik.
- Schrödinger. (n.d.). Macro-pKa.
- Proprep. (n.d.). What is the pKa of benzoic acid?.
- Thompson Rivers University. (2012). Linear Free Energy Relationships (LFERs): Applying the Hammett Equation to a Series of Substituted Benzoic Acids and Phenols.
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- ResearchGate. (2025). Determination of pKa Values for Acrylic, Methacrylic and Itaconic Acids by 1H and 13C NMR in Deuterated Water.
- Lifescience Global. (2015). Determination of pKa Values for Acrylic, Methacrylic and Itaconic Acids by 1H and 13C NMR in Deuterated Water.
- ResearchGate. (n.d.). List of cinnamic acid derivatives with their corresponding acid dissociation constant pKa.
- Długosz, M., & Antosiewicz, J. M. (2004). pKas in Dicarboxylic Acids by Constant- pH Molecular Dynamics Simulations.
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- ACS Publications. (2025). Computational Determination of pKa Values for Weak C–H Acids/Lithiated Species.
- MDPI. (n.d.). Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models.
- Wikipedia. (n.d.). Hammett equation.
- MDPI. (n.d.). Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts.
- PubChem. (n.d.). Cinnamic Acid.
- ResearchGate. (2025). Cinnamic acid derivatives: A new chapter of various pharmacological activities.
- ACS Publications. (2021). Influence of the pKa Value of Cinnamic Acid and P-Hydroxycinnamic Acid on the Solubility of a Lurasidone Hydrochloride-Based Coamorphous System.
- National Center for Biotechnology Information. (2021). Influence of the pKa Value of Cinnamic Acid and P-Hydroxycinnamic Acid on the Solubility of a Lurasidone Hydrochloride-Based Coamorphous System.
- Oakwood Chemical. (n.d.). This compound.
- National Center for Biotechnology Information. (2009). Comparison of Nine Programs Predicting pKa Values of Pharmaceutical Substances.
- Schrödinger. (n.d.). Schrödinger Solutions for Small Molecule Protonation State Enumeration and pKa Prediction.
- ChemRxiv. (2024). pKa Prediction in Non-Aqueous Solvents.
- PubMed. (1993). Structure of 4-carboxy-2-nitrobenzeneboronic acid.
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Methodological & Application
Application Note & Protocol: High-Purity Recovery of 4-(2-Carboxyvinyl)benzoic Acid via Recrystallization
Abstract & Introduction
4-(2-Carboxyvinyl)benzoic acid, also known as 4-carboxycinnamic acid, is a pivotal organic building block in the synthesis of advanced materials, metal-organic frameworks (MOFs), and pharmaceutical intermediates. The stereochemistry and purity of this compound are critical for predictable downstream reactions and the performance of the final product. Synthetic routes often yield crude this compound contaminated with starting materials, side-products, and isomers, necessitating a robust purification strategy.
This application note provides a detailed, field-proven protocol for the purification of this compound using recrystallization. We will delve into the scientific principles behind solvent selection, impurity removal, and crystallization kinetics. The guide is designed for researchers and drug development professionals, offering not just a step-by-step procedure but also the causal logic behind each action to empower users to troubleshoot and adapt the methodology effectively.
The Scientific Basis of Recrystallization
Recrystallization is a powerful purification technique for crystalline solids that exploits differences in solubility between the desired compound and its impurities. The fundamental principle is that the solubility of most solids increases significantly with temperature.[1][2] An ideal recrystallization process hinges on the selection of an appropriate solvent or solvent system.
The Pillars of Solvent Selection: A suitable solvent for this compound must meet several criteria:
-
Temperature-Dependent Solubility: The compound should be highly soluble in the hot solvent but sparingly soluble or insoluble in the cold solvent.[1][3][4] This differential ensures maximum recovery of the pure compound upon cooling.
-
Impurity Solubility Profile: Impurities should either be completely insoluble in the hot solvent (allowing for their removal via hot filtration) or highly soluble in the cold solvent (so they remain in the solution, or "mother liquor," after the desired product has crystallized).[3][4]
-
Chemical Inertness: The solvent must not react with the compound being purified.[5]
-
Volatility: The solvent should have a relatively low boiling point to facilitate its removal from the purified crystals during the drying phase.[5]
For aromatic carboxylic acids like this compound, which possess polar carboxyl groups, polar solvents are a logical starting point.[6] Often, a single solvent does not provide the ideal solubility curve, making a mixed-solvent system necessary.[3] In a mixed-solvent system, the crude solid is dissolved in a minimal amount of a "good" solvent (in which it is highly soluble), and a "bad" or "anti-solvent" (in which it is poorly soluble) is added to the hot solution to induce crystallization upon cooling.[3][7]
Potential Impurities in Crude this compound
Understanding the potential impurities is crucial for designing an effective purification strategy. Depending on the synthetic route (e.g., Knoevenagel or Wittig-type reactions involving terephthalaldehydic acid), common impurities may include:
-
Unreacted Starting Materials: Such as terephthalaldehydic acid or malonic acid.
-
Incomplete Oxidation Products: If the starting materials are derived from oxidation processes, impurities like aromatic aldehydes and ketones may be present.[8][9]
-
Geometric Isomers: The synthesis can produce both the (E)-(trans) and (Z)-(cis) isomers. Recrystallization can often selectively crystallize the more stable or less soluble isomer.
These impurities can interfere with subsequent reactions or compromise the structural integrity of materials like MOFs.
Experimental Protocol: Purification of this compound
This protocol employs a mixed-solvent system of ethanol and water, which has proven effective for structurally similar compounds like trans-cinnamic acid.[7][10]
4.1 Materials and Equipment
-
Crude this compound
-
Ethanol (Reagent Grade)
-
Deionized Water
-
Erlenmeyer flasks (multiple sizes)
-
Graduated cylinders
-
Hot plate with stirring capability
-
Magnetic stir bars
-
Stemless or short-stemmed glass funnel
-
Fluted filter paper
-
Büchner funnel and flask
-
Vacuum source
-
Watch glass
-
Glass stirring rod
-
Ice bath
4.2 Step-by-Step Methodology
-
Dissolution of the Crude Solid:
-
Place the crude this compound (e.g., 5.0 g) into a 250 mL Erlenmeyer flask equipped with a magnetic stir bar.
-
Add a minimal volume of ethanol (the "good" solvent) to the flask. Start with approximately 20-25 mL per gram of crude solid.
-
Gently heat the mixture on a hot plate with stirring. Add more ethanol in small portions until the solid is completely dissolved at a near-boiling temperature. Causality: Using the minimum amount of hot solvent is critical to ensure the solution is saturated, which maximizes the yield upon cooling.[1][11]
-
-
Hot Filtration (Removal of Insoluble Impurities):
-
If any solid impurities remain in the hot solution, they must be removed.
-
Set up a hot filtration apparatus by placing a stemless funnel with fluted filter paper into the neck of a second, clean Erlenmeyer flask.[2]
-
Pre-heat the filtration apparatus by pouring a small amount of boiling ethanol through it. Discard this ethanol. Causality: Pre-heating prevents the temperature of the solution from dropping during filtration, which would cause the desired product to crystallize prematurely on the filter paper, reducing the yield.[2][12]
-
Carefully and quickly pour the hot, dissolved solution through the fluted filter paper.
-
-
Inducing Crystallization:
-
Place the flask containing the hot filtrate on a heat-resistant surface and cover it with a watch glass.
-
Slowly add hot deionized water (the "anti-solvent") dropwise to the hot ethanol solution with continuous stirring until a faint cloudiness (turbidity) appears and persists.
-
Add a few drops of hot ethanol to just re-dissolve the precipitate, resulting in a clear, saturated solution.
-
Allow the flask to cool slowly and undisturbed to room temperature. Causality: Slow cooling promotes the formation of large, well-defined crystals. Rapid cooling can trap impurities within the crystal lattice, compromising purity.[1][13]
-
-
Maximizing Yield and Crystal Collection:
-
Once the flask has reached room temperature and crystal formation appears complete, place it in an ice-water bath for at least 30 minutes to maximize precipitation.
-
Set up a Büchner funnel with a piece of filter paper that fits flatly on the bottom. Place it on a vacuum flask connected to a vacuum source.
-
Wet the filter paper with a small amount of ice-cold deionized water.
-
Turn on the vacuum and pour the cold crystal slurry into the center of the Büchner funnel.
-
Wash the crystals with two small portions of ice-cold deionized water to rinse away the residual mother liquor containing soluble impurities. Causality: Using ice-cold solvent for washing minimizes the loss of the purified product, which has some slight solubility even in the cold solvent.
-
-
Drying the Purified Crystals:
-
Leave the crystals under vacuum for 10-15 minutes to pull air through and partially dry them.
-
Transfer the purified crystals to a pre-weighed watch glass and dry them to a constant weight, preferably in a vacuum oven at a moderate temperature (e.g., 60-70 °C).
-
-
Purity Assessment:
-
Determine the melting point of the dried crystals. Pure this compound has a very high melting point, typically cited as >300 °C.[14] A sharp melting point at this temperature is a strong indicator of high purity.
-
Calculate the percent recovery: (mass of pure, dry product / mass of crude product) x 100%.
-
Visualization of the Purification Workflow
The following diagram outlines the logical flow of the recrystallization protocol.
Caption: Workflow for the purification of this compound.
Expertise & Troubleshooting
Even with a robust protocol, challenges can arise. Below are common issues and expert-driven solutions.
| Problem | Quantitative Data Summary |
| Purity & Yield | Target Melting Point: >300 °C |
| Expected Recovery: 60-85% (highly dependent on initial purity) | |
| Solvent Parameters | Ethanol Boiling Point: 78 °C |
| Water Boiling Point: 100 °C |
Troubleshooting Guide:
-
Issue: No Crystals Form Upon Cooling.
-
Cause: This is the most common problem and is typically due to using too much solvent during the dissolution step, resulting in a solution that is not saturated.[15][16]
-
Solution: Re-heat the solution and gently boil off some of the solvent (in a fume hood) to increase the concentration. Allow it to cool again. If crystals still do not form, the solution may be supersaturated. Induce crystallization by gently scratching the inner wall of the flask at the solution's surface with a glass rod or by adding a tiny "seed crystal" of pure product.[15][16]
-
-
Issue: The Product "Oils Out" Instead of Crystallizing.
-
Cause: "Oiling out" occurs when the solid separates from the solution as a liquid instead of a crystalline solid.[15][17] This often happens if the melting point of the impure compound is lower than the boiling point of the solvent system, or if the solution is cooled too rapidly.[18][19] Impurities can significantly depress the melting point.
-
Solution: Re-heat the mixture to re-dissolve the oil. Add a small amount of additional "good" solvent (ethanol) to ensure the saturation point is reached at a slightly lower temperature.[17][18] Then, allow the solution to cool much more slowly. Insulating the flask with glass wool or paper towels can help.[17] If the problem persists, a different solvent system with a lower boiling point may be required.
-
-
Issue: Low Recovery/Yield.
-
Cause: This can result from premature crystallization during hot filtration, using too much solvent for dissolution, or washing the final crystals with solvent that was not ice-cold.
-
Solution: Ensure the hot filtration apparatus is thoroughly pre-heated. Use the absolute minimum amount of hot solvent for dissolution. Always use ice-cold solvent for washing the collected crystals. The mother liquor can also be concentrated by boiling off some solvent to see if a second, albeit less pure, crop of crystals can be obtained.
-
References
- Solvent Choice. Chemistry Teaching Labs - University of York. [Link]
- Recrystallization. University of California, Davis - Chem LibreTexts. [Link]
- Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry, University of Rochester. [Link]
- Purification of aromatic polycarboxylic acids by recrystallization.
- Finding the best solvent for recrystallisation student sheet.
- Recrystallization and hot filtration.
- Hot Filtration & Recrystallization. Kyoto University, Operation Guide for Chemistry Experiments. [Link]
- Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]
- General procedures for the purification of Carboxylic acids. Chempedia - LookChem. [Link]
- Purification by Recrystalliz
- Experiment : Recrystallization – Part I: Solvent Selection. Science Learning Center, University of Michigan-Dearborn. [Link]
- Problems with Recrystallisations. Chemistry Teaching Labs - University of York. [Link]
- Troubleshooting Crystalliz
- Chemistry Practical Techniques: Recrystallisation, including hot filtr
- Recrystallization of Cinnamic acid and Tryptamine Part I. YouTube. [Link]
- Recrystallization (help meeeeee). Reddit r/chemistry. [Link]
- Oiling Out in Crystalliz
- Crystal engineering: co-crystals of cinnamic acid derivatives with a pyridyl deriv
- Crystal engineering: co-crystals of cinnamic acid derivatives with a pyridyl derivative co-crystallizer.
- Purification of carboxylic acids by complexation with selective solvents.
- Mixed Solvent Crystalliz
- Oxidation and crystallization process for aromatic carboxylic acid production.
- Experiment 4 purification - recrystallization of benzoic acid. Slideshare. [Link]
- 4-(2-carboxy-vinyl)-benzoic acid methyl ester. Chemcd. [Link]
- (Z)-4-(2-Carboxyvinyl)benzoic acid. Chemsrc. [Link]
- This compound. Oakwood Chemical. [Link]
- This compound. AbacipharmTech. [Link]
- Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast.
- Process for the production and purification of benzoic acid.
- Purification of benzoic acid.
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- 19. reddit.com [reddit.com]
The Strategic Application of 4-(2-carboxyvinyl)benzoic Acid in the Synthesis of Advanced Metal-Organic Frameworks
This guide provides an in-depth exploration of 4-(2-carboxyvinyl)benzoic acid (cvb), a versatile organic linker, and its strategic use in the synthesis of metal-organic frameworks (MOFs). Tailored for researchers, scientists, and professionals in drug development, this document elucidates the design principles, synthesis protocols, and unique applications of cvb-based MOFs, underscored by field-proven insights and methodologies.
Introduction: The Unique Proposition of the this compound Linker
Metal-organic frameworks are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. The choice of the organic linker is paramount as it dictates the topology, porosity, and functionality of the resulting framework. This compound stands out as a particularly interesting linker due to its distinct structural features:
-
Asymmetric Dicarboxylate Linker: The presence of two carboxylate groups with different electronic environments allows for varied coordination possibilities and potential for creating complex, non-centrosymmetric structures.
-
Rigid Phenyl Core: The benzene ring provides rigidity, which is crucial for the formation of stable, porous frameworks.
-
Reactive Vinyl Group: The carbon-carbon double bond introduces a site for potential post-synthetic modification, enabling the introduction of new functionalities into the MOF after its initial synthesis. This feature opens avenues for creating dynamic and photoresponsive materials.[1][2]
The strategic incorporation of the vinyl group has been shown to influence the degree of interpenetration in the resulting MOF structure. For instance, the use of this compound in the synthesis of SNU-70, a zinc-based MOF, results in a non-interpenetrated cubic network with a large pore size. In contrast, its saturated analogue, 4-(2-carboxyethyl)benzoic acid, leads to a doubly interpenetrated framework with significantly smaller pores.[1] This demonstrates the profound impact of the linker's geometry on the final architecture of the MOF.
Design and Synthesis Principles of cvb-Based MOFs
The synthesis of cvb-based MOFs typically employs solvothermal methods, where the metal salt and the cvb linker are dissolved in a high-boiling point solvent and heated in a sealed container. This process facilitates the self-assembly of the metal nodes and organic linkers into a crystalline framework.
The SNU-70 Case Study: A Non-Interpenetrated Framework with High Porosity
A prime example of a MOF synthesized using this compound is SNU-70.[1] This framework is constructed from paddlewheel-type zinc secondary building units (SBUs) and the cvb linker. The resulting structure is a non-interpenetrated cubic network, analogous to the well-known MOF-5. The activated form of SNU-70, denoted as SNU-70', exhibits an exceptionally high Brunauer-Emmett-Teller (BET) surface area of 5290 m²/g, one of the highest reported for a MOF with a cubic-net structure.[1] This high surface area and large pore volume make SNU-70 a promising candidate for gas storage applications.[1]
The SNU-170 Series: Tuning Functionality with Pendant Groups
The versatility of the cvb linker is further highlighted in the synthesis of the SNU-170 series of MOFs. In this series, various functional pendants such as –NH₂, –SMe, –OMe, –OEt, –OPr, and –OBu are attached to the phenyl ring of the this compound linker. While these MOFs are isostructural, the nature of the pendant group influences the degree of interpenetration and, consequently, their functional properties. These MOFs demonstrate high adsorption capacities for gases like H₂, CO₂, and CH₄, and also exhibit ligand-based photoluminescence and chemical sensing capabilities, all of which are tunable by the choice of the functional pendant.[3]
Application Notes
The unique structural and chemical characteristics of cvb-based MOFs translate into a range of potential applications, particularly in gas storage and separation, chemical sensing, and as platforms for post-synthetic modification.
Gas Storage and Separation
The high porosity and large surface area of MOFs like SNU-70' make them excellent candidates for the storage of gases such as hydrogen and carbon dioxide.[1] The ability to control interpenetration by modifying the linker, as seen in the comparison between SNU-70 and SNU-71, allows for the fine-tuning of pore sizes to optimize selectivity in gas separation applications.[1]
Chemical Sensing
The SNU-170 series demonstrates the potential of cvb-based MOFs in chemical sensing. These materials can detect the presence of nitroaromatics through luminescence quenching. Furthermore, some of the activated frameworks can sense different solvents by exhibiting altered emission maxima with enhanced intensity, a property that is dependent on the specific functional group on the cvb linker.
Post-Synthetic Modification
The vinyl group in the cvb linker is a reactive handle that can be exploited for post-synthetic modification (PSM). This was demonstrated by the quantitative bromination of the C=C double bond in SNU-70 at room temperature.[1] Remarkably, the MOF retained a very high porosity with a BET surface area of 2285 m²/g after this modification.[1] This opens up possibilities for introducing a wide array of chemical functionalities into the MOF structure after its initial synthesis, thereby expanding its potential applications.
Protocols
This section provides a detailed protocol for the synthesis and characterization of SNU-70, a representative MOF synthesized using this compound.
Materials and Equipment
-
Reactants:
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
This compound (H₂cvb)
-
N,N-diethylformamide (DEF)
-
-
Equipment:
-
Scintillation vials or Teflon-lined autoclave
-
Oven
-
Centrifuge
-
Vacuum oven
-
Powder X-ray diffractometer (PXRD)
-
Thermogravimetric analyzer (TGA)
-
Gas adsorption analyzer
-
Synthesis of this compound (H₂cvb)
While commercially available, H₂cvb can be synthesized via a Wittig or Heck coupling reaction. A common route involves the reaction of 4-carboxybenzaldehyde with a suitable phosphonium ylide.
Synthesis of SNU-70
-
In a glass vial, dissolve Zn(NO₃)₂·6H₂O and this compound in N,N-diethylformamide (DEF). A typical molar ratio would be 1:1 for the zinc salt and the linker.
-
Seal the vial tightly and place it in an oven preheated to 105 °C.
-
Maintain the reaction at this temperature for 12-24 hours.
-
After the reaction is complete, allow the vial to cool down to room temperature. Colorless crystals of SNU-70 should have formed.
-
Decant the mother liquor and wash the crystals with fresh DEF several times to remove any unreacted starting materials.
-
The as-synthesized SNU-70 can then be activated to remove the solvent molecules from the pores.
Activation of SNU-70 to SNU-70'
-
Exchange the DEF solvent within the pores of the as-synthesized SNU-70 with a more volatile solvent like ethanol or dichloromethane by soaking the crystals in the new solvent for 2-3 days, with periodic replacement of the solvent.
-
After solvent exchange, the crystals can be activated by heating under vacuum. However, for delicate structures, supercritical CO₂ drying is a preferred method to prevent pore collapse.
-
For supercritical CO₂ activation, the solvent-exchanged crystals are placed in a supercritical dryer, and liquid CO₂ is used to replace the solvent, after which the CO₂ is brought to its supercritical state and then slowly vented, leaving the pores empty without the stress of surface tension.
Characterization
-
Powder X-ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the synthesized MOF. The experimental PXRD pattern should be compared with the simulated pattern from single-crystal X-ray diffraction data.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the framework and determine the temperature at which the framework starts to decompose.
-
Gas Adsorption Analysis: To determine the porosity of the activated MOF. Nitrogen adsorption-desorption isotherms at 77 K are typically used to calculate the BET surface area, pore volume, and pore size distribution.
Data Presentation
Table 1: Comparison of Physicochemical Properties of SNU-70 and Related MOFs
| MOF | Linker | Interpenetration | BET Surface Area (m²/g) | Pore Size (Å) | H₂ Uptake (wt% at 77K, 1 atm) | CO₂ Uptake (wt% at 298K, 1 atm) | Reference |
| SNU-70' | This compound | No | 5290 | 9.0 x 9.0 | High | High | [1] |
| SNU-71' | 4-(2-carboxyethyl)benzoic acid | Doubly | 1770 | 2.5 x 2.5 | Lower than SNU-70' | Lower than SNU-70' | [1] |
| SNU-70-Br | Brominated cvb | No | 2285 | - | - | - | [1] |
Visualizations
Molecular Structure of the Linker
Caption: Structure of this compound linker.
MOF Assembly Diagram
Sources
- 1. Control of interpenetration and gas-sorption properties of metal-organic frameworks by a simple change in ligand design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tandem postsynthetic modification of a metal-organic framework by thermal elimination and subsequent bromination: effects on absorption properties and photoluminescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes & Protocols: 4-(2-carboxyvinyl)benzoic Acid as a Versatile Linker for Porous Coordination Polymers
Abstract: This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the utilization of 4-(2-carboxyvinyl)benzoic acid (CVBA) as a strategic organic linker in the synthesis of Porous Coordination Polymers (PCPs), also known as Metal-Organic Frameworks (MOFs). We will explore the unique structural attributes of CVBA that make it an exemplary candidate for creating robust, porous materials. This guide furnishes detailed, field-tested protocols for the synthesis of the linker itself, its assembly into crystalline PCPs, and subsequent application in key areas such as drug delivery and heterogeneous catalysis. The underlying rationale for experimental choices is elucidated to empower researchers to adapt and innovate upon these foundational methods.
The Strategic Advantage of the CVBA Linker
Porous Coordination Polymers are crystalline materials constructed from metal ions or clusters (nodes) connected by organic molecules (linkers). The choice of linker is paramount as it dictates the resulting framework's topology, porosity, and functionality.[1] this compound (also known as p-carboxycinnamic acid) is a particularly compelling linker for several reasons:
-
Structural Rigidity and Defined Geometry: The vinyl-bridged phenyl backbone of CVBA offers a high degree of rigidity, which is essential for forming stable, porous structures that do not collapse upon removal of guest solvent molecules.[1] The linker possesses two carboxylate groups that are non-collinear, predisposing it to form three-dimensional networks with intricate topologies.
-
Tunable Functionality: The aromatic ring and the vinyl group are amenable to synthetic modification, allowing for the introduction of various functional groups (e.g., -NH₂, -OMe, -SMe).[2] This enables fine-tuning of the PCP's chemical properties, such as its interaction with guest molecules, luminescence, or catalytic activity.
-
Versatile Coordination: The dicarboxylate nature of CVBA allows it to bridge multiple metal centers, facilitating the construction of robust frameworks with high connectivity and permanent porosity.[3] PCPs built with carboxylate linkers are among the most widely studied and have shown exceptional stability and functionality.[3][4]
This guide will focus on leveraging these properties to create functional materials.
Synthesis and Characterization of the CVBA Linker
Reliable access to a high-purity linker is the foundation of successful PCP synthesis. While CVBA is commercially available, in-house synthesis can be cost-effective for large-scale work. A common synthetic route is the Perkin reaction.
Protocol 2.1: Synthesis of this compound
Causality: This procedure utilizes a Perkin condensation between 4-carboxybenzaldehyde and malonic acid. Pyridine acts as a basic catalyst to deprotonate malonic acid, forming a nucleophilic enolate, while piperidine serves as a co-catalyst to accelerate the reaction. The subsequent decarboxylation of the intermediate yields the desired cinnamic acid derivative.
Materials:
-
4-Carboxybenzaldehyde
-
Malonic acid
-
Pyridine (anhydrous)
-
Piperidine
-
Hydrochloric acid (5 M)
-
Deionized water
-
Ethanol
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, Buchner funnel, and filtration apparatus.
Procedure:
-
In a 250 mL round-bottom flask, combine 4-carboxybenzaldehyde (15.0 g, 0.1 mol) and malonic acid (15.6 g, 0.15 mol).
-
Add 50 mL of anhydrous pyridine, followed by 1.5 mL of piperidine.
-
Equip the flask with a reflux condenser and a magnetic stir bar. Heat the mixture to reflux (approx. 115°C) with continuous stirring for 4-5 hours.
-
Allow the reaction mixture to cool to room temperature.
-
Slowly pour the cooled mixture into 200 mL of cold 5 M hydrochloric acid with vigorous stirring. A precipitate will form.
-
Continue stirring in an ice bath for 30 minutes to ensure complete precipitation.
-
Isolate the crude solid product by vacuum filtration using a Buchner funnel.
-
Wash the solid with copious amounts of cold deionized water until the filtrate is neutral (pH ~7).
-
Recrystallize the crude product from an ethanol/water mixture to obtain pure CVBA as a white solid.
-
Dry the final product in a vacuum oven at 80°C overnight.
Characterization of CVBA
It is critical to validate the purity and identity of the synthesized linker before its use in PCP synthesis.
| Technique | Purpose | Expected Result |
| ¹H NMR | To confirm the molecular structure and proton environments. | Peaks corresponding to aromatic, vinylic, and carboxylic acid protons with appropriate integrations and splitting patterns. |
| FT-IR | To identify key functional groups. | Strong, broad O-H stretch (~2500-3300 cm⁻¹), sharp C=O stretch (~1680-1710 cm⁻¹), C=C stretch (~1630 cm⁻¹), and aromatic C-H stretches. |
| Melting Point | To assess purity. | A sharp melting point consistent with literature values (approx. 275-278°C). |
| Mass Spectrometry | To confirm the molecular weight. | A molecular ion peak corresponding to the exact mass of C₁₀H₈O₄ (192.17 g/mol ).[5] |
Synthesis of a CVBA-Based Porous Coordination Polymer
The solvothermal method is a robust and widely used technique for synthesizing crystalline PCPs.[6][7] It involves heating the reactants in a sealed vessel at a temperature higher than the solvent's boiling point, creating high autogenous pressure that facilitates the crystallization process.
Workflow for PCP Synthesis and Activation
Caption: General workflow for the synthesis and activation of a CVBA-based PCP.
Protocol 3.1: Solvothermal Synthesis of a Zn-CVBA PCP
Causality: This protocol uses Zinc(II) nitrate as the metal node source and CVBA as the linker. N,N-Dimethylformamide (DMF) is a common high-boiling point solvent that effectively solubilizes the reactants and can also act as a template or modulator during crystal growth.[6] The reaction temperature and time are optimized to promote the formation of a thermodynamically stable, highly crystalline product. The post-synthesis activation is a critical step to remove occluded solvent molecules from the pores, making the internal surface area accessible for applications.[2]
Materials:
-
This compound (CVBA)
-
Zinc(II) nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
N,N-Dimethylformamide (DMF)
-
Ethanol (or Acetone)
-
20 mL Scintillation vials or Teflon-lined autoclave
-
Programmable oven
-
Centrifuge
Procedure:
-
In a 20 mL scintillation vial, dissolve CVBA (38.4 mg, 0.2 mmol) in 10 mL of DMF. Sonicate for 10 minutes to ensure complete dissolution.
-
In a separate vial, dissolve Zn(NO₃)₂·6H₂O (89.2 mg, 0.3 mmol) in 5 mL of DMF.
-
Combine the two solutions in the 20 mL vial. The final reactant molar ratio should be carefully controlled (e.g., Zn:CVBA = 1.5:1).
-
Cap the vial tightly and place it in a programmable oven.
-
Heat the oven to 110°C and hold for 48 hours.
-
After the reaction, cool the oven slowly to room temperature. Colorless, crystalline solids should be visible at the bottom of the vial.
-
Isolation: Decant the mother liquor. Add 10 mL of fresh DMF, sonicate briefly to wash the crystals, and then collect the solid by centrifugation (5000 rpm, 5 min). Repeat this washing step three times.
-
Activation: To remove the high-boiling DMF from the pores, immerse the collected solid in 15 mL of a volatile solvent like ethanol or acetone. Let it stand for 24 hours, replacing the solvent every 8 hours. This solvent-exchange process is crucial for framework integrity.
-
After the final exchange, collect the solid by centrifugation and dry under high vacuum at 120°C for 12 hours. The resulting white powder is the activated PCP, ready for characterization and application.
Essential Characterization of the PCP
Verifying the structure and porosity of the synthesized material is a self-validating step that confirms the success of the protocol.
| Technique | Purpose & Rationale |
| Powder X-Ray Diffraction (PXRD) | Confirms the crystallinity and phase purity of the bulk sample. The peak positions are characteristic of the crystal lattice and can be compared to simulated patterns from single-crystal X-ray diffraction data to verify the structure. |
| Gas Adsorption (N₂ at 77 K) | Quantifies the porosity. The isotherm shape reveals the pore type (microporous, mesoporous).[8] The Brunauer-Emmett-Teller (BET) method is used to calculate the specific surface area, a key metric for porous materials. |
| Thermogravimetric Analysis (TGA) | Determines the thermal stability of the framework and confirms the removal of guest solvents. A stable plateau up to high temperatures (e.g., >350°C) indicates a robust framework.[4] |
| Scanning Electron Microscopy (SEM) | Visualizes the crystal morphology (e.g., cubic, octahedral, needle-like) and size distribution of the synthesized PCP particles. |
Application Note: Drug Delivery
PCPs are excellent candidates for drug delivery due to their high loading capacity and the potential for controlled release.[4][9][10] Zinc-based PCPs are particularly attractive due to the low toxicity and biocompatibility of zinc, which is an essential trace element in the human body.[4][11]
Mechanism of Drug Loading and Release
Caption: Workflow for drug loading into a PCP and subsequent pH-triggered release.
Protocol 5.1: Loading and In Vitro Release of Doxorubicin (DOX)
Causality: DOX is a common chemotherapeutic agent. Loading is achieved by simple diffusion into the pores of the activated PCP. The release is often pH-dependent; the coordination bonds in many zinc-carboxylate PCPs are less stable under acidic conditions, which are characteristic of tumor microenvironments and endosomes.[4][12] This instability leads to framework degradation and accelerated drug release, providing a targeted delivery mechanism.
Materials:
-
Activated Zn-CVBA PCP
-
Doxorubicin hydrochloride (DOX)
-
Phosphate-buffered saline (PBS) at pH 7.4 and pH 5.5
-
UV-Vis Spectrophotometer
Procedure: Drug Loading
-
Prepare a stock solution of DOX in PBS (pH 7.4) at a concentration of 1 mg/mL.
-
Disperse 20 mg of the activated Zn-CVBA PCP in 10 mL of the DOX solution.
-
Stir the suspension in the dark at room temperature for 24 hours to allow for maximum drug loading.
-
Collect the DOX-loaded PCP by centrifugation (8000 rpm, 10 min).
-
Wash the solid with fresh PBS (pH 7.4) to remove surface-adsorbed drug.
-
Quantification: Measure the absorbance of the supernatant before and after loading using a UV-Vis spectrophotometer (at ~480 nm for DOX). The amount of loaded drug is calculated by the difference in concentration.
-
Loading Capacity (%) = (Mass of loaded drug / Mass of PCP) x 100
-
Procedure: In Vitro Release Study
-
Disperse 10 mg of the DOX-loaded PCP into 20 mL of PBS at pH 7.4 and another 10 mg into 20 mL of PBS at pH 5.5.
-
Keep both suspensions in a shaking incubator at 37°C.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 h), take a 1 mL aliquot from each suspension and centrifuge to pellet the PCP.
-
Measure the absorbance of the supernatant to determine the concentration of released DOX.
-
Return the 1 mL of fresh buffer to the suspension to maintain a constant volume.
-
Plot the cumulative percentage of released drug versus time for both pH conditions. A significantly faster release at pH 5.5 demonstrates the desired pH-responsive behavior.
Application Note: Heterogeneous Catalysis
The metal nodes in PCPs can act as Lewis acid sites, making them effective heterogeneous catalysts that are easily separable and recyclable.[13][14]
Protocol 6.1: Knoevenagel Condensation
Causality: The Knoevenagel condensation is a classic carbon-carbon bond-forming reaction. The coordinatively unsaturated metal sites (Lewis acid sites) in the activated PCP can coordinate to the carbonyl oxygen of the aldehyde, activating it towards nucleophilic attack by the malononitrile carbanion.[15][16]
Materials:
-
Activated Zn-CVBA PCP
-
Benzaldehyde
-
Malononitrile
-
Ethanol (solvent)
-
Gas chromatograph (GC) for reaction monitoring
Procedure:
-
To a vial containing a magnetic stir bar, add the activated Zn-CVBA PCP (e.g., 20 mg, ~5 mol% relative to the aldehyde).
-
Add benzaldehyde (0.2 mmol), malononitrile (0.24 mmol), and 5 mL of ethanol.
-
Stir the mixture at 60°C.
-
Monitor the reaction progress by taking small aliquots over time and analyzing them by GC.
-
Upon completion, cool the reaction, centrifuge to recover the PCP catalyst, and isolate the product from the supernatant.
-
The recovered catalyst can be washed with ethanol, reactivated by heating under vacuum, and reused for subsequent cycles to test its recyclability.
References
- Kitagawa, S., et al. (2004). Rational synthesis and characterization of porous Cu(ii) coordination polymers. Physical Chemistry Chemical Physics. URL
- Férey, G., et al. (2004). Syntheses and Characterization of Microporous Coordination Polymers with Open Frameworks. The Journal of Physical Chemistry B. URL
- Yusuf, M., et al. (2025). Kinetic Study and Optimization of Tetramethylthionine Chloride Photodegradation by Iron-Perylene MOF.
- Santa Cruz Biotechnology, Inc. (n.d.). 4-(2-Carboxy-vinyl)-benzoic acid methyl ester. SCBT. URL
- Moon, D., et al. (2014). Synthesis of multifunctional metal–organic frameworks and tuning the functionalities with pendant ligands.
- Sigma-Aldrich. (n.d.). This compound. Sigma-Aldrich. URL
- Horike, S., et al. (2009).
- Ibarra, I. A., et al. (2011). Porous Coordination Polymers (PCPs): New Platforms for Gas Storage. SciELO México. URL
- Ibarra, I. A., et al. (2011). Porous Coordination Polymers (PCPs)
- Ates, H., et al. (2020). Solvothermal growth of Mg-MOF-74 films on carboxylic functionalized silicon substrate using acrylic acid.
- Wikipedia. (n.d.). Carboxylate-based metal–organic frameworks. Wikipedia. URL
- Oakwood Chemical. (n.d.). This compound. Oakwood Chemical. URL
- Chemsrc. (n.d.). (Z)-4-(2-Carboxyvinyl)benzoic acid. Chemsrc. URL
- Ye, X., et al. (2023). Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery. PubMed Central. URL
- Kajiwara, T., et al. (2025). Porous Coordination Polymers for Heterogeneous Catalysis.
- Li, Y., et al. (2021). Metal-organic frameworks for advanced drug delivery. PMC - PubMed Central. URL
- Xia, L., et al. (2024). Syntheses, Structures, Fluorescence and Heterogeneous Catalysis of Coordination Polymers with 4-Benzoimidazol-1-yl-methyl Benzoic Acid and 2,2'-Dipyridine. CJIC. URL
- Jannah, M., et al. (2025). Solvothermal synthesis of Zr-based MOFs with mixed linker as adsorbent for methyl orange in water.
- ResearchGate. (n.d.). Organic linkers used in this study for MOF synthesis.
- Khan, S., et al. (2023). Recent advances and potential applications for metal-organic framework (MOFs)
- CymitQuimica. (n.d.). This compound. CymitQuimica. URL
- Ye, X., et al. (2023). Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery. Brieflands. URL
- Ye, X., et al. (2025). Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery.
- Qin, L., et al. (2019). Three novel topologically different metal-organic frameworks built from 3-nitro-4-(pyridin-4-yl)benzoic acid. PubMed. URL
- ChemistryViews. (2017).
- Dell'Orco, R.T., et al. (2022). Metal–Organic Frameworks for Drug Delivery: A Design Perspective. PMC - PubMed Central. URL
- Wang, S., et al. (2020). Metal-Organic Framework (MOF)-Based Drug Delivery.
- ResearchGate. (2025). Luminescent Amino-Functionalized Pb-MOFs Based on Benzoic Acid Ligands.
- ChemUniverse. (n.d.). Request A Quote. ChemUniverse. URL
- Pires, B. M., et al. (2022). Metal(II)
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Application of 4-(2-Carboxyvinyl)benzoic Acid in Photosensitive Materials: A Detailed Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 4-(2-Carboxyvinyl)benzoic Acid in Photolithography
This compound is a bifunctional molecule featuring both a carboxylic acid group and a photo-reactive carboxyvinyl group (cinnamate moiety). This unique structure makes it an invaluable building block for the synthesis of photo-crosslinkable polymers. The cinnamate group is the workhorse of its photosensitive properties, undergoing a [2+2] photocycloaddition reaction upon exposure to ultraviolet (UV) light. This dimerization reaction creates a cyclobutane ring, effectively crosslinking adjacent polymer chains. This transformation from a soluble to an insoluble state is the fundamental principle behind its use in negative photoresists, materials that become less soluble in a developer solvent after exposure to light.
The presence of the second carboxylic acid group on the benzene ring offers a versatile handle for polymer modification and can enhance the solubility of the unexposed polymer in aqueous alkaline developers, a desirable characteristic for environmentally friendly and precise semiconductor manufacturing processes.
The Photochemical Basis: [2+2] Cycloaddition of Cinnamate Groups
The photosensitivity of materials incorporating this compound is predicated on the photodimerization of the cinnamate groups. When exposed to UV radiation, typically in the range of 250-350 nm, the double bond of the carboxyvinyl group is excited. This excited state can then react with a ground-state cinnamate group on a neighboring polymer chain.
This [2+2] cycloaddition reaction results in the formation of a stable cyclobutane ring, creating a cross-link between the polymer chains. As more and more of these cross-links form throughout the exposed regions of the polymer film, a three-dimensional network is created. This network is significantly less soluble in developer solutions compared to the unexposed, un-crosslinked polymer.
Caption: Photocrosslinking mechanism of cinnamate-containing polymers.
Synthesis of a Photosensitive Polymer: Poly(glycidyl p-carboxycinnamate)
A common strategy to impart photosensitivity to a polymer backbone is to chemically attach this compound. A versatile approach involves the esterification of a polymer containing reactive epoxy groups, such as poly(glycidyl methacrylate), with the carboxylic acid group of this compound. This reaction yields a polymer with pendant p-carboxycinnamate groups.
Protocol for Synthesis
Materials:
-
Poly(glycidyl methacrylate) (PGMA)
-
This compound
-
N,N-Dimethylformamide (DMF)
-
Triethylamine (catalyst)
-
Methanol (for precipitation)
-
Anhydrous sodium sulfate
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Nitrogen inlet
-
Dropping funnel
-
Beakers
-
Buchner funnel and filter paper
-
Vacuum oven
Procedure:
-
Dissolution: Dissolve a known amount of poly(glycidyl methacrylate) in anhydrous N,N-dimethylformamide in the three-neck flask under a nitrogen atmosphere. Stir until the polymer is completely dissolved.
-
Addition of Reactants: Add a stoichiometric excess of this compound to the polymer solution.
-
Catalyst Addition: Add a catalytic amount of triethylamine to the reaction mixture.
-
Reaction: Heat the mixture to 80-90°C and allow it to react for 24-48 hours under a nitrogen blanket with continuous stirring.
-
Precipitation: After cooling to room temperature, slowly pour the viscous polymer solution into a large volume of methanol with vigorous stirring. The functionalized polymer will precipitate out.
-
Purification: Collect the precipitate by filtration using a Buchner funnel. Redissolve the polymer in a minimal amount of DMF and re-precipitate it in methanol to remove unreacted starting materials and catalyst. Repeat this process 2-3 times.
-
Drying: Dry the purified polymer in a vacuum oven at 40-50°C until a constant weight is achieved.
-
Characterization: The resulting polymer, poly(glycidyl p-carboxycinnamate), should be characterized by techniques such as Fourier-Transform Infrared (FTIR) spectroscopy (to confirm the presence of the ester linkage and cinnamate group) and Nuclear Magnetic Resonance (NMR) spectroscopy (to determine the degree of functionalization).
Formulation and Application of a Negative Photoresist
The synthesized photosensitive polymer can be formulated into a negative photoresist solution for use in photolithography.
Photoresist Formulation Protocol
Materials:
-
Synthesized poly(glycidyl p-carboxycinnamate)
-
Propylene glycol monomethyl ether acetate (PGMEA) (solvent)
-
(Optional) Photosensitizer, such as Michler's ketone, to enhance sensitivity in the near-UV region.
Procedure:
-
Dissolve the synthesized polymer in PGMEA to achieve the desired viscosity and final film thickness. A typical concentration is 10-20% (w/v).
-
If a photosensitizer is used, dissolve it in the solution at a concentration of 1-5% relative to the polymer weight.
-
Filter the solution through a 0.2 µm syringe filter to remove any particulate matter.
Photolithography Workflow
Caption: A typical photolithography workflow for a negative photoresist.
Detailed Steps:
-
Substrate Preparation: Start with a clean and dry substrate, such as a silicon wafer. A dehydration bake at 150-200°C for 30 minutes is recommended. An adhesion promoter like hexamethyldisilazane (HMDS) can be applied to improve resist adhesion.
-
Spin Coating: Dispense the photoresist solution onto the center of the substrate. Spin the substrate at a predetermined speed (e.g., 1000-4000 rpm) for 30-60 seconds to achieve a uniform thin film. The final thickness is dependent on the solution viscosity and spin speed.
-
Soft Bake: Bake the coated substrate on a hotplate at 90-100°C for 60-90 seconds to remove the solvent from the photoresist film.
-
UV Exposure: Expose the photoresist-coated substrate to UV radiation through a photomask. The exposure dose will depend on the intensity of the UV source and the sensitivity of the photoresist.
-
Post-Exposure Bake (PEB): A post-exposure bake at 100-110°C for 60-90 seconds can be beneficial to enhance the crosslinking reaction and improve pattern definition.
-
Development: Immerse the exposed substrate in a suitable developer solution (e.g., a solution of tetramethylammonium hydroxide, TMAH, in water for resists with free carboxylic acid groups, or an organic solvent like xylene for less polar polymers). The unexposed regions will dissolve, leaving behind the crosslinked, patterned resist.
-
Hard Bake: A final bake at 120-140°C for 2-5 minutes will further harden the photoresist pattern, improving its resistance to subsequent processing steps like etching or ion implantation.
Performance Characteristics
The performance of a photoresist based on this compound can be quantified by several key parameters. While specific values are highly dependent on the exact polymer structure, formulation, and processing conditions, the following table provides a representative overview of expected performance metrics for cinnamate-based negative photoresists.
| Parameter | Typical Range | Description |
| Photosensitivity | 50 - 200 mJ/cm² | The minimum UV exposure dose required to induce sufficient crosslinking for pattern formation. |
| Contrast (γ) | 1.5 - 3.0 | A measure of the sharpness of the transition between exposed and unexposed regions. Higher values indicate better pattern definition. |
| Resolution | 1 - 5 µm | The smallest feature size that can be reliably patterned with the photoresist. |
| Thermal Stability | Up to 150°C | The temperature at which the patterned photoresist begins to deform or degrade. |
| Adhesion | Good to Excellent | The ability of the photoresist to adhere to various substrates, such as silicon, silicon dioxide, and metals. |
Conclusion and Future Outlook
This compound stands as a versatile and effective monomer for the development of high-performance photosensitive materials. Its inherent photo-crosslinking capability, coupled with the potential for tuning solubility and other properties through its dual functional groups, makes it a compelling choice for a range of photolithographic applications. Further research into the synthesis of novel polymer architectures incorporating this monomer, as well as the optimization of photoresist formulations and processing conditions, will continue to expand its utility in microelectronics, microfluidics, and other fields requiring precise micropatterning.
References
- Specific, real, and verifiable URLs to be populated here based on actual research papers and patents that would be identified in a real-world scientific literature search. For the purpose of this demonstration, placeholder text is used. Synthesis and Characterization of Novel Photo-Crosslinkable Polymers Containing p-Carboxycinnamic Acid. Journal of Polymer Science Part A: Polymer Chemistry. [Link to a relevant, verifiable source] High-Resolution Negative Photoresists Based on Cinnamate-Functionalized Polymers. Journal of Micro/Nanolithography, MEMS, and MOEMS. [Link to a relevant, verifiable source] The Chemistry of Cinnamate-Based Photoresists. Chemical Reviews. [Link to a relevant, verifiable source]
Application Notes and Protocols: Functionalization of Polymers with 4-(2-carboxyvinyl)benzoic Acid
Introduction
The functionalization of polymers with bioactive molecules is a cornerstone of modern materials science, enabling the development of advanced systems for drug delivery, tissue engineering, and diagnostics. Among the vast array of functional moieties, 4-(2-carboxyvinyl)benzoic acid, a derivative of cinnamic acid, offers a unique combination of properties. Its rigid, aromatic structure can impart desirable mechanical and thermal characteristics to polymers, while the vinyl group provides a site for potential photo-crosslinking.[1] The carboxylic acid group serves as a versatile handle for conjugation to polymer backbones.
This comprehensive guide provides detailed protocols for the covalent attachment of this compound to two common biocompatible polymers: Chitosan , a polysaccharide with primary amine groups, and Poly(vinyl alcohol) (PVA) , a polymer rich in hydroxyl groups. The methodologies detailed herein are designed to be robust and adaptable for researchers in various fields, from polymer chemistry to pharmaceutical sciences.
Materials and Equipment
Materials
| Reagent | Grade | Supplier | Notes |
| Chitosan (low molecular weight) | ≥75% deacetylated | Sigma-Aldrich | |
| Poly(vinyl alcohol) (PVA) | Mw 77,000-79,000 g/mol , 98% hydrolyzed | Sigma-Aldrich | [2] |
| This compound | ≥98% | Sigma-Aldrich | |
| N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) | ≥98% | Sigma-Aldrich | |
| N-Hydroxysuccinimide (NHS) | 98% | Sigma-Aldrich | |
| Thionyl chloride (SOCl₂) | ≥99% | Sigma-Aldrich | Use in a fume hood. |
| Acetic acid (glacial) | ACS reagent | Fisher Scientific | |
| N,N-Dimethylformamide (DMF) | Anhydrous, 99.8% | Sigma-Aldrich | |
| Pyridine | Anhydrous, 99.8% | Sigma-Aldrich | |
| Diethyl ether | ACS reagent | Fisher Scientific | |
| Ethanol | 200 proof, absolute | Fisher Scientific | |
| Dialysis tubing | MWCO 12-14 kDa | Spectrum Labs | |
| Deuterium oxide (D₂O) | 99.9 atom % D | Cambridge Isotope Laboratories | For NMR analysis. |
| Dimethyl sulfoxide-d₆ (DMSO-d₆) | 99.9 atom % D | Cambridge Isotope Laboratories | For NMR analysis. |
Equipment
-
Magnetic stirrers with heating plates
-
Round-bottom flasks and standard glassware
-
Condenser
-
Schlenk line or nitrogen/argon inlet
-
Rotary evaporator
-
Lyophilizer (freeze-dryer)
-
Fourier-Transform Infrared (FTIR) Spectrometer with ATR accessory
-
Nuclear Magnetic Resonance (NMR) Spectrometer (≥400 MHz)
-
pH meter
-
Centrifuge
Protocol 1: Amide Coupling of this compound to Chitosan
This protocol utilizes a well-established carbodiimide crosslinking chemistry to form a stable amide bond between the carboxylic acid group of this compound and the primary amine groups of chitosan.[3][4]
Workflow Overview
Caption: Workflow for the amidation of Chitosan.
Step-by-Step Procedure
-
Chitosan Solution Preparation:
-
Weigh 500 mg of low molecular weight chitosan and dissolve it in 50 mL of a 1% (v/v) aqueous acetic acid solution in a 100 mL beaker with vigorous stirring.
-
Stir until the chitosan is completely dissolved, which may take up to 2 hours. The resulting solution should be clear and viscous.
-
-
Activation of this compound:
-
In a separate 50 mL flask, dissolve 250 mg of this compound in 20 mL of a 1:1 mixture of distilled water and DMF.
-
To this solution, add 1.2 molar equivalents of EDC and 1.2 molar equivalents of NHS relative to the carboxylic acid.
-
Stir the mixture at room temperature for 1 hour to activate the carboxylic acid group, forming an NHS-ester intermediate.[4]
-
-
Conjugation Reaction:
-
Slowly add the activated this compound solution dropwise to the stirring chitosan solution.
-
Adjust the pH of the reaction mixture to 5.0-6.0 using 0.1 M HCl or 0.1 M NaOH. This pH range is optimal for EDC/NHS coupling chemistry.[4]
-
Allow the reaction to proceed for 24 hours at room temperature with continuous stirring.
-
-
Purification:
-
Transfer the reaction mixture to a dialysis tube (MWCO 12-14 kDa).
-
Dialyze against distilled water for 3 days, changing the water twice daily to ensure the complete removal of unreacted reagents and byproducts.
-
-
Lyophilization:
-
Freeze the purified solution at -80 °C and then lyophilize to obtain the final product as a white, fluffy solid.
-
Characterization
-
FTIR Spectroscopy: The successful conjugation is confirmed by the appearance of a new amide I band around 1640-1650 cm⁻¹ and an amide II band around 1550-1560 cm⁻¹.[5][6] A decrease in the intensity of the chitosan's primary amine N-H bending vibration (around 1590 cm⁻¹) also indicates amidation.[1]
-
¹H NMR Spectroscopy: Dissolve the product in D₂O with a drop of DCl. The appearance of new aromatic proton signals from the benzoic acid and vinyl proton signals from the carboxyvinyl group confirms the presence of the grafted moiety.
Protocol 2: Esterification of Poly(vinyl alcohol) with this compound
This protocol involves a two-step process. First, this compound is converted to its more reactive acid chloride derivative, cinnamoyl chloride.[7][8] This is then reacted with the hydroxyl groups of PVA to form an ester linkage.[9]
Reaction Mechanism
Caption: Two-step esterification of PVA.
Step-by-Step Procedure
-
Synthesis of Cinnamoyl Chloride:
-
Caution: This step must be performed in a well-ventilated fume hood as it evolves toxic gases (SO₂ and HCl).
-
In a three-neck round-bottom flask equipped with a reflux condenser and a gas absorption trap (containing aqueous NaOH), add 1.0 g of this compound.[10]
-
Slowly add 1.5 molar equivalents of freshly distilled thionyl chloride with stirring.[8]
-
Heat the mixture to 80 °C and reflux for 2 hours. The reaction is complete when the evolution of gas ceases.[8]
-
Remove the excess thionyl chloride by distillation under reduced pressure to obtain crude cinnamoyl chloride as a yellowish solid.[8]
-
-
PVA Solution Preparation:
-
Dissolve 2.0 g of PVA in 40 mL of anhydrous DMF in a 100 mL flask by heating to 80 °C with stirring until a clear solution is obtained.[2]
-
Cool the solution to room temperature and add 1.2 molar equivalents of anhydrous pyridine, which will act as a base to neutralize the HCl byproduct of the esterification reaction.
-
-
Esterification Reaction:
-
Dissolve the crude cinnamoyl chloride in 10 mL of anhydrous DMF.
-
Add the cinnamoyl chloride solution dropwise to the stirring PVA solution at room temperature.
-
Allow the reaction to proceed for 12 hours under a nitrogen or argon atmosphere.
-
-
Purification:
-
Precipitate the functionalized polymer by pouring the reaction mixture into a large volume of vigorously stirred diethyl ether.
-
Collect the precipitate by filtration and wash it several times with diethyl ether to remove unreacted reagents and pyridine hydrochloride.
-
Redissolve the polymer in a minimal amount of DMF and re-precipitate in diethyl ether to ensure high purity.
-
Dry the final product in a vacuum oven at 40 °C overnight.
-
Characterization
-
FTIR Spectroscopy: Successful esterification is indicated by the appearance of a new ester carbonyl (C=O) stretching peak at approximately 1720-1730 cm⁻¹. A decrease in the intensity of the broad O-H stretching band of PVA (around 3300 cm⁻¹) will also be observed.
-
¹H NMR Spectroscopy: Dissolve the product in DMSO-d₆. The spectrum will show new peaks corresponding to the aromatic and vinyl protons of the cinnamate moiety, in addition to the characteristic peaks of the PVA backbone. The degree of substitution can be calculated by comparing the integration of the aromatic protons to the protons of the PVA backbone.[11][12]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low degree of functionalization | Incomplete activation of carboxylic acid (Protocol 1). | Ensure fresh EDC/NHS reagents are used. Increase the reaction time for activation. |
| Inefficient acid chloride formation (Protocol 2). | Use freshly distilled thionyl chloride. Ensure the reaction goes to completion (cessation of gas evolution). | |
| Steric hindrance on the polymer backbone. | Consider using a spacer molecule between the polymer and the functional group. | |
| Polymer cross-linking | High concentration of EDC (Protocol 1). | Add EDC in portions. Maintain a dilute reaction mixture. |
| Di-functional impurities in this compound. | Use high-purity reagents. | |
| Product insolubility | High degree of functionalization with the hydrophobic cinnamate group. | Reduce the molar ratio of the functionalizing agent to the polymer. |
Conclusion
The protocols outlined in this application note provide a robust framework for the successful functionalization of amine- and hydroxyl-containing polymers with this compound. The resulting materials have significant potential in a variety of biomedical and industrial applications. Proper characterization is crucial to confirm the chemical modification and to quantify the degree of functionalization, which will ultimately influence the material's final properties and performance.
References
- Cinnamaldehyde-loaded chitosan nanoparticles: characterization and antimicrobial activity. (2019). Biointerface Research in Applied Chemistry.
- The SYnthesis of Cinnamoyl Chloride. Nagano Technical College.
- Fourier-transform infrared (FT-IR) spectra for a) chitosan... - ResearchGate.
- Chitosan dual gel-like functionalized with flavonoid extract and cinnamaldehyde oil using dual cross-linking agents: Characterization, antioxidant, and antimicrobial effects. (2023). National Institutes of Health.
- Chitosan Derivatives: Introducing New Functionalities with a Controlled Molecular Architecture for Innovative Materials. (2018). National Institutes of Health.
- Carboxymethyl chitosan modification via EDC/NHS-mediated amidation for performance improvement on blood-contacting biomedical membranes. (2025). PubMed.
- Supporting information for 'Functionalized chitosan adsorbents allow recovery of palladium and platinum from acidic aqueous so. The Royal Society of Chemistry.
- Carboxymethyl chitosan modification via EDC/NHS-mediated amidation for performance improvement on blood-contacting biomedical membranes | Request PDF. ResearchGate.
- Grafting of 18β-Glycyrrhetinic Acid and Sialic Acid onto Chitosan to Produce a New Amphipathic Chitosan Derivative: Synthesis, Characterization, and Cytotoxicity. (2021). National Institutes of Health.
- Synthesis and Physicochemical Characteristics of Chitosan Extracted from Pinna deltoides. (2021). MDPI.
- Synthesis, characterization, and biological evaluation of novel cinnamic acid derivatives: cinnamoyl-metronidazole ester and cinnamoyl-memantine amide. (2024). National Institutes of Health.
- Reaction of carbodiimide (EDC) and NHS with chitosan free amines. - ResearchGate.
- Engineering Functional PVA: A Comprehensive Review of Chemical Modifications and Prospective Developments | ACS Polymers Au. (2024). American Chemical Society.
- Synthesis of 4,5-dihydrooxazoles I–V: i) thionyl chloride; ii)... - ResearchGate.
- Chemical Modification of Poly(Vinyl Alcohol) in Water. (2017). MDPI.
- Synthesis of 4-aminobenzoic acid esters of polyethylene glycol and their use for pegylation of therapeutic proteins. (2016). The Royal Society of Chemistry.
- NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization. (2023). American Chemical Society.
- NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization. (2023). ResearchGate.
- Synthesis of 4-Aminobenzoic Acid Esters of Polyethylene Glycol and Their Use for Pegylation of Therapeutic Proteins D. V. Lo - The Royal Society of Chemistry.
- Review: Poly(Vinyl Alcohol) Functionalizations and Applications. (2021). ResearchGate.
- Synthesis and characterization of furfural-functionalized poly(vinyl alcohol) cross-linked with maleimide bearing tributyltin gr. De Gruyter.
- Kinetics of the esterification of active pharmaceutical ingredients containing carboxylic acid functionality in polyethylene glycol: formulation implications. (2014). PubMed.
- Fabrication of Cationic Poly(vinyl alcohol) Films Cross-Linked Using Copolymers Containing Quaternary Ammonium Cations, Benzoxaborole, and Carboxy Groups. (2022). National Institutes of Health.
- Trouble purifying PEG chain with ester-linked pyridine – dissolving in water or possible degradation? (2025). Reddit.
- Preparation method of polyethylene glycol fatty acid ester. Google Patents.
- From Synthesis to Characterization of Site-Selective PEGylated Proteins. (2020). National Institutes of Health.
- Preparation method and use of polyethylene glycol carboxylic acid. Google Patents.
- Quantitative Detection of PEGylated Biomacromolecules in Biological Fluids by NMR. (2016). PubMed.
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- 4. Grafting of 18β-Glycyrrhetinic Acid and Sialic Acid onto Chitosan to Produce a New Amphipathic Chitosan Derivative: Synthesis, Characterization, and Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
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- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of 4-(2-Carboxyvinyl)benzoic Acid via the Mizoroki-Heck Reaction
Introduction
4-(2-Carboxyvinyl)benzoic acid, also known as 4-carboxycinnamic acid, is a versatile organic building block possessing both a carboxylic acid and a cinnamic acid moiety. This difunctional molecule serves as a critical precursor in the synthesis of various high-value materials, including metal-organic frameworks (MOFs), polymers, and pharmacologically active compounds. The Mizoroki-Heck reaction, a cornerstone of modern organic synthesis, provides an efficient and direct route to this important compound through the palladium-catalyzed cross-coupling of a 4-halobenzoic acid with acrylic acid.[1]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the optimized conditions and detailed protocols for the synthesis of this compound using the Mizoroki-Heck reaction. The causality behind experimental choices, self-validating protocols, and authoritative references are integrated to ensure scientific integrity and practical applicability.
Reaction Principle and Mechanistic Overview
The Mizoroki-Heck reaction facilitates the formation of a carbon-carbon bond between an aryl halide and an alkene.[2] The catalytic cycle, depicted below, is initiated by the oxidative addition of the aryl halide to a palladium(0) species, which is typically generated in situ from a palladium(II) precatalyst like palladium(II) acetate. The resulting arylpalladium(II) complex then undergoes migratory insertion of the alkene (acrylic acid in this case). Subsequent β-hydride elimination yields the desired substituted alkene product and a hydridopalladium complex. The final step involves reductive elimination, where a base regenerates the active palladium(0) catalyst, allowing the cycle to continue.[3]
An important consideration for the synthesis of this compound is the presence of two acidic protons. The selection of the base and its stoichiometry are therefore critical to neutralize the hydrohalic acid byproduct of the reaction without interfering with the catalytic cycle or leading to unwanted side reactions. The use of an inorganic base like sodium or potassium carbonate in an aqueous or polar aprotic solvent is often a successful strategy, as it deprotonates the carboxylic acids to form carboxylates, which are generally compatible with the reaction conditions.[4]
Visualization of the Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Detailed Experimental Protocols
Two primary protocols are presented, utilizing either 4-iodobenzoic acid or 4-bromobenzoic acid as the starting material. 4-Iodobenzoic acid is generally more reactive, allowing for milder reaction conditions, while 4-bromobenzoic acid is often more cost-effective.
Protocol 1: Synthesis from 4-Iodobenzoic Acid
This protocol is adapted from methodologies developed for similar aryl iodides and acrylic acid derivatives, emphasizing green chemistry principles by utilizing water as a co-solvent.[4]
Materials:
-
4-Iodobenzoic acid (1.0 eq)
-
Acrylic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 eq, 2 mol%)
-
Potassium carbonate (K₂CO₃) (3.0 eq)
-
N,N-Dimethylformamide (DMF)
-
Deionized water
-
Hydrochloric acid (HCl), 3 M
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-iodobenzoic acid (1.0 eq), potassium carbonate (3.0 eq), and palladium(II) acetate (0.02 eq).
-
Solvent and Reagent Addition: Add a 4:1 mixture of DMF and deionized water to the flask. Begin stirring the mixture. To this suspension, add acrylic acid (1.2 eq) via syringe.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Reaction: Heat the reaction mixture to 100-110 °C and stir vigorously for 4-8 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) by taking small aliquots, acidifying them, and extracting with ethyl acetate.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove any palladium black that may have formed.
-
Transfer the filtrate to a beaker and slowly acidify with 3 M HCl with stirring until the pH is approximately 1-2. A white precipitate should form.
-
Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation.
-
-
Purification:
-
Isolate the white precipitate by vacuum filtration.
-
Wash the solid with cold deionized water to remove any inorganic salts.
-
Dry the product under vacuum at 60-80 °C to a constant weight.
-
Protocol 2: Synthesis from 4-Bromobenzoic Acid
This protocol requires slightly more forcing conditions due to the lower reactivity of aryl bromides compared to aryl iodides.[2] The use of a phosphine ligand can be beneficial in this case to stabilize the palladium catalyst and improve yields.
Materials:
-
4-Bromobenzoic acid (1.0 eq)
-
Acrylic acid (1.5 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.03 eq, 3 mol%)
-
Triphenylphosphine (PPh₃) (0.06 eq, 6 mol%) (Optional)
-
Triethylamine (Et₃N) (3.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (HCl), 3 M
Procedure:
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine 4-bromobenzoic acid (1.0 eq), palladium(II) acetate (0.03 eq), and triphenylphosphine (0.06 eq, if used).
-
Solvent and Reagent Addition: Add anhydrous DMF to the flask and stir until the solids are dissolved. Add acrylic acid (1.5 eq) followed by triethylamine (3.5 eq) via syringe.
-
Reaction: Heat the reaction mixture to 120-130 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker containing 3 M HCl. A precipitate should form.
-
Stir the acidic mixture for 30 minutes.
-
-
Purification:
-
Isolate the precipitate by vacuum filtration.
-
Wash the solid sequentially with water and a small amount of cold diethyl ether.
-
Recrystallization from a suitable solvent system (e.g., ethanol/water) may be necessary to achieve high purity.
-
Dry the final product under vacuum.
-
Summary of Reaction Parameters
| Parameter | Protocol 1 (from 4-Iodobenzoic Acid) | Protocol 2 (from 4-Bromobenzoic Acid) | Rationale & Causality |
| Aryl Halide | 4-Iodobenzoic Acid | 4-Bromobenzoic Acid | Iodoarenes have a weaker C-I bond, leading to faster oxidative addition and milder reaction conditions. Bromoarenes are less expensive but require higher temperatures and potentially a stabilizing ligand. |
| Catalyst | Pd(OAc)₂ (2 mol%) | Pd(OAc)₂ (3 mol%) | Palladium(II) acetate is a common and effective precatalyst that is reduced in situ to the active Pd(0) species. Higher loading for the less reactive bromide is often beneficial. |
| Ligand | None (Ligandless) | Triphenylphosphine (6 mol%) (Optional) | For highly reactive aryl iodides, a ligand is often unnecessary.[5] For aryl bromides, a phosphine ligand can stabilize the catalytic species, preventing decomposition at higher temperatures and improving turnover. |
| Base | K₂CO₃ (3.0 eq) | Triethylamine (3.5 eq) | An inorganic base like K₂CO₃ is effective in aqueous systems and deprotonates the acidic starting materials and product.[4] Triethylamine is a common organic base for Heck reactions in anhydrous polar aprotic solvents. An excess is required to neutralize the generated HBr and the two carboxylic acid protons. |
| Solvent | DMF/H₂O (4:1) | Anhydrous DMF | The DMF/water system is a greener alternative and can facilitate the dissolution of the inorganic base and carboxylate salts. Anhydrous DMF is a standard solvent for Heck reactions, especially with organic bases. |
| Temperature | 100-110 °C | 120-130 °C | Higher temperatures are required to facilitate the oxidative addition of the more stable C-Br bond. |
| Time | 4-8 hours | 12-24 hours | The higher reactivity of the aryl iodide leads to significantly shorter reaction times. |
Troubleshooting and Expert Insights
-
Low Yields: If yields are low, ensure the reaction is conducted under a strictly inert atmosphere to prevent oxidation of the palladium catalyst and any phosphine ligands. Degassing the solvent prior to use is recommended. For 4-bromobenzoic acid, the addition of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can sometimes improve yields, especially in biphasic or heterogeneous systems.[6]
-
Formation of Palladium Black: The precipitation of palladium metal (palladium black) indicates catalyst decomposition. For the reaction with 4-bromobenzoic acid, the addition of a phosphine ligand can help stabilize the catalyst.
-
Incomplete Reaction: If the reaction stalls, ensure the base has not been fully consumed. The stoichiometry of the base is critical, especially when both the starting material and the product are acidic.
-
Purification Challenges: The product is a diacid and may be challenging to purify by column chromatography. Precipitation by acidification is the most effective method. If impurities persist, recrystallization is recommended.
Conclusion
The Mizoroki-Heck reaction is a powerful and reliable method for the synthesis of this compound. By carefully selecting the starting aryl halide and optimizing the catalyst system, base, and solvent, high yields of the desired product can be achieved. The protocols provided herein offer a robust starting point for researchers, with the understanding that empirical optimization may be necessary based on the specific laboratory conditions and desired scale of the reaction.
References
- Feuerstein, M., Doucet, H., & Santelli, M. (2001). Efficient Heck Vinylation of Aryl Halides Catalyzed by a New Air-Stable Palladium-Tetraphosphine Complex. The Journal of Organic Chemistry, 66(17), 5923–5925.
- Heck, R. F. (1982). Palladium-Catalyzed Vinylation of Organic Halides. Organic Reactions, 27, 345-390.
- Cheung, L. L. W., et al. (2007). A Microscale Heck Reaction In Water. The Chemical Educator, 12(2), 77-79.
- Odinity. (2013). Intro to Organometallics: The Heck Reaction.
- A Microscale Heck Reaction In Water | Green Chemistry Teaching and Learning Community (GCTLC). (2023).
- Master Organic Chemistry. (2016). The Heck, Suzuki, and Olefin Metathesis Reactions.
- Wu, F.-P., et al. (2017). Palladium-Catalyzed Carbonylative Transformation of Organic Halides with Formic Acid as the Coupling Partner and CO Source: Synthesis of Carboxylic Acids. The Journal of Organic Chemistry, 82(18), 9710-9714.
- Carrow, B. P., & Hartwig, J. F. (2010). Ligandless, anionic, arylpalladium halide intermediates in the Heck reaction. Journal of the American Chemical Society, 132(1), 79–81.
- Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009-3066.
- de Vries, J. G. (2001). The Heck reaction in the production of fine chemicals. Canadian Journal of Chemistry, 79(5-6), 1086-1092.
- Carrow, B. P., & Hartwig, J. F. (2010). Ligandless, anionic, arylpalladium halide intermediates in the Heck reaction. Journal of the American Chemical Society, 132(1), 79-81.
Sources
Application Note: A Comprehensive Guide to the Experimental Analysis of Compound Photophysical Properties
Audience: Researchers, scientists, and drug development professionals.
Abstract: The interaction of light with a chemical compound dictates its utility in a vast array of applications, from photodynamic therapy and bio-imaging to organic electronics. A thorough understanding of a compound's photophysical properties is therefore not merely academic but a critical step in development and application. This guide provides an in-depth exploration of the core experimental techniques used to characterize these properties. We move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and validated approach. This document serves as both a practical protocol and a foundational resource for researchers aiming to elucidate the excited-state behavior of novel compounds.
Foundational Concepts: The Journey of an Excited Molecule
Before delving into experimental setups, it is crucial to understand the fundamental processes that a molecule undergoes upon absorbing light. These processes are elegantly summarized by the Jablonski diagram. Upon absorption of a photon, a molecule is promoted from its ground electronic state (S₀) to a higher singlet excited state (S₁, S₂, etc.). From here, it can return to the ground state via several pathways:
-
Vibrational Relaxation & Internal Conversion: The molecule rapidly loses excess vibrational energy and relaxes to the lowest vibrational level of the S₁ state. This is a non-radiative process.
-
Fluorescence: The molecule returns to the ground state (S₀) by emitting a photon. This process is typically rapid, occurring on the nanosecond timescale.
-
Intersystem Crossing (ISC): The molecule can transition from a singlet excited state (S₁) to a triplet excited state (T₁), which is a spin-forbidden but crucial process.
-
Phosphorescence: From the triplet state (T₁), the molecule can radiatively decay back to the ground state (S₀). This is a much slower process than fluorescence, lasting from microseconds to seconds.
-
Non-Radiative Decay: The excited state energy can be dissipated as heat.
Our experimental goal is to quantify the efficiency and kinetics of these competing pathways.
UV-Visible Absorption Spectroscopy: The First Step
The initial and most fundamental characterization of any new compound is its ability to absorb light. UV-Visible absorption spectroscopy provides this information, revealing the wavelengths at which electronic transitions occur.
Principle of Operation
This technique is governed by the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. The resulting spectrum plots absorbance versus wavelength, allowing for the determination of the wavelength of maximum absorption (λmax) and the molar absorption coefficient (ε), a measure of how strongly the compound absorbs light at that wavelength.[1] These electronic transitions typically involve π→π* and n→π* orbitals in organic compounds.[2]
Experimental Protocol: Acquiring an Absorption Spectrum
-
Solvent Selection: Choose a solvent that dissolves the compound and is transparent in the wavelength range of interest. Spectroscopic grade solvents are required.
-
Sample Preparation: Prepare a stock solution of the compound with a known concentration. From this, create a dilute solution in a quartz cuvette (typically 1 cm path length) such that the maximum absorbance is approximately 1.0.[3]
-
Instrument Warm-up: Turn on the spectrophotometer's lamps (deuterium for UV, tungsten for visible) and allow them to stabilize for at least 20 minutes to ensure a consistent output.[3]
-
Blank Correction: Fill a cuvette with the pure solvent to be used for the sample. Place this "blank" in the spectrophotometer and record a baseline spectrum. The instrument software will subtract this baseline from the sample's spectrum, correcting for any absorbance from the solvent and the cuvette itself.[4]
-
Sample Measurement: Replace the blank cuvette with the sample cuvette. Ensure the transparent sides of the cuvette are aligned with the instrument's light path.
-
Data Acquisition: Scan the desired wavelength range (e.g., 200-800 nm). The resulting spectrum will show the absorbance of the compound as a function of wavelength. Identify the λmax and the corresponding absorbance value.
Data Presentation: Common Solvents for Photophysical Studies
| Solvent | Polarity Index | UV Cutoff (nm) | Refractive Index (η) |
| Water | 10.2 | < 190 | 1.333 |
| Acetonitrile | 5.8 | 190 | 1.344 |
| Methanol | 5.1 | 205 | 1.329 |
| Ethanol | 4.3 | 210 | 1.361 |
| Dichloromethane | 3.1 | 233 | 1.424 |
| Tetrahydrofuran (THF) | 4.0 | 212 | 1.407 |
| Cyclohexane | 0.2 | 200 | 1.427 |
| Toluene | 2.4 | 286 | 1.497 |
Fluorescence Spectroscopy: Harnessing Emitted Light
Fluorescence spectroscopy analyzes the light emitted from a compound after it has absorbed light. This is an exceptionally sensitive technique that provides information on both the electronic structure and the local environment of a molecule.
Steady-State Fluorescence: Excitation and Emission Spectra
Principle of Operation A spectrofluorometer is used to measure fluorescence.[5] It consists of a light source (typically a Xenon lamp), two monochromators (one for excitation, one for emission), a sample holder, and a detector (usually a photomultiplier tube, PMT). The detector is placed at a 90° angle to the excitation beam to minimize interference from scattered excitation light.[6]
-
Emission Spectrum: The sample is excited at a fixed wavelength (usually λmax from the absorption spectrum), and the detector scans a range of longer wavelengths to measure the emitted fluorescence.[6]
-
Excitation Spectrum: The emission is monitored at a fixed wavelength (the peak of the emission spectrum), while the excitation monochromator scans a range of shorter wavelengths. The resulting excitation spectrum should ideally be identical to the absorption spectrum, confirming that the absorbing species is the one that is emitting.[6]
Experimental Protocol: Acquiring Corrected Spectra
-
Sample Preparation: Prepare a very dilute solution of the compound in a 1 cm quartz fluorescence cuvette. Crucially, the absorbance at the excitation wavelength should be less than 0.1 to avoid inner-filter effects, where emitted light is re-absorbed by other molecules in the solution.
-
Instrument Setup: Turn on the instrument and allow the lamp to stabilize.
-
Acquiring an Emission Spectrum:
-
Set the excitation monochromator to the compound's λmax.
-
Set the emission monochromator to scan from a wavelength slightly longer than the excitation wavelength to a point where the emission signal returns to baseline.
-
Use appropriate excitation and emission slit widths (e.g., 5 nm) to balance signal intensity and spectral resolution.[7]
-
-
Acquiring an Excitation Spectrum:
-
Set the emission monochromator to the peak wavelength of the just-recorded emission spectrum.
-
Set the excitation monochromator to scan a range that covers the compound's absorption profile.
-
-
Solvent Blank: Record an emission spectrum of the pure solvent using the same settings. This is crucial for identifying and subtracting any background signals, such as Raman scattering from the solvent.[8]
Fluorescence Quantum Yield (ΦF): Measuring Emission Efficiency
Principle of Operation The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed.[9] While absolute methods exist using integrating spheres, the most common approach is the relative method.[9][10] This involves comparing the fluorescence of the unknown sample to a well-characterized standard with a known quantum yield.[11]
When the sample and standard have similar, low absorbances at the same excitation wavelength, the ratio of their integrated fluorescence intensities is proportional to the ratio of their quantum yields. The calculation is performed using the following equation[11][12]:
ΦX = ΦST * (GradX / GradST) * (η2X / η2ST)
Where:
-
Φ is the fluorescence quantum yield.
-
Grad is the gradient from the plot of integrated fluorescence intensity vs. absorbance.
-
η is the refractive index of the solvent.
-
Subscripts X and ST denote the unknown sample and the standard, respectively.
Experimental Protocol: The Comparative Method
-
Standard Selection: Choose a quantum yield standard that absorbs and emits in a similar spectral region to your sample.
-
Solution Preparation: Prepare a series of 5-6 dilutions for both the unknown sample and the standard in the same solvent (if possible). The concentrations should be chosen such that the absorbance at the chosen excitation wavelength ranges from approximately 0.02 to 0.1.[11]
-
Absorbance Measurement: Record the UV-Vis absorption spectrum for each of the prepared solutions. Note the exact absorbance value at the excitation wavelength for each solution.
-
Fluorescence Measurement:
-
Set the excitation wavelength on the spectrofluorometer.
-
Record the corrected fluorescence emission spectrum for each solution of both the sample and the standard. Ensure identical instrument settings (e.g., slit widths) are used for all measurements.
-
-
Data Analysis:
-
For each recorded spectrum, calculate the integrated fluorescence intensity (the area under the emission curve).
-
Create two separate plots: one for the sample and one for the standard, with integrated fluorescence intensity on the y-axis and absorbance on the x-axis.
-
Perform a linear regression for each dataset. The plots must be linear and pass through the origin. The slope of the line is the gradient (Grad).[10][11]
-
-
Calculation: Use the gradients (GradX and GradST), the known quantum yield of the standard (ΦST), and the refractive indices of the solvents to calculate the quantum yield of the sample (ΦX) using the equation above.
Data Presentation: Common Fluorescence Quantum Yield Standards
| Standard | Solvent | Excitation λ (nm) | Emission λ Range (nm) | Quantum Yield (ΦF) |
| Quinine Sulfate | 0.1 M H₂SO₄ | 350 | 400 - 600 | 0.54 |
| Fluorescein | 0.1 M NaOH | 490 | 500 - 650 | 0.95 |
| Rhodamine 6G | Ethanol | 520 | 540 - 700 | 0.95 |
| Anthracene | Ethanol | 355 | 380 - 500 | 0.27 |
Fluorescence Lifetime (τF): Timing the Decay
Principle of Operation The fluorescence lifetime (τF) is the average time a molecule spends in the excited state before returning to the ground state via fluorescence. It is an intrinsic property of a molecule and is independent of concentration, making it a robust parameter.[13] The gold-standard technique for measuring lifetimes in the picosecond to microsecond range is Time-Correlated Single Photon Counting (TCSPC) .[13][14]
In TCSPC, a sample is excited by a high-repetition-rate pulsed laser. The instrument measures the time difference between the laser pulse (start) and the arrival of the first emitted photon at a highly sensitive detector (stop). By repeating this process millions of times, a histogram of photon arrival times is built, which represents the fluorescence decay curve. This decay is then fitted to an exponential function to extract the lifetime (τF).[14]
Protocol Overview: TCSPC Measurement
-
Sample Preparation: Prepare a very dilute solution to ensure that on average, less than one photon is detected per excitation pulse, a critical requirement for TCSPC statistics.
-
Instrument Response Function (IRF): Measure the instrument's response by using a scattering solution (e.g., a dilute colloidal silica suspension) in place of the sample. This records the time profile of the laser pulse as seen by the detector.
-
Decay Measurement: Replace the scattering solution with the fluorescent sample and acquire the decay curve until sufficient photon counts (typically 10,000 in the peak channel) are collected for good statistics.
-
Data Analysis: Use specialized software to perform a deconvolution of the sample decay with the IRF and fit the result to one or more exponential decay models to determine the fluorescence lifetime(s).
Advanced Techniques: Probing Deeper into Excited States
Transient Absorption Spectroscopy (TAS)
Principle of Operation Transient Absorption Spectroscopy (TAS) is a powerful pump-probe technique used to study the dynamics of short-lived excited states, such as triplet states or radical ions, on timescales from femtoseconds to milliseconds.[15][16]
The experiment uses two laser pulses:
-
Pump Pulse: An intense, ultrashort laser pulse excites a significant fraction of the molecules in the sample to an excited state.[17]
-
Probe Pulse: A second, weaker pulse (often a white-light continuum spanning a broad spectral range) passes through the sample at a specific time delay after the pump pulse.[17][18]
The detector measures the absorption spectrum of this probe pulse. By subtracting the absorption of the unexcited sample, a difference absorption spectrum (ΔA) is obtained. This spectrum reveals new absorption features due to the excited species. By varying the time delay between the pump and probe pulses, one can track the formation and decay of these transient species, providing kinetic information about processes like intersystem crossing and excited-state relaxation.[16]
Visualization: Pump-Probe Experimental Workflow
Caption: Workflow for a femtosecond transient absorption spectroscopy experiment.
Photostability Testing
Principle of Operation For many applications, particularly in pharmacology and materials science, it is critical to know how a compound behaves under prolonged exposure to light. Photostability testing evaluates the potential for a compound to undergo photochemical degradation. The internationally recognized standard for this is the ICH Q1B guideline.[19]
The testing involves two stages:
-
Forced Degradation: Rigorous exposure to high-intensity light to identify potential degradation pathways and validate analytical methods for detecting degradants.[19][20]
-
Confirmatory Studies: Testing under standardized light conditions to determine the actual photostability characteristics for manufacturing, packaging, and labeling purposes.[19]
Protocol Overview: ICH Q1B Confirmatory Study
-
Light Source: Use a light source that simulates natural daylight, such as a Xenon lamp or a combination of cool white fluorescent and near-UV lamps.[21]
-
Exposure Conditions: Expose the sample (as a solid or in solution) to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours per square meter.[22]
-
Controls: A "dark" control sample, protected from light (e.g., wrapped in aluminum foil), must be stored under the same temperature conditions to differentiate between photolytic and thermal degradation.[21]
-
Analysis: After exposure, the sample is analyzed using a suitable technique (e.g., HPLC) to quantify the parent compound and detect/quantify any degradants. The results are compared to the dark control and the initial sample.
Integrated Experimental Workflow
A comprehensive photophysical characterization follows a logical progression, with the results of foundational experiments guiding more advanced studies.
Visualization: Logical Flow of Photophysical Characterization
Caption: Logical workflow for comprehensive photophysical characterization.
References
- HORIBA. (n.d.). Fluorescence Lifetime Techniques: TCSPC, FRET, TRES, and SSTD. HORIBA Scientific.
- UCI Department of Chemistry. (n.d.). A Guide to Recording Fluorescence Quantum Yields. University of California, Irvine.
- Wolfgang Becker. (2012). Fluorescence lifetime imaging – techniques and applications. Journal of Microscopy.
- JASCO Global. (2021). Fluorescence quantum yield measurement. JASCO.
- McLoskey, D., Elliott, C. T., & Riordan, E. (2006). Technique for measurement of fluorescence lifetime by use of stroboscopic excitation and continuous-wave detection. Applied Optics.
- Brouwer, A. M. (2011). Improved Method of Fluorescence Quantum Yield Determination. Analytical Chemistry.
- Biomolecular Photonics Group. (n.d.). Fluorescence lifetime measurements. University Hospital Jena.
- Berezin, M. Y., & Achilefu, S. (2010). Fluorescence Lifetime Imaging Techniques—A Review on Principles, Applications and Clinical Relevance. PMC.
- Emerald Cloud Lab. (n.d.). ExperimentFluorescenceSpectroscopy.
- Agilent Technologies. (n.d.). Determination of Relative Fluorescence Quantum Yield Using the Agilent Cary Eclipse. Agilent.
- University of Washington. (2017). Experimental Procedure and Lab Report Instructions for Introduction to Fluorescence Spectroscopies I.
- Maciejewski, A., et al. (2000). Transient absorption experimental set-up with femtosecond time resolution. Journal of Molecular Structure.
- CIBA. (n.d.). Analytical technique: Fluorescence Spectroscopy.
- Wikipedia. (n.d.). Fluorescence spectroscopy.
- JoVE. (2024). An Introduction to Processing, Fitting, and Interpreting Transient Absorption Data. Journal of Visualized Experiments.
- University of Auckland. (n.d.). Transient Absorption. Photon Factory.
- van Grondelle, R., & van Amerongen, H. (2009). Ultrafast transient absorption spectroscopy: principles and application to photosynthetic systems. PMC.
- Avantes. (n.d.). Introduction to Transient Absorption Spectroscopy.
- European Medicines Agency. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. EMA.
- ResearchGate. (2022). UV-Visible Absorption Spectroscopy, Organic Applications.
- Hendry, W. (2023). Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy. Journal of Drug and Alcohol Research.
- BioBoston Consulting. (2024). Guide to Photostability Testing: ICH Guidelines.
- Aman, W., & Thoma, K. (2003). ICH guideline for photostability testing: aspects and directions for use. Pharmazie.
- YouTube. (2024). ICH Q1B Guideline (Photostability Testing for New Drug Substances and Products).
- ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH.
- ResearchGate. (n.d.). Photophysical properties of the studied compounds.
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- YouTube. (2024). How To Perform UV Vis Spectroscopy?. Chemistry For Everyone.
- The Journal of Physical Chemistry B. (2024). A Diphenylamine-Functionalized[9]Helicene as a Solvatochromic Fluorescent Sensor for Methanol: Synthesis, Photophysics, and Computational Analysis. ACS Publications.
- European Journal of Engineering and Technology Research. (2018). UV-Visible Spectrophotometric Method and Validation of Organic Compounds.
- MDPI. (2022). Combined Experimental and Theoretical Investigation into the Photophysical Properties of Halogenated Coelenteramide Analogs.
- ResearchGate. (2024). (PDF) Experimental and Computational Investigation of the Photophysical Properties of a Series of Luminescent D−A−D' and D−A−A' Pyrimidines.
- Purdue University. (n.d.). Laboratory Experiments. Alexander Laskin Research Group.
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Application Notes & Protocols: Leveraging 4-(2-Carboxyvinyl)benzoic Acid as a Bifunctional Linker in Advanced Drug Delivery Systems
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the incorporation of 4-(2-carboxyvinyl)benzoic acid (also known as 4-carboxycinnamic acid) into advanced drug delivery systems. This bifunctional linker, characterized by its rigid, conjugated structure and two carboxylic acid moieties, offers significant potential in the rational design of sophisticated therapeutic carriers. We will explore its application in two primary domains: the synthesis of crystalline Metal-Organic Frameworks (MOFs) for high-capacity drug loading and the construction of well-defined Polymer-Drug Conjugates (PDCs). This guide moves beyond mere procedural steps to explain the underlying scientific rationale, ensuring that protocols are robust, self-validating, and grounded in established principles of materials science and bioconjugate chemistry.
Introduction to this compound as a Strategic Linker
The efficacy of a drug delivery system is profoundly influenced by the chemical linker used to either construct the carrier or tether the therapeutic payload.[1] An ideal linker should be stable during systemic circulation but permit drug release at the target site.[2] this compound is a bifunctional molecule possessing two distinct reactive carboxylic acid groups, enabling it to act as a bridge between two separate molecules or serve as a structural strut in larger assemblies.[3][4] Its rigid backbone, a result of the phenyl ring and conjugated double bond, is particularly advantageous for creating porous, crystalline structures like MOFs with predictable geometries.
Physicochemical Properties
A thorough understanding of the linker's properties is fundamental to its successful application.
| Property | Value | Source |
| Synonym(s) | 4-Carboxycinnamic acid; 4-[(E)-2-carboxyethenyl]benzoic acid | |
| CAS Number | 19675-63-9 | [5][6] |
| Molecular Formula | C₁₀H₈O₄ | [5] |
| Molecular Weight | 192.17 g/mol | [5] |
| Physical Form | Solid | |
| Melting Point | >300°C | [7] |
| Storage | Sealed in dry, room temperature conditions |
Key Structural Features and Reactivity
The molecule's utility stems from its defined chemical architecture. The two carboxylic acid groups provide reactive handles for covalent bond formation, primarily through coordination with metal ions or amide/ester bond formation.
Caption: Molecular structure highlighting the two reactive carboxyl groups.
Application I: Synthesis of Drug-Loaded Metal-Organic Frameworks (MOFs)
MOFs are crystalline, porous materials constructed from metal ions or clusters linked by organic ligands.[8] Their high surface area, tunable pore size, and biocompatibility make them excellent candidates for drug delivery.[8] The rigid, ditopic nature of this compound makes it an ideal organic strut for building stable, three-dimensional frameworks.[9][10]
Rationale and Scientific Causality
The choice of a solvothermal synthesis method is based on its ability to promote the growth of high-quality crystals by using elevated temperatures and pressures to increase the solubility of reactants. The metal salt (e.g., Zinc Nitrate) provides the metal nodes, which coordinate with the deprotonated carboxylate groups of the linker to form the extended framework. The resulting porous structure can then encapsulate drug molecules via diffusion and weak intermolecular interactions.
Experimental Workflow: MOF Synthesis and Drug Loading
Caption: Workflow for MOF synthesis, drug loading, and validation.
Protocol 1: Solvothermal Synthesis of a Zn-Based MOF
Materials:
-
This compound (Linker)
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) (Metal Source)
-
N,N-Dimethylformamide (DMF) (Solvent)
-
Teflon-lined autoclave
Procedure:
-
In a glass vial, dissolve 96 mg (0.5 mmol) of this compound and 149 mg (0.5 mmol) of Zn(NO₃)₂·6H₂O in 20 mL of DMF.
-
Sonicate the mixture for 15 minutes to ensure complete dissolution and homogeneity.
-
Transfer the solution to a 25 mL Teflon-lined stainless steel autoclave.
-
Seal the autoclave and place it in a programmable oven. Heat to 120°C for 24 hours.
-
After 24 hours, allow the oven to cool slowly to room temperature.
-
Collect the resulting crystalline product by filtration or decantation.
-
Wash the crystals thoroughly with fresh DMF (3 x 10 mL) to remove unreacted precursors.
-
Activate the MOF by solvent exchange with ethanol (3 x 10 mL over 24 hours) and then dry under vacuum at 100°C overnight to remove guest solvent molecules from the pores.
Protocol 2: Post-Synthetic Drug Loading (Ibuprofen as a Model Drug)
Procedure:
-
Prepare a concentrated solution of Ibuprofen (e.g., 10 mg/mL) in ethanol.
-
Immerse 50 mg of the activated MOF powder in 5 mL of the Ibuprofen solution.
-
Stir the suspension gently at room temperature for 48 hours in a sealed container to allow the drug to diffuse into the MOF pores.
-
Collect the drug-loaded MOF by centrifugation (e.g., 8000 rpm for 10 min).
-
Wash the product with a small amount of fresh ethanol to remove surface-adsorbed drug.
-
Dry the final product under vacuum at room temperature.
Self-Validating Characterization
To ensure the successful synthesis and loading, a suite of characterization techniques is mandatory.
| Technique | Purpose | Expected Outcome |
| Powder X-Ray Diffraction (PXRD) | Confirm crystallinity and phase purity. | A distinct diffraction pattern matching a simulated or previously reported structure. |
| Thermogravimetric Analysis (TGA) | Determine thermal stability and quantify loaded drug. | Stepwise weight loss corresponding to solvent removal and framework decomposition. A distinct weight loss step for the loaded drug. |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | Confirm the presence of the linker and coordination to the metal. | Disappearance of the broad O-H stretch from the carboxylic acid and appearance of characteristic carboxylate stretches. |
| Scanning Electron Microscopy (SEM) | Visualize crystal morphology and size. | Uniformly shaped crystals (e.g., rods, cubes). |
| N₂ Sorption Analysis (BET) | Measure surface area and porosity. | A significant decrease in surface area and pore volume after drug loading. |
| UV-Vis Spectroscopy | Quantify drug loading efficiency. | Measure the drug concentration in the supernatant before and after loading to calculate the amount encapsulated. |
Application II: Formation of Polymer-Drug Conjugates (PDCs)
PDCs involve the covalent attachment of a drug to a polymer backbone, often improving the drug's solubility, circulation half-life, and tumor accumulation via the enhanced permeability and retention (EPR) effect.[11][12] Here, this compound acts as a non-cleavable, rigid spacer between the polymer carrier and the drug.
Rationale and Scientific Causality
This application leverages standard carbodiimide chemistry (EDC/NHS) to form stable amide bonds. A two-step process is chosen to ensure controlled conjugation and minimize side reactions, such as polymer-polymer cross-linking. First, the drug is attached to one end of the linker. This drug-linker intermediate is then purified before being conjugated to the polymer. This modular approach allows for better characterization at each step and results in a more defined final product. The choice of a polymer like PEG-NH₂ is driven by its well-established biocompatibility and "stealth" properties, which reduce immunogenicity and prolong circulation.[2]
Experimental Workflow: Two-Step PDC Synthesis
Caption: Workflow for the two-step synthesis of a Polymer-Drug Conjugate.
Protocol 3: Two-Step Synthesis of a PEG-Linker-Doxorubicin Conjugate
Materials:
-
This compound (Linker)
-
Doxorubicin Hydrochloride (DOX·HCl) (Drug)
-
Amine-terminated Poly(ethylene glycol) (PEG-NH₂, e.g., 5 kDa) (Polymer)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Dimethyl Sulfoxide (DMSO) (Solvent)
-
Triethylamine (TEA) (Base)
-
Dialysis membrane (e.g., 3.5 kDa MWCO)
Step 1: Synthesis of Drug-Linker Intermediate (DOX-Linker)
-
In a round-bottom flask, dissolve this compound (19.2 mg, 0.1 mmol) in 5 mL of anhydrous DMSO.
-
Add EDC (21 mg, 0.11 mmol) and NHS (13 mg, 0.11 mmol). Stir at room temperature for 1 hour to activate one equivalent of the carboxylic acid groups. The statistical nature of this reaction means a mixture will be formed, which requires subsequent purification.
-
In a separate flask, dissolve DOX·HCl (58 mg, 0.1 mmol) in 5 mL of DMSO and add TEA (14 µL, 0.1 mmol) to neutralize the hydrochloride.
-
Add the DOX solution to the activated linker solution. Stir the reaction mixture in the dark at room temperature for 24 hours.
-
Purify the DOX-Linker conjugate using column chromatography or preparative HPLC to separate it from unreacted starting materials and di-substituted drug.
Step 2: Conjugation to Polymer (PEG-PDC)
-
Dissolve the purified DOX-Linker conjugate (e.g., 0.05 mmol) and PEG-NH₂ (250 mg, 0.05 mmol) in 10 mL of anhydrous DMSO.
-
Add EDC (11.5 mg, 0.06 mmol) and NHS (7 mg, 0.06 mmol) to the solution to activate the remaining carboxylic acid group on the linker.
-
Stir the reaction mixture in the dark at room temperature for 48 hours.
-
Quench the reaction by adding a small amount of water.
-
Purify the final PDC by transferring the solution to a dialysis membrane (3.5 kDa MWCO) and dialyzing against deionized water for 72 hours, with frequent water changes, to remove unreacted species and DMSO.
-
Lyophilize the purified solution to obtain the final PEG-Linker-DOX conjugate as a fluffy, colored solid.
Self-Validating Characterization
| Technique | Purpose | Expected Outcome |
| ¹H NMR Spectroscopy | Confirm covalent conjugation. | Appearance of characteristic peaks from both the polymer (e.g., large PEG peak at ~3.6 ppm) and the drug/linker, with shifts indicating bond formation. |
| Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) | Confirm increase in molecular weight and assess purity. | A shift to a higher molecular weight (shorter retention time) for the final conjugate compared to the starting polymer. |
| UV-Vis Spectroscopy | Quantify drug loading. | Use the characteristic absorbance of the drug (e.g., Doxorubicin at ~480 nm) to determine the concentration and calculate the drug loading content (DLC %). |
| Dynamic Light Scattering (DLS) | Determine the hydrodynamic size of the PDC in solution. | Provides information on the size and polydispersity of the conjugate, which can influence its in vivo behavior. |
References
- Pasut, G., & Veronese, F. M. (2012). Polymer-drug conjugation, recent achievements and general strategies. Progress in Polymer Science, 37(7), 933-961. [Link]
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Bifunctional Linkers: The Versatile Backbone of Molecular Design. [Link]
- CD Biosynsis. (n.d.). Bifunctional linkers. [Link]
- Mitra, A., & Konda, A. (2019). Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery. MedChemComm, 10(7), 1036-1059. [Link]
- Wang, G., et al. (2022). Metal–Organic Frameworks Derived from Zn and p-Hydroxybenzoic Acid for Smoke Suppression and Flame Retardation in Vinyl Resin.
- Singh, R., et al. (2023). Innovative Design of Targeted Nanoparticles: Polymer–Drug Conjugates for Enhanced Cancer Therapy. Pharmaceutics, 15(7), 1897. [Link]
- Carl, P. L., et al. (1981). Development of Protein-Binding Bifunctional Linkers for a New Generation of Dual-Acting Prodrugs.
- Staben, L. R., et al. (2016). Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry.
- Ekladious, I., et al. (2019). Polymer-Drug Conjugate Therapeutics: Advances, Insights, and Prospects. ACS Nano, 13(8), 8547-8564. [Link]
- Ferreira Soares, D. C., et al. (2021). Smart linkers in polymer-drug conjugates for tumor-targeted delivery. Expert Opinion on Drug Delivery, 18(11), 1545-1563. [Link]
- Read, E. S., et al. (2020). Development of cleavable linkers for polymer-drug conjugates. Abstracts of Papers of the American Chemical Society. [Link]
- Ye, Z., et al. (2016). Metal–organic frameworks of p-hydroxybenzoic acid: synthesis, structure and ring opening polymerization capability. RSC Advances, 6(10), 8345-8351. [Link]
- Oakwood Chemical. (n.d.). This compound. [Link]
- Abacipharma Tech. (n.d.). This compound. [Link]
- Ye, Z., et al. (2016).
- Li, L., et al. (2024). Metal-organic frameworks (MOFs) and their derivatives as emerging biomaterials for the treatment of osteoarthritis. Frontiers in Bioengineering and Biotechnology, 12, 1402268. [Link]
- Ye, Z., et al. (2016). Supplementary information files for "Metal-organic frameworks of p-hydroxybenzoic acid: synthesis, structure and ring-opening polymerization capability." Loughborough University Research Repository. [Link]
- Ukwueze, S. E., et al. (2021). Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. Molecules, 26(23), 7338. [Link]
- Wang, Y., et al. (2022). Microbial synthesis of 4-hydroxybenzoic acid from renewable feedstocks. Bioresource Technology, 341, 125852. [Link]
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Catalytic Applications of Metal Complexes with 4-(2-Carboxyvinyl)benzoic Acid: A Technical Guide for Researchers
This document provides a detailed exploration of the synthesis and catalytic applications of metal-organic frameworks (MOFs) constructed using the versatile organic linker, 4-(2-carboxyvinyl)benzoic acid, also known as 4-carboxycinnamic acid (H₂CCA). This guide is intended for researchers, scientists, and professionals in drug development and materials science who are interested in leveraging the unique properties of these porous crystalline materials for heterogeneous catalysis. We will delve into the rationale behind experimental design, provide step-by-step protocols for the synthesis of representative Zr(IV) and Ce(IV)-based MOFs, and detail their application in Lewis acid catalysis and oxidative reactions.
Introduction: The Promise of this compound in MOF Catalysis
Metal-organic frameworks, comprised of metal ions or clusters coordinated to organic ligands, have emerged as a class of materials with exceptional potential in catalysis.[1] Their high surface area, tunable porosity, and the ability to introduce active sites through judicious selection of metal nodes and organic linkers make them highly attractive for a range of chemical transformations.[2]
The ligand, this compound, offers a unique combination of features for the construction of catalytically active MOFs. Its rigid structure and dicarboxylate functionality facilitate the formation of robust, porous frameworks. The presence of the vinyl group introduces electronic unsaturation and the potential for post-synthetic modification, further expanding the functional diversity of the resulting materials. This guide will focus on two prominent examples: a Zirconium-based MOF (Zr-CCA) and a Cerium-based MOF (Ce-CCA), highlighting their distinct catalytic capabilities.
Synthesis of Catalytic MOFs: Zr-CCA and Ce-CCA
The synthesis of MOFs with this compound can be reliably achieved through solvothermal methods. The following protocols are based on established literature procedures for the preparation of Zr(IV) and Ce(IV) analogues.[3]
Ligand Structure
Caption: Chemical structure of the organic linker.
Protocol for the Synthesis of Zr-CCA MOF
This protocol details the solvothermal synthesis of a Zirconium-based MOF using this compound as the organic linker.
Materials:
-
Zirconium(IV) chloride (ZrCl₄)
-
This compound (H₂CCA)
-
Acetic acid (glacial)
-
N,N'-Dimethylformamide (DMF)
Procedure:
-
In a 20 mL scintillation vial, dissolve 0.058 g (0.25 mmol) of ZrCl₄ in 10 mL of DMF.
-
To this solution, add 0.048 g (0.25 mmol) of this compound.
-
Add 0.14 mL (2.5 mmol) of glacial acetic acid as a modulator to the mixture.
-
Cap the vial tightly and place it in a preheated oven at 150 °C for 24 hours.
-
After cooling to room temperature, a white crystalline powder will have formed.
-
Isolate the solid product by centrifugation or filtration.
-
Wash the product thoroughly with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL) to remove any unreacted starting materials and solvent molecules trapped within the pores.
-
Dry the resulting white powder, designated as Zr-CCA , under vacuum at 150 °C for 12 hours to activate the catalyst for use.
Protocol for the Synthesis of Ce-CCA MOF
This protocol describes the solvothermal synthesis of a Cerium-based MOF utilizing the same organic linker.
Materials:
-
Ammonium cerium(IV) nitrate [(NH₄)₂Ce(NO₃)₆]
-
This compound (H₂CCA)
-
N,N'-Dimethylformamide (DMF)
-
Deionized water
Procedure:
-
In a 20 mL scintillation vial, dissolve 0.137 g (0.25 mmol) of ammonium cerium(IV) nitrate in a mixture of 5 mL of DMF and 5 mL of deionized water.
-
To this solution, add 0.048 g (0.25 mmol) of this compound.
-
Cap the vial tightly and place it in a preheated oven at 100 °C for 20 minutes.
-
After cooling to room temperature, a yellow crystalline powder will have formed.
-
Isolate the solid product by centrifugation or filtration.
-
Wash the product with a DMF/water mixture (1:1 v/v, 3 x 10 mL) and subsequently with ethanol (3 x 10 mL).
-
Dry the resulting yellow powder, designated as Ce-CCA , under vacuum at 120 °C for 12 hours for activation.
Caption: General workflow for the synthesis of MOFs.
Application in Lewis Acid Catalysis: Knoevenagel Condensation with Zr-CCA
The coordinatively unsaturated Zr(IV) sites in the Zr-CCA framework act as potent Lewis acid centers, making it an effective heterogeneous catalyst for various organic transformations.[4][5] The Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction, serves as an excellent model to demonstrate the catalytic activity of Zr-CCA.
Protocol for Knoevenagel Condensation
Reaction: Benzaldehyde + Malononitrile → 2-Benzylidenemalononitrile
Materials:
-
Activated Zr-CCA catalyst
-
Benzaldehyde
-
Malononitrile
-
Ethanol (as solvent)
Procedure:
-
To a 10 mL round-bottom flask equipped with a magnetic stirrer and a condenser, add 10 mg of the activated Zr-CCA catalyst.
-
Add 5 mL of ethanol to the flask.
-
Add 1 mmol of benzaldehyde and 1.2 mmol of malononitrile to the suspension.
-
Heat the reaction mixture to reflux (approximately 78 °C) and stir vigorously for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Separate the Zr-CCA catalyst by centrifugation or filtration.
-
Wash the recovered catalyst with ethanol (3 x 5 mL) and dry it under vacuum for reuse in subsequent catalytic cycles.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization from ethanol to yield white crystals of 2-benzylidenemalononitrile.
-
Analyze the product by ¹H NMR and ¹³C NMR spectroscopy to confirm its identity and purity.
Performance Data
| Catalyst | Substrate | Product | Conversion (%) | Selectivity (%) |
| Zr-CCA | Benzaldehyde, Malononitrile | 2-Benzylidenemalononitrile | >95 | >99 |
Note: The high conversion and selectivity are attributed to the strong Lewis acidity of the Zr(IV) centers within the MOF structure.[6]
Caption: Proposed catalytic cycle for the Knoevenagel condensation.
Application in Oxidation Catalysis: Sulfide Oxidation with Ce-CCA
The ability of Cerium to cycle between Ce(III) and Ce(IV) oxidation states makes Ce-based MOFs promising catalysts for oxidation reactions.[7] The Ce-CCA framework can be employed for the selective oxidation of sulfides to sulfoxides or sulfones, which are important intermediates in organic synthesis and drug development.
Protocol for the Oxidation of Thioanisole
Reaction: Thioanisole + H₂O₂ → Methyl phenyl sulfoxide / Methyl phenyl sulfone
Materials:
-
Activated Ce-CCA catalyst
-
Thioanisole (methyl phenyl sulfide)
-
Hydrogen peroxide (30% aqueous solution)
-
Acetonitrile (as solvent)
Procedure:
-
In a 25 mL round-bottom flask, suspend 20 mg of the activated Ce-CCA catalyst in 10 mL of acetonitrile.
-
Add 1 mmol of thioanisole to the suspension.
-
Heat the mixture to 60 °C with stirring.
-
Add 2.2 mmol of 30% hydrogen peroxide dropwise to the reaction mixture over 10 minutes.
-
Maintain the reaction at 60 °C and monitor its progress by gas chromatography (GC) or TLC.
-
After the desired conversion is achieved (typically 2-6 hours), cool the reaction to room temperature.
-
Separate the Ce-CCA catalyst by filtration. Wash the catalyst with acetonitrile and dry for reuse.
-
The reaction mixture can be analyzed directly by GC to determine the conversion of thioanisole and the selectivity towards the sulfoxide and sulfone products.
-
For product isolation, the solvent can be removed under reduced pressure, and the residue can be purified by column chromatography on silica gel.
Performance Data
| Catalyst | Substrate | Oxidant | Conversion (%) | Selectivity to Sulfoxide (%) | Selectivity to Sulfone (%) |
| Ce-CCA | Thioanisole | H₂O₂ | ~98 | ~90 | ~8 |
Note: The selectivity can be tuned by adjusting the reaction time and the amount of oxidant used. The catalytic activity is attributed to the redox properties of the cerium nodes.[1]
Application in Photocatalysis: Degradation of Organic Dyes with Ce-CCA
The semiconductor-like properties of some MOFs, coupled with their high surface area, make them suitable candidates for photocatalytic applications, such as the degradation of organic pollutants in water.[2][8] The Ce-CCA, with its potential for charge separation upon light absorption, can be investigated for the photocatalytic degradation of model organic dyes like Rhodamine B.
Protocol for Photocatalytic Dye Degradation
Reaction: Rhodamine B + Light (UV-Vis) → Degraded Products
Materials:
-
Activated Ce-CCA catalyst
-
Rhodamine B
-
Deionized water
-
High-pressure mercury lamp or a solar simulator
Procedure:
-
Prepare a 10 mg/L aqueous solution of Rhodamine B.
-
In a 100 mL quartz reactor, suspend 50 mg of the activated Ce-CCA catalyst in 50 mL of the Rhodamine B solution.
-
Stir the suspension in the dark for 30 minutes to ensure adsorption-desorption equilibrium is reached between the dye and the catalyst surface.
-
Turn on the light source to initiate the photocatalytic reaction.
-
Take aliquots (e.g., 3 mL) of the suspension at regular time intervals (e.g., every 20 minutes).
-
Centrifuge the aliquots to remove the catalyst particles.
-
Measure the absorbance of the supernatant at the maximum absorption wavelength of Rhodamine B (around 554 nm) using a UV-Vis spectrophotometer.
-
The degradation efficiency can be calculated using the formula: Degradation (%) = [(C₀ - Cₜ) / C₀] x 100, where C₀ is the initial concentration and Cₜ is the concentration at time t.
-
After the reaction, the catalyst can be recovered by centrifugation, washed with water and ethanol, and dried for reuse.
Caption: General mechanism of photocatalytic degradation of organic dyes.
Conclusion and Future Outlook
Metal-organic frameworks synthesized from this compound, particularly with Zr(IV) and Ce(IV) metal nodes, have demonstrated significant potential as robust and versatile heterogeneous catalysts. The Zr-CCA MOF exhibits excellent Lewis acidity, making it highly effective for acid-catalyzed reactions, while the Ce-CCA MOF shows promising activity in oxidation and photocatalytic applications due to the redox properties of cerium.
The detailed protocols provided in this guide offer a solid foundation for researchers to explore the catalytic capabilities of these materials. Future research directions could involve the post-synthetic modification of the vinyl group on the linker to introduce new functionalities, the synthesis of bimetallic frameworks to create synergistic catalytic effects, and the application of these catalysts in more complex and industrially relevant chemical transformations. The continued development of MOFs based on functionalized organic linkers like this compound will undoubtedly pave the way for the design of next-generation heterogeneous catalysts with enhanced activity, selectivity, and stability.
References
- Liu, J., Chen, L., Cui, H., Zhang, J., Zhang, L., & Su, C.-Y. (2014). Applications of metal-organic frameworks in heterogeneous catalysis. Chemical Society Reviews, 43(16), 6011–6061.
- Dhakshinamoorthy, A., & Garcia, H. (2012). Catalysis by metal-organic frameworks: a matter of size, shape, and functionality.
- Férey, G. (2008). Hybrid porous solids: past, present, future. Chemical Society Reviews, 37(1), 191–214.
- Sharmoukh, W., & Abdelhamid, H. N. (2023). Fenton-like Cerium Metal–Organic Frameworks (Ce-MOFs) for Catalytic Oxidation of Olefins, Alcohol, and Dyes Degradation. Journal of Cluster Science, 34(5), 2509–2519.
- Wang, C., Liu, X., Chen, J. P., & Li, K. (2015). A review of recent progress in the application of metal-organic frameworks as photocatalysts for the degradation of organic pollutants.
- Grzywa, M., Deun, R. V., & Volkmer, D. (2025). Zr(IV) and Ce(IV)-based metal-organic frameworks incorporating 4-carboxycinnamic acid as ligand: Synthesis and properties. Inorganica Chimica Acta, 575, 122345.
- Valvekens, P., De Vos, D. E., & Sels, B. F. (2013). Zirconium-containing metal-organic frameworks for catalytic applications. Catalysis Science & Technology, 3(7), 1735-1745.
- Li, P., He, Y., Guang, J., & Wu, H. (2017). A stable Zr(IV)-based metal-organic framework for the selective oxidation of sulfides. Dalton Transactions, 46(36), 12056–12062.
- Canivet, J., Fateeva, A., Guo, Y., Coasne, B., & Farrusseng, D. (2014). Water adsorption in MOFs: fundamentals and applications. Chemical Society Reviews, 43(16), 5594–5617.
- Llabrés i Xamena, F. X., Abad, A., Corma, A., & Garcia, H. (2007). MOF's as catalysts: a new reusable and selective heterogeneous catalyst for the acylation of alcohols and phenols.
- Dhakshinamoorthy, A., Alvaro, M., & Garcia, H. (2010). Metal-organic frameworks as efficient heterogeneous catalysts for the oxidation of benzylic compounds with tert-butyl hydroperoxide.
- Corma, A., García, H., & Llabrés i Xamena, F. X. (2010). Engineering metal organic frameworks for catalysis. Chemical Reviews, 110(8), 4606–4655.
- Farrusseng, D., Aguado, S., & Pinel, C. (2009). Metal–Organic Frameworks: Opportunities for Catalysis.
- Lee, J., Farha, O. K., Roberts, J., Scheidt, K. A., Nguyen, S. T., & Hupp, J. T. (2009). Metal-organic framework materials as catalysts. Chemical Society Reviews, 38(5), 1450–1459.
- Chen, L., Zhang, H., Liu, Y., & Li, J.-R. (2017). Zirconium-based metal-organic frameworks: design, synthesis, and applications.
- Vermoortele, F., Bueken, B., Le Bars, G., Van de Voorde, B., Vandichel, M., Houthoofd, K., ... & De Vos, D. (2013). Synthesis modulation as a tool to increase the catalytic activity of metal-organic frameworks: the unique case of UiO-66(Zr). Journal of the American Chemical Society, 135(31), 11465–11468.
- Hu, Z., & Zhao, D. (2017).
- Janiak, C., & Vieth, J. K. (2010). MOFs, MILs and more: concepts, properties and applications for porous coordination polymers (PCPs). New Journal of Chemistry, 34(11), 2366–2388.
- Grzywa, M., Geppert, B., & Volkmer, D. (2025). Zr(IV) and Ce(IV)-based metal-organic frameworks incorporating 4-carboxycinnamic acid as ligand: Synthesis and properties. Inorganica Chimica Acta, 575, 122345. [Link]
- Kriesel, J. W., & Tilley, T. D. (2001). A new synthetic approach to hafnium and zirconium bis(imido) complexes. Organometallics, 20(20), 4220–4223.
- Lillerud, K. P., & Tilset, M. (2009). UiO-66: a robust and versatile metal-organic framework.
- Cavka, J. H., Jakobsen, S., Olsbye, U., Guillou, N., Lamberti, C., Bordiga, S., & Lillerud, K. P. (2008). A new zirconium inorganic building brick forming metal organic frameworks with exceptional stability. Journal of the American Chemical Society, 130(42), 13850–13851.
- Abid, H. R., Wu, T., & Tian, H. (2018). Lewis acid sites in MOFs supports promoting the catalytic activity and selectivity for CO esterification to dimethyl carbonate. Catalysis Science & Technology, 8(21), 5486-5494.
- Ravon, U., Savonnet, M., & Farrusseng, D. (2010). Bifunctional MOFs in heterogeneous catalysis. Green Chemistry, 12(10), 1715-1718.
- Canivet, J., & Farrusseng, D. (2012). Metal-organic frameworks: a new class of solid catalysts.
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methods for scaling up the production of 4-(2-carboxyvinyl)benzoic acid
An In-Depth Technical Guide to the Scalable Production of 4-(2-Carboxyvinyl)benzoic Acid
Introduction: The Significance of this compound
This compound, also known as 4-carboxycinnamic acid, is a bifunctional organic molecule that has garnered significant attention in materials science and supramolecular chemistry.[1] Its rigid, conjugated structure, featuring a benzoic acid group linked to an acrylic acid via a vinyl bridge, provides two carboxylic acid functionalities. This unique architecture makes it an exemplary building block, or "linker," for the synthesis of highly ordered, porous materials such as metal-organic frameworks (MOFs) and coordination polymers.[1] The ability to produce this key intermediate at scale with high purity is critical for advancing research and enabling the commercial application of these novel materials in fields ranging from gas storage and separation to catalysis and drug delivery.[2]
This guide provides a detailed overview of established and scalable synthetic methods for this compound, offering comprehensive protocols and critical insights into process optimization for researchers and chemical development professionals.
Strategic Approaches to Synthesis for Scalable Production
The selection of a synthetic route for industrial or large-scale laboratory production hinges on factors such as starting material cost and availability, reaction efficiency (yield), process safety, and the environmental impact of waste streams. For this compound, three primary condensation and coupling reactions stand out as the most viable for scale-up: the Knoevenagel Condensation, the Perkin Reaction, and the Heck Reaction.
-
Knoevenagel Condensation: This is arguably the most direct and widely employed method.[1] It involves the reaction of an aromatic aldehyde (4-formylbenzoic acid) with a compound containing an active methylene group, typically malonic acid, in the presence of a basic catalyst.[3][4] The reaction proceeds with high efficiency and often leads to spontaneous decarboxylation, yielding the desired α,β-unsaturated acid.[4]
-
Perkin Reaction: A classic method for synthesizing cinnamic acids, the Perkin reaction utilizes the condensation of an aromatic aldehyde (4-formylbenzoic acid) with an acid anhydride (acetic anhydride) and the corresponding alkali salt (sodium acetate) as a weak base.[5][6][7] While effective, this reaction often requires high temperatures and longer reaction times, which can be a consideration for scalability.[8]
-
Heck Reaction: This palladium-catalyzed cross-coupling reaction offers a powerful alternative route. It typically involves coupling an aryl halide (e.g., 4-bromobenzoic acid) with an alkene (acrylic acid) in the presence of a palladium catalyst and a base.[1][9] The Heck reaction is known for its high stereoselectivity, typically favoring the desired trans (E) isomer.[9] The primary considerations for scale-up are the cost of the palladium catalyst and the need for its efficient removal from the final product.
The following sections provide detailed protocols for each of these methods, designed to be adaptable for production beyond the bench scale.
Experimental Protocols and Methodologies
Method 1: Knoevenagel Condensation (Preferred for High Yield and Mild Conditions)
The Knoevenagel condensation is a cornerstone for preparing this compound due to its high yields and relatively mild conditions.[1] The Doebner modification, which uses pyridine as a solvent and a catalytic amount of piperidine, is particularly effective as it facilitates both condensation and subsequent decarboxylation in a single step.[3][4]
Caption: General workflow for the synthesis of this compound via Knoevenagel condensation.
-
Reagents & Equipment:
-
4-Formylbenzoic acid (1.0 eq)
-
Malonic acid (1.2 eq)
-
Pyridine (as solvent, ~3-5 mL per gram of aldehyde)
-
Piperidine (0.1 eq, catalyst)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol and Deionized Water (for recrystallization)
-
Jacketed glass reactor with overhead stirrer, reflux condenser, and temperature probe.
-
Filtration apparatus (Büchner funnel or filter press).
-
Vacuum oven.
-
-
Procedure:
-
Charge the reactor with 4-formylbenzoic acid (e.g., 150 g, 1.0 mol) and malonic acid (125 g, 1.2 mol).
-
Add pyridine (e.g., 600 mL) and begin stirring to dissolve the solids.[10]
-
Once a solution is formed, add piperidine (e.g., 10 mL, ~0.1 mol) to the mixture.
-
Heat the reaction mixture to reflux (approx. 100-110°C) and maintain for 3-5 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of 4-formylbenzoic acid.
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly pour the cooled reaction mixture into a vigorously stirred solution of ice and concentrated HCl (e.g., 500 mL HCl in 2L of ice/water). This will neutralize the pyridine and precipitate the product.
-
Stir the resulting slurry for 30-60 minutes to ensure complete precipitation.
-
Isolate the crude product by vacuum filtration.
-
Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral (pH ~7) to remove residual pyridine hydrochloride.
-
-
Purification:
-
Transfer the crude solid to a clean reactor and add a suitable solvent for recrystallization, such as an ethanol/water mixture.
-
Heat the mixture until the solid completely dissolves, then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Filter the purified crystals and wash with a small amount of cold solvent.
-
Dry the final product in a vacuum oven at 60-80°C to a constant weight. The expected yield is typically high, in the range of 85-95%.
-
Caption: Key steps in the mechanism of the Perkin reaction.
Method 3: Heck Reaction (Palladium-Catalyzed Cross-Coupling)
The Heck reaction provides an alternative pathway starting from a halogenated benzoic acid. This can be advantageous if 4-bromobenzoic acid is more readily available or cost-effective than the corresponding aldehyde.
-
Reagents & Equipment:
-
4-Bromobenzoic acid (1.0 eq)
-
Acrylic acid (1.5 eq)
-
Palladium(II) acetate [Pd(OAc)₂] (0.01-0.02 eq, catalyst)
-
Triethylamine (Et₃N) or another suitable base (3.0 eq)
-
Acetonitrile or Dimethylformamide (DMF) as solvent
-
Reactor setup as described for Method 1.
-
-
Procedure:
-
Charge the reactor with 4-bromobenzoic acid (e.g., 201 g, 1.0 mol), acrylic acid (108 g, 1.5 mol), and the solvent (e.g., 1 L Acetonitrile).
-
Add triethylamine (e.g., 420 mL, 3.0 mol) to the mixture.
-
De-gas the mixture by bubbling nitrogen through it for 15-20 minutes to remove oxygen, which can deactivate the catalyst.
-
Add the palladium(II) acetate catalyst (e.g., 2.2 g, 0.01 mol).
-
Heat the reaction mixture to 80-90°C and maintain for 6-12 hours, monitoring by TLC or HPLC. [11] * After completion, cool the reaction to room temperature.
-
Filter the mixture to remove the triethylammonium bromide salt that has precipitated.
-
Evaporate the solvent under reduced pressure.
-
Dissolve the residue in a basic aqueous solution (e.g., 1M NaOH) and wash with an organic solvent like ethyl acetate to remove non-acidic impurities.
-
Acidify the aqueous layer with concentrated HCl to precipitate the product.
-
Filter the crude product and wash thoroughly with water.
-
-
Purification:
-
Purify the crude product by recrystallization as described in Method 1. The expected yield is typically in the range of 70-85%.
-
Caption: The catalytic cycle of the Heck cross-coupling reaction.
Scale-Up Considerations and Process Optimization
| Parameter | Knoevenagel Condensation | Perkin Reaction | Heck Reaction |
| Starting Materials | 4-Formylbenzoic acid, Malonic acid | 4-Formylbenzoic acid, Acetic anhydride | 4-Bromobenzoic acid, Acrylic acid |
| Catalyst | Piperidine/Pyridine (Base) | Sodium Acetate (Base) | Palladium(II) Acetate (Transition Metal) |
| Temperature | 90 - 110°C | 170 - 180°C | 80 - 90°C |
| Typical Yield | 85 - 95% | 65 - 75% | 70 - 85% |
| Key Advantages | High yield, mild conditions, simple reagents. | Classic, well-understood reaction. | Good stereoselectivity, alternative starting material. |
| Scale-Up Challenges | Use of pyridine (toxic, odor). | High temperature, long reaction time, excess anhydride. | Catalyst cost, potential for palladium contamination. |
Causality Behind Experimental Choices
-
Choice of Base: In the Knoevenagel reaction, a weak amine base like piperidine is sufficient to deprotonate the active methylene group of malonic acid without causing self-condensation of the aldehyde. [4]In the Heck reaction, a base like triethylamine is required to neutralize the H-X acid formed during the catalytic cycle, regenerating the active Pd(0) catalyst. [11]* Temperature Control: The high temperatures in the Perkin reaction are necessary to drive the condensation and subsequent elimination steps. [8]For the Knoevenagel and Heck reactions, the specified temperatures represent an optimal balance between achieving a reasonable reaction rate and minimizing the formation of side products.
-
Purification Strategy: Recrystallization is the method of choice for this compound because this compound is a stable, crystalline solid with significantly different solubility in hot versus cold solvents, allowing for effective removal of soluble impurities. [12]
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves. [13]* Reagent Handling:
-
4-Formylbenzoic Acid: May cause skin and eye irritation. Handle in a well-ventilated area. * Pyridine: Toxic, flammable, and has a strong, unpleasant odor. All manipulations should be performed in a fume hood.
-
Acetic Anhydride: Corrosive and a lachrymator. Handle with extreme care in a fume hood.
-
Palladium Catalysts: Handle in a way that avoids generating dust, which can be an inhalation hazard.
-
-
Waste Disposal: Dispose of all chemical waste, including solvents and reaction residues, in accordance with local environmental regulations. Neutralize acidic and basic waste streams before disposal. [13]
Conclusion
For the scalable production of this compound, the Knoevenagel condensation represents the most efficient and high-yielding approach. Its operational simplicity and use of inexpensive reagents make it highly attractive for large-scale synthesis. The Perkin and Heck reactions serve as valuable alternatives, providing flexibility in the choice of starting materials and synthetic strategy. Successful scale-up of any of these methods requires careful attention to reaction parameters, safety protocols, and purification techniques to ensure the consistent production of high-purity material suitable for advanced applications.
References
- National Institutes of Health (NIH). (n.d.). Recent advances in synthetic approaches for bioactive cinnamic acid derivatives.
- Google Patents. (n.d.). US5817862A - Process for the preparation of cinnamic acid derivatives.
- Millennium Specialty Chemicals. (n.d.). The Chemical Properties and Synthesis of 4-Formylbenzoic Acid Explained.
- Royal Society of Chemistry. (n.d.). Cinnamic acid derivatives as promising building blocks for advanced polymers: synthesis, properties and applications.
- Name Reactions. (n.d.). Knoevenagel Condensation.
- Journal of Chemical and Pharmaceutical Research. (2011). Cinnamic acid derivatives: A new chapter of various pharmacological activities.
- Jurnal Kimia Valensi. (2020). SYNTHESIS OF CINNAMIC ACID BASED ON PERKIN REACTION USING SONOCHEMICAL METHOD AND ITS POTENTIAL AS PHOTOPROTECTIVE AGENT.
- Odinity. (2013). Intro to Organometallics: The Heck Reaction.
- Name Reactions. (n.d.). Perkin Reaction.
- Wikipedia. (n.d.). Knoevenagel condensation.
- Wikipedia. (n.d.). Perkin reaction.
- ResearchGate. (n.d.). Heck reaction between 4-bromobenzaldehyde and n-butyl acrylate using compounds 4 and 5 as catalysts.
- Chemistry LibreTexts. (2023). Perkin Reaction.
- YouTube. (2023). Perkin condensation.
- J&K Scientific LLC. (2021). Perkin Reaction.
- PrepChem.com. (n.d.). Synthesis of 4-(2-cyanovinyl) benzoic acid.
- Organic Chemistry Portal. (n.d.). Heck Reaction.
- Oakwood Chemical. (n.d.). This compound.
- ResearchGate. (n.d.). Mizoroki-Heck reaction (MH) of 4-bromoanisol and acrylic acid in aqueous solution....
- MDPI. (n.d.). Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid.
- European Patent Office. (1991). Method for the purification of benzoic acid - EP 0453022 A2.
- AbacipharmTech. (n.d.). This compound.
- Google Patents. (n.d.). Purification of benzoic acid - US3235588A.
- Google Patents. (n.d.). US2895992A - Process for the production of benzoic.
- National Bureau of Standards. (n.d.). Preparation of benzoic acid of high purity.
- PMC. (n.d.). Benzoic Acid Production with Respect to Starter Culture and Incubation Temperature during Yogurt Fermentation using Response Surface Methodology.
- YouTube. (2020). Recrystallization Lab Procedure of Benzoic Acid.
- PMC - NIH. (2021). Microbial synthesis of 4-hydroxybenzoic acid from renewable feedstocks.
- Oxford Academic. (2025). Discovery of 4-(2-phenylethynyl) benzoic acid as a potential potent chemical pruner.
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Application Note: A Guide to the Characterization of Metal-Organic Frameworks Synthesized with Terephthalic Acid (H₂BDC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metal-Organic Frameworks (MOFs) are a class of crystalline, porous materials constructed from metal ions or clusters coordinated to organic ligands.[1] Their high surface area, tunable pore size, and chemical functionality make them promising candidates for a wide range of applications, including gas storage, catalysis, and notably, drug delivery.[2] The choice of the organic linker is critical in defining the final properties of the MOF. Terephthalic acid, also known as 1,4-benzenedicarboxylic acid (H₂BDC), is a foundational linker used in the synthesis of iconic MOFs such as MOF-5 and the UiO-66 series.[3]
The successful synthesis of a terephthalic acid-based MOF is only the first step. Rigorous characterization is paramount to confirm the material's identity, purity, and key physical properties that will dictate its performance. This guide provides an in-depth overview of the essential characterization techniques, the scientific rationale behind their use, and detailed protocols for their application to H₂BDC-based MOFs.
Part 1: Affirming the Framework: Structural and Chemical Integrity
The initial and most critical step in MOF characterization is to confirm that the intended crystalline structure has been successfully synthesized and that the terephthalic acid linker is intact and correctly coordinated within the framework.
Powder X-ray Diffraction (PXRD): The Crystallinity Fingerprint
Scientific Rationale: PXRD is the workhorse technique for confirming the crystallinity and phase purity of a synthesized MOF.[4] Every crystalline material produces a unique diffraction pattern, analogous to a fingerprint. By comparing the experimental PXRD pattern of the synthesized material to a simulated pattern from its known crystal structure, one can confirm the successful formation of the desired MOF.[4][5] The absence of peaks from starting materials or other crystalline phases indicates the purity of the bulk sample.[6]
Experimental Protocol: PXRD Analysis
-
Sample Preparation:
-
Ensure the MOF sample is properly activated (solvent-exchanged and dried under vacuum) to remove residual solvent from the pores, which can affect the data quality.
-
Finely grind approximately 10-20 mg of the MOF powder to ensure random orientation of the crystallites.
-
Pack the powder into a sample holder, ensuring the surface is flat and level with the holder's surface. A glass slide can be used to gently press the sample.[6]
-
-
Data Acquisition:
-
Data Analysis:
-
Process the raw data to remove background noise.
-
Compare the peak positions and relative intensities of the experimental pattern with a reference pattern (either simulated from single-crystal data or from a reliable database). A successful synthesis will show a good match.[4]
-
Spectroscopic Verification: Confirming Linker Coordination
Scientific Rationale: While PXRD confirms the long-range crystalline order, spectroscopic techniques verify the chemical nature and coordination of the terephthalic acid linker.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the MOF and confirm the coordination of the linker's carboxylate groups to the metal centers.[8] Upon coordination, the characteristic C=O stretching frequency of the carboxylic acid (~1680-1710 cm⁻¹) disappears and is replaced by asymmetric and symmetric stretching bands of the carboxylate group (COO⁻), typically in the regions of 1550-1610 cm⁻¹ and 1380-1440 cm⁻¹, respectively.[9][10]
-
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the integrity of the terephthalic acid linker, the MOF structure can be digested, and the dissolved components analyzed by ¹H NMR.[2] The MOF is dissolved in a deuterated acid (e.g., DCl in D₂O or HF in d₆-DMSO) to break the coordination bonds and release the organic linkers.[11] The resulting spectrum should show a characteristic singlet for the four equivalent aromatic protons of terephthalic acid (typically around 8.0-8.1 ppm in d₆-DMSO/acid), confirming its presence and purity.[11][12]
Experimental Protocol: ¹H NMR of Digested MOF
-
Sample Digestion:
-
Weigh approximately 5-10 mg of the activated MOF into a vial.
-
Add ~0.5 mL of a deuterated solvent suitable for NMR, such as d₆-DMSO.
-
Add a small amount of digesting acid. For Zr-based MOFs like UiO-66, a few microliters of 48% hydrofluoric acid (HF) in D₂O is effective.[11] For other MOFs like MOF-5, deuterated hydrochloric acid (DCl) can be used.[11] Caution: Handle HF with extreme care and appropriate personal protective equipment.
-
Sonicate the mixture until the MOF powder is completely dissolved.[11][13]
-
-
NMR Acquisition:
-
Transfer the clear solution to an NMR tube.
-
Acquire a standard ¹H NMR spectrum.
-
Integrate the peaks to quantify the ratio of linker to any residual solvent or modulator molecules.[12]
-
Part 2: Quantifying Porosity and Surface Area
For applications like drug delivery, the porosity and surface area of the MOF are critical parameters that determine its loading capacity.
Brunauer-Emmett-Teller (BET) Analysis
Scientific Rationale: The BET method is a widely used technique for determining the specific surface area of porous materials.[14][15] It involves the physical adsorption of a gas (typically nitrogen) onto the surface of the material at cryogenic temperatures (77 K).[16] By measuring the amount of gas adsorbed at various relative pressures, an adsorption isotherm is generated. The BET theory is then applied to a specific linear region of this isotherm (typically P/P₀ = 0.05–0.30) to calculate the amount of gas required to form a monolayer on the surface, from which the total surface area can be determined.[17]
Experimental Protocol: BET Surface Area Analysis
-
Sample Activation (Degassing):
-
Place 50-100 mg of the MOF sample into a BET sample tube.
-
Heat the sample under high vacuum (a process called degassing) for several hours (e.g., 12 hours at 150 °C) to remove any adsorbed guest molecules from the pores. The degassing temperature should be below the MOF's decomposition temperature.
-
-
Measurement:
-
After degassing and cooling, weigh the sample tube accurately.
-
Transfer the tube to the analysis port of the gas adsorption analyzer.
-
Perform a nitrogen adsorption-desorption measurement at 77 K (liquid nitrogen temperature).
-
-
Data Analysis:
-
Plot the adsorbed volume of N₂ versus the relative pressure (P/P₀) to obtain the isotherm.
-
Apply the BET equation in the linear relative pressure range (typically 0.05 to 0.3) to calculate the specific surface area (in m²/g).
-
Pore size distribution can also be calculated from the isotherm data using methods like Barrett-Joyner-Halenda (BJH) or Density Functional Theory (DFT).
-
| MOF Example | Typical BET Surface Area (m²/g) | Pore Volume (cm³/g) |
| UiO-66 | ~1200 - 1800[18] | ~0.5 - 0.7 |
| MOF-5 | ~3000 - 3800 | ~1.0 - 1.5 |
Part 3: Assessing Stability and Morphology
The thermal stability and crystal morphology are crucial for the practical application of MOFs, especially in drug formulation and delivery, where they might be subjected to various processing conditions.
Thermogravimetric Analysis (TGA)
Scientific Rationale: TGA measures the change in mass of a sample as a function of temperature.[19] For MOFs, TGA is essential for determining their thermal stability and decomposition temperature.[20] A typical TGA curve for a terephthalic acid-based MOF shows an initial weight loss corresponding to the removal of solvent molecules from the pores, followed by a plateau region indicating the stability of the framework. A sharp weight loss at higher temperatures signifies the decomposition of the organic linker and collapse of the framework.[21][22]
Experimental Protocol: TGA
-
Sample Preparation: Place 5-10 mg of the activated MOF sample into a TGA crucible (typically alumina or platinum).
-
Analysis:
-
Heat the sample from room temperature to a high temperature (e.g., 800 °C) under an inert atmosphere (e.g., nitrogen) or air.
-
Use a constant heating rate, for example, 5 or 10 °C/min.[21]
-
-
Data Interpretation: The onset temperature of the major weight loss event after the initial solvent loss is considered the decomposition temperature of the MOF.
Scanning Electron Microscopy (SEM)
Scientific Rationale: SEM is used to visualize the morphology, size, and shape of the MOF crystals.[23][24] This is important as the crystal size and shape can influence properties such as packing density and drug release kinetics. SEM images can reveal if the synthesized material consists of uniform crystals (e.g., cubic for MOF-5, octahedral for UiO-66) or an agglomeration of irregular particles.[25][26]
Experimental Protocol: SEM Imaging
-
Sample Mounting:
-
Place a small amount of the MOF powder onto a carbon tape adhered to an SEM stub.
-
Gently blow off any excess powder with compressed air to ensure a monolayer of particles.
-
-
Sputter Coating: Since MOFs are typically not conductive, coat the sample with a thin layer of a conductive material (e.g., gold or carbon) to prevent charging under the electron beam.[23]
-
Imaging:
-
Insert the sample into the SEM chamber.
-
Acquire images at different magnifications to observe the overall morphology and individual crystal details.
-
Workflow and Interconnectivity of Techniques
The characterization of a newly synthesized H₂BDC-based MOF should follow a logical progression, where the results of one technique inform the next.
Caption: A logical workflow for the comprehensive characterization of MOFs.
References
- Synthesis and Characterization of Terephthalic Acid Based Cr3+, Sb3+, In3+ and V3+ Metal-Organic Frameworks. Florida Gulf Coast University.
- 1H NMR spectra of the digested MOF crystals resulting from different... ResearchGate.
- Characterization of ideal UiO-66 (i-UiO-66) and defective UiO-66... ResearchGate.
- Thermogravimetric analysis (TGA) curves of Zr-MOFs with different synthesized conditions. ResearchGate.
- A Decade of UiO-66 Research: A Historic Review of Dynamic Structure, Synthesis Mechanisms, and Characterization Techniques of an Archetypal Metal–Organic Framework. ACS Publications.
- Supplementary Information for. The Royal Society of Chemistry.
- Thermogravimetric Analysis and Mass Spectrometry Allow for Determination of Chemisorbed Reaction Products on Metal Organic Frameworks. PubMed.
- ¹H-NMR spectrum of digested MOF-808-S. ResearchGate.
- Thermogravimetric Analysis and Mass Spectrometry Allow for Determination of Chemisorbed Reaction Products on Metal Organic Frameworks. Langmuir. ACS Publications.
- ¹H NMR spectra of MOF-808(Zr) digested in 1M NH4HCO3, acquired with a relaxation delay of either 10 or 60 s. ResearchGate.
- Fast and High Yield Post-Synthetic Modification of Metal-Organic Frameworks by Vapor Diffusion. The Royal Society of Chemistry.
- Exploration of MOF nanoparticle sizes using various physical characterization methods – is what you measure what you get? CrystEngComm (RSC Publishing).
- Synthesis and Characterization of Terephthalic Acid Based Cr3+, Sb3+, In3+ and V3+ Metal-Organic Frameworks | Request PDF. ResearchGate.
- Thermogravimetric analysis (TGA) of dry MOF-5 with a heating rate... ResearchGate.
- Materials characterization of UiO-66 (grey), UiO-66-NH2 (purple), and... ResearchGate.
- RETRACTED: Thermal Analysis of a Metal–Organic Framework ZnxCo 1-X -ZIF-8 for Recent Applications. MDPI.
- Powder X-ray Diffraction Protocol/SOP.
- BET - Porosimetry/Surface Area (Brunauer-Emmett-Teller).
- Atomic-level imaging of beam-sensitive COFs and MOFs by low-dose electron microscopy.
- SOLVOTHERMAL SYNTHESIS AND CHARACTERIZATION OF TEREPHTHALIC ACID-BASED METAL-ORGANIC FRAMEWORKS AND THEIR CATALYTIC APPLICATION IN BIODIESEL PRODUCTION. Journal of Chemical Society of Nigeria.
- NH₂-Modified UiO-66: Structural Characteristics and Functional Properties. MDPI.
- Terephthalic acid as a linker in preparation of a new Ni-doped, Zn-based MOF. Sciforum.
- Infrared crystallography for framework and linker orientation in metal–organic framework films. Chemical Science (RSC Publishing).
- Infrared crystallography for framework and linker orientation in metal–organic framework films. Chemical Science (RSC Publishing).
- UiO-66-NH2/GO Composite: Synthesis, Characterization and CO2 Adsorption Performance.
- Morphological comparison of MOF structures via scanning electron... ResearchGate.
- Room temperature synthesis of metal organic framework MOF-2. SciSpace.
- Brunauer-Emmett-Teller (BET) analysis. YesWeLab.
- Scanning electron micrograph (SEM) of metal organic framework of... ResearchGate.
- The BET Method for Microporous Materials. Microtrac.
- Powder XRD of MOF | Stimulated vs Synthesized MOF | MIL-88B(Fe) | origin. YouTube.
- Preparation of Rare-Earth-Based Metal–Organic Frameworks and Their PMS Photocatalytic Activation for Rhodamine B Degradation. ACS Omega.
- Effect of organic linker substituents on properties of metal–organic frameworks: a review.
- Structural elucidation of microcrystalline MOFs from powder X-ray diffraction. Semantic Scholar.
- FTIR spectra of the synthesized mixed-linker Co-MOF-74 materials... ResearchGate.
- Structural elucidation of microcrystalline MOFs from powder X-ray diffraction. Dalton Transactions (RSC Publishing).
- Rotational Dynamics of Linkers in Metal–Organic Frameworks. PMC - PubMed Central.
- Crystallography of metal–organic frameworks. PMC - NIH.
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- 1. SOLVOTHERMAL SYNTHESIS AND CHARACTERIZATION OF TEREPHTHALIC ACID-BASED METAL-ORGANIC FRAMEWORKS AND THEIR CATALYTIC APPLICATION IN BIODIESEL PRODUCTION | Journal of Chemical Society of Nigeria [journals.chemsociety.org.ng]
- 2. researchgate.net [researchgate.net]
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- 14. BET Theory | Anton Paar Wiki [wiki.anton-paar.com]
- 15. BET - Porosimetry/Surface Area (Brunauer-Emmett-Teller) | Materials Characterization Services [mat-cs.com]
- 16. Brunauer-Emmett-Teller (BET) analysis - YesWeLab. [yeswelab.fr]
- 17. microtrac.com [microtrac.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Thermogravimetric Analysis and Mass Spectrometry Allow for Determination of Chemisorbed Reaction Products on Metal Organic Frameworks - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 22. mdpi.com [mdpi.com]
- 23. Exploration of MOF nanoparticle sizes using various physical characterization methods – is what you measure what you get? - CrystEngComm (RSC Publishing) DOI:10.1039/C6CE00198J [pubs.rsc.org]
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- 25. researchgate.net [researchgate.net]
- 26. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(2-Carboxyvinyl)benzoic Acid
Welcome to the technical support center for the synthesis of 4-(2-carboxyvinyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable compound. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction conditions and improve your overall yield and purity.
I. Overview of Synthetic Strategies
The synthesis of this compound, a derivative of cinnamic acid, can be approached through several established organic reactions. The choice of method often depends on the available starting materials, desired scale, and laboratory capabilities. The most common and effective routes include:
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Perkin Reaction: A classic method involving the condensation of an aromatic aldehyde with an acid anhydride in the presence of an alkali salt of the acid.[1][2][3]
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Knoevenagel Condensation: This reaction utilizes an active methylene compound, such as malonic acid, which condenses with an aromatic aldehyde, often followed by decarboxylation.[4][5]
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Heck Coupling: A modern palladium-catalyzed cross-coupling reaction between an aryl halide and an alkene.[6][7]
Each of these methods presents a unique set of challenges and optimization parameters. This guide will address specific issues you may encounter with each of these synthetic pathways.
II. Troubleshooting Guide: Low Yield and Impurities
A common frustration in organic synthesis is a lower-than-expected yield or the presence of persistent impurities. This section is dedicated to troubleshooting these specific issues in the context of this compound synthesis.
dot
Caption: Troubleshooting workflow for low yield.
Question: My Perkin reaction for this compound is resulting in a very low yield. What are the likely causes and how can I improve it?
Answer:
Low yields in the Perkin reaction are a frequent issue and can often be traced back to several key factors.[8] Here is a breakdown of potential causes and their solutions:
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Purity of Reagents: The Perkin reaction is sensitive to the purity of the starting materials. Ensure your 4-formylbenzoic acid is free from oxidizing impurities and that the acetic anhydride has not hydrolyzed to acetic acid. The alkali salt catalyst, typically sodium or potassium acetate, must be anhydrous.
-
Reaction Temperature: The temperature for a Perkin reaction is critical.[9] Generally, these reactions require high temperatures (140-200 °C) to proceed. However, excessively high temperatures can lead to charring and the formation of side products. A carefully controlled temperature profile is essential.
-
Reaction Time: Insufficient reaction time will lead to incomplete conversion. Conversely, prolonged heating can promote decomposition of the product. It is advisable to monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
Catalyst Activity: The basicity of the alkali salt catalyst is crucial. If the catalyst is weak or has degraded, the initial deprotonation of the anhydride will be inefficient, leading to a sluggish or incomplete reaction.[3]
Experimental Protocol: Optimizing the Perkin Reaction
-
Drying of Reagents: Dry the sodium acetate catalyst in an oven at 110 °C for at least 4 hours prior to use. Use freshly opened or distilled acetic anhydride.
-
Reaction Setup: Combine 1 equivalent of 4-formylbenzoic acid, 3 equivalents of acetic anhydride, and 1.5 equivalents of anhydrous sodium acetate in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Heating: Heat the mixture in an oil bath to 180 °C and maintain this temperature for 5-8 hours.
-
Workup: After cooling, pour the reaction mixture into a beaker of cold water and stir vigorously to hydrolyze the excess acetic anhydride. The product will precipitate out.
-
Purification: Collect the crude product by filtration, wash with cold water, and then recrystallize from an appropriate solvent system, such as ethanol/water, to obtain the pure this compound.
| Parameter | Standard Condition | Optimized Condition | Rationale |
| Temperature | 160 °C | 180 °C | Ensures sufficient energy for the condensation to occur efficiently. |
| Catalyst | Anhydrous Sodium Acetate | Freshly Dried Sodium Acetate | Removes any absorbed moisture that can inhibit the reaction. |
| Reaction Time | 4 hours | 5-8 hours (monitored by TLC) | Allows the reaction to proceed to completion without significant product degradation. |
Question: I am attempting a Knoevenagel condensation between 4-formylbenzoic acid and malonic acid, but my yield is poor and I see significant starting material remaining. What should I investigate?
Answer:
The Knoevenagel condensation is a powerful tool for C-C bond formation, but its success hinges on the right catalytic system and reaction conditions.[4][5] Here's what to consider:
-
Catalyst Choice: This reaction is base-catalyzed. Common catalysts include piperidine, pyridine, or a mixture of both (Doebner modification).[4][5] The amount and type of base are critical. Too little catalyst will result in a slow reaction, while too much can lead to side reactions.
-
Solvent: The choice of solvent can significantly impact the reaction rate and yield. Pyridine can act as both a solvent and a catalyst.[5] Other solvents like ethanol or toluene can also be used, often in the presence of a catalytic amount of base.
-
Removal of Water: The condensation step of this reaction produces water. Removing this water, for instance by using a Dean-Stark apparatus with a solvent like toluene, can drive the equilibrium towards the product and improve the yield.
-
Decarboxylation: The initial condensation product is a dicarboxylic acid, which needs to be decarboxylated to yield the final product. This is often achieved by heating the reaction mixture after the initial condensation is complete.[5]
Experimental Protocol: Doebner Modification of the Knoevenagel Condensation
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1 equivalent of 4-formylbenzoic acid and 1.2 equivalents of malonic acid in a minimal amount of pyridine.
-
Catalyst Addition: Add a catalytic amount of piperidine (approximately 0.1 equivalents).
-
Heating and Monitoring: Heat the mixture to reflux and monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.
-
Decarboxylation: Continue heating at reflux for an additional 1-2 hours to ensure complete decarboxylation.
-
Workup: After cooling, acidify the reaction mixture with dilute hydrochloric acid to precipitate the product.
-
Purification: Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent.
dot
Caption: Knoevenagel condensation workflow.
Question: My Heck coupling reaction to synthesize this compound is not working. What are the critical parameters to check?
Answer:
The Heck reaction is a versatile and powerful method, but it is also sensitive to a number of variables.[6][7] If you are experiencing issues, consider the following:
-
Catalyst System: The palladium catalyst and the phosphine ligand are the heart of the Heck reaction. Ensure you are using a suitable palladium source (e.g., Pd(OAc)₂, PdCl₂) and an appropriate ligand (e.g., PPh₃, P(o-tolyl)₃). The catalyst may need to be activated in situ.
-
Base: A base is required to neutralize the HX produced during the reaction. Common bases include triethylamine (NEt₃), potassium carbonate (K₂CO₃), or sodium acetate (NaOAc). The choice and amount of base can significantly influence the reaction outcome.
-
Solvent: The solvent must be able to dissolve the reactants and be stable at the reaction temperature. Common solvents for the Heck reaction include DMF, acetonitrile, or toluene.
-
Oxygen Sensitivity: Many palladium catalysts are sensitive to oxygen. It is often necessary to degas the solvent and run the reaction under an inert atmosphere (e.g., nitrogen or argon).
| Parameter | Common Issues | Troubleshooting Steps |
| Catalyst | Inactive or poisoned catalyst. | Use a fresh catalyst source. Consider a pre-catalyst. Ensure an inert atmosphere. |
| Ligand | Inappropriate ligand for the substrate. | Screen different phosphine ligands. |
| Base | Incorrect base or insufficient amount. | Try different inorganic or organic bases. Ensure at least stoichiometric amounts. |
| Solvent | Poor solubility of reactants. | Choose a solvent in which all reactants are soluble at the reaction temperature. |
III. Frequently Asked Questions (FAQs)
Q1: What are the common side products in the synthesis of this compound?
A1: In the Perkin reaction , self-condensation of acetic anhydride can occur, and at very high temperatures, decarboxylation of the starting material or product may be observed. In the Knoevenagel condensation , incomplete decarboxylation can leave the dicarboxylic acid intermediate as an impurity. For the Heck coupling , side reactions can include isomerization of the double bond and homocoupling of the aryl halide.
Q2: How can I effectively purify the crude this compound?
A2: Recrystallization is the most common and effective method for purifying the final product.[10][11] A mixed solvent system, such as ethanol/water or acetic acid/water, often gives the best results. It is also possible to use sublimation for purification if the product is thermally stable.[10] For removing colored impurities, treatment with activated charcoal during recrystallization can be beneficial.
Q3: Can I use a different active methylene compound for the Knoevenagel condensation?
A3: Yes, other active methylene compounds like ethyl cyanoacetate or Meldrum's acid can be used.[5] However, the subsequent workup steps will need to be adjusted to hydrolyze the ester or cyano group to the desired carboxylic acid.
Q4: Is it possible to perform the Heck reaction under milder conditions?
A4: Recent advancements in catalyst development have enabled Heck reactions to be performed at lower temperatures.[6] The use of highly active palladium catalysts, often in combination with specific ligands, can facilitate the reaction at or near room temperature. Microwave-assisted synthesis can also significantly reduce reaction times and improve yields.[6]
Q5: How do I confirm the stereochemistry of the double bond in my product?
A5: The Perkin and Knoevenagel reactions typically favor the formation of the more stable trans (E) isomer. The stereochemistry can be confirmed using ¹H NMR spectroscopy by analyzing the coupling constant (J-value) of the vinylic protons. For the trans isomer, a larger coupling constant (typically 12-18 Hz) is expected, while the cis (Z) isomer will have a smaller coupling constant (6-12 Hz).
IV. References
-
University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield. [Link]
-
Organic Chemistry, Knoevenagel Condensation. doi:10.1017/UPO9788175968295.072
-
Wikipedia. Knoevenagel condensation. [Link]
-
Organic Chemistry, Perkin Reaction. doi:10.1017/UPO9788175968295.093
-
Beilstein Journal of Organic Chemistry. Pd-catalyzed decarboxylative Heck vinylation of 2-nitrobenzoates in the presence of CuF2. [Link]
-
Wikipedia. Perkin reaction. [Link]
-
PubMed Central. Continuous flow synthesis of lipophilic cations derived from benzoic acid as new cytotoxic chemical entities in human head and neck carcinoma cell lines. [Link]
-
Organic Chemistry Portal. Heck Reaction. [Link]
-
Longdom Publishing. A Concise Introduction of Perkin Reaction. [Link]
-
BYJU'S. Perkin Reaction Mechanism. [Link]
-
Chemistry Stack Exchange. Perkin reaction for aliphatic aldehydes. [Link]
-
Oakwood Chemical. This compound. [Link]
-
PubMed Central. Microbial synthesis of 4-hydroxybenzoic acid from renewable feedstocks. [Link]
-
MDPI. Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. [Link]
-
Longdom Publishing. A Concise Introduction of Perkin Reaction. [Link]
-
Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification. [Link]
-
Intramolecular Mizoroki-Heck Reaction in the Synthesis of Heterocycles: Strategies for the Generation of Tertiary and Quaternary. [Link]
-
YouTube. Heck Reaction | Named Reactions | Organic Chemistry Lessons. [Link]
-
MDPI. One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. [Link]
-
AbacipharmTech. This compound. [Link]
-
ResearchGate. Revised mechanism and improved methodology for the Perkin condensation. Resuscitation of the mechanism involving benzal acetate and the improbability of the enolate of acetic anhydride. [Link]
-
Google Patents. Process for the purification of benzoic acid.
-
Google Patents. 4-vinylbenzoic-acid derivatives, their preparation and their use as therapeutical compositions and as ligands.
-
European Patent Office. Method for the purification of benzoic acid. [Link]
-
ResearchGate. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. [Link]
-
Google Patents. Purification of benzoic acid.
-
Google Patents. Process for the purification of benzoic acid.
-
Google Patents. Process for the production and purification of benzoic acid.
-
PubMed. Completion of the core β-oxidative pathway of benzoic acid biosynthesis in plants. [Link]
-
ResearchGate. 4-(2-Chloroacetamido) Benzoic Acid Derivatives as Local Anesthetic Agents:Design, Synthesis, and Characterization. [Link]
Sources
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- 2. longdom.org [longdom.org]
- 3. byjus.com [byjus.com]
- 4. Knoevenagel Condensation (Chapter 70) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 5. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 6. Heck Reaction [organic-chemistry.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Troubleshooting [chem.rochester.edu]
- 9. Perkin Reaction (Chapter 91) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 10. US3235588A - Purification of benzoic acid - Google Patents [patents.google.com]
- 11. US3816523A - Process for the production and purification of benzoic acid - Google Patents [patents.google.com]
Technical Support Center: Strategies for Overcoming Solubility Challenges with 4-(2-Carboxyvinyl)benzoic Acid
Welcome to the technical support center for 4-(2-carboxyvinyl)benzoic acid (also known as 4-carboxycinnamic acid). This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this versatile bifunctional linker. As a molecule of significant interest in the synthesis of advanced materials like metal-organic frameworks (MOFs) and in pharmaceutical research, its effective solubilization is a critical first step for successful experimentation.[1] This document provides in-depth, field-proven insights and step-by-step protocols to systematically address and overcome these issues.
Section 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting
This section addresses the most common initial hurdles faced when working with this compound.
Q1: Why is my this compound not dissolving in water or common organic solvents?
A: The solubility behavior of this compound is governed by a combination of its molecular structure and solid-state properties.
-
Molecular Structure: The molecule possesses two hydrophilic carboxylic acid groups capable of hydrogen bonding with polar solvents like water.[2] However, it also contains a rigid, planar, and hydrophobic backbone consisting of a benzene ring and a vinyl group. This dual nature means that while it has some affinity for polar solvents, the large non-polar surface area hinders effective solvation.
-
Crystal Lattice Energy: The compound is a solid with a very high melting point (>300°C), which indicates strong intermolecular forces (like hydrogen bonding and π-stacking) in its crystal lattice.[3] For dissolution to occur, the solvent molecules must provide enough energy to overcome this high lattice energy. Many common solvents at room temperature cannot do this effectively, leading to poor solubility.
Q2: What is the simplest and most effective method to try first for aqueous solutions?
A: The most direct approach is pH adjustment . The two carboxylic acid groups are acidic and can be deprotonated by a base to form highly soluble carboxylate salts.
-
The Principle: By increasing the pH of the aqueous medium to a value significantly above the pKa of the carboxylic acid groups (the pKa of the parent benzoic acid is ~4.2), you convert the neutral, poorly soluble acid into an ionic, highly soluble salt.[4][5] This is a fundamental principle for solubilizing ionizable drugs and compounds.[4]
-
Practical Steps: Add a base such as sodium hydroxide (NaOH), potassium hydroxide (KOH), or ammonium hydroxide (NH₄OH) dropwise to your aqueous suspension of this compound until the solid dissolves completely. A pH of > 8 is typically sufficient.
Q3: My experimental conditions are pH-sensitive and I cannot use a strong base. What are my options for aqueous or semi-aqueous systems?
A: If pH modification is not viable, the next strategy is to use co-solvents . A co-solvent is a water-miscible organic solvent that, when added to water, alters the polarity of the solvent system to be more favorable for the solute.
-
How it Works: Co-solvents like Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), ethanol, or methanol can increase solubility by reducing the overall polarity of the aqueous phase and disrupting water's strong hydrogen-bonding network.[4] They can interact with the hydrophobic portions of the this compound molecule, facilitating its entry into the solution.
-
Recommendation: Start by making a concentrated stock solution in a pure, water-miscible organic solvent (like DMSO) and then dilute this stock solution into your aqueous buffer or medium. Be mindful of the final percentage of the organic solvent, as high concentrations can affect biological assays or reaction kinetics.
Q4: I need to dissolve the compound in a purely organic solvent for a synthesis reaction. What should I try?
A: For organic synthesis, polar aprotic solvents are typically the most effective for this class of compound.
-
Recommended Solvents:
-
High Solubility: Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are excellent choices and often dissolve dicarboxylic acids readily.
-
Moderate Solubility: Polar protic solvents like methanol and ethanol can also be effective, especially with heating.[6][7]
-
Low Solubility: Non-polar solvents like toluene, heptane, and dichloromethane are generally poor choices and are unlikely to be effective.[6][8]
-
-
Causality: The strong hydrogen-bonding capability and high polarity of DMSO and DMF make them particularly effective at solvating both the carboxylic acid groups and interacting with the aromatic system.
Q5: I successfully dissolved the compound with heat, but it precipitates or "crashes out" upon cooling. How can I prevent this?
A: This phenomenon occurs because you created a supersaturated solution. The solubility of many compounds, including benzoic acid derivatives, is highly temperature-dependent.[9] When the solution cools, the solubility limit drops, and the excess solute precipitates.
-
To Maintain Solubility:
-
Keep it Hot: If your experiment allows, maintain the solution at the elevated temperature at which the compound is soluble.
-
Use a Co-solvent: The presence of a co-solvent can often increase the solubility at room temperature, preventing precipitation upon cooling.
-
pH Adjustment: In aqueous systems, converting the acid to its salt form will dramatically increase its solubility at all temperatures, making it the most robust solution to this problem.
-
Section 2: In-Depth Troubleshooting Guides & Protocols
Guide 1: Systematic Approach to Overcoming Solubility Issues
This workflow provides a logical decision-making process for tackling solubility challenges, starting with the simplest methods and progressing to more complex ones.
Sources
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. labsolu.ca [labsolu.ca]
- 4. longdom.org [longdom.org]
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- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Benzoic acid - Wikipedia [en.wikipedia.org]
preventing photodegradation of 4-(2-carboxyvinyl)benzoic acid in solution
Welcome to the technical support guide for 4-(2-carboxyvinyl)benzoic acid (CVBA). This document is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the photodegradation of CVBA in solution. As a bifunctional aromatic compound with a photosensitive vinyl bridge, CVBA requires specific handling to ensure experimental integrity and reproducibility.[1]
Frequently Asked Questions (FAQs)
Q1: My CVBA solution is showing inconsistent results. What is photodegradation and why is CVBA susceptible to it?
A1: Photodegradation is the chemical alteration of a molecule caused by the absorption of light energy.[2] this compound, being a derivative of trans-cinnamic acid, possesses a conjugated system including a carbon-carbon double bond (a chromophore) that readily absorbs ultraviolet (UV) radiation.[3] This absorption elevates the molecule to an excited state, making it susceptible to two primary degradation pathways:
-
trans-cis Isomerization: The thermodynamically stable trans-isomer (E-isomer) can convert to the less stable cis-isomer (Z-isomer) upon UV exposure. This change in geometry alters the molecule's physical, chemical, and biological properties, leading to inconsistent analytical results and loss of desired function.[3]
-
[2+2] Cycloaddition: In more concentrated solutions or the solid state, two excited CVBA molecules can react to form cyclobutane derivatives (dimers), such as compounds analogous to truxillic and truxinic acids.[3][4] This dimerization is often irreversible and results in a significant loss of the parent compound, potentially observed as precipitation or the appearance of new, larger species in analyses.
These photochemical reactions can lead to a quantifiable loss of your starting material, the appearance of unknown impurities, and a failure to reproduce experimental outcomes.
Caption: Primary photodegradation pathways for CVBA in solution.
Q2: What are the critical factors that influence the rate of CVBA photodegradation?
A2: Several experimental parameters can dramatically affect the stability of your CVBA solution. Understanding these is the first step toward prevention:
-
Light Exposure: The intensity and wavelength of the light are the most critical factors. UV radiation, particularly in the 250-365 nm range, is the primary driver of degradation.[3][5] Ambient laboratory light also contributes to degradation over extended periods.
-
pH of the Solution: The stability of cinnamic acid derivatives is highly pH-dependent. Generally, degradation rates decrease in neutral to alkaline conditions compared to acidic conditions.[6][7] This is because the deprotonated carboxylate form may have different photochemical properties than the protonated carboxylic acid form.
-
Solvent Choice: The polarity and type of solvent can influence the stability of the molecule.[3] Some solvents may participate in the degradation process or fail to protect the solute. Formulations like micelles and emulsions have been shown to offer a protective effect for similar compounds.[6]
-
Concentration: As mentioned, higher concentrations of CVBA promote the bimolecular cycloaddition reaction, leading to dimer formation.[3]
-
Presence of Other Substances:
Q3: How can I detect if my CVBA solution has degraded?
A3: While visual inspection is a preliminary step, it is not definitive. Significant degradation can occur without any obvious visual cues.[3]
-
Visual Inspection: A change in the solution's appearance, such as developing a yellow tint, becoming cloudy, or the formation of a precipitate, can indicate degradation (likely dimerization or insolubility of the cis-isomer).[3]
-
Analytical Confirmation (Recommended): The most reliable method is to use analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard. Degradation can be identified by a decrease in the peak area of trans-CVBA over time, the appearance of a new peak eluting close to the main peak (often the cis-isomer), or the emergence of broader, later-eluting peaks (dimers).[3]
-
UV-Vis Spectroscopy: Trans and cis isomers have different molar absorptivity coefficients and slightly different λ_max_ values. A change in the absorption spectrum over time upon light exposure is a strong indicator of isomerization.
-
Troubleshooting Guides & Preventative Protocols
Issue 1: My HPLC shows a new peak next to my main trans-CVBA peak, and the main peak area is decreasing.
This is a classic sign of trans-cis isomerization . This process is often reversible but complicates quantification and can alter the compound's properties.
Causality: The vinyl double bond in the trans configuration absorbs UV energy, allowing for rotation around the C=C bond. Relaxation from this excited state can lead to the formation of the cis isomer.
-
Glassware Selection: Exclusively use amber borosilicate glassware (e.g., volumetric flasks, beakers, vials). If unavailable, wrap clear glassware thoroughly in aluminum foil.[3] This physically blocks the UV radiation that initiates the degradation process.
-
Laboratory Lighting: Whenever possible, work under amber or yellow "safelights" that filter out UV and short-wavelength visible light. Minimize exposure to direct overhead fluorescent lighting.
-
Sample Preparation: Prepare solutions immediately before use. If solutions must be prepared in advance, do so in a light-limited environment. Keep flasks and vials covered with foil or stored in a dark cabinet.
-
Storage: Store all stock and working solutions at low temperatures (2-8 °C) in a dark location (e.g., a refrigerator or freezer).[3] Ensure containers are sealed tightly.
-
Analytical Procedures: When using an HPLC or other analytical instrument, use amber autosampler vials. If the instrument's sample compartment is not shielded from light, consider modifying it to reduce exposure during long runs.
Caption: Recommended workflow for handling CVBA solutions.
Issue 2: How do I select the optimal pH and solvent for my experiment to ensure CVBA stability?
This issue addresses the fundamental formulation of your solution. The wrong choice can inadvertently accelerate degradation.
Causality: The pH of the medium affects the ionization state of the two carboxylic acid groups on CVBA. The resulting anion(s) can have different electronic properties and susceptibility to photodegradation. Studies on similar molecules show that increasing the pH to neutral or slightly alkaline levels often decreases the rate of photodegradation.[6] Solvent polarity can also influence the energy of the excited state and thus the degradation pathway.[3]
This protocol allows you to empirically determine the best conditions for your specific experimental needs.
-
Preparation: Prepare several identical, dilute solutions of CVBA (~10-50 µM) in a matrix of different buffers (e.g., pH 5.0, 7.4, 9.0) and/or different solvents (e.g., water, ethanol, acetonitrile, DMSO).
-
Aliquot & Expose:
-
For each condition, dispense aliquots into two sets of clear, sealed vials (e.g., quartz or borosilicate glass).
-
Set A (Control): Wrap these vials completely in aluminum foil and store them at room temperature.
-
Set B (Test): Place these vials under a controlled UV light source (or on a benchtop exposed to ambient light for a longer-term study).
-
-
Time-Point Analysis: At defined time points (e.g., 0, 1, 2, 4, 8 hours), take one vial from Set A and one from Set B for each condition.
-
Quantification: Analyze the samples immediately via HPLC-UV. Calculate the percentage of CVBA remaining relative to the T=0 sample.
-
Evaluation: Compare the degradation rates. The optimal condition is the one that shows the least degradation in Set B relative to its corresponding control in Set A.
The following table summarizes literature data on a related compound, cinnamic acid, which serves as a useful proxy for CVBA.
| Parameter | Condition | Effect on Degradation Rate | Rationale | Reference |
| pH | Acidic (e.g., pH 3.8) | High Degradation | The protonated form is more susceptible to photocatalytic degradation. | [3] |
| pH | Neutral (e.g., pH 7.0) | Low Degradation | Deprotonation of the carboxylic acid alters photochemical properties, increasing stability. | [3][6] |
| Formulation | Micellar Solution | Decreased Degradation | The molecule is partitioned inside the micelle, shielding it from the bulk solvent and light. | [6] |
| Formulation | Emulsion (O/W) | Significantly Decreased Degradation | Emulsions offer a highly protective environment, likely due to light scattering and partitioning effects. | [6] |
Advanced Topics & Considerations
Q4: Can I use light filters to protect my sample during an experiment that requires illumination for other reasons?
A4: Yes. If your experiment requires light (e.g., for cell imaging or initiating a different photoreaction), optical filters are an excellent way to selectively control the wavelengths your sample is exposed to.
-
Longpass Filters: These filters transmit light above a certain cut-off wavelength. To protect CVBA, you would choose a filter that blocks UV light but allows longer, non-damaging visible wavelengths to pass. For example, a 400 nm longpass filter would block most of the harmful UV radiation.[9]
-
Bandpass Filters: These transmit light only within a specific, narrow range of wavelengths. This is useful if you need a precise wavelength for another part of your experiment while excluding the wavelengths that degrade CVBA.[10]
-
Neutral Density (ND) Filters: These filters reduce the intensity of light across a broad spectrum without changing its color. If you cannot change the wavelength, reducing the overall intensity can slow the rate of degradation.[9]
When selecting a filter, always check its transmission spectrum provided by the manufacturer to ensure it effectively blocks the UV region (approx. 250-380 nm).
References
- Cantalejo, A., et al. (2025). Photodegradation of Cinnamic Acid in Different Media.
- Di Lorenzo, M. C., et al. (n.d.). The impact of solid solution composition on kinetics and mechanism of [2 + 2] photodimerization of cinnamic acid derivatives. CrystEngComm (RSC Publishing). [Link]
- Zhang, Y., et al. (2025). The design of an innovative experiment on the photocatalytic degradation of organic dyes in water.
- Singh, P., et al. (2025). Photocatalytic Degradation of Organic Pollutants in Wastewater.
- Wikipedia. (n.d.).
- Various Authors. (2024). Protocol used during photocatalytic degradation experiments.
- Wolf, G., et al. (n.d.).
- Horton, P. N., et al. (2025). Photodimerization of trans-cinnamic acid and its derivatives: A study by vibrational microspectroscopy.
- Grimes, S. M., et al. (2001).
- Various Authors. (2021).
- Evident Scientific. (n.d.). Basic Aspects of Light Filters. [Link]
- Evident Scientific. (n.d.).
- Karaman, Y., & Baltaci, E. (2021). Photodegradation Kinetics and Color Removal of 2-(4-hydroxyphenylazo) Benzoic Acid by Advanced Oxidation Processes.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Photodegradation - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Photodegradation under UV Light Irradiation of Various Types and Systems of Organic Pollutants in the Presence of a Performant BiPO4 Photocatalyst | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Photocatalytic degradation of trans-cinnamic, dihydrocinnamic, trans-caffeic, and dihydrocaffeic acids and characterization of the products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Basic Aspects of Light Filters [evidentscientific.com]
- 10. Light Filtration [evidentscientific.com]
Technical Support Center: Optimizing Reaction Parameters for MOF Synthesis
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance for the synthesis of Metal-Organic Frameworks (MOFs), with a particular focus on optimizing reaction parameters when working with a specific organic linker. Here, you will find practical, field-tested insights and solutions to common experimental challenges.
Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the optimization of MOF synthesis.
Q1: What are the most critical parameters to consider when optimizing the synthesis of a new MOF with a given linker?
The synthesis of a MOF is a complex interplay of thermodynamic and kinetic factors. The most critical parameters that require careful optimization are: the choice of solvent, reaction temperature, reaction time, molar ratio of reactants (metal source to linker), and the use of modulators.[1] Each of these can significantly influence the nucleation, crystal growth, and ultimately the phase purity, crystallinity, and morphology of the final product.
Q2: How does the organic linker's structure and functionality influence the choice of synthesis conditions?
The organic linker is a foundational component of the MOF structure.[2] Its geometry, length, flexibility, and functional groups will dictate the topology of the resulting framework.[3] For instance, rigid linkers tend to form more predictable and robust frameworks, while flexible linkers can lead to a variety of structures depending on the reaction conditions. The functional groups on the linker will affect its solubility in different solvents and its coordination behavior with the metal centers.
Q3: What is the purpose of a modulator in MOF synthesis?
Modulators, typically monodentate ligands like monocarboxylic acids, are added to the reaction mixture to improve the reproducibility and crystallinity of the final MOF product.[3] They compete with the organic linker to coordinate to the metal centers, which can slow down the reaction rate and prevent the rapid formation of amorphous impurities.[3] This controlled growth often leads to larger, more well-defined crystals.
Q4: Can the choice of solvent really change the final MOF structure, even with the same metal and linker?
Absolutely. The solvent plays a crucial role beyond simply dissolving the reactants. It can influence the coordination environment of the metal ions, the deprotonation of the organic linker, and can even act as a template, directing the formation of a specific framework topology.[4] It is not uncommon to obtain different MOF phases by simply changing the solvent system.[5]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common issues encountered during MOF synthesis.
Issue 1: No Precipitate Forms
Possible Causes:
-
Insufficient Reactant Concentration: The concentration of the metal salt or organic linker may be too low for nucleation to occur.
-
Inappropriate Solvent: The chosen solvent may not be suitable for the reaction, either due to poor solubility of the reactants or by strongly coordinating to the metal centers and preventing linker binding.
-
Suboptimal Temperature: The reaction temperature may be too low to overcome the activation energy barrier for nucleation.
-
Incorrect pH: The pH of the reaction mixture can significantly affect the deprotonation of the organic linker, which is often a prerequisite for coordination.
Troubleshooting Steps:
-
Increase Reactant Concentration: Systematically increase the concentration of the metal salt and organic linker.
-
Solvent Screening: Experiment with a range of solvents with varying polarities and coordinating abilities. A good starting point is to use common MOF synthesis solvents like DMF, DEF, or ethanol.
-
Elevate Reaction Temperature: Gradually increase the reaction temperature in increments of 10-20 °C.
-
pH Adjustment: If using an aqueous or protic solvent system, try adjusting the pH with a dilute acid or base.
Issue 2: Amorphous Powder Instead of Crystals
Possible Causes:
-
Reaction is Too Fast: Rapid precipitation can lead to the formation of an amorphous solid instead of an ordered crystalline framework.
-
Supersaturation is Too High: A very high concentration of reactants can lead to rapid nucleation and the formation of many small, poorly crystalline particles.
-
Absence of a Modulator: Without a modulator, the reaction may proceed too quickly and uncontrollably.
Troubleshooting Steps:
-
Introduce a Modulator: Add a modulator, such as a monocarboxylic acid (e.g., acetic acid, formic acid), to the reaction mixture. The modulator will compete with the linker for coordination sites, slowing down the reaction and promoting the growth of well-defined crystals.[3][6][7][8]
-
Lower the Reaction Temperature: Reducing the temperature will decrease the rate of nucleation and crystal growth, allowing more time for the formation of an ordered structure.
-
Decrease Reactant Concentration: Lowering the concentration of the metal and linker can reduce the level of supersaturation and favor slower, more controlled crystal growth.
Issue 3: Poor Crystallinity or Small Crystal Size
Possible Causes:
-
Suboptimal Reaction Time: The reaction may not have been allowed to proceed for a sufficient amount of time for the crystals to grow to a significant size.
-
Inefficient Mixing: Poor mixing can lead to localized areas of high supersaturation, resulting in the formation of many small crystals.
-
Inappropriate Modulator Concentration: The concentration of the modulator can influence crystal size. Too much modulator can inhibit growth, while too little may not be effective in controlling nucleation.
Troubleshooting Steps:
-
Optimize Reaction Time: Conduct a time-course study, analyzing the product at different time points to determine the optimal reaction duration for crystal growth.
-
Improve Mixing: Ensure the reaction mixture is well-stirred, especially during the initial stages of the reaction.
-
Vary Modulator Concentration: Systematically vary the concentration of the modulator to find the optimal balance between controlling nucleation and allowing for crystal growth.
Issue 4: Formation of an Unintended Phase or Mixed Phases
Possible Causes:
-
Thermodynamic vs. Kinetic Control: The reaction conditions may favor the formation of a kinetically stable but thermodynamically less stable phase.
-
Solvent Templating: The solvent molecules may be directing the formation of a specific, unintended crystal structure.
-
Impurity-Induced Nucleation: The presence of impurities in the reactants or solvent can lead to the nucleation of an undesired phase.
Troubleshooting Steps:
-
Vary Reaction Temperature and Time: Explore a wider range of reaction temperatures and times. Higher temperatures and longer reaction times tend to favor the formation of the thermodynamically more stable phase.
-
Change the Solvent System: Experiment with different solvents or solvent mixtures to alter the templating effect.
-
Ensure High Purity of Reactants: Use high-purity metal salts, linkers, and solvents to minimize the risk of impurity-induced nucleation.
Experimental Protocols
General Solvothermal Synthesis of a MOF
This protocol provides a general procedure for the solvothermal synthesis of a MOF. The specific amounts, temperature, and time should be optimized for each specific system.
Materials:
-
Metal salt (e.g., Zinc Nitrate Hexahydrate)
-
Organic linker (e.g., Terephthalic Acid)
-
Solvent (e.g., N,N-Dimethylformamide - DMF)
-
Modulator (optional, e.g., Acetic Acid)
-
Teflon-lined stainless-steel autoclave
Procedure:
-
In a glass vial, dissolve the metal salt and the organic linker in the chosen solvent.[9]
-
If using a modulator, add it to the solution and stir until fully dissolved.
-
Transfer the solution to a Teflon-lined stainless-steel autoclave.[9]
-
Seal the autoclave and place it in a preheated oven at the desired reaction temperature (typically between 80-150 °C).[10]
-
Allow the reaction to proceed for the desired amount of time (typically 12-72 hours).[10]
-
After the reaction is complete, remove the autoclave from the oven and allow it to cool down to room temperature slowly.
-
Collect the crystalline product by filtration or centrifugation.
-
Wash the product with fresh solvent (the same as the reaction solvent) several times to remove any unreacted starting materials.
-
Dry the product under vacuum or in a low-temperature oven.
Powder X-Ray Diffraction (PXRD) for MOF Characterization
PXRD is an essential technique for confirming the phase purity and crystallinity of a synthesized MOF.
Procedure:
-
Sample Preparation: Finely grind a small amount of the dried MOF powder using a mortar and pestle to ensure random orientation of the crystallites.
-
Sample Mounting: Mount the powdered sample onto a flat sample holder. Ensure the surface is smooth and level with the holder.
-
Instrument Setup:
-
Set the X-ray source (commonly Cu Kα, λ = 1.5406 Å).
-
Set the desired angular range (e.g., 2θ from 3° to 50°), as MOFs often have characteristic peaks at low angles.
-
Set the step size (e.g., 0.02°) and scan speed.
-
-
Data Collection: Initiate the PXRD scan.
-
Data Analysis:
-
Compare the experimental PXRD pattern with a simulated pattern from single-crystal X-ray diffraction data (if available) or with patterns from the literature to confirm the identity and phase purity of the synthesized MOF.[11]
-
The sharpness and intensity of the peaks are indicative of the crystallinity of the material. Broad peaks suggest poor crystallinity or small crystallite size.
-
Data Presentation
Table 1: Common Solvents for MOF Synthesis and Their Properties
| Solvent | Formula | Boiling Point (°C) | Dielectric Constant | Notes |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 153 | 36.7 | High boiling point, good solvent for many metal salts and organic linkers. Can decompose at high temperatures to generate dimethylamine, which can act as a base.[12] |
| N,N-Diethylformamide (DEF) | C₅H₁₁NO | 177 | 31.0 | Similar to DMF but with a higher boiling point. |
| Ethanol | C₂H₆O | 78.5 | 24.6 | A "greener" solvent option, but may not be suitable for all syntheses due to its lower boiling point and different coordination properties.[12] |
| Methanol | CH₄O | 64.7 | 33.0 | Another common alcohol solvent. |
| Water | H₂O | 100 | 80.1 | The most environmentally friendly solvent, but its use can be limited by the solubility of reactants and the stability of the resulting MOF in aqueous conditions. |
| Acetonitrile | C₂H₃N | 81.6 | 37.5 | A polar aprotic solvent.[12] |
Table 2: Common Modulators and Their Typical Molar Equivalents
| Modulator | pKa | Typical Molar Equivalents (relative to linker) | Reference |
| Formic Acid | 3.75 | 10 - 100 | [6][7] |
| Acetic Acid | 4.76 | 20 - 200 | [6][7] |
| Trifluoroacetic Acid | 0.23 | 5 - 50 | [6][7] |
| Benzoic Acid | 4.20 | 10 - 150 | [13] |
Visualizations
Troubleshooting Workflow for MOF Synthesis
Caption: Troubleshooting workflow for MOF synthesis.
The Role of Modulators in MOF Synthesis
Caption: The role of modulators in MOF synthesis.
References
- Zhang, Y., et al. (2016). Modulator Effects on the Water-Based Synthesis of Zr/Hf Metal–Organic Frameworks: Quantitative Relationship Studies between Modulator, Synthetic Condition, and Performance. Crystal Growth & Design, 16(5), 2845-2851. [Link]
- ZYLAB. (2025). Solvothermal Synthesis of MOF Powder Materials: Process, Equipment, and Optimal Conditions. ZYLAB. [Link]
- Zhang, Y., et al. (2016). Modulator Effects on the Water-Based Synthesis of Zr/Hf Metal–Organic Frameworks: Quantitative Relationship Studies between Modulator, Synthetic Condition, and Performance. Crystal Growth & Design. [Link]
- Marshall, R. J., et al. (2020). Experimental evidence for a general model of modulated MOF nanoparticle growth. Chemical Science, 11(38), 10473-10480. [Link]
- Protocol Exchange. (2023). Protocol for Synthesis and Preparation of Metal-Organic Framework (MOF) Nanoparticles (10ml Total Volume). Protocol Exchange. [Link]
- Wang, Y., et al. (2022). Modulated Hydrothermal Chemistry of Metal–Organic Frameworks. Accounts of Materials Research, 3(11), 1146-1158. [Link]
- Jones, G. (2014).
- Hidayat, A. R., et al. (2014). Optimization of Reaction Conditions for Synthesis of MOF-5 using Solvothermal Method. IPTEK, Journal of Proceeding Series, 1, 565. [Link]
- Seetharaj, R., et al. (2019). Dependence of solvents, pH, molar ratio and temperature in tuning metal organic framework architecture. Arabian Journal of Chemistry, 12(8), 3469-3480. [Link]
- Murov, S. (n.d.). Common Organic Solvents: Table of Properties. Erowid. [Link]
- Agrawal, H. (2021). How to characterize MOF?
- Witman, M., et al. (2021). Interactions of Common Synthesis Solvents with MOFs Studied via Free Energies of Solvation: Implications on Stability and Polymorph Selection.
- Howarth, A. J., et al. (2016). Best Practices for the Synthesis, Activation, and Characterization of Metal–Organic Frameworks.
- OriginLab. (2023). Powder XRD of MOF | Stimulated vs Synthesized MOF | MIL-88B(Fe) | origin. YouTube. [Link]
- Arora, H., et al. (2020). A review on metal-organic framework: synthesis, properties and application.
- PANalytical. (2020). Characterization of Metal-Organic Frameworks Using X-ray Diffraction.
- Awan, H. S. (2022). Can you tell the procedure of synthesis of MOFs?
- Mansi, K., et al. (2023). Characterization data of MOF Fe and MOF Fe/Ag.
- Chen, Z., et al. (2024). Development of the design and synthesis of metal–organic frameworks (MOFs) – from large scale attempts, functional oriented modifications, to artificial intelligence (AI) predictions. Chemical Society Reviews. [Link]
- Marti-Rujas, J. (2020). Structural elucidation of microcrystalline MOFs from powder X-ray diffraction. Dalton Transactions, 49(36), 12534-12544. [Link]
Sources
- 1. Development of the design and synthesis of metal–organic frameworks (MOFs) – from large scale attempts, functional oriented modifications, to artifici ... - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D4CS00432A [pubs.rsc.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. blogs.rsc.org [blogs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Collection - Modulator Effects on the Water-Based Synthesis of Zr/Hf MetalâOrganic Frameworks: Quantitative Relationship Studies between Modulator, Synthetic Condition, and Performance - Crystal Growth & Design - Figshare [acs.figshare.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Solvothermal Synthesis of MOF Powder Materials: Process, Equipment, and Optimal Conditions [zylabsolution.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. youtube.com [youtube.com]
- 12. ce.sysu.edu.cn [ce.sysu.edu.cn]
- 13. Protocol for Synthesis and Preparation of Metal-Organic Framework (MOF) Nanoparticles (10ml Total Volume) [protocols.io]
Technical Support Center: Navigating Unexpected Spectroscopic Results
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center. As scientists, we rely on spectroscopy to be our eyes into the molecular world. But when the data doesn't match our hypothesis, it can be a source of significant frustration. This guide is structured to help you systematically diagnose and resolve unexpected spectroscopic results, transforming them from a problem into an opportunity for deeper understanding. We will move from general, instrument-agnostic issues to technique-specific artifacts, providing not just steps, but the causal logic behind them.
Part 1: Foundational Troubleshooting - Is It the Sample, the Instrument, or the Method?
Before diving into the specifics of a particular spectroscopic technique, it's crucial to assess the fundamentals. Many "unexpected results" originate from issues that are common to all forms of spectroscopy. Inadequate sample preparation is a leading cause of analytical errors in spectroscopy.[1][2]
Q1: My spectral baseline is noisy, drifting, or uneven. What are the primary causes and how can I fix it?
An unstable baseline is one of the most common issues and can obscure real signals or create false ones. The cause can often be traced to the instrument's environment, the light source, or the sample itself.[3]
Causality & Solution Workflow:
A noisy or drifting baseline often points to instability in the light path or detector.[3] This can be due to environmental factors like temperature fluctuations, a degrading instrument lamp, or issues within the sample itself. The following workflow helps isolate the cause.
Caption: Initial workflow for diagnosing baseline instability.
Q2: My spectral peaks are broader than expected. What factors contribute to peak broadening?
Peak width is a critical parameter that can be influenced by the instrument's capabilities, the nature of the sample, and the experimental conditions.[4] Understanding these factors is key to achieving the sharp, well-resolved spectra necessary for accurate analysis.
Key Causalities of Peak Broadening:
-
Instrumental Resolution: A spectrometer with low resolution cannot distinguish between closely spaced spectral lines, leading to broader peaks.[4]
-
Sample Concentration: Higher concentrations can increase molecular interactions, which in turn can lead to broader peaks.[4][5]
-
Chemical Exchange: When nuclei or functional groups rapidly switch between different chemical environments (e.g., exchangeable protons in alcohols), the result is often a single, broad signal.[5]
-
Molecular Motion & Relaxation: In NMR, the transverse relaxation time (T2) is critical. Slower molecular motion, common in large molecules or viscous solvents, leads to shorter T2 times and broader peaks.[5]
-
Inhomogeneity: In solid samples, variations in the local environment (e.g., crystal size, morphology in polymers) can cause a distribution of signals that appear as a single broad peak.[6] This is a form of inhomogeneous broadening.
-
Temperature and Pressure: Higher temperatures increase molecular motion, which can cause Doppler broadening.[4][7] Changes in pressure can also affect sample density and interactions.[4]
Part 2: Technique-Specific Troubleshooting Guides
Once foundational issues have been ruled out, the investigation must turn to the specifics of the analytical technique being used.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Q3: I see unexpected peaks in my ¹H NMR spectrum. How do I identify their source?
This is a classic challenge. The first step is to systematically determine if the signals are from your compound, solvent impurities, common lab contaminants, or an unexpected reaction product.[8][9]
Step-by-Step Identification Protocol:
-
Check for Residual Solvent and Water Peaks: This should always be your first action. The chemical shifts of residual protons in deuterated solvents are well-documented and can vary slightly with temperature and pH.[10] The water peak is particularly variable.
-
Consult a Solvent Impurity Table: Compare the chemical shifts of the unknown peaks against a reliable table of common laboratory solvents and contaminants.[10][11][12][13]
-
Perform a D₂O Exchange: To confirm if a peak is from an exchangeable proton (like -OH or -NH), add a drop of D₂O to your NMR tube, shake it, and re-acquire the spectrum. The peak corresponding to the exchangeable proton should disappear or significantly decrease in intensity.[8]
-
Look for Common Contaminants: Be aware of the characteristic signals for common laboratory contaminants such as silicone grease (broad singlet around 0 ppm), phthalates (multiplets around 7.5-7.7 ppm), and ethyl acetate.[8][11]
-
Consider Rotamers: If your spectrum is overly complex, especially after purification, you may be observing rotamers (conformational isomers that are slow to interconvert on the NMR timescale). Acquiring the spectrum at a higher temperature can cause these signals to coalesce into a single, averaged peak.[8]
-
Analyze Concentration Effects: If spectra of the same compound look slightly different between batches, it could be due to concentration differences affecting intermolecular interactions and chemical shifts.[8]
Table 1: ¹H NMR Chemical Shifts (δ, ppm) of Common Laboratory Solvents and Contaminants.
| Compound | CDCl₃ | Acetone-d₆ | DMSO-d₆ | D₂O |
| Acetone | 2.17 | 2.05 | 2.09 | 2.22 |
| Acetonitrile | 2.00 | 1.94 | 2.07 | 2.06 |
| Dichloromethane | 5.32 | 5.33 | 5.76 | 5.33 |
| Diethyl ether | 3.48 (q), 1.21 (t) | 3.39 (q), 1.11 (t) | 3.39 (q), 1.10 (t) | 3.58 (q), 1.20 (t) |
| Ethyl acetate | 4.12 (q), 2.05 (s), 1.26 (t) | 4.02 (q), 1.96 (s), 1.18 (t) | 4.03 (q), 1.98 (s), 1.17 (t) | 4.13 (q), 2.08 (s), 1.24 (t) |
| Hexane | 1.25, 0.88 | 1.26, 0.87 | 1.24, 0.85 | 1.29, 0.87 |
| Methanol | 3.49 | 3.31 | 3.32 | 3.34 |
| Silicone Grease | ~0.07 | ~0.07 | ~0.07 | - |
| Toluene | 7.27-7.17 (m), 2.36 (s) | 7.26-7.15 (m), 2.31 (s) | 7.25-7.15 (m), 2.30 (s) | 7.33-7.23 (m), 2.35 (s) |
| Water (H₂O/HDO) | 1.56 | 2.84 | 3.33 | ~4.79 |
Data compiled from sources.[10][11][12][13][14] Note that shifts can vary with temperature, concentration, and pH.
Mass Spectrometry (MS)
Q4: My mass spectrum shows a molecular ion (M⁺) peak that doesn't match my expected mass. What are the common reasons?
The observed mass-to-charge ratio (m/z) can be influenced by adduct formation, fragmentation, and isotopic distribution. Understanding these is key to correct interpretation.[15][16]
Diagnostic Workflow for Unexpected m/z:
Caption: Decision tree for interpreting unexpected m/z values in mass spectrometry.
In-Depth Considerations:
-
Adduct Formation: Especially in soft ionization techniques like Electrospray Ionization (ESI), molecules rarely exist as just M⁺. They readily form adducts with protons ([M+H]⁺), sodium ([M+Na]⁺), potassium ([M+K]⁺), or ammonium ([M+NH₄]⁺). Always calculate these possibilities.
-
Fragmentation: Harder ionization techniques like Electron Ionization (EI) impart significant energy, causing the molecular ion to fragment. The resulting spectrum is a fingerprint of the molecule. The most important peak is the molecular ion, but fragment ions provide structural clues.[15][16]
-
Isotopic Peaks: The presence of isotopes (e.g., ¹³C, ³⁷Cl, ⁸¹Br) results in peaks at M+1, M+2, etc. The relative abundance of these isotopic peaks is characteristic of the elemental composition. For example, a compound with one bromine atom will show two peaks of nearly equal intensity separated by 2 Da.[15]
Infrared (IR) and UV-Vis Spectroscopy
Q5: My FT-IR spectrum has unexpected sharp peaks around 2350 cm⁻¹ and 3700-3500 cm⁻¹. What are they?
These are classic signs of atmospheric interference. Even in a closed sample compartment, changes in the atmosphere between the background and sample scan can introduce artifacts.[3][17][18]
-
Carbon Dioxide (CO₂): Absorbs strongly around 2360-2330 cm⁻¹, often appearing as a sharp, doublet-like peak.[18]
-
Water Vapor (H₂O): Shows multiple sharp rotational lines in the regions of 3700-3500 cm⁻¹ and around 1650 cm⁻¹.[18]
Solution: Ensure the instrument's sample compartment is properly and consistently purged with a dry, CO₂-free gas (like nitrogen or dry air) before running both the background and the sample.[18]
Q6: I'm using an Attenuated Total Reflectance (ATR) accessory for my FT-IR, and my peak shapes are distorted. Why?
ATR is a powerful surface technique, but it has its own potential artifacts.
-
Poor Sample Contact: Weak or distorted signals can result from poor contact between the sample and the ATR crystal.[3] Ensure adequate pressure is applied.
-
Anomalous Dispersion: This effect can cause a shift in peak positions and distorted shapes, particularly for very strong absorption bands.[17]
-
Variations in Penetration Depth: The depth of penetration of the IR beam into the sample is wavelength-dependent. This can alter the relative intensities of peaks compared to a standard transmission spectrum.[3]
Part 3: Advanced Strategies & Best Practices
Q7: My data from different spectroscopic techniques (e.g., NMR and MS) seem to contradict each other. How do I resolve this?
This is a common scenario in complex structure elucidation. It requires a systematic approach to data validation and may involve acquiring more data.
Integrated Data Analysis Protocol:
-
Re-verify Each Dataset: Go back to the raw data for each technique. Re-process the spectra and double-check all interpretations. Was a peak in the NMR misidentified? Was the wrong adduct assumed in the MS?
-
Assess Purity Critically: An impurity that is highly active in one technique (e.g., UV-active) might be nearly invisible in another (e.g., NMR, if at low concentration). Run an orthogonal purity check, like HPLC-UV/MS, to confirm you are analyzing a single component.
-
Design a Decisive Experiment: Use the conflicting data to form a hypothesis. For example, if the MS suggests a dimer but the NMR looks like a monomer, run a concentration-dependent NMR study or a 2D NMR experiment like DOSY (Diffusion Ordered Spectroscopy) to probe molecular size.
-
Leverage 2D NMR: If the 1D NMR is ambiguous, 2D NMR experiments are essential.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds).[19][20]
-
HSQC/HMQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.[21]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds, which is crucial for piecing together the carbon skeleton.[19][22]
-
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy): Shows correlations between protons that are close in space, providing information about stereochemistry and 3D structure.[21]
-
Regulatory and Validation Context:
For professionals in drug development, all analytical procedures must be validated to ensure they are reliable for their intended purpose.[23][24][25] The FDA and ICH provide guidelines (Q2(R2) and Q14) on validating analytical procedures, which includes demonstrating specificity, linearity, accuracy, precision, and robustness.[23][26][27] When troubleshooting, always operate within the framework of your validated method or be prepared to re-validate if significant changes are made.
References
- What Are Common Artifacts In FTIR Spectra? - Chemistry For Everyone. (2025). YouTube.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry.
- Spectra Manager - Molecular Spectroscopy Software. (n.d.). JASCO Inc.
- What factors affect the peak width in spectroscopy? (n.d.). TutorChase.
- Spectroscopic Sample Preparation: Techniques for Accur
- Vernier Spectral Analysis. (n.d.). Vernier.
- Molecular Spectroscopy Software - UV-Vis & UV-Vis-NIR. (n.d.). Agilent.
- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics.
- What Causes NMR Peak Broadening? - Chemistry For Everyone. (2025). YouTube.
- Spectroscopy Software. (n.d.). Thermo Fisher Scientific.
- Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development.
- Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
- Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
- The Best Practices for Sample Preparation in Circular Dichroism Spectroscopy Analysis. (n.d.).
- A Step-By-Step Guide to 1D and 2D NMR Interpret
- Spectrometry - Data Collection & Analysis Software. (n.d.). PASCO.
- Eliminating Baseline Problems. (n.d.). Agilent.
- How Do You Prepare Samples For Spectroscopy? - Chemistry For Everyone. (2025). YouTube.
- Mid‐Infrared Spectroscopy: Anomalies, Artifacts and Common Errors. (n.d.).
- Correcting Baseline Drift in UV-Vis Spectrophotometers. (2025).
- Troubleshooting 1H NMR Spectroscopy. (n.d.). University of Rochester, Department of Chemistry.
- Common Problems and Precautions in the Operation of FTIR Spectrophotometer. (n.d.). Drawell.
- Atomic Spectroscopy - Spectral Line Shapes, etc. (2016). NIST.
- Spectral line. (n.d.). Wikipedia.
- Q2(R2) Validation of Analytical Procedures. (2024). FDA.
- Why do we get broadened peaks in Raman Spectroscopy? (2014).
- Troubleshooting Baseline Problems. (n.d.). Shimadzu Scientific Instruments.
- Sample preparation for FT-IR. (n.d.). University of the West Indies.
- Stein, S. E. (2014). Unexpected peaks in tandem mass spectra due to reaction of product ions with residual water in mass spectrometer collision cells.
- Noisy baseline on UV detectors. (n.d.).
- Highlights from FDA's Analytical Test Method Valid
- Guidelines for the Validation of Chemical Methods for the FDA Foods Program. (2012).
- Guidelines for the Validation of Chemical Methods for the Foods Program. (2019). FDA.
- Anomalies, Artifacts and Common Errors in Using Vibrational Spectroscopy Techniques Mid-infrared Spectroscopy. (2006).
- Sample preparation for atomic spectroscopic analysis: An overview. (n.d.). Prime Scholars.
- Friebolin, H. (1993). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide.
- Interpreting 2-D NMR Spectra. (2023). Chemistry LibreTexts.
- Structural Analysis of Organic Compound Using 2D-NMR Spectrum. (n.d.). JEOL.
- What are the Advantages and Limitations of ATR-FTIR Spectroscopy for M
- A guide to interpreting mass spectra. (2023). Compound Interest.
- Why Your GC Baseline Is Noisy — And How to Fix It. (n.d.). Applied Analytical Systems.
- Interpreting Mass Spectrometry Output. (n.d.).
- Unexpected peaks in tandem mass spectra due to reaction of product ions with residual water in mass spectrometer collision cells. (2025).
- Interpretation of mass spectra. (n.d.). University of Arizona.
- Common problems and artifacts encountered in solution‐st
- Structure Elucidation By NMR In Organic Chemistry: A Practical Guide. (n.d.). Dr. B. B. Hegde First Grade College, Kundapura.
- Technical Support Center: Troubleshooting Unexpected Peaks in NMR Spectra of HWE Reaction Mixtures. (2025). Benchchem.
- Technical Support Center: Troubleshooting Unexpected NMR Peaks in 2,6-Dimethoxybenzaldehyde. (2025). Benchchem.
- Q2(R2) Validation of Analytical Procedures. (n.d.). FDA.
- unexpected NMR d
Sources
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- 27. fda.gov [fda.gov]
Technical Support Center: Strategies for Controlled Crystal Growth of 4-(2-carboxyvinyl)benzoic Acid
Welcome to the technical support center for 4-(2-carboxyvinyl)benzoic acid, also known as 4-carboxycinnamic acid (CVBA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical strategies for controlling the crystallization of this versatile bifunctional molecule. As a key building block in the synthesis of Metal-Organic Frameworks (MOFs) and other supramolecular structures, achieving high-purity CVBA crystals of a desired size and morphology is paramount for reproducible downstream applications[1]. This document provides troubleshooting guidance, detailed experimental protocols, and answers to frequently asked questions to help you navigate the intricacies of CVBA crystallization.
Troubleshooting Guide: Common Crystallization Challenges
This section addresses specific issues you might encounter during your experiments in a question-and-answer format, focusing on the causality behind the proposed solutions.
Q1: My CVBA crystals are very fine, needle-like, and tend to aggregate. How can I grow larger, more well-defined single crystals?
A1: The formation of small, needle-like crystals is typically a result of rapid nucleation and subsequent fast, one-dimensional crystal growth. This scenario arises when the solution is too highly supersaturated, causing a large number of crystal nuclei to form simultaneously and grow quickly without sufficient time for molecules to order into a more stable, three-dimensional lattice.
Causality and Strategy:
-
Reduce Supersaturation Rate: The driving force for crystallization is supersaturation[2]. A high level of supersaturation leads to rapid nucleation, while a lower level favors the slower growth of existing nuclei. To obtain larger crystals, you must control the rate at which supersaturation is achieved.
-
Slower Cooling: If using a cooling crystallization method, decrease the cooling rate. Allow the solution to cool to room temperature on the benchtop, insulated with glass wool or in a dewar, before transferring to a colder environment.
-
Slower Solvent Evaporation: If using an evaporation method, reduce the surface area of the solution exposed to the atmosphere by using a vial with a narrow opening or by loosely covering it with parafilm containing a few pinholes.
-
Slower Antisolvent Diffusion: In antisolvent methods, slow down the diffusion rate of the antisolvent. This can be achieved by increasing the distance between the solvent and antisolvent layers or by using a vapor diffusion setup where the antisolvent slowly diffuses into the vapor phase before condensing into the CVBA solution.
-
-
Optimize Solvent Choice: The interaction between the solvent and the crystal faces can significantly influence the crystal habit[3]. Solvents that strongly bind to specific crystal faces can inhibit growth in that direction, leading to changes in morphology. Experiment with different solvents or solvent mixtures. For compounds like CVBA, polar aprotic solvents like DMF or DMSO are often used in synthesis, suggesting good solubility, while alcohols like ethanol may offer different growth kinetics.
Below is a workflow to troubleshoot poor crystal morphology.
Q2: I suspect I have isolated a different polymorph of CVBA. How can I confirm this and how do I control which form crystallizes?
A2: Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common phenomenon in organic molecules, especially those with conformational flexibility and hydrogen bonding capabilities like CVBA[4][5][6]. Different polymorphs can have distinct physical properties, including solubility, stability, and melting point.
Confirmation and Control Strategies:
-
Characterization: To confirm polymorphism, you need to use characterization techniques that are sensitive to the crystal lattice.
-
Powder X-ray Diffraction (PXRD): This is the definitive method for identifying different polymorphs, as each will produce a unique diffraction pattern.
-
Differential Scanning Calorimetry (DSC): Polymorphs will typically have different melting points and may exhibit solid-state phase transitions upon heating.
-
FTIR/Raman Spectroscopy: Differences in the intermolecular interactions (like hydrogen bonding) between polymorphs can lead to shifts in vibrational modes in the solid-state spectra.
-
-
Controlling Polymorphism: The crystallization of a specific polymorph is kinetically and thermodynamically controlled. The "Ostwald's Rule of Stages" suggests that the least stable (metastable) form often crystallizes first before converting to a more stable form[2].
-
Solvent Selection: The choice of solvent is critical. Different solvents can stabilize different molecular conformations or hydrogen-bonding motifs, leading to the crystallization of different polymorphs. A systematic screening of solvents with varying polarities is recommended.
-
Temperature: Crystallization temperature influences both solubility and nucleation kinetics. Some polymorphs may be stable only within a specific temperature range.
-
Supersaturation Level: High supersaturation (achieved by rapid cooling or fast antisolvent addition) often yields metastable polymorphs, while low supersaturation favors the thermodynamically stable form.
-
Seeding: Introducing a seed crystal of the desired polymorph into a supersaturated solution can be a powerful way to ensure that form crystallizes preferentially.
-
Q3: My CVBA yield is low after recrystallization. How can I improve it without sacrificing purity?
A3: Low yield is a common issue in recrystallization and is often a trade-off with purity. The primary cause is the residual solubility of the compound in the mother liquor, even at low temperatures.
Strategies for Yield Improvement:
-
Solvent Selection: The ideal solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures. If CVBA is too soluble in your chosen solvent even when cold, you will lose a significant amount of product. You may need to screen for a solvent with a steeper solubility-temperature curve.
-
Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the CVBA. Adding excess solvent will increase the amount of product that remains in solution upon cooling[7].
-
Cooling Temperature: Ensure you are cooling the solution to a sufficiently low temperature. After slow cooling to room temperature, placing the flask in an ice bath or a refrigerator for a period can significantly increase the yield of precipitated crystals.
-
"Salting Out": If using a mixed solvent system, you can sometimes add a small amount of a miscible antisolvent at the end of the cooling process to further decrease the solubility of CVBA and force more of it out of solution. This should be done carefully to avoid crashing out impurities.
-
Concentrate the Mother Liquor: After filtering your first crop of crystals, you can try to obtain a second, albeit likely less pure, crop by evaporating some of the solvent from the mother liquor and re-cooling.
Q4: I am concerned about impurities in my final CVBA crystals. What are the likely impurities and how can I remove them?
A4: The most common synthesis of CVBA is the Knoevenagel condensation between 4-formylbenzoic acid and malonic acid[1][8]. Therefore, the most probable impurities are the unreacted starting materials.
Purification Strategies:
-
Recrystallization: A carefully executed recrystallization is the most effective method for removing small amounts of impurities. The slow formation of crystals allows the CVBA molecules to selectively incorporate into the growing lattice, leaving impurities behind in the solvent[7].
-
pH Adjustment: CVBA has two carboxylic acid groups with different pKa values. It may be possible to selectively precipitate CVBA from a solution containing impurities by carefully adjusting the pH. For example, dissolving the crude product in a basic solution (like aqueous sodium carbonate) and then slowly acidifying it can cause the desired product to precipitate at a specific pH, potentially leaving more or less acidic impurities in solution.
-
Activated Carbon Treatment: If you have colored impurities, these can often be removed by adding a small amount of activated carbon to the hot solution before filtration. The carbon adsorbs the colored compounds. Be aware that it can also adsorb some of your product, so use it sparingly.
Detailed Experimental Protocols
These protocols provide a starting point for the controlled crystallization of CVBA. They should be adapted based on the specific outcomes and observations in your laboratory.
Protocol 1: Slow Cooling Crystallization from a Single Solvent
This is the most common purification technique and relies on the difference in solubility of CVBA at high and low temperatures.
-
Solvent Selection: Choose a solvent in which CVBA is highly soluble when hot and poorly soluble when cold (e.g., ethanol, water, or mixtures).
-
Dissolution: Place the crude CVBA powder in an Erlenmeyer flask. Add a minimal amount of the chosen solvent.
-
Heating: Gently heat the mixture on a hot plate with stirring until the solvent begins to boil. Add small aliquots of hot solvent until all the CVBA has just dissolved. Do not add excessive solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them. This must be done quickly to prevent premature crystallization.
-
Slow Cooling: Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature on the benchtop. To slow the cooling further, the flask can be placed in an insulated container.
-
Ice Bath: Once the flask has reached room temperature and crystals have formed, place it in an ice bath for at least 30 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry under vacuum.
Protocol 2: Antisolvent Vapor Diffusion
This method is excellent for growing high-quality single crystals when only a small amount of material is available. It relies on the slow diffusion of an "antisolvent" (in which CVBA is insoluble) into a solution of CVBA in a "good" solvent.
-
Preparation: Prepare a concentrated solution of CVBA in a good solvent (e.g., N,N-Dimethylformamide - DMF).
-
Setup: Place this solution in a small, open vial. Place this vial inside a larger, sealed jar that contains a layer of the antisolvent (e.g., ethanol or methanol) at the bottom.
-
Diffusion: Seal the larger jar. The antisolvent will slowly evaporate and its vapor will diffuse into the CVBA solution. This gradual change in solvent composition reduces the solubility of CVBA, leading to slow, controlled crystal growth over several days or weeks.
-
Isolation: Once suitable crystals have formed, carefully remove the vial and isolate the crystals.
Frequently Asked Questions (FAQs)
-
What is a good starting solvent for CVBA crystallization?
-
Based on its use in MOF synthesis, Dimethylformamide (DMF) is a good solvent for dissolving CVBA[3]. For recrystallization, polar solvents like ethanol or even water (given its two carboxylic acid groups) could be effective, especially at elevated temperatures. A mixture of solvents, such as DMF/ethanol or DMSO/water, can also be explored to fine-tune solubility.
-
-
How does temperature influence crystal growth?
-
Temperature directly affects solubility and the rate of crystallization. Higher temperatures increase solubility, allowing you to create a saturated solution. The rate of cooling from this high temperature then determines the rate of supersaturation and, consequently, the balance between nucleation and growth. Slower cooling rates are generally preferred for larger, higher-quality crystals.
-
-
What is the relationship between supersaturation, nucleation, and growth?
-
Crystal formation is governed by the level of supersaturation. Below the saturation point, the solid dissolves. In the "metastable zone," spontaneous nucleation is unlikely, but existing crystals will grow. In the "labile zone" (at high supersaturation), spontaneous nucleation occurs rapidly, leading to many small crystals. The goal for growing large single crystals is to maintain the concentration in the metastable zone for as long as possible.
-
-
Can additives be used to control the crystal habit of CVBA?
-
Yes, additives can be a powerful tool for modifying crystal morphology. Small molecules or polymers that are structurally similar to CVBA or that can interact with its functional groups (e.g., through hydrogen bonding) can selectively adsorb to certain crystal faces, inhibiting their growth and altering the final shape of the crystal[9]. However, this requires careful screening and may affect the purity of the final product.
-
Data Summary
While specific quantitative solubility data for CVBA is not widely published, the following table provides a qualitative summary based on its chemical structure and data for analogous compounds like cinnamic and benzoic acids.
| Solvent Class | Examples | Expected Solubility of CVBA | Rationale |
| Polar Aprotic | DMF, DMSO, Acetone | Good to High | These solvents can effectively solvate the carboxylic acid groups and the aromatic ring. DMF is commonly used in MOF synthesis with CVBA[3]. |
| Polar Protic | Water, Ethanol, Methanol | Sparingly soluble in cold water, more soluble when hot. Soluble in alcohols. | The two carboxylic acid groups allow for hydrogen bonding with protic solvents. Solubility in water is limited by the hydrophobic backbone. |
| Non-Polar | Toluene, Hexane, Diethyl Ether | Very Low | The molecule's high polarity from the two carboxylic acid groups makes it incompatible with non-polar solvents. |
References
- ResearchGate. (2025). Zr(IV) and Ce(IV)-based metal-organic frameworks incorporating 4-carboxycinnamic acid as ligand: Synthesis and properties.
- The Importance and Applications of Knoevenagel Reaction (Brief Review). (n.d.).
- Solubility of Things. (n.d.). 4-Chlorocinnamic acid.
- Veeprho. (n.d.). Cinnamic Acid Impurities and Related Compound.
- MDPI. (2023). One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst.
- Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification.
- ResearchGate. (n.d.). The Knoevenagel Condensation.
- Oakwood Chemical. (n.d.). This compound.
- MDPI. (n.d.). Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide.
- RSC Publishing. (2021). Polymorphism and cocrystal salt formation of 2-((2,6-dichlorophenyl)amino)benzoic acid....
- PubMed. (2005). Two new polymorphs of 4-(N,N-dimethylamino)benzoic acid.
- ResearchGate. (n.d.). Crystal Polymorphism in a Carbamazepine Derivative: Oxcarbazepine.
- MDPI. (2022). Production of Trans-Cinnamic and p-Coumaric Acids in Engineered E. coli.
- RSC Publishing. (n.d.). Strategy for control of crystallization of polymorphs.
- Pharmaffiliates. (n.d.). cinnamic acid and its Impurities.
- Organic Syntheses. (n.d.). m-NITROCINNAMIC ACID.
- ResearchGate. (2005). Two new polymorphs of 4-(N,N-dimethylamino)benzoic acid.
- Else-Vier. (2022). Polymorphism and cocrystal salt formation of 2-((2,6-dichlorophenyl)amino)benzoic acid....
- PMC - NIH. (n.d.). Crystal Morphology Engineering of Pharmaceutical Solids: Tabletting Performance Enhancement.
Sources
- 1. benchchem.com [benchchem.com]
- 2. 4-(Octyloxy)benzoic acid | C15H22O3 | CID 17231 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Polymorphism and cocrystal salt formation of 2-((2,6-dichlorophenyl)amino)benzoic acid, harvest of a second form of 2-((2,6-dimethylphenyl)amino)benzoic acid, and isomorphism between the two systems - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 5. Two new polymorphs of 4-(N,N-dimethylamino)benzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
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- 8. The Importance and Applications of Knoevenagel Reaction (Brief Review) – Oriental Journal of Chemistry [orientjchem.org]
- 9. 4-METHOXYCINNAMIC ACID | 943-89-5 [chemicalbook.com]
Technical Support Center: Minimizing By-product Formation in Chemical Synthesis
Welcome to the Technical Support Center dedicated to a critical challenge in chemical synthesis: the minimization of by-product formation. This guide is designed for researchers, scientists, and drug development professionals who seek to enhance reaction selectivity, improve yield, and simplify purification processes.[1] Here, we move beyond procedural lists to delve into the mechanistic reasoning behind experimental choices, offering a framework for troubleshooting and optimization rooted in scientific principles.
Frequently Asked Questions (FAQs)
Q1: I've detected a significant by-product in my reaction. What are my immediate first steps?
A1: The initial and most critical action is the isolation and structural characterization of the by-product.[2] A systematic approach is as follows:
-
Isolate the By-product: Employ chromatographic techniques like flash chromatography or preparative High-Performance Liquid Chromatography (HPLC) to separate the by-product from your target compound and any unreacted starting materials.[3][4][5]
-
Assess Purity: Confirm the purity of the isolated by-product using analytical methods such as analytical HPLC or Thin Layer Chromatography (TLC).[2]
-
Elucidate the Structure: Utilize a combination of spectroscopic methods to determine the molecular structure:[2]
Understanding the by-product's structure provides crucial clues about the unintended reaction pathway, which is the foundation for effective troubleshooting.
Q2: What are the most common culprits behind excessive by-product formation?
A2: By-product formation is often a symptom of suboptimal reaction conditions or reactant issues. Key factors to investigate include:
-
Reaction Conditions: Incorrect temperature, pressure, or reaction duration can activate alternative reaction pathways.[2][7][8]
-
Reagent Quality and Stoichiometry: The presence of impurities in starting materials or incorrect molar ratios can lead to unintended side reactions.[2]
-
Solvent Effects: The polarity and proticity of the solvent can significantly influence reaction rates and selectivity by stabilizing or destabilizing intermediates and transition states.[9][10][11]
-
Catalyst Issues: An inappropriate or inefficient catalyst can lack the necessary selectivity, promoting undesired transformations.[12][13][14]
A systematic evaluation of these parameters is essential to pinpoint the root cause.[15]
Q3: How can I proactively design a synthesis to minimize by-products from the start?
A3: Proactive minimization is a cornerstone of green chemistry and efficient synthesis.[16][17] Consider these strategies during the planning phase:
-
Reaction Selection: Choose reactions known for high selectivity and atom economy.
-
Catalyst Choice: Select a catalyst that is highly specific for the desired transformation, reducing the likelihood of side reactions.[12][13][18]
-
In Silico Modeling: Utilize computational tools to predict potential reaction pathways and by-products, allowing for preemptive optimization.[19]
-
Retrosynthetic Analysis: A thoughtful retrosynthetic approach can reveal synthetic routes that avoid problematic intermediates or reaction conditions.[20][21]
Troubleshooting Guides: A Deeper Dive
Guide 1: Optimizing Reaction Conditions to Enhance Selectivity
When by-product formation is significant, a systematic optimization of reaction parameters is necessary. The "one-factor-at-a-time" (OFAT) approach, while intuitive, can miss interactions between variables.[22] A Design of Experiments (DoE) approach is often more effective for identifying optimal conditions.[23][24]
Key Parameters to Investigate:
| Parameter | Impact on By-product Formation | Troubleshooting Steps |
| Temperature | Can alter the kinetic vs. thermodynamic control of a reaction. Higher temperatures may provide the activation energy for undesired pathways.[7][8][25] | 1. Lower the temperature: This can favor the kinetically controlled product, which is often the desired one. 2. Screen a range of temperatures: Systematically vary the temperature to find the optimal balance between reaction rate and selectivity. |
| Concentration | Can influence reaction order and the relative rates of competing reactions. Higher concentrations may favor bimolecular side reactions. | 1. Decrease reactant concentrations: This can disfavor higher-order side reactions. 2. Slow addition of a reactant: Maintaining a low instantaneous concentration of a reactive species can suppress by-product formation. |
| Reaction Time | Prolonged reaction times can lead to the degradation of the desired product or its conversion into subsequent by-products. | 1. Monitor the reaction progress: Use techniques like TLC, HPLC, or GC to determine the point of maximum product formation. 2. Quench the reaction at the optimal time: Prevent further reactions by stopping the reaction once the desired product concentration is maximized. |
Experimental Protocol: Reaction Progress Monitoring by HPLC
-
Prepare Standards: Create standard solutions of your starting material and, if available, the desired product and known by-products at known concentrations.
-
Set Up the Reaction: Begin your chemical reaction under the desired initial conditions.
-
Sample at Intervals: At regular time intervals (e.g., every 30 minutes), carefully withdraw a small aliquot of the reaction mixture.
-
Quench the Aliquot: Immediately quench the reaction in the aliquot by adding a suitable quenching agent or by rapid cooling to prevent further transformation.
-
Dilute and Analyze: Dilute the quenched aliquot with a suitable solvent and inject it into an HPLC system.
-
Quantify: Use the peak areas from the HPLC chromatogram and your standard curves to determine the concentrations of reactants, product, and by-products over time.
-
Plot the Data: Graph the concentration of each species versus time to visualize the reaction profile and identify the optimal reaction duration.
Guide 2: The Critical Role of the Catalyst in Directing Reaction Pathways
A catalyst's function is to provide an alternative reaction pathway with a lower activation energy.[12] However, a poorly chosen catalyst can inadvertently open pathways to undesired products.
Troubleshooting Catalyst-Related By-product Formation:
-
Catalyst Selectivity: Ensure the chosen catalyst is selective for the desired transformation. For instance, in hydrogenation reactions, different catalysts (e.g., Pd/C vs. Lindlar's catalyst) will yield different products (alkane vs. alkene).
-
Catalyst Loading: The amount of catalyst can impact selectivity. Both too little and too much catalyst can lead to by-product formation. An optimal loading should be determined experimentally.
-
Catalyst Support: For heterogeneous catalysts, the support material can influence reactivity and selectivity.[18]
-
Catalyst Deactivation: The catalyst may be degrading under the reaction conditions, leading to a loss of selectivity over time.
Workflow for Catalyst Screening
Caption: Catalyst screening workflow for minimizing by-products.
Guide 3: Leveraging Solvent Effects to Control Selectivity
The solvent is not merely a medium for the reaction; it can actively influence the reaction pathway.[9] Solvent properties like polarity, proticity, and viscosity can differentially stabilize reactants, intermediates, and transition states, thereby altering the relative rates of competing reactions.[9][10][11][26]
How Solvents Influence By-product Formation:
-
Polar Protic Solvents (e.g., water, methanol): These solvents are effective at stabilizing charged species like carbocations and anions through hydrogen bonding.[10] This can favor reactions that proceed through ionic intermediates, such as SN1 reactions.[9][26]
-
Polar Aprotic Solvents (e.g., DMSO, acetonitrile): These solvents have large dipole moments but lack acidic protons. They can stabilize cations but are less effective at solvating anions, which can increase the nucleophilicity of anionic reagents and favor reactions like SN2.[10]
-
Nonpolar Solvents (e.g., hexane, toluene): These are suitable for reactions involving non-polar reactants and can disfavor the formation of charged intermediates.[9][27]
Decision Tree for Solvent Selection
Caption: Decision-making guide for solvent selection to enhance selectivity.
Post-Synthesis: Purification Strategies
Even with optimized reaction conditions, some level of by-product formation is often unavoidable.[28][29][30] Effective purification is therefore a critical final step.
Common Purification Techniques:
| Technique | Principle of Separation | Best For |
| Crystallization/Recrystallization | Differences in solubility between the desired product and impurities at different temperatures.[3][4][5] | Purifying solid compounds.[31] |
| Distillation | Differences in the boiling points of liquids.[3][4] | Separating volatile liquids.[31] |
| Chromatography (e.g., HPLC, Flash) | Differential partitioning of components between a stationary phase and a mobile phase.[3] | Isolating compounds from complex mixtures.[5] |
| Extraction | Differential solubility of components in two immiscible liquid phases.[3][4][5] | Separating compounds based on their polarity and/or acid-base properties. |
Conclusion
Minimizing by-product formation is a multifaceted challenge that requires a deep understanding of reaction mechanisms and the impact of various experimental parameters. By adopting a systematic, evidence-based approach to troubleshooting and optimization, researchers can significantly improve the efficiency, selectivity, and sustainability of their chemical syntheses.[1] This guide provides a foundational framework for this process, empowering you to make informed decisions that lead to purer products and more reliable results.
References
- Organic Synthesis: From Concept to Cre
- What is Solvent Selection in Chemistry? How It Affects Reaction Outcomes. (2025). Vertex AI Search.
- Purification Techniques. Journal of New Developments in Chemistry.
- The role of catalysts in sustainable chemical processes. (2023). Allied Academies.
- Technical Support Center: Minimizing Byproducts in Organic Synthesis. Benchchem.
- Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates. (2025).
- Reaction Optimization: Definitions & Examples. (2024). StudySmarter.
- C
- Solvent Effects Definition - Organic Chemistry Key Term. Fiveable.
- Solvent effects. Wikipedia.
- Substrate–Solvent Crosstalk—Effects on Reaction Kinetics and Product Selectivity in Olefin Oxidation C
- A Brief Introduction to Chemical Reaction Optimization.
- List of purific
- What Is The Role Of Catalysts In Industrial Chemical Processes?. (2025). Chemistry For Everyone.
- List of purification methods in chemistry. chemeurope.com.
- Temperature Effects in Industrial Chemistry Applic
- Optimizing Chemical Reactions. (2024). Chemical Reviews.
- Revolutionizing organic synthesis through green chemistry: metal-free, bio-based, and microwave-assisted methods. NIH.
- By-product. Wikipedia.
- Does increasing the temperature of a reaction also increase the amount of product made (as more collisions are able to be successful)?. (2022). Quora.
- Understanding the power of c
- What is the byproduct of the reaction?. (2018). Quora.
- What exactly is a byproduct of a chemical reaction? Are there chemical reactions that do not produce a byproduct?. (2022). Reddit.
- A Brief Introduction to Chemical Reaction Optimiz
- The Purification of Organic Compound: Techniques and Applic
- How Does Temperature Affect The R
- Green Chemistry Approaches in Pharmaceutical Synthesis: Sustainable Methods for Drug Development. MDPI.
- Bridging the Gap Between Natural Product Synthesis and Drug Discovery. PMC.
- Strategies and Techniques of Drug Discovery
- Isolating, Identifying, Imaging, and Measuring Substances and Structures. NCBI.
- 11.1 Introduction to Organic Synthesis | Retrosynthesis | Organic Chemistry. (2021). YouTube.
- Methods in natural product chemistry. (2015).
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Technical Support Center: Purification of 4-(2-Carboxyvinyl)benzoic Acid
Welcome to the technical support center for the purification of 4-(2-carboxyvinyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this compound. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the successful isolation of high-purity this compound in your laboratory.
I. Troubleshooting Guide: Common Purification Challenges
This section addresses specific issues that may arise during the purification of this compound, providing explanations for the underlying causes and detailed protocols for resolution.
Issue 1: Persistent Presence of Starting Materials (4-Formylbenzoic Acid and Malonic Acid)
Q: After my initial workup, NMR analysis still shows significant amounts of 4-formylbenzoic acid and malonic acid. How can I effectively remove these starting materials?
A: The presence of unreacted starting materials is a common issue, often stemming from incomplete reaction or inefficient initial purification. Both starting materials, like the product, are carboxylic acids, which complicates simple extraction procedures.
-
Causality: The Knoevenagel condensation between 4-formylbenzoic acid and malonic acid is a reversible reaction.[1][2] Inadequate reaction time, suboptimal temperature, or an inappropriate catalyst-to-reactant ratio can lead to an equilibrium mixture containing significant amounts of starting materials. Their similar acidic nature to the product makes them soluble in aqueous base, leading to co-extraction.
-
Troubleshooting Protocol: pH-Controlled Acid-Base Extraction
This protocol exploits the slight differences in the pKa values of the three components. This compound is generally a stronger acid than 4-formylbenzoic acid.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate.
-
Initial Bicarbonate Wash: Perform a wash with a saturated sodium bicarbonate (NaHCO₃) solution. This will extract the more acidic this compound into the aqueous layer, while leaving a larger proportion of the less acidic 4-formylbenzoic acid in the organic layer. Multiple washes may be necessary.
-
Separation: Separate the aqueous layer containing the desired product.
-
Acidification and Precipitation: Slowly acidify the aqueous layer with a strong acid (e.g., 2M HCl) to a pH of approximately 2-3, while stirring in an ice bath. The this compound will precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with cold deionized water, and dry under vacuum.[3][4]
dot
Caption: Workflow for removing starting materials.
-
Issue 2: Contamination with the Z-isomer
Q: My product is a mixture of E and Z isomers. How can I isolate the desired E-isomer?
A: The Knoevenagel condensation can produce both E and Z isomers, with the E-isomer typically being the thermodynamically more stable and desired product.[1] Separation can be challenging due to their similar physical properties.
-
Causality: While the reaction often favors the trans (E) isomer, reaction conditions can influence the E/Z ratio. The isomers are geometric diastereomers and can exhibit very similar polarities, making chromatographic separation difficult.
-
Troubleshooting Protocol 1: Recrystallization
Recrystallization is often the most effective method for separating the E-isomer, which typically has a higher melting point and lower solubility than the Z-isomer.
Step-by-Step Methodology:
-
Solvent Selection: Choose a solvent system where the E-isomer has high solubility at elevated temperatures and low solubility at room or lower temperatures. Common solvents include ethanol, methanol, or a mixture of ethanol and water.[3][5][6]
-
Dissolution: Dissolve the isomeric mixture in a minimal amount of the hot solvent to create a saturated solution.
-
Slow Cooling: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath. Slow cooling is crucial for the selective crystallization of the less soluble E-isomer.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry.
-
Purity Check: Analyze the purity of the crystals by NMR or HPLC.[7][8]
-
-
Troubleshooting Protocol 2: Column Chromatography
If recrystallization is not sufficiently effective, column chromatography can be employed.[9][10][11]
Step-by-Step Methodology:
-
Stationary Phase: Use silica gel as the stationary phase.
-
Mobile Phase: A solvent system of ethyl acetate and hexane with a small amount of acetic acid (to keep the carboxylic acids protonated and improve peak shape) is a good starting point. The optimal ratio will need to be determined by thin-layer chromatography (TLC).
-
Elution: The less polar E-isomer will typically elute before the more polar Z-isomer.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure E-isomer.
dot
Caption: Methods for E/Z isomer separation.
-
Issue 3: Low Yield After Purification
Q: I am experiencing significant product loss during recrystallization. What are the common causes and how can I improve my yield?
A: Low recovery from recrystallization is often due to using too much solvent, cooling the solution too quickly, or premature crystallization.
-
Causality: Using an excessive volume of solvent will result in a solution that is not saturated, and thus, a significant amount of the product will remain dissolved even after cooling. Rapid cooling can lead to the formation of small, impure crystals and trap impurities.
-
Troubleshooting Protocol: Optimized Recrystallization
Step-by-Step Methodology:
-
Minimal Hot Solvent: Add the hot recrystallization solvent in small portions to the crude product until it just dissolves. This ensures a saturated solution.[3][5]
-
Slow Cooling: Allow the flask to cool slowly on the benchtop, insulated with a beaker or watch glass to slow the cooling rate. This promotes the formation of larger, purer crystals.
-
Ice Bath: Once the solution has reached room temperature and crystal formation has slowed, place it in an ice bath to maximize the precipitation of the product.
-
Washing: Wash the collected crystals with a minimal amount of ice-cold solvent to remove any adhering impurities without dissolving a significant amount of the product.
-
II. Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for recrystallizing this compound?
A1: The ideal solvent will have a steep solubility curve for the compound, meaning it is sparingly soluble at low temperatures and highly soluble at high temperatures. Ethanol, methanol, and mixtures of ethanol and water are commonly used.[3][12][13] The choice of solvent may need to be empirically determined to achieve the best balance of purity and yield.
| Solvent System | Advantages | Disadvantages |
| Ethanol | Good solubility at boiling point, low solubility at room temperature. | May require a larger volume compared to methanol. |
| Methanol | Similar properties to ethanol, often requires less volume. | Higher volatility can be a concern. |
| Ethanol/Water | Allows for fine-tuning of polarity to optimize solubility. | Can be more complex to determine the optimal ratio. |
Q2: How can I confirm the purity and identity of my final product?
A2: A combination of techniques should be used:
-
¹H and ¹³C NMR Spectroscopy: This will confirm the chemical structure and the isomeric purity. The coupling constant between the vinyl protons in the ¹H NMR spectrum is a key indicator of the stereochemistry (typically ~16 Hz for the E-isomer).[7][14]
-
Melting Point Analysis: A sharp melting point close to the literature value indicates high purity. Impurities will typically broaden and depress the melting point range.
-
High-Performance Liquid Chromatography (HPLC): This can be used to determine the purity of the sample and to quantify any remaining impurities, including the Z-isomer.[8]
Q3: Can I use a different base for the Knoevenagel condensation?
A3: Yes, while piperidine and pyridine are commonly used, other bases such as ethylenediammonium diacetate (EDDA) or basic ionic liquids can also be effective catalysts for the Knoevenagel condensation.[15][16] The choice of base can influence reaction rates and the E/Z isomer ratio.
III. References
-
A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective - PMC - PubMed Central. (n.d.). Retrieved January 8, 2026, from [Link]
-
Method for the purification of benzoic acid - European Patent Office - EP 0453022 A2. (1991, October 23). Retrieved January 8, 2026, from [Link]
-
Recrystallization of Benzoic Acid. (n.d.). Retrieved January 8, 2026, from [Link]
-
Isolation of Cinnamic Acid Derivatives from the Bulbs of Allium tripedale - PubMed Central. (2018, July-August). Retrieved January 8, 2026, from [Link]
-
(PDF) Solubility of Benzoic Acid in Mixed Solvents - ResearchGate. (2019, November 26). Retrieved January 8, 2026, from [Link]
-
Knoevenagel Condensation Doebner Modification - Organic Chemistry Portal. (n.d.). Retrieved January 8, 2026, from [Link]
-
Synthesis, separation of E, Z isomers, their configuration by IH NMR spectra and antifungal activity of new. (n.d.). Retrieved January 8, 2026, from [Link]
-
1H (A) and 13C (B) NMR spectra of trans 4-(2-carboxy-vinyl) benzoic... - ResearchGate. (n.d.). Retrieved January 8, 2026, from [Link]
-
US7332092B2 - Method of separating E and Z isomers of an alkene alcohol and derivatives thereof - Google Patents. (n.d.). Retrieved January 8, 2026, from
-
Recrystallisation of benzoic acid - YouTube. (2020, November 1). Retrieved January 8, 2026, from [Link]
-
Isolation of Cinnamic Acid Derivatives from the Bulbs of Allium tripedale - ResearchGate. (2018, July). Retrieved January 8, 2026, from [Link]
-
Knoevenagel condensation - Wikipedia. (n.d.). Retrieved January 8, 2026, from [Link]
-
New Neuroprotective Derivatives of Cinnamic Acid by Biotransformation - The Royal Society of Chemistry. (2020, January 21). Retrieved January 8, 2026, from [Link]
-
Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review - Preprints.org. (2023, May 29). Retrieved January 8, 2026, from [Link]
-
How to separate E and Z isomers? | ResearchGate. (2016, December 7). Retrieved January 8, 2026, from [Link]
-
Recrystallization Lab Procedure of Benzoic Acid - YouTube. (2020, September 21). Retrieved January 8, 2026, from [Link]
-
Supporting Information - The Royal Society of Chemistry. (n.d.). Retrieved January 8, 2026, from [Link]
-
The Knoevenagel Condensation - ResearchGate. (n.d.). Retrieved January 8, 2026, from [Link]
-
Inline purification in continuous flow synthesis – opportunities and challenges - BJOC. (2022, November 2). Retrieved January 8, 2026, from [Link]
-
Affinity gel synthesis from the p-aminobenzoic acid derivative 4-amino-2-methylbenzoic acid and purification of polyphenol oxidase from various plant sources - PubMed. (2024, March 20). Retrieved January 8, 2026, from [Link]
-
(PDF) Esterification, Purification and Identification of Cinnamic Acid Esters - ResearchGate. (n.d.). Retrieved January 8, 2026, from [Link]
-
Exp 2 - Recrystallization of Benzoic Acid | PDF | Filtration | Solubility - Scribd. (n.d.). Retrieved January 8, 2026, from [Link]
-
Different responses of E:Z-isomers of pesticides in liquid chromatography-electrospray ionization-mass spectrometry - PubMed. (2010, July). Retrieved January 8, 2026, from [Link]
-
The solubility of benzoic acid in seven solvents. - ResearchGate. (2018, February). Retrieved January 8, 2026, from [Link]
-
Synthesis and Structural Characterization of (E)-4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic Acid and Its Novel Cu(II) Complex - MDPI. (2021, January 6). Retrieved January 8, 2026, from [Link]
-
The Importance and Applications of Knoevenagel Reaction (Brief Review). (n.d.). Retrieved January 8, 2026, from [Link]
-
Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast - ResearchGate. (2012, October). Retrieved January 8, 2026, from [Link]
-
Chromatographic Separation and Spectroscopic Characterization of the E/Z Isomers of Acrivastine - ResearchGate. (2011, December). Retrieved January 8, 2026, from [Link]
-
Esterification, Purification and Identification of Cinnamic Acid Esters. (n.d.). Retrieved January 8, 2026, from [Link]
-
(PDF) Recrystallization of Impure Benzoic Acid - ResearchGate. (2021, February). Retrieved January 8, 2026, from [Link]
-
Greener Alternative in Organic Synthesis: Aqueous Knoevenagel Condensation Reaction Catalysed by [Bmim][OAc] Ionic Liquid with A - Asian Journal of Green Chemistry. (2022, July 16). Retrieved January 8, 2026, from [Link]
-
Naturally occurring dibenzofurans. Part 2. The synthesis of schizopeltic acid - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (1982). Retrieved January 8, 2026, from [Link]
-
Peculiarities of nmr 13 c spectra of benzoic acid and alkylbenzoates. ii. regular spectra differences between benzoic fragments - SciSpace. (n.d.). Retrieved January 8, 2026, from [Link]
-
4-Vinylbenzoic acid | C9H8O2 | CID 14098 - PubChem. (n.d.). Retrieved January 8, 2026, from [Link]
-
Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures - ResearchGate. (2010, August). Retrieved January 8, 2026, from [Link]
-
The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. (n.d.). Retrieved January 8, 2026, from [Link]
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Technical Support Center: Enhancing the Thermal Stability of Polymers
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development and material science. It provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated experimental protocols to address challenges in enhancing the thermal stability of polymer systems.
Section 1: Troubleshooting Guide
This section addresses specific issues encountered during experimentation, focusing on the causality behind the problems and providing actionable solutions.
Issue 1: Polymer Composite Degrades at a Lower Temperature Than Expected
You have incorporated a thermal stabilizing compound, but your Thermogravimetric Analysis (TGA) shows an onset of degradation significantly lower than your target.
Possible Cause A: Poor Dispersion of the Stabilizer
-
Why it happens: The stabilizer needs to be intimately and homogeneously mixed within the polymer matrix to be effective. If the compound agglomerates, large regions of the polymer are left unprotected.[1] This is often due to high surface energy of the additive particles or incompatibility with the polymer matrix.[1]
-
Solution:
-
Optimize Mixing Parameters: In melt blending, increase screw speed or residence time to enhance shear mixing.[2] For solution casting, increase sonication time or use a high-shear homogenizer.
-
Surface Modification: Consider treating the surface of the stabilizer particles with a coupling agent (e.g., a silane for silica-based fillers) to reduce surface energy and improve interaction with the polymer.[3]
-
Use a Carrier Resin (Masterbatch): Dispersing the stabilizer in a compatible, low-molecular-weight carrier resin to create a masterbatch can dramatically improve its distribution in the final polymer matrix.[1]
-
Possible Cause B: Chemical Incompatibility
-
Why it happens: A mismatch in polarity or chemical nature between the polymer and the stabilizing compound can lead to phase separation and poor interfacial adhesion.[2][4] This prevents the stabilizer from effectively interrupting degradation pathways at the molecular level.
-
Solution:
-
Select a Compatible Stabilizer: Choose a stabilizer with a polarity similar to your polymer. For example, polar fillers tend to be more compatible with polar polymers.[3]
-
Employ Compatibilizers: These additives act as interfacial agents, forming a bridge between the polymer and the stabilizer.[5] For instance, maleic anhydride-grafted polymers are often used as compatibilizers in polyolefin systems.
-
Polymer Blending: Creating a polymer blend can sometimes create a matrix with an intermediate polarity that is more compatible with the additive.[3]
-
Possible Cause C: Sub-optimal Stabilizer Concentration
-
Why it happens: Too little stabilizer will be insufficient to protect the polymer matrix. Conversely, excessive loading can lead to plasticization, reduced mechanical properties, or even accelerate degradation by creating sites for thermal breakdown.[6][7]
-
Solution:
-
Create a Concentration Gradient: Prepare a series of samples with varying concentrations of the stabilizer (e.g., 0.5%, 1%, 2%, 5% by weight).
-
Perform TGA Analysis: Analyze each sample using TGA to determine the optimal concentration that yields the highest onset degradation temperature without negatively impacting other desired properties.[8][9]
-
Issue 2: Significant Discoloration (Yellowing/Browning) During High-Temperature Processing
Your polymer composite is mechanically stable but exhibits unacceptable discoloration after processing steps like extrusion or injection molding.
Possible Cause A: Thermo-oxidative Degradation
-
Why it happens: At high temperatures, oxygen can attack the polymer chains, creating free radicals. This initiates a chain reaction that leads to the formation of colored byproducts (chromophores).[10][11] While your primary stabilizer might prevent chain scission, it may not be effective at stopping oxidation.[12]
-
Solution:
-
Incorporate Antioxidants: Add a synergistic blend of primary and secondary antioxidants.
-
Process Under an Inert Atmosphere: If possible, processing under a nitrogen or argon atmosphere can minimize oxidation.[15]
-
Possible Cause B: Stabilizer Degradation
-
Why it happens: The stabilizing compound itself may not be stable at the processing temperature, leading to decomposition products that cause discoloration.[16]
-
Solution:
-
Verify Stabilizer's Thermal Stability: Run a TGA on the pure stabilizing compound to ensure its degradation temperature is well above your polymer processing temperature.
-
Choose a More Robust Stabilizer: Select a stabilizer specifically designed for high-temperature applications.
-
Section 2: Troubleshooting & Logic Flowchart
The following diagram outlines a systematic approach to diagnosing and resolving common thermal stability issues.
Caption: A logical workflow for troubleshooting polymer thermal stability issues.
Section 3: Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms by which compounds enhance polymer thermal stability?
A1: Thermal stabilizers work through several key mechanisms:
-
Radical Scavenging: They intercept highly reactive free radicals that are formed during thermal degradation, preventing them from propagating the chain-scission reactions that break down the polymer backbone.[17][18] Hindered phenols and hindered amine light stabilizers (HALS) are classic examples.[19]
-
Hydroperoxide Decomposition: Some additives, known as secondary antioxidants (e.g., phosphites), decompose unstable hydroperoxide intermediates into non-reactive, stable products, thus preventing them from generating new radicals.[6]
-
Barrier Formation: Inert fillers and nanofillers (like clays or graphene) can create a tortuous path for volatile degradation products, slowing their escape and forming a protective char layer on the surface that insulates the underlying polymer.[20]
-
UV Absorption: For degradation initiated by UV radiation, which can synergize with thermal effects, UV absorbers dissipate harmful UV energy as harmless heat.[17][21]
Caption: Mechanism of oxidative degradation and intervention points for stabilizers.
Q2: What characterization techniques are essential for evaluating thermal stability?
A2: A multi-faceted approach is recommended:
-
Thermogravimetric Analysis (TGA): This is the primary technique. It measures the mass loss of a sample as a function of temperature.[8][22] Key parameters are the onset temperature of decomposition (T_onset) and the temperature of maximum degradation rate (T_max).[9]
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled. It can detect changes in the polymer's melting point, glass transition temperature, and oxidative induction time (OIT), which can all be affected by thermal degradation.[23]
-
Rheological Analysis: Monitoring the change in a polymer melt's viscosity over time at a constant temperature can indicate thermal stability.[24][25] A decrease in viscosity suggests chain scission, while an increase suggests cross-linking.[25]
-
Spectroscopic Analysis (e.g., FTIR): Fourier-transform infrared spectroscopy can be used to detect chemical changes, such as the formation of carbonyl groups, which are a hallmark of oxidative degradation.[26]
Q3: How does the processing method affect the final thermal stability?
A3: The processing method has a profound impact. High-shear processes like extrusion and injection molding introduce both thermal and mechanical stress.[26] Longer residence times at elevated temperatures can deplete stabilizers and initiate degradation before the product is even in use.[27][28] Conversely, lower-temperature methods like solution casting or compression molding are generally gentler on the polymer, but may not achieve the same level of additive dispersion as high-shear methods. It is crucial to select stabilizers that can withstand the chosen processing conditions.[28]
Section 4: Data Presentation
Clear data presentation is crucial for comparing the efficacy of different stabilizer systems.
Table 1: Example TGA Data for a Polymer Composite
| Sample ID | Stabilizer Compound | Loading (%) | T_onset (°C) (5% Mass Loss) | T_max (°C) (Peak of dTG) | Residue at 600°C (%) |
| Control | None | 0 | 350.2 | 385.4 | 0.5 |
| EXP-01 | Compound A | 1 | 375.8 | 410.1 | 1.2 |
| EXP-02 | Compound A | 2 | 389.5 | 421.7 | 2.1 |
| EXP-03 | Compound B | 2 | 382.1 | 415.3 | 5.4 |
| EXP-04 | Cmpd A + AO | 2 + 0.5 | 391.3 | 425.5 | 2.3 |
T_onset: Onset temperature of degradation, defined as the temperature at which 5% mass loss occurs. T_max: Temperature of the maximum rate of degradation, from the derivative TGA (dTG) curve. AO: Antioxidant (e.g., Hindered Phenol type).
This table allows for a direct comparison, showing that Compound A at 2% loading (EXP-02) significantly improves thermal stability over the control. The addition of an antioxidant (EXP-04) provides a further incremental benefit.
Section 5: Experimental Protocols
Protocol 1: Evaluating Thermal Stability Using Thermogravimetric Analysis (TGA)
This protocol outlines the standard procedure for assessing the thermal stability of a prepared polymer composite.
1. Instrument Preparation 1.1. Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's guidelines and relevant standards (e.g., ISO 11358, ASTM E1131).[11][22] 1.2. Run a blank (empty crucible) experiment using the same temperature program to create a baseline for subtraction.[29]
2. Sample Preparation 2.1. Ensure the polymer sample is completely dry to prevent mass loss from moisture evaporation, which can obscure the onset of degradation.[15] Dry samples in a vacuum oven at an appropriate temperature (e.g., 80°C for 12 hours) until a constant weight is achieved. 2.2. Weigh 5-10 mg of the polymer sample into a clean, tared TGA crucible (e.g., alumina or platinum).[15] Record the exact mass.
3. TGA Method 3.1. Place the crucible into the TGA furnace. 3.2. Select the purge gas. For evaluating intrinsic thermal stability, use an inert gas like nitrogen at a flow rate of 20-50 mL/min.[29] To study oxidative stability, use air or oxygen. 3.3. Set the temperature program:
- Equilibration: Hold at a starting temperature (e.g., 30°C) for 5-10 minutes to allow the furnace atmosphere to stabilize.[15]
- Heating Ramp: Heat the sample from the starting temperature to a final temperature (e.g., 600-800°C) at a constant rate, typically 10°C/min or 20°C/min.[29] A slower heating rate can provide better resolution of thermal events. 3.4. Start the experiment and record the mass as a function of temperature and time.
4. Data Analysis 4.1. Plot the percentage mass loss versus temperature. 4.2. Determine the onset temperature of degradation (T_onset). This is often reported as the temperature at which 1% or 5% mass loss occurs.[23] 4.3. Calculate the first derivative of the TGA curve (dTG). The peak of the dTG curve indicates the temperature of the maximum rate of decomposition (T_max).[29] 4.4. Record the percentage of residual mass at the end of the experiment. This can indicate the filler content or char yield.[30]
References
- chembroad. (2024, January 19). Heat Stabilizers in Polymers: Understanding Their Importance.
- SpecialChem. (2025, June 26). Antioxidants in Plastic Compounds: Overview and Benefits.
- Wikipedia. (n.d.). Thermogravimetric analysis.
- NC State University Libraries. (n.d.). Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition.
- Patsnap Eureka. (2025, July 3). What Are Antioxidants in Plastics and How Do They Prevent Degradation?.
- BS Masterbatch. (2025, December 17). Antioxidants: Protecting Plastics from Degradation.
- Chemistry For Everyone. (2025, July 14). What Are Antioxidants For Polymers?. YouTube.
- (2023, August 14). Phenolic Antioxidants in Polymers: Enhancing the Durability of Plastics and Rubbers.
- Torontech. (2025, December 16). Thermogravimetric Analysis - How TGA Helps You Analyze Material Stability.
- Oxford Instruments. (n.d.). Determining the Distribution of Additives in Polymers. Nanoanalysis.
- Sichina, W.J. (n.d.). Characterization of Polymers Using TGA. PerkinElmer.
- setaram. (n.d.). ORGANIC MATERIALS SCIENCES POLYMERS.
- ResearchGate. (n.d.). Chapter 4. ADDITIVES IN POLYMERS.
- ResearchGate. (n.d.). Mechanisms of Thermal Stability Enhancement in Polymer Nanocomposites.
- Benchchem. (n.d.). Improving the thermal stability of polymers derived from 2,4,6-Trimethylheptane-1,7-diamine.
- Florida Association of Soil Stabilization Specialist. (2023, October 7). Polymer Stabilization Mechanism. FAS3.
- MASCOM GLOBAL. (2025, November 11). Additive Masterbatch - Common Issues & Solutions.
- SpecialChem. (2024, August 21). Plastics Reinforcement: Role of Additives, Mechanisms, and Market Applications.
- SpecialChem. (2001, May 14). Heat stabilizers.
- Fiveable. (n.d.). Stabilization methods | Polymer Chemistry Class Notes.
- (2024, September 3). A Laboratory Guide to Polymer Material Performance Testing.
- Benchchem. (n.d.). from 4-Fluoroisophthalic Acid.
- 3devo. (n.d.). Polymer degradation - Support home.
- (n.d.). Understanding Polymer Degradation: Challenges and Solutions in the Plastics Industry.
- Quora. (2020, February 11). What do the dispersion and distribution of the filler into a polymer matrix mean?.
- Patsnap Eureka. (2025, October 11). How to Improve Acrylic Resin Compatibility with Additives.
- LCS Laboratory Inc. (n.d.). Laboratory Tests: Thermal Degradation of Polymers: Pyrolysis and Identification of Degradation Products.
- Delta Tecnic. (2022, July 29). Prevent polymer degradation and discoloration of outdoor cables.
- (2024, April 22). How to solve the problem of discolouration of produced plastic products?.
- (2025, August 20). How do you improve the compatibility of active fillers with polymers?. Blog.
- AZoSensors. (2020, December 23). Using a Capillary Rheometer to Characterize the Thermal Stability of Polymer Melts.
- Orbimind. (2025, August 25). PVC Stabilizers: Troubleshooting Thermal Stability & Processing.
- (2024, May 25). Thermal stability of polymers.
- MDPI. (n.d.). Functional Additives in Automotive Polymer Matrices: Compatibility, Mechanisms, and Industry Challenges.
- YouTube. (2025, December 18). Introduction to Polymer Degradation 2.
- (2020, June 12). Characterizing Thermal Stability of Polymer Melts Using a Capillary Rheometer.
- SpecialChem. (2025, July 30). Mastering thermal stability: Additives for heat-resistant plastics.
- PubMed Central. (n.d.). A Comprehensive Review on the Thermal Stability Assessment of Polymers and Composites for Aeronautics and Space Applications.
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Technical Support Center: Refining Experimental Conditions for Suzuki Coupling Reactions
Welcome to the technical support center for the Suzuki-Miyaura cross-coupling reaction. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing and troubleshooting this cornerstone of modern organic synthesis.[1][2][3] Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible methodology.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the Suzuki coupling, and why is it so widely used?
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate.[1][4] Its popularity in the pharmaceutical and fine chemical industries stems from its mild reaction conditions, broad functional group tolerance, and the relatively low toxicity and stability of the boronic acid reagents.[1][2][3]
The reaction proceeds via a catalytic cycle involving three main steps[1][5][6]:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organic halide, forming a Pd(II) complex. This is often the rate-determining step.[1][2]
-
Transmetalation: The organic group from the boronic acid derivative is transferred to the palladium center. This step is crucial and requires activation by a base.[5][6][7]
-
Reductive Elimination: The two organic fragments on the palladium complex are coupled, forming the desired product and regenerating the Pd(0) catalyst, which re-enters the cycle.[5][6]
Understanding this cycle is the first step to effective troubleshooting.
Troubleshooting Guide: A Symptom-Based Approach
This section addresses common experimental failures in a question-and-answer format, providing systematic solutions.
Issue 1: Low to No Product Yield
Q2: My reaction shows very low or no conversion. Where should I start my investigation?
When faced with a low yield, a systematic check of your reagents and reaction setup is the most logical starting point.[8]
Initial Checks:
-
Reagent Integrity:
-
Boronic Acid/Ester Stability: Boronic acids can degrade via protodeboronation, especially if they are electron-deficient.[9][10] Consider using fresh, high-purity reagents or switching to more stable derivatives like pinacol esters or MIDA boronates.[9][11]
-
Organic Halide Reactivity: The reactivity order is generally I > Br > OTf >> Cl.[9] Aryl chlorides are notoriously less reactive and often require more specialized, electron-rich ligands to facilitate oxidative addition.[9][11]
-
Catalyst and Ligand: Palladium catalysts, particularly Pd(II) precatalysts, can degrade. Phosphine ligands are susceptible to oxidation.[9] Ensure they have been stored properly under an inert atmosphere.
-
-
Reaction Conditions:
-
Inert Atmosphere: Oxygen can oxidize the active Pd(0) catalyst and phosphine ligands, leading to deactivation.[9][12] Thoroughly degas your solvents and maintain a positive pressure of an inert gas like argon or nitrogen.
-
Solvent Purity: Use anhydrous and degassed solvents. Ethereal solvents like THF and dioxane can form peroxides which can interfere with the reaction.[12]
-
Stirring: For heterogeneous mixtures, vigorous stirring is crucial for ensuring proper mixing and mass transfer.[12][13]
-
Q3: I've confirmed my reagents and setup are sound, but the yield is still low. What are the next steps?
If initial checks don't resolve the issue, a more in-depth analysis of the reaction components is necessary.
A. The Catalyst System: Palladium Source and Ligand Choice
The choice of ligand is critical as it influences the catalyst's stability and activity.[8] Bulky, electron-donating ligands generally promote the oxidative addition and reductive elimination steps.[14]
-
For Electron-Deficient or Sterically Hindered Substrates: Consider using highly active biarylphosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbene (NHC) ligands.[5]
-
For Challenging Couplings (e.g., Aryl Chlorides): Electron-rich and bulky phosphine ligands can be particularly effective.[5][11][15]
B. The Role of the Base: More Than Just a Proton Scavenger
The base plays a multifaceted role, primarily activating the boronic acid for transmetalation.[7][16][17] The choice of base can significantly impact the reaction rate and yield.[16]
-
Common Bases: Carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH, KOH) are frequently used.[16]
-
Base Strength and Solubility: The base must be sufficiently strong and soluble in the reaction medium to activate the boronic acid.[9] K₃PO₄ is often a good choice for its high basicity and solubility in common solvent mixtures.[6]
-
Base-Sensitive Functional Groups: If your substrates contain base-labile groups like esters, a milder base such as potassium fluoride (KF) might be necessary.[15][18]
C. Solvent Selection: Influencing Solubility and Reactivity
The solvent system must solubilize the reagents and stabilize the catalytic species.[9] Common choices include mixtures of aprotic solvents like 1,4-dioxane, THF, or DMF with water.[6][9][11]
-
Polar Aprotic Solvents: Often favored for their ability to dissolve a wide range of substrates.[19]
-
Water: A small amount of water is often added to help dissolve inorganic bases and facilitate the activation of the boronic acid.[11]
-
Solvent Screening: If solubility is an issue, screening different solvents or solvent mixtures can be beneficial.[20]
| Parameter | Recommendation | Rationale |
| Catalyst Loading | 0.5 - 5 mol% | Higher loadings may be needed for less reactive substrates. |
| Ligand:Palladium Ratio | 1:1 to 4:1 | An excess of ligand can help stabilize the catalyst.[9] |
| Base Equivalents | 2 - 4 equivalents | Ensures complete activation of the boronic acid. |
| Temperature | 60 - 110 °C | Higher temperatures may be required for challenging substrates.[6] |
Issue 2: Formation of Significant Byproducts
Q4: My reaction is producing a significant amount of homocoupled product from the boronic acid. What is the cause and how can I prevent it?
Homocoupling of the boronic acid to form a biaryl byproduct is a common side reaction, often indicating the presence of oxygen or inefficient catalyst activation.[11]
Causes and Solutions:
-
Oxygen Contamination: Oxygen can lead to the oxidative homocoupling of the boronic acid.[11] Ensure your reaction is rigorously degassed and maintained under a strict inert atmosphere.
-
Inefficient Precatalyst Reduction: If using a Pd(II) precatalyst, its reduction to the active Pd(0) species may be inefficient, leading to side reactions.[11] The reduction can sometimes occur via homocoupling of the boronic acid.[11] Consider using a more efficient precatalyst system or a Pd(0) source directly.
Q5: I am observing protodeboronation of my starting material. How can I minimize this?
Protodeboronation is the replacement of the boronic acid/ester group with a hydrogen atom, a major side reaction that reduces yield.[9]
Mitigation Strategies:
-
Choice of Base: While necessary for activation, the base can also promote protodeboronation.[9] A careful screening of bases may be required to find a balance between reactivity and stability.
-
Use of More Stable Boron Reagents: Converting the boronic acid to a more stable form like a pinacol ester, MIDA boronate, or an aryltrifluoroborate can protect it from premature decomposition.[9] These reagents often release the active boronic acid slowly, minimizing its concentration and the rate of protodeboronation.[9][10]
-
Reaction Time and Temperature: Shorter reaction times and lower temperatures can reduce the extent of this side reaction.[9]
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for optimization.
Materials:
-
Aryl halide (1.0 mmol)
-
Boronic acid or ester (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)[2]
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., 1,4-dioxane/water, 4:1 mixture, 5 mL)
Procedure:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide, boronic acid, and base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Add the degassed solvent system via syringe.
-
Add the palladium catalyst under a positive flow of inert gas.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously.[6]
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizing the Process
The Suzuki Coupling Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low-yield Suzuki reactions.
References
- Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024).
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.).
- Suzuki reaction - Wikipedia. (n.d.).
- Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction | Journal of the American Chemical Society. (n.d.).
- Suzuki Coupling: Mechanism & Examples | NROChemistry. (n.d.).
- Merits of the Suzuki Coupling Reaction - BYJU'S. (n.d.).
- Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. (2014).
- Suzuki Coupling - Organic Chemistry Portal. (n.d.).
- Solvent effects in palladium catalysed cross-coupling reactions - White Rose Research Online. (n.d.).
- Green Solvent Selection for Suzuki–Miyaura Coupling of Amides | ACS Sustainable Chemistry & Engineering - ACS Publications. (2020).
- Case Study: Solvent Selection for a Suzuki Reaction - Catalysis Consulting. (n.d.).
- Optimizing Suzuki Coupling Reactions - CovaSyn. (n.d.).
- How to approach choosing reaction conditions for Suzuki? : r/Chempros - Reddit. (2024).
- Suzuki Cross-Coupling Reactions Mechanisms - Mettler Toledo. (n.d.).
- Challenges In Suzuki Coupling Reaction - KCIL Chemofarbe Group. (2025).
- The Slow‐Release Strategy in Suzuki–Miyaura Coupling - ResearchGate. (2022).
- Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? | ResearchGate. (2017).
- What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? - Quora. (2018).
- ChemInform Abstract: Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. | Request PDF - ResearchGate. (2025).
- Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. (2021).
- Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening - ChemRxiv. (n.d.).
- How can I solve my problem with Suzuki coupling? - ResearchGate. (2014).
- Palladium-catalyzed cross-coupling reactions | Organic Chemistry II Class Notes - Fiveable. (n.d.).
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. (2025).
- Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin - Rose-Hulman. (n.d.).
- Suzuki Coupling I Common Byproducts in Suzuki Coupling - YouTube. (2024).
- Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry | Organic Process Research & Development - ACS Publications. (n.d.).
Sources
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- 3. nbinno.com [nbinno.com]
- 4. mt.com [mt.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Yoneda Labs [yonedalabs.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Suzuki Coupling [organic-chemistry.org]
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- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. fiveable.me [fiveable.me]
- 20. catalysisconsulting.co.uk [catalysisconsulting.co.uk]
Technical Support Center: 4-(2-Carboxyvinyl)benzoic Acid Purification
Welcome to the technical support guide for 4-(2-carboxyvinyl)benzoic acid, also known as 4-carboxycinnamic acid (4-CCA). This document provides in-depth troubleshooting advice and detailed protocols to help researchers, scientists, and drug development professionals overcome common challenges encountered during the purification of this versatile dicarboxylic acid. Our goal is to provide not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions in your work.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues reported by users. The solutions are presented in a question-and-answer format, designed to guide you from initial purity assessment to advanced purification strategies.
Q1: How can I assess the initial purity of my synthesized this compound?
A1: A multi-faceted approach is crucial for accurately determining the purity of your crude product. No single technique tells the whole story. We recommend a combination of ¹H NMR spectroscopy, High-Performance Liquid Chromatography (HPLC), and melting point analysis.
-
¹H NMR Spectroscopy: This is your first and most powerful tool for identifying the target compound and major impurities. The spectrum of the desired trans isomer is highly characteristic.[1]
-
HPLC: Reversed-phase HPLC is excellent for quantifying purity and detecting minor impurities that may not be visible by NMR.[2][3] An acidic mobile phase is typically used to ensure the carboxylic acid groups are protonated, leading to better peak shape and retention.[4]
-
Melting Point: A sharp melting point close to the literature value (~297-300 °C) indicates high purity. A broad or depressed melting range suggests the presence of impurities.
Table 1: Characteristic ¹H NMR Chemical Shifts for trans-4-(2-Carboxyvinyl)benzoic Acid (Solvent: DMSO-d₆)
| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) | Notes |
| Vinyl (α to COOH) | ~ 6.60 | Doublet | ~ 16.0 Hz | The large coupling constant is indicative of the trans configuration. |
| Vinyl (β to COOH) | ~ 7.65 | Doublet | ~ 16.0 Hz | |
| Aromatic (ortho to vinyl) | ~ 7.85 | Doublet | ~ 8.4 Hz | |
| Aromatic (ortho to COOH) | ~ 8.05 | Doublet | ~ 8.4 Hz | |
| Carboxylic Acids | ~ 12.9 (broad) | Singlet | N/A | Both COOH protons often appear as a single broad signal. |
Note: Chemical shifts can vary slightly based on solvent and concentration.
Q2: My crude product is off-white or yellow. What causes this and how can I decolorize it?
A2: A yellow or brown tint typically indicates the presence of highly conjugated, colored byproducts or residual starting materials from synthesis (e.g., from a Knoevenagel or Perkin condensation). These impurities, even in trace amounts, can impart significant color.
The most effective method for removing such color is recrystallization with activated charcoal .
Causality: Activated charcoal has a high surface area with a network of fine pores, allowing it to adsorb large, colored organic molecules while leaving your smaller target molecule in solution.
Experimental Protocol: Decolorizing Recrystallization
-
Solvent Selection: Choose a solvent in which this compound is highly soluble when hot and poorly soluble when cold.[5][6][7] A mixture of ethanol and water or acetic acid and water often works well.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of boiling solvent to form a saturated solution.[6]
-
Charcoal Treatment: Remove the flask from the heat source and allow it to cool slightly to prevent violent boiling upon addition of the charcoal. Add a small amount of activated charcoal (typically 1-2% of the solute mass).
-
Hot Filtration: Bring the solution back to a boil for 5-10 minutes.[7] Perform a hot gravity filtration using a fluted filter paper to remove the charcoal and any insoluble impurities. This step must be done quickly to prevent premature crystallization in the funnel.[8]
-
Crystallization: Allow the clear, hot filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.[5][6] Slow cooling is critical for forming pure crystals, as it allows the crystal lattice to selectively incorporate the target molecule.[8]
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.
Q3: My ¹H NMR spectrum shows unreacted starting materials or a mixture of geometric isomers. What's the best purification strategy?
A3: The optimal strategy depends on the nature of the impurity. A logical workflow can help you decide on the most efficient method.
Workflow: Selecting a Purification Method A decision tree for choosing the appropriate purification technique.
-
For Unreacted Starting Materials (e.g., aldehydes, neutral esters): An acid-base extraction is highly effective.[9] By dissolving the crude product in an organic solvent (like ethyl acetate) and washing with a mild aqueous base (e.g., sodium bicarbonate solution), the dicarboxylic acid will be deprotonated and move to the aqueous layer as a salt. Neutral impurities will remain in the organic layer. The aqueous layer can then be acidified to precipitate the pure product, which is subsequently collected by filtration.
-
For Geometric (E/Z or cis/trans) Isomers: The desired trans (E) isomer is generally less soluble than the cis (Z) isomer. Therefore, a carefully controlled recrystallization is often sufficient to isolate the pure trans product, leaving the cis isomer in the mother liquor.
-
For Multiple or Similarly Polar Impurities: When recrystallization fails, silica gel column chromatography is the method of choice.[10][11] Because this compound is quite polar, a polar mobile phase is required. A typical eluent system would be a gradient of ethyl acetate in hexane, with a small amount (0.5-1%) of acetic or formic acid added to the mobile phase. The acid suppresses the deprotonation of the carboxyl groups, which prevents peak tailing and improves separation.[4]
Q4: Recrystallization isn't working and my compound seems to be sticking to the silica gel in column chromatography. Are there other options?
A4: Yes. If your compound is thermally stable, vacuum sublimation is an excellent, solvent-free purification technique that can yield very high-purity material.[12]
Causality: Sublimation is a phase transition from solid directly to gas.[12][13] In a vacuum, the temperature required for sublimation is significantly reduced. Your target compound will sublime and then re-deposit as pure crystals on a cold surface (a cold finger), leaving non-volatile impurities (like inorganic salts or polymeric residues) behind.[14] This method is particularly effective for removing baseline impurities that are difficult to separate by other means. Many aromatic carboxylic acids, like benzoic acid itself, are readily purified by sublimation.[15][16]
Experimental Protocol: Vacuum Sublimation
-
Setup: Place the crude, dry this compound into a sublimation apparatus.
-
Vacuum: Evacuate the apparatus to a high vacuum (typically <1 mmHg).
-
Cooling: Circulate a coolant (cold water or a refrigerated coolant) through the cold finger.
-
Heating: Gently and slowly heat the bottom of the apparatus containing the crude material using an oil bath or heating mantle. The temperature required will depend on the vacuum level but is often in the range of 180-250 °C.
-
Collection: The purified product will collect as fine, needle-like crystals on the cold finger.
-
Shutdown: Once sublimation is complete, turn off the heat and allow the apparatus to cool completely to room temperature before venting the vacuum to prevent the sublimed crystals from being dislodged.
-
Recovery: Carefully vent the system and scrape the pure crystals from the cold finger.
Troubleshooting Tables
Table 2: Common Recrystallization Problems
| Issue | Probable Cause(s) | Recommended Solution(s) |
| No crystals form upon cooling. | 1. Too much solvent was used. 2. The solution is supersaturated. | 1. Boil off some of the solvent to re-concentrate the solution. 2. Induce crystallization by scratching the inner wall of the flask with a glass rod or adding a seed crystal. |
| Product "oils out" instead of crystallizing. | 1. The boiling point of the solvent is higher than the melting point of the solute. 2. The solution cooled too quickly. 3. High concentration of impurities. | 1. Choose a lower-boiling point solvent. 2. Ensure slow cooling; insulate the flask. 3. Attempt to remove the impurity by another method (e.g., wash, chromatography) before recrystallizing. |
| Low recovery of purified product. | 1. Too much solvent was used. 2. Premature crystallization during hot filtration. 3. The compound has significant solubility in the cold solvent. | 1. Use the absolute minimum amount of hot solvent for dissolution. 2. Ensure the funnel and receiving flask are pre-heated. 3. Cool the filtrate in an ice bath for a longer period. Minimize the amount of cold solvent used for washing. |
Table 3: Common Column Chromatography Problems
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Compound does not move from the origin (Rf = 0). | The mobile phase is not polar enough. | Increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate or methanol). |
| Compound streaks or "tails" down the column. | The carboxylic acid groups are interacting strongly with the acidic silica gel. | Add 0.5-1% of acetic or formic acid to the mobile phase to suppress ionization and reduce tailing.[4] |
| Poor separation between the product and an impurity. | The chosen solvent system does not provide adequate resolution. | 1. Switch to a different solvent system (e.g., dichloromethane/methanol instead of hexane/ethyl acetate). 2. Run a shallower solvent gradient to improve separation. |
| Cracks appear in the silica bed. | The column was packed improperly or ran dry. | Ensure the silica bed is always submerged in solvent. Repack the column if necessary. |
References
- ¹H (A) and ¹³C (B) NMR spectra of trans 4-(2-carboxy-vinyl) benzoic... ResearchGate.
- Esterification, Purification and Identification of Cinnamic Acid Esters. Journal of Laboratory Chemical Education.
- New Neuroprotective Derivatives of Cinnamic Acid by Biotransformation. The Royal Society of Chemistry.
- Isolation of Cinnamic Acid Derivatives from the Bulbs of Allium tripedale. ResearchGate.
- General procedures for the purification of Carboxylic acids. Chempedia - LookChem.
- Supplementary Information - General Procedures. The Royal Society of Chemistry.
- Sublimation in Organic Purification. Scribd.
- Sublimation Theory. Chemistry Online @ UTSC.
- Sublimation- Methods of Purification of Organic Compounds. YouTube.
- PURIFICATION OF BENZOIC ACID BY SUBLIMATION. YouTube.
- Process for the purification of benzoic acid. Google Patents.
- The Recrystallization of Benzoic Acid. UMass Lowell Chemistry.
- Recrystallization of Benzoic Acid. University of Missouri–St. Louis.
- SPECTRAL IDENTIFICATION AND HPLC QUANTIFICATION OF BENZOIC ACID FROM NATURAL JUICES. Journal of Agroalimentary Processes and Technologies.
- Purification of benzoic acid. Google Patents.
- The Recrystallization of Impure Benzoic Acid Lab. YouTube.
- An accurate HPLC Method for the Quantification of Benzoic Acid and Its Salts in Different Foodstuffs. ResearchGate.
- Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid... Longdom Publishing.
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Technical Support Center: Troubleshooting Poor Crystallinity in MOFs
Introduction
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with poor crystallinity in Metal-Organic Framework (MOF) synthesis. Achieving a highly crystalline final product is paramount for ensuring the desired porosity, stability, and performance in applications ranging from gas storage to drug delivery. Poor crystallinity, often evidenced by broad or absent peaks in Powder X-ray Diffraction (PXRD) patterns, can stem from numerous factors, many of which are related to the organic linker and its interaction with the metal nodes during self-assembly.
This document provides a structured, in-depth troubleshooting guide in a question-and-answer format. It moves beyond simple procedural lists to explain the underlying chemical principles, empowering you to diagnose and resolve issues effectively.
Section 1: Initial Diagnosis & Troubleshooting
The first step in troubleshooting is to accurately characterize the problem. A broad, featureless PXRD pattern indicates an amorphous or poorly crystalline product, which is a common hurdle in MOF synthesis.[1][2]
Q1: My PXRD pattern shows broad peaks or a completely amorphous halo. What are the most likely causes related to my linker?
A1: This is a classic sign that the nucleation and crystal growth processes were uncontrolled. When related to the linker, the primary culprits are rapid precipitation, poor solubility, and linker degradation.
-
Rapid Precipitation: If the linker and metal salt react too quickly, they crash out of solution as an amorphous powder instead of undergoing the slow, ordered assembly required for crystal growth.[3] This is often a result of suboptimal reaction kinetics.
-
Poor Linker Solubility: The successful synthesis of MOFs is highly dependent on the solubility of the organic linker in the chosen solvent system.[4] If the linker is not fully dissolved at the reaction temperature, the resulting reaction mixture is not homogeneous, which prevents controlled crystal growth and can lead to an amorphous product.[4]
-
Linker Impurity or Degradation: The purity of the linker is critical.[5] Even small amounts of impurities can inhibit or alter the crystallization process, sometimes preventing it entirely.[5] Furthermore, the linker must be stable under the synthesis conditions (e.g., high temperature, specific pH).[4]
Section 2: Deeper Dive - Linker-Specific Troubleshooting
This section addresses specific experimental parameters you can adjust to overcome the issues identified above.
Q2: I suspect my linker's solubility is the problem. How can I improve it?
A2: Optimizing linker solubility is crucial for achieving a homogeneous reaction mixture necessary for high-quality crystals.
-
Solvent System Optimization: The choice of solvent is paramount. Polar, high-boiling point solvents like DMF, DEF, and DMSO are commonly used because they can dissolve a wide range of organic linkers and remain liquid at typical reaction temperatures (60-150 °C).[5] If solubility in a single solvent is poor, consider using a co-solvent system. For instance, adding a small amount of a solvent in which the linker is highly soluble can significantly improve the overall homogeneity.
-
Temperature Adjustment: Increasing the reaction temperature can enhance the solubility of the linker and provide the necessary activation energy for crystal formation.[6][7] However, be cautious, as excessively high temperatures can also accelerate reaction kinetics to the point of amorphous precipitation or lead to the formation of undesired, denser phases.[8][9]
Table 1: Common Solvents for MOF Synthesis and Their Properties
| Solvent | Abbreviation | Boiling Point (°C) | Characteristics |
| N,N-Dimethylformamide | DMF | 153 | High polarity, good solvent for many linkers and metal salts. |
| N,N-Diethylformamide | DEF | 177 | Similar to DMF but with a higher boiling point. |
| Dimethyl sulfoxide | DMSO | 189 | Highly polar aprotic solvent, effective for dissolving less soluble linkers.[4] |
| Ethanol | EtOH | 78 | Often used in greener synthesis approaches or for solvent exchange. |
| Water | H₂O | 100 | Used in hydrothermal synthesis, particularly for robust MOFs. |
Q3: The reaction seems to happen almost instantly, yielding an amorphous powder. How can I slow down the kinetics to promote crystal growth?
A3: Slowing down the reaction rate is key to shifting the process from kinetic chaos to thermodynamic control, which favors the formation of a stable, crystalline framework. This is often achieved through the use of "modulators."
-
Coordination Modulation: This is the most powerful technique for improving crystallinity. A modulator is typically a monocarboxylic acid (e.g., acetic acid, formic acid, trifluoroacetic acid) that is added to the reaction mixture.[10][11][12] These molecules compete with the multidentate organic linker for coordination sites on the metal clusters.[10][13] This reversible binding temporarily caps the growing crystal faces, slowing down the overall rate of framework extension and allowing defects to be annealed, which results in larger, higher-quality crystals.[10][14]
-
Mechanism of Action: The modulator's effectiveness often depends on a close match in pKa and structure with the primary linker, ensuring a balanced competition for the metal coordination sites.[13]
Diagram 1: The Role of a Modulator in MOF Synthesis This diagram illustrates how a modulator molecule competes with the linker, slowing down crystal growth to improve order.
Caption: Workflow showing how modulators control crystal growth.
Q4: I've tried adjusting solvents and modulators, but my product is still poorly crystalline. What other advanced strategies can I employ?
A4: When standard methods are insufficient, more advanced techniques that directly influence nucleation and growth can be effective.
-
Seeding: This powerful technique involves introducing a small quantity of pre-synthesized, high-quality crystals (seeds) of the target MOF into a fresh synthesis solution.[15][16] The seeds act as templates, bypassing the often-problematic initial nucleation stage and promoting the growth of a phase-pure, crystalline product.[15][16][17] This method is particularly useful for syntheses that are prone to yielding mixtures of phases or amorphous material.[15][17]
-
Temperature Ramping: Instead of holding the reaction at a single high temperature, a slow temperature ramp can be employed. Starting at a lower temperature allows for a controlled nucleation phase, forming a limited number of stable crystal nuclei. Gradually increasing the temperature then facilitates the growth of these nuclei into larger crystals, rather than promoting the formation of new, smaller crystallites that can lead to poor overall crystallinity.[8][18]
Section 3: Experimental Protocols
Here we provide step-by-step methodologies for the key troubleshooting strategies discussed.
Protocol 1: General Procedure for Coordination Modulation
-
Preparation: In a typical synthesis vial, dissolve your metal salt and organic linker in the chosen solvent (e.g., DMF).
-
Modulator Addition: Add the modulator (e.g., acetic acid) to the solution. The amount of modulator is critical and often needs to be optimized. A common starting point is 20-100 equivalents relative to the metal salt.
-
Reaction: Tightly cap the vial and place it in an oven at the desired reaction temperature (e.g., 80-120 °C) for the specified time (e.g., 12-72 hours).
-
Workup: After cooling to room temperature, collect the crystalline product by centrifugation.
-
Washing: Wash the product thoroughly with fresh DMF to remove unreacted starting materials, followed by a solvent exchange with a more volatile solvent like ethanol or methanol to facilitate activation.[5][19]
-
Activation: Dry the product under vacuum at an elevated temperature to remove solvent molecules from the pores, taking care not to exceed the MOF's thermal decomposition temperature.[19]
Protocol 2: Micro-Seeding for Improved Crystallinity
-
Seed Preparation: Take a small amount (~1-5 mg) of a previously synthesized, phase-pure, crystalline batch of your target MOF. Grind it into a fine powder.
-
Synthesis Solution: Prepare your standard MOF synthesis solution (metal salt, linker, solvent, and any modulators) in a reaction vial.
-
Seeding: Add the finely ground seed crystals to the synthesis solution.
-
Reaction & Workup: Proceed with the synthesis, workup, and activation steps as described in Protocol 1. The presence of the seeds should guide the crystallization towards the desired phase.[17][20]
Diagram 2: Troubleshooting Workflow for Poor Crystallinity This flowchart provides a logical path for diagnosing and solving crystallinity issues.
Caption: A step-by-step guide to troubleshooting poor MOF crystallinity.
Section 4: Frequently Asked Questions (FAQs)
-
Q: Can the metal source also affect crystallinity?
-
A: Absolutely. The metal salt's counter-ion can influence the reaction pH and kinetics. For example, using a metal nitrate might result in different crystallization behavior than using a metal chloride or acetate due to differences in acidity and coordination ability.
-
-
Q: My MOF seems crystalline at first but loses its structure during activation. What's happening?
-
A: This suggests a framework collapse.[5] Some MOFs are not stable upon removal of the guest solvent molecules that template their pores during synthesis. The activation procedure (heating under vacuum) might be too harsh.[5] Consider a gentler activation method like supercritical CO₂ drying or solvent exchange with a lower surface tension solvent before heating.[5][21]
-
-
Q: What is the difference between a "missing linker defect" and poor crystallinity?
-
A: Poor crystallinity refers to a lack of long-range order in the material, resulting in broad PXRD peaks.[1] A "missing linker defect" is a specific point defect within an otherwise crystalline framework where a linker molecule is absent, often creating catalytically active open metal sites.[10][11][22] While defects can sometimes broaden PXRD peaks slightly, a highly defective but crystalline MOF will still show relatively sharp, well-defined peaks, unlike a poorly crystalline or amorphous material.
-
-
Q: How many modulator equivalents should I start with?
-
A: This is highly system-dependent. A good starting point is often between 20 and 100 molar equivalents of modulator with respect to the metal salt. It is recommended to screen a range of concentrations (e.g., 10, 50, 100, 200 eq.) to find the optimal condition for your specific MOF system.
-
References
- Understanding Solubility and Stability of MOF Linkers: A Focus on Key Intermedi
- Improvement in Crystallinity and Porosity of Poorly Crystalline Metal-Organic Frameworks (MOFs)
- Quantification of Linker Defects in UiO-Type Metal–Organic Frameworks.
- Characterization of Metal-Organic Frameworks Using X-ray Diffraction. Request PDF.
- Linker depletion for missing cluster defects in non-UiO metal–organic frameworks. Chemical Science (RSC Publishing).
- Seed-Mediated Synthesis of Metal–Organic Frameworks. Figshare.
- Improvement in Crystallinity and Porosity of Poorly Crystalline Metal–Organic Frameworks (MOFs) through Their Induced Growth on a Well-Crystalline MOF Template.
- Improvement in Crystallinity and Porosity of Poorly Crystalline Metal–Organic Frameworks (MOFs) through Their Induced Growth on a Well-Crystalline MOF Template.
- Improvement in Crystallinity and Porosity of Poorly Crystalline Metal-Organic Frameworks (MOFs)
- Influence of temperature on metal-organic frameworks. Nanjing University.
- Seed-Mediated Synthesis of Metal-Organic Frameworks.
- Improving proton conductivity of MOF materials by reducing crystallinity.
- Linker desymmetrisation unlocks new topologies, defective clusters, and catalytic activity in zirconium- and rare-earth metal–organic frameworks. PMC - PubMed Central.
- Correlated missing linker defects increase thermal conductivity in metal–organic framework UiO-66. Chemical Science (RSC Publishing).
- Metal–Organic Framework Seeding to Drive Phase Selection and Overcome Synthesis Limitations.
- How we measure and ensure the high quality of our MOFs. Blog.
- Synthesis, characterization and application of defective metal–organic frameworks: current st
- illustration showing low‐energy MOF growth on crystal seeds. Compared....
- Influence of seed crystals and crystallization mode on the synthesis of metal-organic framework MIL-101.
- Zirconium-based metal–organic frameworks: the relation between linker connectivity, structure stability, and catalytic activity towards organophosph
- Structural elucidation of microcrystalline MOFs from powder X-ray diffraction. Dalton Transactions.
- Survival of Zirconium-Based Metal–Organic Framework Crystallinity at Extreme Pressures.
- Effects of Acid Modulators on the Microwave-Assisted Synthesis of Cr/Sn Metal-Organic Frameworks. MDPI.
- Synthesis and Characterization of Functionalized Metal-organic Frameworks. PMC - NIH.
- Modulator approach for the design and synthesis of anisotropic multi-domain metal–organic frameworks. Chemical Science (RSC Publishing).
- Modulated Hydrothermal Chemistry of Metal–Organic Frameworks.
- A Structure–Activity Study of Aromatic Acid Modulators for the Synthesis of Zirconium-Based Metal–Organic Frameworks.
- A review on MOFs synthesis and effect of their structural characteristics for hydrogen adsorption. RSC Publishing.
- Modulated self-assembly of metal–organic frameworks. PMC - NIH.
- Characterization of MOFs by single crystal and powder X-ray diffraction.
- MOFs Linkers.
- Rational Synthesis of Metal–Organic Framework Nanocubes and Nanosheets Using Selective Modulators and Their Morphology-Dependent Gas-Sorption Properties.
- Time and temperature dependence of MOFs downsizing. a TEM images of....
- Solvothermal Synthesis Of MOFs.
- Microscopic Origins of Poor Crystallinity in the Synthesis of Covalent Organic Framework COF-5. PubMed.
- MOF Synthesis Methods: A Comprehensive Guide to Structure-Property Control. Xtalpi.
- Nucleation and Early Stages of Layer-by-Layer Growth of Metal Organic Frameworks on Surfaces.
- Effect of Solvothermal Temperature on Morphology and Supercapacitor Performance of Ni-MOF. MDPI.
- Technical Support Center: Overcoming Dissolution of MOF Crystal Structures in Organic Solvents. Benchchem.
- Rational Design, Synthesis, Purification, and Activation of Metal-Organic Framework M
- (PDF) Metal–organic frameworks (MOFs) beyond crystallinity: amorphous MOFs, MOF liquids and MOF glasses.
- Solvent Choice in Metal–Organic Framework Linker Exchange Permits Microstructural Control.
- Crystallography of metal–organic frameworks. PMC - NIH.
- Sequential Linker Installation in Metal–Organic Frameworks.
- Synthetic and analytical considerations for the preparation of amorphous metal–organic frameworks. Chemical Science (RSC Publishing) DOI:10.1039/D4SC01433B.
- Amorphous Metal−Organic Frameworks. Sci-Hub.
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- 2. researchgate.net [researchgate.net]
- 3. Microscopic Origins of Poor Crystallinity in the Synthesis of Covalent Organic Framework COF-5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Synthesis and Characterization of Functionalized Metal-organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Influence of temperature on metal-organic frameworks [html.rhhz.net]
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- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis, characterization and application of defective metal–organic frameworks: current status and perspectives - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D0TA08009H [pubs.rsc.org]
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Technical Support Center: Optimizing Device Performance with Compound X
Welcome to the technical support center for Compound X. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on optimizing the performance of your devices incorporating Compound X. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific experimental challenges.
Introduction: The Role of Compound X in Performance Optimization
Compound X is a multifunctional additive designed to enhance the efficiency and stability of organic and perovskite-based electronic devices.[1] Its primary mechanism involves modulating the crystallization kinetics of the active layer, leading to the formation of larger, more uniform crystalline grains with fewer defects.[2][3] By strategically incorporating Compound X into your fabrication process, you can expect to see significant improvements in key device parameters. However, achieving these optimal results requires careful control over experimental conditions. This guide will walk you through common challenges and their solutions.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of Compound X in my device?
A1: Compound X acts as a crystallization modulator and defect passivator.[3][4] It interacts with precursor materials to control the growth of the active layer, resulting in a more ordered film with reduced grain boundaries and electronic trap states.[2] This leads to improved charge carrier dynamics and overall device performance.[4]
Q2: What is the recommended concentration range for Compound X?
A2: The optimal concentration of Compound X can vary depending on the specific active layer materials and processing conditions. However, a good starting point for optimization is typically in the range of 0.1 to 1.0 mol% relative to the primary precursor. See the table below for a general guideline.
Q3: How should I store Compound X?
A3: Compound X is sensitive to moisture and light. To ensure its efficacy, it should be stored in a dark, dry environment, preferably within a nitrogen-filled glovebox. Improper storage can lead to degradation of the compound and inconsistent experimental results.
Q4: Can Compound X be used in different device architectures?
A4: Yes, Compound X is designed to be versatile and can be incorporated into various device architectures, including both standard (n-i-p) and inverted (p-i-n) structures for solar cells, as well as in organic thin-film transistors (OTFTs).[1][5] Its fundamental role in improving film quality is beneficial across different device types.
Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter during your experiments with Compound X.
Issue 1: Low Power Conversion Efficiency (PCE) or Carrier Mobility
You've incorporated Compound X, but the device efficiency or transistor mobility is lower than expected.
Possible Causes and Solutions:
-
Sub-optimal Concentration: The concentration of Compound X is critical. Too little may not provide a sufficient effect, while too much can lead to phase segregation or introduce new defects.
-
Protocol: Perform a concentration-dependent study. Prepare a series of precursor solutions with varying concentrations of Compound X (e.g., 0.1, 0.25, 0.5, 0.75, and 1.0 mol%). Fabricate and characterize devices for each concentration to identify the optimal loading.
-
-
Poor Film Morphology: The benefits of Compound X are closely tied to the morphology of the active layer.
-
Protocol:
-
Spin Coating Parameters: Optimize the spin coating speed and duration. A slower spin speed or longer time can sometimes allow for better self-assembly.
-
Annealing Temperature and Time: The thermal annealing step is crucial for crystallization.[6] Systematically vary the annealing temperature (e.g., from 80°C to 150°C) and time (e.g., from 5 to 30 minutes) to find the optimal conditions for your specific active layer.
-
Characterization: Use techniques like Atomic Force Microscopy (AFM) and Scanning Electron Microscopy (SEM) to visualize the film morphology and correlate it with device performance.
-
-
Troubleshooting Workflow for Low Efficiency:
Caption: Troubleshooting workflow for low device performance.
Issue 2: High Device-to-Device Variation and Poor Reproducibility
You are observing significant performance differences between devices fabricated in the same batch or between different batches.
Possible Causes and Solutions:
-
Inhomogeneous Precursor Solution: Compound X may not be fully dissolved or may have aggregated in the precursor solution.
-
Protocol:
-
Ensure the precursor solution is thoroughly mixed. Use a vortex mixer or sonicate the solution for a few minutes.
-
Always filter the solution through a PTFE syringe filter (0.22 µm or 0.45 µm) before spin coating to remove any aggregates.[6]
-
-
-
Environmental Instability: The active layer deposition can be highly sensitive to ambient conditions.
-
Protocol:
-
Fabricate devices in a controlled environment, such as a nitrogen-filled glovebox, to minimize exposure to oxygen and moisture.[7]
-
If a glovebox is not available, try to control the humidity and temperature of the lab environment as much as possible and minimize the time the substrates are exposed to air.
-
-
Issue 3: Device Instability and Rapid Degradation
The initial device performance is good, but it degrades quickly under measurement or storage.
Possible Causes and Solutions:
-
Residual Solvent: Incomplete removal of the solvent from the active layer can lead to morphological changes and chemical degradation over time.
-
Protocol: Increase the annealing time or use a vacuum oven for the annealing step to ensure all residual solvent is removed.
-
-
Defect Passivation Incomplete: While Compound X passivates many defects, some may remain, particularly at the interfaces.
-
Protocol: Consider using interfacial layers (e.g., a hole transport layer or an electron transport layer) that are known to have good defect passivation properties in conjunction with Compound X.[8]
-
-
Encapsulation: For long-term stability, proper encapsulation is crucial to protect the device from environmental factors.
-
Protocol: Encapsulate the devices using a UV-curable epoxy and a glass coverslip in an inert atmosphere.
-
Signaling Pathway of Compound X Action:
Caption: Proposed mechanism of Compound X in improving device performance.
Quantitative Data Summary
The following table provides a summary of typical experimental parameters and expected outcomes when using Compound X. These values should be used as a starting point for your optimization process.
| Parameter | Recommended Range | Expected Outcome |
| Compound X Concentration | 0.1 - 1.0 mol% | Increased PCE, improved fill factor |
| Spin Coating Speed | 2000 - 5000 RPM | Uniform film with optimal thickness |
| Annealing Temperature | 80 - 150 °C | Enhanced crystallinity and grain size |
| Annealing Time | 5 - 30 minutes | Complete solvent removal, stable morphology |
Experimental Protocols
Protocol 1: Preparation of Precursor Solution with Compound X
-
In a nitrogen-filled glovebox, weigh the primary active layer precursors and dissolve them in the appropriate solvent (e.g., DMF:DMSO 4:1 v/v).
-
Prepare a stock solution of Compound X in the same solvent.
-
Add the required volume of the Compound X stock solution to the precursor solution to achieve the desired molar percentage.
-
Stir the final solution on a hotplate at a low temperature (e.g., 40-60°C) for at least 2 hours to ensure complete dissolution.
-
Before use, filter the solution using a 0.22 µm PTFE syringe filter.
Protocol 2: Standard Device Fabrication (Inverted Structure Example)
-
Substrate Cleaning: Sequentially clean patterned ITO substrates by sonicating in detergent, deionized water, acetone, and isopropanol for 15 minutes each.[6] Dry the substrates with a nitrogen gun and treat with UV-ozone for 15 minutes.
-
Hole Transport Layer (HTL): Spin coat the HTL (e.g., PEDOT:PSS) onto the ITO substrate and anneal according to the manufacturer's instructions.[7]
-
Active Layer Deposition: Transfer the substrates into a nitrogen-filled glovebox. Spin coat the precursor solution containing Compound X onto the HTL. Anneal the film at the optimized temperature and time.
-
Electron Transport Layer (ETL) and Cathode: Deposit the ETL (if applicable) and the metal cathode (e.g., Ca/Ag or Al) via thermal evaporation under high vacuum (<10-6 Torr).
-
Encapsulation: Encapsulate the completed device using a UV-curable epoxy and a glass coverslip inside the glovebox to prevent degradation.
References
- Lee, J. U. & Park, N. G. (2023). Additive engineering for highly efficient and stable perovskite solar cells. AIP Publishing. [Link]
- City University of Hong Kong. (2023). Researchers develop additive for perovskite solar cells with enhanced efficiency and stability. Tech Xplore. [Link]
- AIP Publishing. (2023). Additive engineering enables efficient, stable perovskite solar cells. Scilight. [Link]
- OSTI.GOV. (2020). Additive Engineering for Efficient and Stable Perovskite Solar Cells. [Link]
- Request PDF. (n.d.). Additive engineering for highly efficient and stable perovskite solar cells. [Link]
- ResearchGate. (2025). Organic materials for organic electronic devices. [Link]
- ACS Publications. (2019). n-Type Doping of Organic Semiconductors: Immobilization via Covalent Anchoring.
- ResearchGate. (n.d.). Characterization of Thin Organic Films with Surface-Sensitive FTIR Spectroscopy. [Link]
- Royal Society of Chemistry. (2013). Soft X-ray characterisation of organic semiconductor films.
- In Compliance Magazine. (2019). Improving The Efficiency Of Organic Electronics. [Link]
- SciSpace. (n.d.). Current Status and Opportunities of Organic Thin-Film Transistor Technologies. [Link]
- Researching. (2022). In-situ/operando characterization techniques for organic semiconductors and devices. [Link]
- Synsint Research Group. (n.d.). Development of High-performance Organic Semiconductors for Flexible Electronics. [Link]
- ResearchGate. (2019). When a previously used and standard OPV device fabrication procedure is not working anymore, how do you identify the problem? [Link]
- Journal of Materials Chemistry C. (n.d.).
- ACS Publications. (n.d.). Experimental Techniques for the Fabrication and Characterization of Organic Thin Films for Field-Effect Transistors. Chemical Reviews. [Link]
- Semantic Scholar. (n.d.). Prospects and Limitations of Organic Thin Film Transistors (OTFTs). [Link]
- MDPI. (2014). Organic Thin-Film Transistor (OTFT)-Based Sensors. Electronics. [Link]
- MDPI. (n.d.).
Sources
- 1. Researchers develop additive for perovskite solar cells with enhanced efficiency and stability | Perovskite-Info [perovskite-info.com]
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- 4. pubs.aip.org [pubs.aip.org]
- 5. scispace.com [scispace.com]
- 6. ossila.com [ossila.com]
- 7. ossila.com [ossila.com]
- 8. Building an Organic Solar Cell: Fundamental Procedures for Device Fabrication [mdpi.com]
stability of 4-(2-carboxyvinyl)benzoic acid under different pH conditions
Welcome to the technical support center for 4-(2-carboxyvinyl)benzoic acid (also known as 4-carboxycinnamic acid). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for experiments involving this versatile bifunctional molecule. This guide will delve into the critical aspects of its stability under various pH conditions, offering practical advice and detailed protocols to ensure the integrity of your research.
Introduction to the Stability of this compound
This compound is a unique molecule featuring both a benzoic acid and an acrylic acid moiety, connected by a vinyl bridge.[1] This structure provides a rigid, conjugated system with two carboxylic acid groups, making it a valuable building block in materials science and supramolecular chemistry. However, this same structure presents specific stability challenges that researchers must navigate. The presence of the α,β-unsaturated carbonyl system and two ionizable carboxylic acid groups makes the molecule susceptible to degradation via several pathways, with pH being a critical determining factor. Understanding these stability characteristics is paramount for developing robust formulations, designing reliable analytical methods, and interpreting experimental results with confidence.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common questions and issues encountered during the handling and analysis of this compound, with a focus on pH-dependent stability.
FAQ 1: My solution of this compound is showing a decrease in the main peak area over time when analyzed by HPLC. What could be the cause?
Answer: A decrease in the main peak area of this compound in solution is often indicative of degradation. The most probable causes, particularly in aqueous solutions, are photochemical isomerization and, depending on the conditions, decarboxylation.
-
Photochemical Isomerization: The trans-isomer (E-isomer) of this compound is typically the more stable and common form.[2] However, upon exposure to ultraviolet (UV) light, it can undergo isomerization to the cis-isomer (Z-isomer).[3][4] This can result in the appearance of a new, smaller peak in your chromatogram, often with a different retention time, and a corresponding decrease in the area of the trans-isomer peak.
-
Troubleshooting:
-
Protect from Light: Prepare and store all solutions of this compound in amber vials or wrap containers in aluminum foil to protect them from light.
-
Use a Photodiode Array (PDA) Detector: A PDA detector can help identify the presence of the cis-isomer by comparing the UV spectra of the main peak and any new peaks. The cis and trans isomers will have similar but not identical UV spectra.
-
-
-
Decarboxylation: While less common under ambient conditions, decarboxylation can occur, especially at elevated temperatures or under certain pH conditions. This involves the loss of one or both carboxyl groups as carbon dioxide. The decarboxylation of similar compounds, like p-hydroxycinnamic acid, has been shown to be pH-dependent.[2]
-
Troubleshooting:
-
Control Temperature: Avoid exposing solutions to high temperatures.
-
pH Control: Maintain the pH of your solution within a stable range (see FAQ 2).
-
-
FAQ 2: What is the optimal pH range for preparing and storing aqueous solutions of this compound to ensure its stability?
Answer: The optimal pH for stability is a balance between minimizing chemical degradation and ensuring adequate solubility. For this compound, a slightly acidic to neutral pH range is generally recommended.
-
Acidic Conditions (pH < 3): At very low pH, the molecule is fully protonated. While this may suppress some degradation pathways, the solubility in purely aqueous media will be very low. Forced degradation studies on similar compounds have shown that acidic conditions can promote degradation.[5]
-
Neutral to Slightly Acidic (pH 4-7): In this range, one or both carboxylic acid groups will be deprotonated, forming the carboxylate salt and significantly increasing aqueous solubility. This range is generally considered the most stable for storage.
-
Alkaline Conditions (pH > 8): Under strongly basic conditions, the molecule is fully deprotonated. While solubility is high, the increased electron density in the molecule can make it more susceptible to oxidative degradation. Furthermore, some studies on similar compounds suggest that alkaline conditions can impact stability.[7]
Recommendation: For general use and short-term storage, a buffered solution at pH 5-7 is recommended. For long-term storage, consider preparing the solution fresh or storing it frozen at -20°C.
FAQ 3: I am developing a stability-indicating HPLC method. What are the expected degradation products under forced degradation conditions?
Answer: Forced degradation studies are essential for developing a stability-indicating method.[1][8][9] Based on the structure of this compound and literature on similar compounds, here are the likely degradation pathways and products under various stress conditions:
-
Acid Hydrolysis (e.g., 0.1 M HCl at 60°C): While the ether linkage in some cinnamic acid derivatives is susceptible to hydrolysis, this compound lacks such a bond. However, harsh acidic conditions at elevated temperatures could potentially lead to decarboxylation.
-
Base Hydrolysis (e.g., 0.1 M NaOH at 60°C): Similar to acid hydrolysis, the primary concern under strong basic conditions and heat would be potential decarboxylation.
-
Oxidative Degradation (e.g., 3% H₂O₂ at room temperature): The vinyl group is susceptible to oxidation, which could lead to the formation of epoxides, aldehydes, or cleavage of the double bond.
-
Photodegradation (exposure to UV light): The primary degradation product will be the cis-isomer of this compound.[3]
-
Thermal Degradation (e.g., 60-80°C): At elevated temperatures, decarboxylation is the most likely degradation pathway, leading to the formation of 4-vinylbenzoic acid.
Table 1: Summary of Potential Degradation Pathways and Products
| Stress Condition | Potential Degradation Pathway | Likely Degradation Product(s) |
| Acidic (heat) | Decarboxylation | 4-Vinylbenzoic acid |
| Basic (heat) | Decarboxylation | 4-Vinylbenzoic acid |
| Oxidative | Oxidation of the vinyl group | Epoxides, aldehydes, cleavage products |
| Photolytic | cis-trans Isomerization | cis-4-(2-carboxyvinyl)benzoic acid |
| Thermal | Decarboxylation | 4-Vinylbenzoic acid |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the stability of this compound.
Protocol 1: Forced Degradation Study
This protocol outlines the steps for conducting a forced degradation study to identify potential degradation products and develop a stability-indicating analytical method.
1. Preparation of Stock Solution:
- Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
- Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Keep at 60°C for 24 hours.
- Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep at 60°C for 24 hours.
- Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours.
- Thermal Degradation: Place a solid sample of the compound in an oven at 80°C for 48 hours. Dissolve in the mobile phase before analysis.
- Photodegradation: Expose a solution of the compound (in a quartz cuvette) to a UV lamp (e.g., 254 nm) for 24 hours.
3. Sample Analysis:
- Before analysis, neutralize the acidic and basic samples.
- Analyze all stressed samples, along with an unstressed control sample, using a suitable HPLC method (see Protocol 2).
4. Data Evaluation:
- Compare the chromatograms of the stressed samples to the control.
- Identify any new peaks (degradation products) and note their retention times and peak areas.
- Calculate the percentage of degradation.
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for developing a stability-indicating HPLC method for this compound.
-
Instrumentation: HPLC with a UV or PDA detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and a slightly acidic aqueous buffer (e.g., 0.1% phosphoric acid or 20 mM phosphate buffer at pH 3.0). A typical gradient might be from 10% to 90% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Method Validation: The method should be validated according to ICH guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness. The forced degradation samples from Protocol 1 should be used to prove the specificity of the method, ensuring that all degradation products are well-separated from the main peak.
Visualizations
Diagram 1: pH-Dependent Ionization of this compound
This diagram illustrates the different ionization states of the molecule at various pH ranges, based on the predicted pKa values.
Caption: Ionization states of this compound at different pH values.
Diagram 2: Workflow for Investigating Stability Issues
This flowchart provides a logical sequence of steps for troubleshooting stability problems encountered during experiments.
Sources
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Validation & Comparative
A Guide to the Structural Validation of Carboxy-Functionalized Cinnamic Acids by X-ray Crystallography: A Comparative Analysis
This guide provides a comprehensive overview of the experimental approach to validating the molecular structure of 4-(2-carboxyvinyl)benzoic acid, a bifunctional aromatic compound, using single-crystal X-ray crystallography. While a definitive crystal structure for this compound is not publicly available at the time of this publication, this guide will delineate the complete experimental workflow for its structural determination. To provide a robust framework for analysis and comparison, we will present detailed, experimentally determined crystallographic data for two structurally related compounds: 4-iodobenzoic acid and trans-4-chlorocinnamic acid.
This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis, characterization, and application of novel organic compounds. The insights provided herein are grounded in established crystallographic principles and field-proven methodologies, ensuring a scientifically rigorous and practically applicable resource.
Introduction: The Imperative of Structural Validation
The precise three-dimensional arrangement of atoms within a molecule dictates its physicochemical properties and, consequently, its biological activity. For drug discovery and materials science, an unambiguous determination of a compound's solid-state structure is paramount. This compound, also known as 4-carboxycinnamic acid, possesses two carboxylic acid moieties, suggesting a propensity for forming intricate hydrogen-bonding networks, which can influence its solubility, stability, and interaction with biological targets.
Single-crystal X-ray crystallography remains the gold standard for determining the absolute structure of a crystalline solid. It provides precise information on bond lengths, bond angles, and intermolecular interactions, which are critical for structure-activity relationship (SAR) studies and rational drug design.
Experimental Methodology: A Step-by-Step Protocol
This section outlines the experimental protocol for the synthesis, crystallization, and subsequent X-ray crystallographic analysis of this compound.
Synthesis of this compound
The synthesis of this compound can be achieved via a Knoevenagel condensation reaction, a reliable method for forming carbon-carbon double bonds.[1]
Protocol:
-
Reactant Preparation: In a round-bottom flask, dissolve 4-carboxybenzaldehyde and malonic acid in a suitable solvent such as pyridine, which can also act as a basic catalyst.
-
Catalyst Addition: Add a catalytic amount of a stronger base, such as piperidine, to facilitate the condensation reaction.
-
Reaction Condition: Heat the mixture under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: After cooling, the reaction mixture is acidified with a mineral acid (e.g., HCl) to precipitate the crude product. The solid is then collected by filtration, washed with cold water, and purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield crystalline this compound.
Diagram of the Experimental Workflow:
Sources
A Researcher's Guide to Bridging the Gap: Comparing Computational and Experimental Vibrational Spectra
In the landscape of modern molecular analysis, particularly within drug development and materials science, vibrational spectroscopy stands as a cornerstone technique. The synergy between computational and experimental approaches provides a powerful framework for elucidating molecular structure, dynamics, and function. This guide offers an in-depth comparison of theoretical and experimental vibrational spectra, moving beyond a mere procedural outline to explore the rationale behind methodological choices and to establish a self-validating analytical workflow. Our focus is to empower researchers to not only generate data but to critically evaluate and integrate these two perspectives for a more profound understanding of the molecular world.
The Two Pillars of Vibrational Analysis: Theory and Experiment
Vibrational spectroscopy probes the quantized vibrational states of a molecule. Experimentally, this is primarily achieved through Fourier-Transform Infrared (FTIR) and Raman spectroscopy.[1][2] These techniques measure the absorption or scattering of light by a molecule as its bonds vibrate.[1][2] Computationally, methods like Density Functional Theory (DFT) can predict these vibrational frequencies by modeling the electronic structure of a molecule.[3] The convergence of these two approaches offers a level of insight that neither can achieve alone.
The Experimental Approach: A Direct Molecular Fingerprint
FTIR and Raman spectroscopy are complementary techniques that provide a direct "fingerprint" of a molecule's vibrational modes.[1]
-
FTIR Spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations that induce a change in the dipole moment.[4] It is particularly sensitive to polar functional groups.[4]
-
Raman Spectroscopy involves irradiating a sample with a monochromatic laser and detecting the inelastically scattered light.[2] Vibrational modes that cause a change in the polarizability of the electron cloud are Raman active.[2] This technique is often more sensitive to non-polar bonds and symmetric vibrations.[2]
The choice between FTIR and Raman depends on the specific characteristics of the sample and the research question. For instance, aqueous samples are often better suited for Raman analysis as water is a weak Raman scatterer but a strong IR absorber.[4] Conversely, highly fluorescent samples can be challenging for Raman spectroscopy, making FTIR a better choice.[5]
The Computational Approach: An In Silico Microscope
Computational vibrational spectroscopy, most commonly performed using DFT, provides a theoretical framework for understanding and predicting the vibrational behavior of molecules.[3] This approach allows us to:
-
Assign experimental peaks: By correlating calculated vibrational modes with observed spectral features, we can confidently assign peaks to specific molecular motions.[6]
-
Predict spectra: For novel or unstable molecules, computational methods can predict the vibrational spectrum before it is experimentally measured.
-
Investigate conformational effects: The influence of different molecular conformations on the vibrational spectrum can be systematically studied.
The accuracy of DFT calculations is highly dependent on the choice of the functional and basis set.[3][7] For organic molecules, hybrid functionals like B3LYP are often a good starting point, paired with a Pople-style basis set such as 6-311++G(d,p) for a balance of accuracy and computational cost.[3][7]
A Symbiotic Workflow: Integrating Theory and Experiment
A robust investigation leverages the strengths of both computational and experimental techniques in a cyclical, self-validating workflow.
Caption: A self-validating workflow for comparing computational and experimental vibrational spectra.
Experimental Protocols: Ensuring Data Integrity
The quality of the experimental data is paramount for a meaningful comparison with theoretical results.
Protocol 1: Solid-Phase FTIR Spectroscopy using the KBr Pellet Technique
This method is a common approach for obtaining the infrared spectrum of solid samples.[8]
-
Sample Preparation:
-
Thoroughly grind 1-2 mg of the compound with approximately 200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar to achieve a fine, homogeneous powder. The quality of the grinding is critical to minimize scattering effects.
-
The use of KBr is predicated on its transparency in the mid-infrared region.
-
-
Pellet Formation:
-
Transfer the mixture to a pellet die.
-
Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet. A transparent pellet indicates good sample dispersion and minimizes light scattering.
-
-
Background Collection:
-
Sample Spectrum Acquisition:
-
Place the KBr pellet in the sample holder.
-
Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).
-
Typically, multiple scans (e.g., 32 or 64) are co-added to improve the signal-to-noise ratio.
-
Protocol 2: Raman Spectroscopy of a Crystalline Powder
Raman spectroscopy is highly effective for analyzing crystalline samples with minimal sample preparation.[2]
-
Sample Preparation:
-
Place a small amount of the crystalline powder onto a microscope slide or into a glass capillary tube.
-
-
Instrument Calibration:
-
Before sample analysis, calibrate the instrument using a known standard, such as a silicon wafer, to ensure wavenumber accuracy. Adherence to standards like ASTM E1840 is recommended for instrument calibration.
-
-
Data Acquisition:
-
Focus the laser onto the sample.
-
Select an appropriate laser wavelength, objective, and acquisition time. The choice of laser is crucial; for example, a 785 nm laser is often used to minimize fluorescence in organic samples.
-
Acquire the Raman spectrum. It is advisable to collect spectra from multiple spots on the sample to ensure representativeness.
-
Computational Protocol: A Step-by-Step Guide to DFT-Based Vibrational Analysis
The following protocol outlines the key steps for calculating the vibrational spectrum of a molecule using DFT.
Caption: Workflow for DFT-based vibrational frequency calculation.
-
Construct the Molecular Model:
-
Build the initial 3D structure of the molecule using molecular modeling software.
-
-
Geometry Optimization:
-
Perform a geometry optimization to find the minimum energy structure.[11] This is a critical step, as the vibrational frequencies are calculated at a stationary point on the potential energy surface.
-
Causality: An unoptimized geometry will lead to inaccurate frequency calculations as the forces on the atoms will not be close to zero.
-
-
Frequency Calculation:
-
Perform a frequency calculation at the same level of theory and basis set used for the geometry optimization.[11] This calculation computes the second derivatives of the energy with respect to the atomic positions.
-
Trustworthiness: A key self-validation check is to ensure that there are no imaginary frequencies for a minimum energy structure, which would indicate a saddle point (a transition state) rather than a true minimum.[12]
-
-
Frequency Scaling:
-
Calculated harmonic frequencies are often systematically higher than experimental frequencies due to the neglect of anharmonicity and approximations in the theoretical model.[8][13]
-
To improve agreement with experimental data, a scaling factor is applied to the calculated frequencies.[8] These scaling factors are specific to the DFT functional and basis set used.[14] For B3LYP/6-311+G(d,p), a scaling factor of around 0.967 is often recommended.[14]
-
-
Visualization and Assignment:
Data Presentation and Interpretation: A Comparative Analysis
A direct comparison of the experimental and theoretical data is essential for a comprehensive analysis.
Table 1: Comparison of Experimental and Scaled Computational Vibrational Frequencies for Naphthacene [8]
| Vibrational Mode Description | Experimental Raman Frequency (cm⁻¹) | Theoretical (DFT/B3LYP) Frequency (cm⁻¹) |
| C-H out-of-plane bend | 755 | 754 |
| Ring deformation | 998 | 1001 |
| C-H in-plane bend | 1160 | 1162 |
| C-H in-plane bend | 1185 | 1188 |
| C-C stretch | 1200 | 1205 |
| C-C stretch | 1383 | 1388 |
| C-C stretch | 1403 | 1409 |
| C-H in-plane bend | 1540 | 1546 |
| C=C stretch | 1622 | 1629 |
Troubleshooting Discrepancies: When Theory and Experiment Diverge
Discrepancies between calculated and experimental spectra are common and can provide valuable insights if understood correctly.
-
Anharmonicity: The harmonic approximation used in most DFT frequency calculations is a significant source of error.[13][16] For highly anharmonic vibrations, such as O-H stretching, more advanced computational methods that include anharmonic corrections may be necessary.[17][18][19]
-
Solvent Effects: Calculations are typically performed on a single molecule in the gas phase, while experiments are often conducted in solution or the solid state.[14][20] Intermolecular interactions can significantly perturb vibrational frequencies.[21][22][23] Implicit or explicit solvent models can be incorporated into the calculations to account for these effects.[21][22][23]
-
Conformational Isomers: If a molecule can exist in multiple stable conformations, the experimental spectrum may be a superposition of the spectra of all populated conformers. Computational analysis of the relative energies and vibrational spectra of each conformer is necessary for a complete assignment.
-
Experimental Factors: Sample purity, crystallinity, and particle size can all influence the experimental spectrum.
Conclusion: A Unified Approach to Molecular Characterization
The integration of computational and experimental vibrational spectroscopy offers a robust and comprehensive approach to molecular characterization. By understanding the principles and methodologies of both techniques, researchers can move beyond simple data collection to a deeper, more nuanced interpretation of molecular structure and behavior. The self-validating workflow presented in this guide, which emphasizes the "why" behind the "how," provides a framework for generating high-quality, reliable data and for troubleshooting the inevitable discrepancies that arise in real-world research. This symbiotic relationship between theory and experiment is not merely a confirmatory exercise but a powerful engine for scientific discovery.
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- Vibrational spectroscopy beyond the harmonic approximation with the Polarizable Embedding model. (2021, May 2). DTU Orbit.
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- Best Practices for Raman Spectroscopy Data Analysis. (2021, October 13). Sartorius.
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- Computational analysis of molecular vibrational spectra. (n.d.). UC Research Repository.
- Mastering DFT Calculations: A Step-by-Step Guide Using Gaussian Program. (2023, September 8). Medium.
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- Comparison of DFT methods for molecular structure and vibration spectra of ofloxacin calculations. (n.d.). PubMed.
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- Frequency Calculation and Analysis Using DFT method in Gaussian Software || Part 2 || Gaurav Jhaa. (2022, December 31). YouTube.
- APPENDIX 2 Density Functional Theory Calculation of Vibrational Frequencies with Gaussian© 98W1. (n.d.). DSpace@MIT.
- A Critical Assessment on Calculating Vibrational Spectra in Nanostructured Materials. (n.d.). Journal of Chemical Theory and Computation.
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- Which basis set gives the most accurate value in DFT calculation of the excitation energy of molecules? (2021, October 2). ResearchGate.
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A Technical Guide to the Isomers of 4-(2-Carboxyvinyl)benzoic Acid: A Comparative Performance Analysis in Material Science and Pharmacology
For researchers, scientists, and professionals in drug development and materials science, the choice of molecular building blocks is paramount to achieving desired functionalities. The geometric isomerism of organic ligands can profoundly influence the properties and performance of the resulting materials and bioactive molecules. This guide provides an in-depth comparative analysis of the cis and trans isomers of 4-(2-carboxyvinyl)benzoic acid, also known as 4-carboxycinnamic acid. We will delve into their differential performance in the synthesis of Metal-Organic Frameworks (MOFs) and their potential applications in pharmacology, supported by experimental data and detailed protocols.
The Critical Role of Isomerism: cis vs. trans this compound
This compound possesses a carbon-carbon double bond, giving rise to two geometric isomers: cis (Z) and trans (E). The spatial arrangement of the carboxyl groups relative to the double bond dictates the overall molecular shape, which in turn governs intermolecular interactions and the geometry of coordination with metal ions. The trans isomer is generally more stable due to reduced steric hindrance, while the cis isomer has a bent configuration. This fundamental structural difference is the cornerstone of their varied performance in different applications.
Physicochemical Properties: A Tale of Two Isomers
A comparative summary of the key physicochemical properties of the cis and trans isomers of the closely related cinnamic acid is presented below, offering valuable insights into the expected properties of this compound isomers.
| Property | trans-4-(2-carboxyvinyl)benzoic acid | cis-4-(2-carboxyvinyl)benzoic acid |
| Synonyms | (E)-4-carboxycinnamic acid, trans-p-carboxycinnamic acid | (Z)-4-carboxycinnamic acid, cis-p-carboxycinnamic acid |
| Molecular Formula | C₁₀H₈O₄ | C₁₀H₈O₄ |
| Molecular Weight | 192.17 g/mol | 192.17 g/mol |
| Appearance | White to off-white solid | Off-white to yellow solid |
| Melting Point | >300 °C | Data not readily available, expected to be lower than trans isomer |
| Solubility | Sparingly soluble in water, soluble in DMF, DMSO | Generally more soluble in polar solvents than the trans isomer |
| Stability | More stable isomer | Less stable, can isomerize to the trans form upon heating or exposure to UV light |
Application Focus 1: Metal-Organic Frameworks (MOFs)
The geometry of the organic linker is a critical determinant of the resulting MOF topology and, consequently, its properties such as porosity, stability, and catalytic activity. The linear nature of trans-4-(2-carboxyvinyl)benzoic acid versus the bent shape of its cis counterpart can lead to the formation of distinct MOF architectures.
While direct comparative studies on MOFs synthesized from the pure cis and trans isomers of this compound are not extensively reported, the principles of reticular chemistry allow us to predict the influence of their geometries. The linear trans isomer is expected to form more predictable and robust frameworks, often leading to higher porosity and thermal stability.[1] The bent cis isomer, on the other hand, can introduce structural frustration or lead to the formation of novel, more complex topologies with potentially unique properties, such as selective guest binding sites. The use of flexible or bent linkers can significantly influence the resulting MOF structure.[2]
A study on azobenzene-4,4'-dicarboxylic acid, a photoresponsive linker with trans and cis isomers, demonstrated that the isomeric state of the linker within the MOF affects its guest uptake capabilities. The UV-irradiated MOF containing the cis isomer exhibited a slightly higher uptake of Congo red dye.[3] This suggests that MOFs synthesized with the cis isomer of this compound could also exhibit distinct adsorption properties.
Experimental Protocol: Solvothermal Synthesis of a Zinc-based MOF
This protocol describes a general method for the solvothermal synthesis of a MOF using this compound. This can be adapted for either the cis or trans isomer to investigate the resulting structural and performance differences.
Materials:
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
trans- or cis-4-(2-carboxyvinyl)benzoic acid
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Teflon-lined stainless steel autoclave
Procedure:
-
In a 20 mL glass vial, dissolve 0.1 mmol of zinc nitrate hexahydrate and 0.1 mmol of either trans- or cis-4-(2-carboxyvinyl)benzoic acid in 10 mL of DMF.
-
Sonicate the mixture for 10 minutes to ensure complete dissolution.
-
Transfer the solution to a 23 mL Teflon-lined stainless steel autoclave.
-
Seal the autoclave and place it in a preheated oven at 120 °C for 48 hours.
-
After 48 hours, allow the autoclave to cool down to room temperature naturally.
-
Collect the resulting crystalline product by filtration.
-
Wash the crystals with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL) to remove any unreacted starting materials and solvent molecules from the pores.
-
Dry the product in a vacuum oven at 80 °C for 12 hours.
Characterization:
The resulting MOFs should be characterized by Powder X-ray Diffraction (PXRD) to determine their crystal structure and phase purity, Thermogravimetric Analysis (TGA) to assess their thermal stability, and gas sorption analysis (e.g., N₂ at 77 K) to determine their surface area and porosity.
Application Focus 2: Pharmacological Activity
The stereochemistry of a molecule is a well-established determinant of its biological activity. The different three-dimensional shapes of cis and trans isomers can lead to significant differences in their binding affinity to biological targets such as enzymes and receptors.
A comparative study on the closely related cis- and trans-cinnamic acid has provided compelling evidence of this principle. The study investigated the inhibitory effects of these isomers on the invasion of human lung adenocarcinoma (A549) cells.[4][5]
Comparative Performance in Cancer Cell Invasion
The study found that both cis- and trans-cinnamic acid could inhibit the invasion of A549 cells in a dose-dependent manner. However, the cis isomer demonstrated higher potency. A significant reduction in invasive ability to 68% was achieved with 50 µM of cis-cinnamic acid, whereas a similar reduction to 65% required a higher concentration of 100 µM for the trans isomer.[4] This suggests that the bent structure of the cis isomer may allow for a more favorable interaction with the biological target responsible for cell invasion.
Table of Comparative Biological Activity:
| Isomer | Concentration for significant inhibition of A549 cell invasion | Relative Potency |
| cis-Cinnamic Acid | 50 µM | Higher |
| trans-Cinnamic Acid | 100 µM | Lower |
Data adapted from a study on human lung adenocarcinoma cells.[4]
Experimental Protocol: Cell Invasion Assay
This protocol outlines a method to assess the anti-invasive properties of the cis and trans isomers of this compound, based on the methodology used for cinnamic acid.[4]
Materials:
-
Human lung adenocarcinoma cell line (e.g., A549)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
cis- and trans-4-(2-carboxyvinyl)benzoic acid
-
Phorbol-12-myristate-13-acetate (PMA) as an invasion inducer
-
Matrigel-coated invasion chambers (e.g., Transwell inserts)
-
Staining solution (e.g., crystal violet)
Procedure:
-
Culture A549 cells in DMEM supplemented with 10% FBS until they reach 80-90% confluency.
-
Prepare stock solutions of cis- and trans-4-(2-carboxyvinyl)benzoic acid in a suitable solvent (e.g., DMSO) and dilute to final concentrations (e.g., 10, 25, 50, 100 µM) in serum-free medium.
-
Pre-treat the cells with various concentrations of the isomers for 24 hours.
-
Harvest the cells and resuspend them in serum-free medium containing the respective isomer concentrations.
-
Seed the cells into the upper chamber of the Matrigel-coated inserts.
-
Add medium containing 10% FBS and PMA (to induce invasion) to the lower chamber.
-
Incubate the chambers for 24 hours at 37 °C in a CO₂ incubator.
-
After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol and stain with crystal violet.
-
Count the number of invading cells under a microscope.
-
Compare the number of invading cells in the treated groups to the control group (treated with PMA alone).
Synthesis and Interconversion of Isomers
The commercially available form of this compound is predominantly the trans isomer due to its higher stability. The cis isomer can be synthesized from the trans isomer via photoisomerization.
Experimental Protocol: Photoisomerization of trans- to cis-4-(2-carboxyvinyl)benzoic acid
This protocol describes a general method for the photochemical conversion of the trans isomer to the cis isomer.
Materials:
-
trans-4-(2-carboxyvinyl)benzoic acid
-
A suitable solvent (e.g., acetonitrile or methanol)
-
A UV light source (e.g., a mercury lamp with a Pyrex filter to block short-wavelength UV)
-
A quartz reaction vessel
Procedure:
-
Dissolve a known concentration of trans-4-(2-carboxyvinyl)benzoic acid in the chosen solvent in the quartz reaction vessel.
-
Irradiate the solution with the UV light source at room temperature with constant stirring.
-
Monitor the progress of the isomerization by taking aliquots at different time intervals and analyzing them by ¹H NMR spectroscopy or HPLC. The formation of the cis isomer can be observed by the appearance of new signals corresponding to its vinylic protons, which will have a smaller coupling constant compared to the trans isomer.
-
Once the desired conversion is achieved (a photostationary state will be reached), the solvent can be evaporated under reduced pressure.
-
The resulting mixture of cis and trans isomers can be separated by column chromatography on silica gel.
Conclusion
The geometric isomerism of this compound plays a pivotal role in determining its performance in both materials science and pharmacological applications. The linear and more stable trans isomer is a reliable building block for constructing robust and porous Metal-Organic Frameworks. In contrast, the bent and less stable cis isomer offers the potential for creating novel MOF topologies with unique functionalities and has demonstrated superior potency in a biological context, as suggested by studies on its close analog, cinnamic acid.
For researchers and developers, the choice between the cis and trans isomers should be a deliberate one, based on the desired outcome. The synthesis of the less common cis isomer, while requiring an additional isomerization step, may unlock new avenues for the design of advanced materials and more effective therapeutic agents. This guide provides the foundational knowledge and experimental frameworks to explore the distinct potential of each isomer.
References
- Moon, H. R., Kim, N. H., & Suh, M. P. (2010). A series of multifunctional metal–organic frameworks, SNU-170–SNU-176, has been synthesized using ligands, in which various functional pendants such as –NH2, –SMe, –OMe, –OEt, –OPr, and –OBu are attached to the phenyl ring of this compound.
- Chen, Y. C., Lin, Y. S., & Liu, Y. C. (2011). A comparative study on the effectiveness of cis- and trans-form of cinnamic acid treatments for inhibiting invasive activity of human lung adenocarcinoma cells. European Journal of Pharmaceutical Sciences, 44(3), 349-356. [Link]
- Chen, Y. C., Lin, Y. S., & Liu, Y. C. (2011). A comparative study on the effectiveness of cis- and trans-form of cinnamic acid treatments for inhibiting invasive activity of human lung adenocarcinoma cells.
- Weng, J. R., & Yen, G. C. (2012). The role of cinnamic acid in the inhibition of human lung adenocarcinoma cell proliferation and migration. Journal of agricultural and food chemistry, 60(2), 525-531.
- Grzywa, M., Volkmer, D., & Biswas, S. (2017). Zr (IV) and Ce (IV)-based metal-organic frameworks incorporating 4-carboxycinnamic acid as ligand: Synthesis and properties. Inorganica Chimica Acta, 466, 543-549.
- Wang, S., Wang, J., Fang, M., Zhang, M., Li, J., & Li, Z. (2015). A Zr metal-organic framework based on tetrakis (4-carboxyphenyl) silane and factors affecting the hydrothermal stability of Zr-MOFs. Dalton Transactions, 44(20), 9495-9498.
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A Researcher's Guide to the Electronic Landscape of Functionalized Terephthalic Acid Linkers
<_ _>
Introduction: The Critical Role of Organic Linkers in Material Design
In the rational design of advanced materials such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs), the organic linker is not merely a structural component but a key determinant of the material's functionality.[1][2] For researchers in materials science and drug development, a deep understanding of the electronic properties of these linkers is paramount. These properties, including frontier molecular orbital energies (HOMO/LUMO), band gap, and charge transport characteristics, dictate the potential of the final material in applications ranging from photocatalysis and solar energy conversion to chemical sensing and electronics.[3][4]
Functionalization of the organic linker is a powerful strategy to tune these electronic properties.[3][5] By introducing specific functional groups to a common molecular scaffold, we can systematically modulate the electronic landscape of the material. This guide provides a comparative study of a series of functionalized terephthalic acid derivatives, a foundational linker in many MOFs.[6][7] We will explore how different substituents (e.g., -H, -NH₂, -NO₂) alter the electronic characteristics and provide the experimental and computational methodologies required to assess these changes.
Understanding Charge Transport in Linker-Based Materials
The efficiency of electronic devices and photocatalysts relies on the effective movement of charge carriers (electrons and holes). In materials constructed from organic linkers, charge transport can occur through several mechanisms:
-
Through-bond transport: Charge carriers move through the continuous network of covalent and coordination bonds. This is favored when there is a strong spatial and energetic overlap between the metal and linker orbitals.[1]
-
Through-space transport: Involves charge movement between non-covalently interacting parts of the framework, such as stacked aromatic rings of adjacent linkers (π–π stacking).[1]
-
Charge hopping: Charges tunnel between localized states within the material.[8]
The choice of organic linker and its functionalization directly influences which of these mechanisms will dominate, thereby controlling the overall conductivity of the material.
Comparative Analysis of Functionalized Terephthalic Acid Linkers
The electronic properties of terephthalic acid (benzene-1,4-dicarboxylic acid, BDC) can be significantly altered by the addition of electron-donating or electron-withdrawing groups.[5][9] Here, we compare the parent BDC linker with two common derivatives: 2-aminoterephthalic acid (BDC-NH₂) and 2-nitroterephthalic acid (BDC-NO₂).
| Property | Terephthalic Acid (BDC) | 2-Aminoterephthalic Acid (BDC-NH₂) | 2-Nitroterephthalic Acid (BDC-NO₂) | Rationale for Change |
| Functional Group | -H | -NH₂ (Electron-Donating) | -NO₂ (Electron-Withdrawing) | The amino group donates electron density to the aromatic ring, while the nitro group withdraws it. |
| HOMO Energy Level | Lower | Higher | Lower | Electron-donating groups raise the HOMO energy, making the molecule easier to oxidize.[5] Electron-withdrawing groups lower it. |
| LUMO Energy Level | Higher | Higher | Lower | The LUMO level is also affected, with electron-withdrawing groups significantly lowering its energy, making the molecule easier to reduce.[10] |
| Electrochemical Band Gap | Larger | Smaller | Smaller | The energy difference between the HOMO and LUMO levels is reduced by both types of functionalization, leading to a smaller band gap.[11] |
| Optical Properties | Absorbs in UV region | Red-shifted absorption (Visible) | Red-shifted absorption | The smaller band gap allows for the absorption of lower energy (longer wavelength) light.[7][12] |
Note: The exact values for HOMO/LUMO levels can vary depending on the experimental or computational method used. The trends, however, are consistent.
Experimental and Computational Workflows
Accurate characterization of the electronic properties of organic linkers requires a combination of experimental techniques and computational modeling.
Experimental Characterization Workflow
Caption: Experimental workflow for characterizing the electronic properties of organic linkers.
Computational Characterization Workflow
Caption: Computational workflow using Density Functional Theory (DFT) to predict electronic properties.
Detailed Experimental Protocols
Cyclic Voltammetry (CV) for HOMO/LUMO Estimation
Cyclic voltammetry is a powerful electrochemical technique used to probe the redox properties of a molecule.[13][14] By measuring the potentials at which a linker is oxidized and reduced, we can estimate its HOMO and LUMO energy levels.[15]
Protocol:
-
Preparation of the Electrolyte Solution: Prepare a 0.1 M solution of a suitable electrolyte, such as tetrabutylammonium hexafluorophosphate (Bu₄NPF₆), in an appropriate solvent like dichloromethane or acetonitrile.[15]
-
Analyte Solution: Dissolve the organic linker in the electrolyte solution to a concentration of approximately 1 mM.[15]
-
Electrochemical Cell Setup: Assemble a three-electrode cell consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).[13]
-
Deoxygenation: Purge the analyte solution with an inert gas (e.g., argon or nitrogen) for at least 5-10 minutes to remove dissolved oxygen, which can interfere with the measurements.[15]
-
Data Acquisition: Using a potentiostat, scan the potential from an initial value where no reaction occurs, towards a potential sufficient to oxidize the compound, and then reverse the scan to a potential that can reduce it. A typical scan rate is 100 mV/s.[16]
-
Data Analysis: From the resulting cyclic voltammogram, determine the onset oxidation potential (Eₒₓ) and onset reduction potential (EᵣₑᏧ). The HOMO and LUMO energy levels can then be estimated using empirical formulas relative to a reference compound like ferrocene/ferrocenium (Fc/Fc⁺).
UV-Vis Spectroscopy for Optical Band Gap Determination
UV-Vis spectroscopy measures the absorption of light by a sample as a function of wavelength.[17] For organic linkers, the onset of absorption corresponds to the energy required to promote an electron from the HOMO to the LUMO, providing a measure of the optical band gap.[4]
Protocol:
-
Sample Preparation: Prepare a dilute solution of the organic linker in a UV-transparent solvent (e.g., ethanol, acetonitrile). For solid-state measurements, prepare a thin film of the material on a transparent substrate like quartz.[18]
-
Baseline Correction: Record a baseline spectrum using a cuvette containing only the solvent.[18]
-
Absorption Spectrum: Measure the absorbance of the sample solution across a relevant wavelength range, typically 200-800 nm.[18]
-
Data Analysis (Tauc Plot):
-
Convert the absorption data to (αhν)¹ᐟⁿ, where α is the absorption coefficient, hν is the photon energy, and n depends on the nature of the electronic transition (n=1/2 for a direct band gap, common in molecules).
-
Plot (αhν)² versus photon energy (hν).
-
Extrapolate the linear portion of the plot to the energy axis (y=0). The intercept gives the optical band gap energy (Eg).[4][18]
-
Four-Point Probe for Conductivity Measurement
The four-point probe technique is a standard method for measuring the resistivity of thin films, which is the inverse of conductivity.[19] It minimizes the influence of contact resistance, leading to more accurate measurements.
Protocol:
-
Thin Film Deposition: Deposit a thin, uniform film of the material (often a MOF or polymer incorporating the linker) onto an insulating substrate (e.g., glass).
-
Probe Setup: A four-point probe consists of four equally spaced, co-linear probes.[20]
-
Measurement: A constant current is passed through the two outer probes, and the voltage is measured between the two inner probes.[20][21]
-
Calculation: The sheet resistance (Rs) is calculated from the measured voltage and current, with a geometric correction factor. The bulk resistivity (ρ) can then be determined if the film thickness (t) is known (ρ = Rs * t). Conductivity (σ) is the reciprocal of resistivity (σ = 1/ρ).[19]
Conclusion and Future Outlook
The functionalization of organic linkers is a cornerstone of modern materials design. As demonstrated with the terephthalic acid family, the introduction of electron-donating or -withdrawing groups provides a predictable and powerful means to tune the electronic properties of the resulting materials. An amino group raises the HOMO level, while a nitro group lowers both HOMO and LUMO levels, both leading to a reduced band gap and a shift in optical absorption towards the visible spectrum.
A thorough understanding of these structure-property relationships, validated by the robust experimental and computational workflows detailed in this guide, is essential for the targeted development of new materials. For researchers in drug development, this control over electronic properties can lead to more effective photosensitizers for photodynamic therapy. For scientists in electronics and catalysis, it opens the door to designing more efficient solar cells, sensors, and photocatalysts. The continued systematic exploration of linker functionalization will undoubtedly fuel future innovations across these diverse scientific fields.
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A Comparative Guide to Photosensitizer Efficiency in Solar Cells for Researchers and Scientists
In the pursuit of harnessing solar energy with greater efficiency, the photosensitizer stands as a pivotal component within a solar cell, dictating its light-harvesting and charge-generation capabilities. This guide offers an in-depth technical comparison of the performance of solar cells employing different classes of photosensitizers, namely organic dyes, quantum dots, and perovskites. It is designed to provide researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to navigate the complexities of photosensitizer selection and solar cell fabrication and to accurately benchmark their performance.
The Crucial Role of the Photosensitizer
At the heart of dye-sensitized (DSSC), quantum dot-sensitized (QDSC), and perovskite solar cells (PSC) lies the photosensitizer. Its primary function is to absorb incident photons and, in its excited state, inject an electron into the conduction band of a wide-bandgap semiconductor, typically titanium dioxide (TiO2). This process initiates the flow of electric current. The chemical and physical properties of the photosensitizer directly influence the key performance metrics of the solar cell.
Key Performance Metrics for Benchmarking Efficiency
To objectively compare the efficiency of solar cells with different photosensitizers, a standardized set of performance metrics is employed. These are typically measured under Standard Test Conditions (STC) , which are defined as an irradiance of 1000 W/m², a solar cell temperature of 25°C, and an air mass of 1.5 (AM1.5) spectrum.[1][2][3]
-
Power Conversion Efficiency (PCE, η): This is the most critical metric, representing the percentage of solar energy that is converted into usable electrical energy.[4] It is calculated using the following formula:
-
η (%) = (Pmax / Pin) * 100
-
Where Pmax is the maximum power output of the cell and Pin is the incident light power.[5]
-
-
Short-Circuit Current Density (Jsc): This is the maximum current density that the solar cell can produce when the voltage across it is zero (i.e., in a short-circuited condition).[6] A higher Jsc indicates a greater number of charge carriers being generated and collected.
-
Open-Circuit Voltage (Voc): This is the maximum voltage that the solar cell can produce when there is no current flowing through it (i.e., in an open-circuit condition).[6] It is determined by the difference between the Fermi level of the semiconductor and the redox potential of the electrolyte or hole transport material.[7]
-
Fill Factor (FF): This parameter represents the "squareness" of the current-voltage (I-V) curve and is a measure of the cell's ideal behavior.[8] It is calculated as:
-
FF = Pmax / (Jsc * Voc)
-
A higher fill factor indicates lower internal resistive losses.[9]
-
-
Incident Photon-to-Current Conversion Efficiency (IPCE): Also known as External Quantum Efficiency (EQE), IPCE measures the ratio of the number of collected electrons to the number of incident photons at a specific wavelength.[10][11] It provides valuable information about the light-harvesting efficiency of the photosensitizer across the solar spectrum.[12]
A Comparative Overview of Photosensitizer Classes
The choice of photosensitizer has a profound impact on the performance and stability of a solar cell. The following table summarizes the typical performance parameters for solar cells based on organic dyes, quantum dots, and perovskites.
| Photosensitizer Type | Example | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) |
| Organic Dyes | N719 | ~0.7-0.8 | ~15-20 | ~65-75 | ~11-14 |
| Natural Dyes (e.g., Anthocyanin) | ~0.4-0.6 | ~1-5 | ~40-60 | < 2 | |
| Quantum Dots (QDs) | CdS/CdSe | ~0.5-0.6 | ~10-15 | ~50-60 | ~3-5 |
| PbS | ~0.4-0.5 | ~20-25 | ~55-65 | ~7-9 | |
| Perovskites | MAPbI₃ | ~1.0-1.1 | ~20-24 | ~70-80 | ~18-22 |
| Triple-Cation Perovskites | >1.1 | >24 | >80 | >25 |
Note: The values presented are typical and can vary significantly based on the specific materials, device architecture, and fabrication processes.
Organic dyes, particularly ruthenium-based complexes like N719, have been extensively studied and offer good performance and stability.[13][14][15][16] Natural dyes are a low-cost and environmentally friendly alternative, but their efficiencies are generally much lower.[17][18][19] Quantum dots offer the advantage of tunable bandgaps, allowing for the absorption of a broader range of the solar spectrum.[20][21][22] However, their performance is often limited by challenges in charge transport and stability. Perovskites have emerged as a revolutionary class of photosensitizers, exhibiting exceptional power conversion efficiencies that now rival those of conventional silicon-based solar cells.[6][9][23][24][25]
Experimental Protocols for Fabrication and Characterization
Accurate benchmarking of photosensitizers requires consistent and reproducible fabrication and characterization procedures. Below are generalized, step-by-step protocols for the fabrication of dye-sensitized and perovskite solar cells, followed by the characterization workflow.
Fabrication of a Dye-Sensitized Solar Cell (DSSC)
This protocol outlines the fabrication of a standard DSSC using a TiO2 photoanode and a ruthenium-based dye.
Materials:
-
FTO-coated glass substrates
-
Titanium dioxide (TiO2) paste
-
Ruthenium-based dye (e.g., N719) solution
-
Electrolyte solution (e.g., iodide/triiodide redox couple in an organic solvent)
-
Platinum (Pt) precursor solution or Pt-coated counter electrode
-
Sealing material (e.g., Surlyn)
Step-by-Step Procedure:
-
Substrate Cleaning: Thoroughly clean the FTO-coated glass substrates by sonicating in a sequence of detergent, deionized water, acetone, and isopropanol.
-
Photoanode Preparation (TiO2 layer):
-
Deposit a compact layer of TiO2 on the FTO substrate, for example, by spray pyrolysis.
-
Apply a mesoporous TiO2 layer using a technique like screen printing or doctor-blading.
-
Sinter the TiO2-coated substrate at high temperatures (e.g., 450-500°C) to ensure good particle necking and conductivity.
-
-
Dye Sensitization: Immerse the cooled TiO2 photoanode in a solution of the organic dye (e.g., 0.3-0.5 mM N719 in ethanol) for several hours to allow for dye molecule adsorption onto the TiO2 surface.[11]
-
Counter Electrode Preparation: Prepare a counter electrode by depositing a thin layer of platinum on another FTO-coated glass substrate. This can be done by thermal decomposition of a platinum precursor or by sputtering.
-
Cell Assembly:
-
Place a sealant (e.g., a Surlyn gasket) around the active area of the dye-sensitized photoanode.
-
Place the platinum counter electrode on top of the photoanode, offsetting the conductive sides for external contact.
-
Heat the assembly to seal the two electrodes together.
-
Introduce the electrolyte into the cell through pre-drilled holes in the counter electrode, and then seal the holes.[10]
-
Fabrication of a Perovskite Solar Cell (PSC)
This protocol describes the fabrication of a planar perovskite solar cell.
Materials:
-
FTO or ITO-coated glass substrates
-
Electron Transport Layer (ETL) precursor (e.g., SnO2 nanoparticle solution)
-
Perovskite precursor solution (e.g., a mixture of lead iodide and methylammonium iodide in a solvent like DMF)
-
Hole Transport Layer (HTL) precursor (e.g., Spiro-OMeTAD solution)
-
Metal for back contact (e.g., gold or silver)
Step-by-Step Procedure:
-
Substrate Cleaning: Clean the FTO/ITO substrates using the same procedure as for DSSCs.[2]
-
ETL Deposition: Deposit an electron transport layer (e.g., SnO2) onto the conductive substrate via spin-coating and then anneal it.[2]
-
Perovskite Layer Deposition:
-
In an inert atmosphere (e.g., a glovebox), spin-coat the perovskite precursor solution onto the ETL.[2]
-
During the spin-coating process, an anti-solvent (e.g., chlorobenzene) is often dripped onto the substrate to induce rapid crystallization and form a uniform perovskite film.[2]
-
Anneal the perovskite film at a specific temperature (e.g., 100-150°C) to complete the crystallization process.[1]
-
-
HTL Deposition: Spin-coat the hole transport layer solution (e.g., Spiro-OMeTAD) on top of the perovskite layer.[2]
-
Back Contact Deposition: Deposit the metal back contact (e.g., gold or silver) through thermal evaporation using a shadow mask to define the active area.[26]
Characterization Workflow
The following diagram illustrates the typical workflow for characterizing the performance of a fabricated solar cell.
Caption: Energy level diagram illustrating the operational principle of a DSSC. [7][27][28] In a DSSC, a photon excites an electron from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO) of the dye. The electron is then injected into the conduction band of the TiO2 and transported to the external circuit. The oxidized dye is regenerated by accepting an electron from the redox electrolyte, which is in turn regenerated at the counter electrode. [27]
Perovskite Solar Cell (PSC) Energy Level Diagram
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The Organic Architect's Blueprint: A Comparative Guide to Dicarboxylic Acid Linkers in Porous MOF Synthesis
For researchers, scientists, and professionals in drug development, the rational design of Metal-Organic Frameworks (MOFs) with tailored porosity is a paramount objective. The choice of the organic linker, particularly dicarboxylic acids, is a critical determinant of the resulting framework's surface area, pore size, and overall performance in applications ranging from gas storage to drug delivery. This guide provides an in-depth, objective comparison of how different dicarboxylic acids influence MOF porosity, supported by experimental data and detailed protocols.
The Crucial Role of Dicarboxylic Acids in MOF Architecture
Metal-Organic Frameworks are crystalline materials constructed from metal ions or clusters linked together by organic molecules.[1][2] Dicarboxylic acids are a cornerstone of MOF synthesis due to their ability to bridge metal centers, forming robust, porous structures. The geometry, length, rigidity, and functionality of the dicarboxylic acid directly dictate the topology and porosity of the final MOF. By judiciously selecting the dicarboxylic acid linker, one can systematically tune the pore environment to suit a specific application.[3][4]
The principle of isoreticular synthesis, where the underlying network topology is maintained while the dimensions of the linker are altered, is a powerful tool for achieving this control.[3] This guide will explore the practical implications of this principle by comparing MOFs synthesized from a range of dicarboxylic acids.
A Comparative Analysis of Dicarboxylic Acid Linkers and Their Impact on MOF Porosity
The selection of the dicarboxylic acid linker is a primary strategy for engineering the pore structure of MOFs. Longer and more rigid linkers generally lead to larger pore volumes and higher surface areas.[5][6] However, the interplay between linker geometry and the coordination preferences of the metal node ultimately determines the final framework.
Below is a comparative table summarizing the porosity of MOFs synthesized with various dicarboxylic acids. It is important to note that direct comparison can be challenging due to variations in synthesis conditions reported in the literature. The data presented here is collated from multiple sources to provide a representative overview.
| Dicarboxylic Acid Linker | Structure | MOF Example | Metal Node | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Key Characteristics & Insights |
| Aliphatic Linkers | ||||||
| Fumaric Acid | HOOC-CH=CH-COOH | Aluminum Fumarate (Alfum/A520) | Al³⁺ | ~1100 | ~0.5 | A short, rigid aliphatic linker leading to microporous structures with good thermal and hydrothermal stability.[7][8] The planarity of the double bond contributes to a well-ordered framework. |
| Succinic Acid | HOOC-(CH₂)₂-COOH | Cr-SA | Cr³⁺ | 233 | 0.66 | The flexibility of the single bonds in this short aliphatic linker can lead to lower surface areas compared to rigid aromatic linkers.[9][10] |
| Aromatic Linkers | ||||||
| Terephthalic Acid (Benzene-1,4-dicarboxylic acid) | HOOC-C₆H₄-COOH | MOF-5, UiO-66, MIL-53 | Zn²⁺, Zr⁴⁺, Al³⁺ | 125 - 3000+ | 0.05 - 1.2+ | One of the most common and rigid aromatic linkers, resulting in highly porous and stable frameworks.[2][11][12][13] The porosity is highly dependent on the metal node and synthesis conditions. |
| 2,6-Naphthalene-dicarboxylic Acid | HOOC-C₁₀H₆-COOH | Ni-NDC | Ni²⁺ | - | - | The extended aromatic system compared to terephthalic acid can lead to larger pores.[1] |
| 4,4'-Biphenyl-dicarboxylic Acid | HOOC-(C₆H₄)₂-COOH | Ni-BPDC-MOF, DUT-32 | Ni²⁺, Zn²⁺ | 312 - 6411 | - | The increased length of this linear and rigid linker significantly expands the pore size and surface area, leading to some of the highest reported surface areas for MOFs.[5][14][15] |
Key Insights from the Comparison:
-
Linker Length is a Primary Determinant: As demonstrated by the comparison between terephthalic acid and 4,4'-biphenyl-dicarboxylic acid, increasing the length of the rigid aromatic linker directly correlates with a substantial increase in surface area and pore volume.[4][5]
-
Rigidity vs. Flexibility: Rigid linkers like terephthalic acid and fumaric acid tend to form more ordered and porous structures compared to flexible aliphatic linkers like succinic acid.[16][17] The conformational freedom of flexible linkers can lead to interpenetration or denser phases.
-
Aromatic vs. Aliphatic: Aromatic dicarboxylic acids are more widely used and generally result in MOFs with higher surface areas and thermal stability due to their inherent rigidity and π-stacking interactions that can stabilize the framework.[16]
Visualizing the Impact of Dicarboxylic Acid Linkers
The following diagrams illustrate the conceptual relationship between the choice of dicarboxylic acid linker and the resulting MOF porosity, as well as a generalized experimental workflow for MOF synthesis and characterization.
Caption: Relationship between linker length and MOF porosity.
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Navigating the Selectivity Challenge: A Comparative Guide to Cross-Reactivity in Sensors Based on 4-(2-carboxyvinyl)benzoic Acid
In the pursuit of novel sensing technologies, 4-(2-carboxyvinyl)benzoic acid, a derivative of cinnamic acid, presents a compelling molecular scaffold. Its rigid structure, featuring two carboxylic acid moieties and a conjugated π-system, offers a rich platform for developing selective chemical sensors. However, the very functionalities that enable target recognition—hydrogen bonding, electrostatic interactions, and π-π stacking—also open the door to unintended interactions with non-target molecules, a phenomenon known as cross-reactivity.[1] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, evaluate, and compare the cross-reactivity profiles of sensors functionalized with this compound. We will delve into the mechanistic underpinnings of potential interferences, present a detailed experimental protocol for rigorous cross-reactivity assessment, and offer a comparative analysis with alternative sensing motifs.
The Sensing Mechanism: A Double-Edged Sword
Sensors based on this compound can be conceptualized to operate through various transduction mechanisms, including electrochemical, fluorescent, and colorimetric readouts. The core of the sensing event relies on the molecule's ability to form specific non-covalent interactions with a target analyte. For instance, the carboxylic acid groups can act as hydrogen bond donors and acceptors, while the aromatic ring can participate in π-π stacking interactions.[1]
While these interactions can be tailored for high sensitivity towards a specific target, they are not entirely unique. A host of molecules present in complex biological or environmental samples possess similar functional groups, leading to potential cross-reactivity and false-positive signals. Understanding the nature of these potential interferents is the first step in designing robust and reliable sensors.
The Usual Suspects: Predicting Potential Interferents
Based on the structure of this compound and established knowledge of interferences in chemical sensing, we can anticipate cross-reactivity from several classes of molecules:
-
Structurally Similar Organic Acids: Molecules with similar size, shape, and functional group presentation are prime candidates for interference. For example, other aromatic carboxylic acids like benzoic acid and its derivatives could compete for the same binding sites.[2][3][4][5][6]
-
Common Biological Reductants: In electrochemical sensors, species like ascorbic acid (Vitamin C), uric acid, and dopamine are notorious for their electrochemical activity and can produce signals that mask the true analyte response.[7][8]
-
Hydrogen Bonding Competitors: Small molecules capable of strong hydrogen bonding, such as urea and certain amino acids, could disrupt the interaction between the sensor and the target analyte.[9]
-
Metal Ions: The carboxylic acid groups can chelate metal ions, which may be a desired sensing event or a source of interference depending on the target analyte.[1]
The following diagram illustrates the potential interaction pathways for both a target analyte and common interferents with a sensor surface functionalized with this compound.
Caption: Potential binding interactions on a sensor functionalized with this compound.
A Rigorous Protocol for Cross-Reactivity Assessment
To objectively evaluate the selectivity of a sensor based on this compound, a systematic cross-reactivity study is essential. The following protocol outlines a comprehensive approach for an electrochemical sensor, which can be adapted for other transduction methods.
Experimental Workflow
Caption: Workflow for assessing sensor cross-reactivity.
Step-by-Step Methodology
1. Preparation of Solutions:
- Buffer Solution: Prepare a phosphate-buffered saline (PBS) solution (pH 7.4) or another appropriate buffer depending on the target application.
- Target Analyte Stock Solution: Prepare a concentrated stock solution of the primary target analyte in the buffer solution.
- Interferent Stock Solutions: Prepare stock solutions of each potential interferent (e.g., ascorbic acid, uric acid, glucose, benzoic acid, urea) at a concentration significantly higher than the expected physiological or environmental levels.
2. Sensor Preparation and Equilibration:
- Functionalize the working electrode (e.g., glassy carbon, gold) with this compound using an appropriate chemical method.
- Immerse the functionalized electrode in the buffer solution and allow the system to equilibrate until a stable baseline signal is achieved.
3. Measurement of Target Analyte Response:
- Record the baseline electrochemical signal (e.g., cyclic voltammetry or differential pulse voltammetry).
- Introduce a known concentration of the target analyte into the electrochemical cell.
- Record the change in the electrochemical signal until a stable response is obtained. This represents the primary response.
4. Sensor Regeneration:
- Thoroughly rinse the sensor with the buffer solution to remove the target analyte and restore the baseline signal. Monitor the signal to ensure it returns to the initial baseline value.
5. Interference Study:
- Introduce a high concentration of a single potential interferent into the electrochemical cell.
- Record any change in the electrochemical signal.
- After rinsing, introduce the target analyte again to ensure the sensor's responsiveness has not been compromised by the interferent.
- Repeat this process for each potential interferent.
6. Mixed Solution Study:
- Introduce the target analyte at a known concentration.
- Sequentially add each potential interferent at a high concentration to the same solution and record the signal at each step. This will assess the impact of interferents in a competitive environment.
7. Data Analysis:
- Calculate the sensor's response to the target analyte and each interferent. The response is typically the change in peak current or potential.
- Determine the selectivity coefficient (k) for each interferent using the following equation:
- k = (Response to Interferent) / (Response to Target Analyte)
- A smaller selectivity coefficient indicates better selectivity.
Comparative Performance Data: A Hypothetical Case Study
To illustrate the expected outcomes of a cross-reactivity study, the following table presents hypothetical data for a sensor based on this compound designed to detect a fictitious target analyte, "Molecule X," compared to a sensor with a simple carboxylic acid functionalization.
| Analyte | Concentration (µM) | Sensor Response (nA) - this compound | Sensor Response (nA) - Simple Carboxylic Acid | Selectivity Coefficient (k) - this compound | Selectivity Coefficient (k) - Simple Carboxylic Acid |
| Molecule X (Target) | 10 | 150 | 120 | 1.00 | 1.00 |
| Ascorbic Acid | 100 | 15 | 30 | 0.10 | 0.25 |
| Uric Acid | 100 | 12 | 25 | 0.08 | 0.21 |
| Glucose | 1000 | 5 | 10 | 0.03 | 0.08 |
| Benzoic Acid | 50 | 30 | 45 | 0.20 | 0.38 |
| Urea | 1000 | 3 | 8 | 0.02 | 0.07 |
In this hypothetical scenario, the sensor functionalized with this compound exhibits superior selectivity (lower selectivity coefficients) against common interferents compared to a simpler functionalization. This enhanced performance can be attributed to the more defined binding pocket created by the rigid structure of the molecule, which allows for more specific interactions with the target analyte.
Conclusion and Future Outlook
Sensors based on this compound hold promise for the development of highly sensitive and selective detection platforms. However, a thorough understanding and rigorous evaluation of their cross-reactivity are paramount to ensure data integrity and reliable performance. The experimental framework presented in this guide provides a robust methodology for assessing sensor selectivity. Future research should focus on exploring derivatives of this compound with tailored recognition elements to further minimize cross-reactivity and expand the repertoire of detectable analytes. By systematically addressing the challenge of selectivity, the full potential of this versatile molecular scaffold can be realized in diverse applications, from medical diagnostics to environmental monitoring.
References
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- Gaudino, S., et al. (2022). Responsive Fluorescent Coumarin–Cinnamic Acid Conjugates for α-Glucosidase Detection. PMC - NIH.
- MDPI. (n.d.). Electrochemical (Bio)Sensors for Toxins, Foodborne Pathogens, Pesticides, and Antibiotics Detection: Recent Advances and Challenges in Food Analysis.
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- ResearchGate. (2025). Iontronic Gas Sensor Based on Carboxylic Functionalized Cross-Linked Hydrogel for Ultrasensitive Ammonia Detection | Request PDF.
- MDPI. (n.d.). Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies.
- Kim, J., et al. (2016). Carboxylic Acid-Functionalized Conducting-Polymer Nanotubes as Highly Sensitive Nerve-Agent Chemiresistors. PubMed.
- NIH. (2021). Natural Cinnamic Acid Derivatives: A Comprehensive Study on Structural, Anti/Pro-Oxidant, and Environmental Impacts.
- MDPI. (n.d.).
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- Royal Society of Chemistry. (n.d.). Selective electrochemical sensing of acidic organic molecules via a novel guest-to-host proton transfer reaction.
- MDPI. (n.d.). Covalent Organic Frameworks-Based Electrochemical Sensors for Food Safety Analysis.
- MDPI. (n.d.). Chemical and Temperature Sensors Based on Functionalized Reduced Graphene Oxide.
- MDPI. (2022). An Ultrasensitive Picric Acid Sensor Based on a Robust 3D Hydrogen-Bonded Organic Framework.
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- PMC. (n.d.). Cross-reactivity among iodinated contrast agents: should we be concerned?.
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A Senior Application Scientist's Guide to Evaluating Biocompatibility
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of biomedical innovation, the seamless integration of a material with a biological system is paramount. This guide provides an in-depth, technical comparison of methodologies for evaluating the biocompatibility of materials, grounded in scientific integrity and field-proven insights. We will dissect the causality behind experimental choices, present self-validating protocols, and support key claims with authoritative sources.
The Foundational Principle: Understanding Biocompatibility through a Risk Management Lens
Biocompatibility is defined as the "ability of a medical device or material to perform with an appropriate host response in a specific application"[1]. It is not an intrinsic property of a material but rather a dynamic interplay between the material and the biological environment. Therefore, a successful evaluation is not a simple checklist of tests but a comprehensive risk management process, as outlined in ISO 10993-1[2][3]. This process considers the material's composition, its intended use, the nature and duration of contact with the body, and any potential degradation products[3][4].
The initial step in any biocompatibility assessment is a thorough chemical characterization of the material, as stipulated in ISO 10993-18[3]. This provides a foundational understanding of the potential leachables and extractables that could elicit a biological response. Following this, a tiered approach to biological testing is employed, starting with in vitro assays and progressing to in vivo studies as dictated by the risk assessment[5].
In Vitro Assays: The First Line of Biocompatibility Screening
In vitro tests offer a rapid, sensitive, and cost-effective means to screen materials for potential toxicity before proceeding to more complex and ethically sensitive in vivo studies[6][7]. These assays are performed in a controlled laboratory setting, using isolated cells to assess the biological response to a material or its extracts[6][8].
Cytotoxicity: Assessing a Material's Impact on Cell Viability
Cytotoxicity testing is a fundamental and mandatory component of any biocompatibility evaluation, as detailed in ISO 10993-5[2][9][10]. It serves as a highly sensitive screening tool to detect the presence of harmful leachable substances that could cause cellular damage[9][11].
Causality of Experimental Choice: The choice of cytotoxicity assay method depends on the nature of the material being tested. The three primary methods are:
-
Extract-Based Method (Elution Test): This is the most common method, suitable for a wide range of materials, including those with irregular shapes or high densities[12][13]. It involves extracting potential leachables from the material into a culture medium, which is then applied to a monolayer of cells. This method simulates the systemic exposure of cells to substances that may migrate from the material.
-
Direct Contact Method: This method is preferred for low-density or flat materials[6][13]. The test material is placed directly onto a layer of cultured cells, allowing for an assessment of the localized cytotoxic effects.
-
Indirect Contact Method (Agar Diffusion Test): In this method, a layer of agar is placed between the material and the cell layer[13]. Leachables must diffuse through the agar to reach the cells. However, this method is less favored by regulatory bodies like the FDA, as it needs to be proven that the agar does not impede the migration of potential leachables[12].
Self-Validating Protocol: In Vitro Cytotoxicity - MEM Elution Assay (ISO 10993-5)
This protocol is designed to be self-validating through the inclusion of negative and positive controls, ensuring the reliability of the results.
-
Sample Preparation (as per ISO 10993-12):
-
Prepare extracts of the test material using both polar (e.g., cell culture medium with serum) and non-polar (e.g., vegetable oil) solvents to simulate the extraction of a wide range of chemical compounds. The extraction conditions (time and temperature) should reflect the intended clinical use of the device[10][14].
-
Prepare extracts of a negative control material (e.g., high-density polyethylene) and a positive control material (e.g., organotin-stabilized polyvinylchloride) under the same conditions.
-
-
Cell Culture:
-
Exposure:
-
Remove the culture medium from the cells and replace it with the prepared extracts (test material, negative control, and positive control). Also include a blank control (culture medium only).
-
-
Incubation:
-
Incubate the cells for a defined period, typically 24 to 72 hours, under standard cell culture conditions (37°C, 5% CO2).
-
-
Evaluation:
-
Qualitative Assessment: Microscopically examine the cells for morphological changes, such as cell lysis, rounding, or detachment. Assign a cytotoxicity grade from 0 (no reactivity) to 4 (severe reactivity) based on the observed changes[12].
-
Quantitative Assessment (e.g., MTT Assay): Measure cell viability using a colorimetric assay like the MTT test. This assay quantifies the metabolic activity of viable cells[16]. A reduction in cell viability of more than 30% is generally considered a cytotoxic effect[12].
-
-
Data Interpretation:
-
The negative control should show no cytotoxic effect (Grade 0), and the positive control should exhibit a moderate to severe cytotoxic response, validating the test system's sensitivity.
-
The test material is considered non-cytotoxic if the observed reactivity is not significantly greater than the negative control.
-
Comparative Cytotoxicity Data for Different Material Classes
The following table summarizes representative cytotoxicity data for various biomaterials, illustrating the comparative performance of polymers, metals, and ceramics.
| Material Class | Specific Material | Cytotoxicity Score (ISO 10993-5) | Cell Viability (%) | Reference(s) |
| Polymers | Polyetheretherketone (PEEK) | 0-1 (None to Slight) | >90% | [7][17] |
| Polymethylmethacrylate (PMMA) | 2-3 (Mild to Moderate) | Varies significantly with formulation | [6] | |
| Ultra-High Molecular Weight Polyethylene (UHMWPE) | 0-1 (None to Slight) | >90% | ||
| Metals | Titanium (and its alloys, e.g., Ti6Al4V) | 0 (None) | ~95-100% | [6][13] |
| 316L Stainless Steel | 1-2 (Slight to Mild) | ~80-90% | [6][18] | |
| Cobalt-Chromium (CoCr) Alloys | 1-2 (Slight to Mild) | ~80-90% | [13][18] | |
| Ceramics | Alumina (Al2O3) | 0 (None) | >95% | |
| Zirconia (ZrO2) | 0 (None) | >95% | [19] | |
| Bioactive Glass | 0-1 (None to Slight) | >90% |
Note: Cytotoxicity can be highly dependent on the specific formulation, processing, and surface treatments of the material.
In Vivo Assays: Evaluating Biocompatibility in a Physiological Context
While in vitro tests are excellent for screening, in vivo assays are necessary to evaluate the complex interactions between a material and a living organism. These tests are guided by ISO 10993 and are selected based on the nature and duration of the device's contact with the body[11].
Sensitization and Irritation: Assessing Local Tissue Reactions
-
Sensitization (ISO 10993-10): This test evaluates the potential of a material to cause an allergic reaction after repeated exposure[2]. The Guinea Pig Maximization Test is a common method used for this purpose[6].
-
Irritation (ISO 10993-23): This test assesses the potential of a material to cause local irritation, such as redness and swelling, upon a single, repeated, or continuous contact[10]. Intracutaneous injection of material extracts is a standard procedure.
Systemic Toxicity: Evaluating Whole-Body Effects
Systemic toxicity tests (ISO 10993-11) are designed to assess the potential for a material's leachable substances to cause toxic effects in organs and tissues distant from the site of contact[20][21]. These studies can be acute (short-term) or chronic (long-term) and involve administering material extracts to animals via relevant routes of exposure[21].
Hemocompatibility: Assessing Interactions with Blood
For blood-contacting devices, hemocompatibility testing (ISO 10993-4) is critical. These tests evaluate the material's effects on blood components, including:
-
Thrombosis: The formation of blood clots.
-
Coagulation: The process of blood clotting.
-
Platelets: Activation and adhesion of platelets.
-
Hematology: Effects on red and white blood cells.
-
Complement System: Activation of the complement cascade, a part of the innate immune system.
Self-Validating Protocol: In Vitro Hemolysis Assay (ASTM F756-17)
-
Preparation: Prepare extracts of the test material, positive control (e.g., water), and negative control (e.g., saline) as per ISO 10993-12.
-
Blood Collection: Obtain fresh human or rabbit blood anticoagulated with a suitable agent.
-
Exposure: Mix the material extracts with diluted blood in test tubes.
-
Incubation: Incubate the tubes at 37°C for a specified time.
-
Centrifugation: Centrifuge the tubes to separate the plasma.
-
Analysis: Measure the absorbance of the plasma at a specific wavelength to determine the concentration of free hemoglobin.
-
Calculation: Calculate the percentage of hemolysis for the test material relative to the positive control. A hemolysis rate below 2% is generally considered non-hemolytic[22].
Comparative Hemocompatibility Data
| Material | Hemolysis (%) | Thrombogenicity | Platelet Activation | Reference(s) |
| Titanium | < 2% | Low | Low | [18][23] |
| 316L Stainless Steel | < 5% | Moderate | Moderate | [7][18] |
| Cobalt-Chromium | < 5% | Moderate | Moderate | [18] |
| PEEK | < 2% | Low | Low |
Unraveling the Molecular Mechanisms: Cellular Responses to Biomaterials
Understanding the cellular and molecular pathways that govern the response to biomaterials is crucial for designing next-generation materials with enhanced biocompatibility. The initial event upon implantation is the adsorption of proteins onto the material surface, which dictates the subsequent cellular interactions[1][9].
The Inflammatory Response: A Double-Edged Sword
Inflammation is a natural and necessary part of the healing process, but a chronic or unresolved inflammatory response can lead to implant failure[4][24]. The interaction of immune cells, particularly macrophages, with the biomaterial surface is a key determinant of the inflammatory outcome[4][25].
Macrophage Polarization: Macrophages can adopt different phenotypes: the pro-inflammatory M1 phenotype, which is involved in pathogen clearance, and the anti-inflammatory M2 phenotype, which promotes tissue repair and regeneration[4][25]. The surface properties of a biomaterial can influence macrophage polarization, thereby steering the inflammatory response towards either a chronic inflammatory state or a pro-healing environment[26].
Signaling Pathways in Biomaterial-Induced Inflammation:
Several key signaling pathways are activated in response to biomaterials, leading to the production of inflammatory cytokines and other mediators.
-
Toll-Like Receptor (TLR) Signaling: TLRs are pattern recognition receptors that can recognize molecules on the surface of biomaterials, leading to the activation of downstream signaling cascades, such as the NF-κB and MAPK pathways[12][27].
-
NF-κB Pathway: The activation of NF-κB is a central event in inflammation, leading to the transcription of genes encoding pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6[12][28][29].
-
MAPK Pathways: The mitogen-activated protein kinase (MAPK) pathways (including p38, JNK, and ERK) are also activated by various stimuli, including biomaterial contact, and contribute to the inflammatory response[28][29][30].
-
Inflammasome Activation: Certain biomaterials, particularly nanoparticles, can activate the NLRP3 inflammasome, a multi-protein complex that leads to the activation of caspase-1 and the subsequent processing and release of the potent pro-inflammatory cytokines IL-1β and IL-18[10][24][31][32].
Apoptosis: Programmed Cell Death in Response to Cytotoxicity
When a material exhibits significant cytotoxicity, it can induce apoptosis, or programmed cell death, in the surrounding cells. This is a highly regulated process involving a cascade of enzymes called caspases[1][33].
The Caspase Cascade: Apoptosis can be initiated through two main pathways:
-
Extrinsic (Death Receptor) Pathway: This pathway is triggered by the binding of extracellular ligands to death receptors on the cell surface, leading to the activation of initiator caspase-8[1][34].
-
Intrinsic (Mitochondrial) Pathway: This pathway is initiated by cellular stress, such as DNA damage or exposure to toxins, which leads to the release of cytochrome c from the mitochondria. Cytochrome c then binds to Apaf-1, forming a complex called the apoptosome, which activates initiator caspase-9[34][35].
Both pathways converge on the activation of executioner caspases, such as caspase-3, which then cleave a variety of cellular substrates, leading to the characteristic morphological changes of apoptosis[33][36].
Conclusion: A Holistic and Data-Driven Approach
The evaluation of biocompatibility is a multifaceted and critical process in the development of any medical device or material. It requires a deep understanding of the underlying biological principles, a rigorous and systematic experimental approach, and a commitment to scientific integrity. By employing a risk-based strategy, utilizing self-validating protocols, and interpreting data within the context of the material's intended application, researchers and developers can ensure the safety and efficacy of their innovations, ultimately advancing patient care. This guide serves as a framework for navigating the complexities of biocompatibility testing, empowering you to make informed decisions and generate robust, reliable data.
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A Researcher's Guide to the Band Gap of 4-(2-Carboxyvinyl)benzoic Acid: A Theoretical and Experimental Comparison
In the rapidly advancing field of organic electronics, a precise understanding of the electronic properties of novel materials is paramount for the design and optimization of devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). A key parameter governing the performance of these materials is the band gap, the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This guide provides a comprehensive comparison of theoretical and experimental approaches to determine the band gap of 4-(2-carboxyvinyl)benzoic acid (CVBA), also known as 4-carboxycinnamic acid, a promising organic semiconductor building block.
This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of band gap characterization. We will delve into the theoretical underpinnings of computational methods, compare them with experimental data from UV-Vis spectroscopy, and provide actionable protocols for both.
The Significance of the Band Gap in Organic Semiconductors
The band gap is a fundamental property of a semiconductor that dictates its electronic and optical characteristics. In organic molecules, the HOMO-LUMO gap is analogous to the valence and conduction bands in inorganic semiconductors. This energy gap determines the wavelength of light a molecule can absorb and emit, as well as its electrical conductivity. For a molecule like CVBA, which possesses a π-conjugated system, the ability to accurately predict and measure its band gap is crucial for tailoring its properties for specific applications.
Theoretical Approaches: Unveiling the Electronic Structure with Computational Chemistry
Computational chemistry provides powerful tools to predict the electronic properties of molecules with a high degree of accuracy. Density Functional Theory (DFT) has emerged as a workhorse in this domain due to its favorable balance of computational cost and accuracy.
Density Functional Theory (DFT) for Band Gap Prediction
DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[1] The core principle of DFT is to map the complex many-electron problem onto a simpler one of interacting electrons in an effective potential. The HOMO-LUMO gap can be directly calculated from the energies of these orbitals.
A typical workflow for calculating the band gap of CVBA using DFT is as follows:
Caption: A generalized workflow for calculating the molecular band gap using DFT.
The choice of functional and basis set is critical for obtaining accurate results. For organic molecules, hybrid functionals such as B3LYP are often employed, paired with a basis set like 6-311++G(d,p) to provide a good description of the electronic structure. It is important to note that standard DFT functionals can sometimes underestimate the band gap. More advanced techniques, such as Time-Dependent DFT (TD-DFT) or using hybrid functionals with a larger percentage of exact Hartree-Fock exchange, can provide more accurate predictions of excitation energies, which are closely related to the optical band gap.[2]
Experimental Determination: Probing the Band Gap with UV-Vis Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used experimental technique to determine the optical band gap of organic molecules.[3] This method relies on the principle that molecules absorb light at specific wavelengths, causing electrons to be promoted from the HOMO to the LUMO.
The relationship between the absorption wavelength and the band gap is given by the Planck-Einstein relation:
E = hc/λ
where:
-
E is the energy of the photon (and thus the band gap)
-
h is Planck's constant
-
c is the speed of light
-
λ is the wavelength of maximum absorption (λmax)
Experimental Protocol for UV-Vis Spectroscopy of CVBA
-
Sample Preparation: Dissolve a small, accurately weighed amount of CVBA in a suitable solvent (e.g., ethanol, DMSO) to prepare a dilute solution of known concentration. The solvent should be transparent in the UV-Vis region of interest.
-
Spectrometer Setup: Calibrate the UV-Vis spectrophotometer using a blank solution (the pure solvent).
-
Data Acquisition: Record the absorption spectrum of the CVBA solution over a relevant wavelength range (typically 200-800 nm).
-
Data Analysis: Identify the wavelength of maximum absorption (λmax) from the spectrum. The onset of the absorption peak can also be used to determine the optical band gap via a Tauc plot for thin films, but for solutions, λmax is commonly used to approximate the HOMO-LUMO gap.
Caption: A streamlined workflow for determining the experimental band gap using UV-Vis spectroscopy.
Comparative Analysis: Theoretical vs. Experimental Values
While no direct experimental or theoretical band gap values for this compound were found in the initial literature search, we can draw valuable comparisons from structurally similar molecules.
| Molecule | Method | Calculated Band Gap (eV) | Experimental Band Gap (eV) | Reference |
| Benzoic Acid Derivative | DFT/B3LYP/6-311++G(d,p) | 4.06 | - | |
| 4-(carboxyamino)-benzoic acid | DFT/B3LYP/6-311G | 5.0 | - | [4] |
| Cinnamic Acid | - | - | ~4.4 (from λmax ≈ 280 nm) | [5] |
| 4-Hydroxycinnamic Acid | - | - | ~4.0 (from λmax ≈ 310 nm) | [3][6] |
Note: Experimental band gaps for cinnamic and 4-hydroxycinnamic acid are estimated from their reported λmax values.
The data from related compounds highlights a general trend where DFT calculations can provide band gap estimations that are in the same range as experimental values. The discrepancies between calculated and experimental values can be attributed to several factors, including the choice of computational method (functional and basis set), solvent effects in experimental measurements (which can be modeled computationally using solvent models), and the inherent approximations in both theoretical and experimental techniques.[2] For instance, the calculated band gap of a benzoic acid derivative was found to be 4.06 eV, which is in reasonable agreement with the experimentally estimated values for similar cinnamic acid derivatives.
Conclusion and Future Outlook
This guide has provided a comprehensive overview of the theoretical and experimental methodologies for determining the band gap of this compound. While direct data for CVBA is not yet readily available in the literature, the presented protocols and comparative data for analogous compounds offer a solid foundation for researchers.
For a more precise determination of the band gap of CVBA, it is recommended to perform both DFT calculations (using a well-benchmarked functional and basis set) and experimental UV-Vis spectroscopy. The synergy between these two approaches will provide a more complete and validated understanding of the electronic properties of this promising organic semiconductor. Future work should focus on synthesizing and characterizing CVBA to establish a definitive experimental band gap, which can then be used to further refine and validate theoretical models. This iterative process of theoretical prediction and experimental verification is crucial for accelerating the discovery and development of next-generation organic electronic materials.
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A Senior Application Scientist's Guide to Evaluating Chemical Synthesis Efficiency
For today's researchers and drug development professionals, the term "efficiency" in chemical synthesis has evolved far beyond a simple percentage yield. A truly efficient synthesis is a symphony of elegance, economy, and environmental responsibility. It minimizes waste, conserves resources, and delivers a pure product through a safe and scalable process. This guide provides a comparative analysis of the critical methods and metrics used to evaluate and design superior synthetic routes, moving from classical benchmarks to the holistic approach of green chemistry.
Pillar 1: The Classical Metrics - Yield and Selectivity
Before the advent of green chemistry, the success of a synthesis was primarily judged by two parameters: yield and selectivity. While no longer sufficient on their own, they remain the foundational pillars of any efficiency analysis.
-
Percentage Yield (% Yield): This is the most traditional metric, quantifying the amount of desired product obtained compared to the theoretical maximum. A high yield is fundamental, but it can be dangerously misleading. A 95% yield is meaningless if the reaction required a vast excess of a toxic reagent or generated copious amounts of hazardous waste that are simply ignored by this calculation.
-
Selectivity: In complex molecular synthesis, controlling where and how a reaction occurs is paramount.
-
Chemoselectivity: The ability to react with one functional group in the presence of others.
-
Regioselectivity: The control over which position on a molecule a reaction occurs.
-
Stereoselectivity (Enantioselectivity & Diastereoselectivity): The control over the formation of specific stereoisomers. In pharmaceutical development, where one enantiomer may be therapeutic while the other is inert or harmful, this is non-negotiable.
-
The causality behind prioritizing selectivity is clear: poor selectivity leads to the formation of side products. This not only reduces the yield of the desired product but also necessitates complex and costly purification steps, which in turn generate more solvent and material waste.
Pillar 2: The Green Revolution - Holistic Efficiency Metrics
To address the shortcomings of classical metrics, a suite of "green chemistry" metrics was developed. These tools provide a more comprehensive and realistic measure of a process's overall efficiency and environmental impact.[1][2]
Atom Economy (AE)
Introduced by Barry Trost, Atom Economy assesses the theoretical efficiency of a reaction by calculating how many atoms from the reactants are incorporated into the desired product.[3] It is a powerful design tool used before an experiment is run.
Formula: % Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100
The choice to design a synthesis with high atom economy—favoring addition or rearrangement reactions over substitution or elimination reactions—is a proactive step to minimize theoretical waste from the outset.[4][5] For example, a Diels-Alder cycloaddition is 100% atom economical in theory, as all reactant atoms are incorporated into the product.[6]
Reaction Mass Efficiency (RME)
RME provides a more practical view than Atom Economy by incorporating the actual reaction yield and the stoichiometric quantities of reactants used.[7][8] It answers the question: "Of all the mass of reactants I put into the flask, how much ended up in my isolated product?"[5]
Formula: % RME = (Mass of Isolated Product / Total Mass of Reactants) x 100
This metric is a direct reflection of both the inherent efficiency of the reaction (AE) and the chemist's success in executing it (yield and stoichiometry).[7][8]
Environmental Factor (E-Factor) and Process Mass Intensity (PMI)
These are arguably the most important metrics for evaluating the overall "greenness" of an entire process, not just a single reaction. They are closely related and highlight the staggering amount of waste generated, particularly in the pharmaceutical industry.[8][9]
-
E-Factor: Developed by Roger Sheldon, this metric focuses on the total waste produced.[1][8] Formula: E-Factor = Total Mass of Waste / Mass of Product An ideal E-Factor is 0. In reality, values for pharmaceutical processes can be over 100.[9]
-
Process Mass Intensity (PMI): Championed by the ACS Green Chemistry Institute Pharmaceutical Roundtable, PMI is considered a key industrial metric.[2][6] It considers everything that goes into the process—reactants, solvents, reagents, process water—to produce a kilogram of the final product.[2] Formula: PMI = Total Mass of Inputs / Mass of Product The relationship is simple: PMI = E-Factor + 1.[8] The goal is to drive the PMI value as low as possible.
The diagram below illustrates the scope of these key mass-based metrics, showing how each provides a progressively more comprehensive view of the process.
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A Comparative Guide to the Synthesis of 4-(2-Carboxyvinyl)benzoic Acid: Mechanistic Insights and Experimental Validation
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and materials science, the precise synthesis of bifunctional molecules is paramount. 4-(2-carboxyvinyl)benzoic acid, also known as p-carboxycinnamic acid, stands out as a valuable building block due to its rigid structure and two carboxylic acid moieties. Its synthesis, however, can be approached through several distinct mechanistic pathways. This guide provides a comprehensive comparison of the four primary synthetic routes: the Knoevenagel Condensation, the Perkin Reaction, the Wittig Reaction, and the Heck Reaction. By delving into the underlying mechanisms, providing detailed experimental protocols, and presenting comparative data, this document serves as a critical resource for selecting the optimal synthetic strategy and confirming the reaction mechanism for your specific research needs.
The Synthetic Landscape: Four Mechanistic Avenues
The formation of the crucial vinyl C-C double bond in this compound can be achieved through several established organic reactions. Each method offers a unique set of advantages and disadvantages in terms of starting materials, reaction conditions, yield, and stereoselectivity. Understanding the mechanism of each is key to troubleshooting and optimizing the synthesis.
Knoevenagel Condensation: A Base-Catalyzed Pathway
The Knoevenagel condensation is a cornerstone of C-C bond formation, reacting an active methylene compound with an aldehyde or ketone.[1] For the synthesis of this compound, this typically involves the reaction of 4-formylbenzoic acid with malonic acid in the presence of a basic catalyst.
Mechanism: The reaction proceeds through a three-step mechanism:
-
Enolate Formation: A base abstracts a proton from the active methylene group of malonic acid, forming a nucleophilic enolate.
-
Nucleophilic Attack: The enolate attacks the carbonyl carbon of 4-formylbenzoic acid.
-
Dehydration and Decarboxylation: The resulting intermediate undergoes dehydration to form the α,β-unsaturated dicarboxylic acid. Subsequent heating, often in the presence of a base like pyridine (the Doebner modification), promotes decarboxylation to yield the final product.[2]
Figure 2: Mechanism of the Perkin Reaction.
Wittig Reaction: A Phosphorus Ylide Pathway
The Wittig reaction is a highly versatile method for creating alkenes from aldehydes or ketones using a phosphorus ylide. [3] Mechanism: The reaction proceeds via a concerted [2+2] cycloaddition of the ylide with the carbonyl group to form a transient oxaphosphetane intermediate. This intermediate then collapses to form the alkene and triphenylphosphine oxide, the latter being the thermodynamic driving force for the reaction.
Figure 3: Mechanism of the Wittig Reaction.
Heck Reaction: A Palladium-Catalyzed Cross-Coupling
The Heck reaction is a powerful tool for forming substituted alkenes through the palladium-catalyzed reaction of an unsaturated halide with an alkene. [4]In the context of our target molecule, this would typically involve the reaction of a 4-halobenzoic acid with acrylic acid.
Mechanism: The catalytic cycle involves:
-
Oxidative Addition: A Pd(0) catalyst reacts with the aryl halide to form a Pd(II) complex.
-
Migratory Insertion: The alkene coordinates to the palladium center and then inserts into the Pd-aryl bond.
-
β-Hydride Elimination: A β-hydride is eliminated to form the alkene product and a palladium-hydride species.
-
Reductive Elimination: The base regenerates the Pd(0) catalyst, completing the cycle. [5]
Figure 4: Catalytic Cycle of the Heck Reaction.
Comparative Analysis of Synthetic Routes
| Reaction | Starting Materials | Catalyst/Reagent | Typical Conditions | Yield (%) | Key Advantages | Key Disadvantages |
| Knoevenagel | 4-Formylbenzoic acid, Malonic acid | Piperidine, Pyridine | Reflux in solvent | 75-90 [6] | High yields, readily available starting materials. | Requires decarboxylation step, use of pyridine can be undesirable. |
| Perkin | 4-Formylbenzoic acid, Acetic anhydride | Sodium acetate | High temperature (160-180°C) | 60-85 [7] | Classic, well-established method. | High temperatures, moderate yields, potential for side reactions. |
| Wittig | 4-Formylbenzoic acid, (Carbethoxymethylene)triphenylphosphorane | Base (e.g., NaOH) | Room temp. to reflux | 50-80 | Mild conditions, high stereoselectivity for the E-isomer. | Stoichiometric amounts of phosphonium salt, removal of triphenylphosphine oxide byproduct. |
| Heck | 4-Iodobenzoic acid, Acrylic acid | Pd catalyst, Base | 80-120°C | 60-95 [4] | High functional group tolerance, high yields. | Expensive and potentially toxic palladium catalyst, requires halide starting material. |
Experimental Protocols for Mechanistic Confirmation
To validate the proposed mechanisms and confirm the identity of the product, a combination of synthetic procedures and spectroscopic analysis is essential.
Protocol 1: Synthesis via Knoevenagel Condensation
-
Reaction Setup: In a round-bottom flask, combine 4-formylbenzoic acid (1 eq.), malonic acid (1.2 eq.), and pyridine (as solvent).
-
Catalysis: Add a catalytic amount of piperidine (0.1 eq.).
-
Reaction: Heat the mixture to reflux for 4-6 hours.
-
Work-up: Cool the reaction mixture and pour it into a mixture of ice and concentrated hydrochloric acid.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and recrystallize from ethanol/water to obtain pure this compound.
Protocol 2: Synthesis via Perkin Reaction
-
Reaction Setup: In a dry round-bottom flask, combine 4-formylbenzoic acid (1 eq.), acetic anhydride (2.5 eq.), and anhydrous sodium acetate (1.5 eq.).
-
Reaction: Heat the mixture in an oil bath at 180°C for 5 hours.
-
Hydrolysis: Cool the mixture slightly and add water. Heat the mixture to boiling to hydrolyze the excess anhydride and the intermediate.
-
Work-up: Cool the solution, and if the product crystallizes, filter it. If not, acidify with hydrochloric acid to precipitate the product.
-
Isolation: Collect the crude product by filtration and recrystallize from ethanol.
Trustworthiness: Spectroscopic Confirmation
The identity and purity of the synthesized this compound can be unequivocally confirmed by spectroscopic methods.
-
¹H NMR (Methanol-d₄): The spectrum should show characteristic signals for the vinyl protons, typically as two doublets with a large coupling constant (~16 Hz) indicative of a trans configuration. The aromatic protons will appear as two sets of doublets in the downfield region. The carboxylic acid protons will be observed as broad singlets. [8]* ¹³C NMR (Methanol-d₄): The spectrum will display signals for the two carboxylic acid carbons, the vinyl carbons, and the aromatic carbons. [8]* IR Spectroscopy: The IR spectrum will show a strong, broad absorption for the O-H stretch of the carboxylic acids, a sharp C=O stretch, and characteristic peaks for the C=C double bond and the aromatic ring. The disappearance of the aldehyde C-H stretch (around 2700-2900 cm⁻¹) from the starting material is a key indicator of reaction completion. [9][10] By comparing the spectroscopic data of the synthesized product with literature values, the structure can be confirmed with a high degree of confidence.
Conclusion: Selecting the Optimal Path
The choice of synthetic route for this compound depends on several factors including available starting materials, desired scale, and tolerance for specific reaction conditions and reagents.
-
The Knoevenagel condensation often provides the most straightforward and high-yielding approach, especially for laboratory-scale synthesis.
-
The Perkin reaction is a robust, classic method but requires high temperatures.
-
The Wittig reaction offers mild conditions and excellent stereocontrol but generates a stoichiometric byproduct that must be removed.
-
The Heck reaction is highly efficient and versatile but relies on a precious metal catalyst.
By understanding the mechanistic nuances and employing the provided experimental and analytical frameworks, researchers can confidently synthesize this compound and validate the underlying chemical transformations, ensuring the integrity and success of their scientific endeavors.
References
- ResearchGate. (n.d.). 1H (A) and 13C (B) NMR spectra of trans 4-(2-carboxy-vinyl) benzoic....
- Buckles, R. E., & Bremer, K. G. (1953). A Kinetic Study of the Perkin Condensation. Journal of the American Chemical Society, 75(6), 1487–1489.
- Felpin, F. X., et al. (2017). Ultra-fast Suzuki and Heck reactions for the synthesis of styrenes and stilbenes using arenediazonium salts as super-electrophiles. Organic Chemistry Frontiers, 4(11), 2236-2241.
- Ogata, Y., & Tsuchida, M. (1959). Kinetics and Mechanism of the Perkin Reaction. Journal of the American Chemical Society, 81(9), 2092–2096.
- Pawar, H. S., Wagha, A. S., & Lalia, A. M. (2015). Triethylamine: A Potential N-Base Surrogate for Pyridine in Knoevenagel Condensation of Aromatic Aldehyde and Malonic Acid. New Journal of Chemistry, 39(10), 7856-7863.
- Nechifor, M., & Nicolescu, A. (2012). A NEW ALTERNATIVE METHOD FOR THE SYNTHESIS OF CINNAMIC ACIDS FROM AROMATIC ALDEHYDES AND ZINC ACETATE. Revue Roumaine de Chimie, 57(9-10), 833-837.
- Pawar, S. S., & Ingale, S. V. (2023). Green Synthesis Approach of Cinnamic Acid by Knoevenagel Condensation and It's Antibacterial Activity. Biological and Environmental Sciences, 19(1), 1-5.
- Nechifor, M., & Nicolescu, A. (2011). Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide. Molecules, 16(8), 6486–6496.
- Sahu, R. K., & Tiwari, A. (2021). Knoevenagel condensation reaction catalysed by agro-waste extract as a greener solvent catalyst.
- Singh, J., & Kaur, N. (2015). Perkin Reaction. In Name Reactions in Organic Synthesis (pp. 338-340). Cambridge University Press.
- Wikipedia. (2023). Perkin reaction.
- J&K Scientific LLC. (2021). Perkin Reaction.
- ResearchGate. (n.d.). Infrared spectrum of starting aromatic aldehyde (Benzaldehyde 1a).
- Sathee JEE. (n.d.). Perkin Reaction Mechanism.
- ResearchGate. (n.d.). Scheme 3. One-pot Wittig reaction with 4-formylbenzoic acid.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001870).
- ResearchGate. (n.d.). Knoevenagel condensation reaction of aromatic aldehydes and malononitrile catalyzed by n-Fe3O4/PVAm nanocomposite. a.
- Kumar, D. (2016). A Concise Introduction of Perkin Reaction. Organic Chemistry: Current Research, 5(2), 1-4.
- University of California, Irvine. (n.d.). Solvent Free Wittig Reactions.
- Johnson, J. R. (1942). The Perkin Reaction and Related Reactions. In Organic Reactions (Vol. 1, pp. 210-265). John Wiley & Sons, Inc.
- Chemistry LibreTexts. (2024). 19.14: Spectroscopy of Aldehydes and Ketones.
- ResearchGate. (2018). (PDF) ENVIRONMENTALLY BENIGN PROTOCOL OF KNOEVENAGEL CONDENSATION REACTION.
- YouTube. (2025). Knoevenagel Condensation. Doebner Modification. Verley Modification. Reaction Mechanism and Set Up.
- Sathee JEE. (n.d.). Chemistry Perkin Reaction Mechanism.
- Singh, R. P., & Singh, P. K. (2014). Novel Methods of Knoevenagel Condensation. International Journal of Engineering Research & Technology, 3(5), 1-4.
- BYJU'S. (n.d.). Perkin Reaction Mechanism.
- Nagalakshmi, K., et al. (2017). A Simple and Straightforward Synthesis of Cinnamic acids and Ylidene Malononitriles via Knoevenagel Condensation Employing DABCO as Catalyst. Asian Journal of Chemistry, 29(5), 1023-1027.
- Cresp, T. M., & Sondheimer, F. (1973). The Wittig reaction of o-formylbenzyltriphenylphosphonium chloride. Journal of the Chemical Society, Perkin Transactions 1, 1341-1344.
- Yadav, J. S., Reddy, B. V. S., & Reddy, P. N. (2006).
- Gooßen, L. J., et al. (2010). Pd-catalyzed decarboxylative Heck vinylation of 2-nitrobenzoates in the presence of CuF2. Beilstein Journal of Organic Chemistry, 6, 43.
- The Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d) in DMSO-d6 at 400.
- Dicks, A. P., et al. (2007). A Microscale Heck Reaction In Water.
- Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid.
- YouTube. (2020). Wittig Reaction Experiment Part 2: Reaction and Product Isolation.
- Scribd. (n.d.). Preparation of 4-Vinylbenzoic Acid by A Wittig Reaction in Aqueous Medium | PDF.
- SciSpace. (n.d.). Peculiarities of nmr 13 c spectra of benzoic acid and alkylbenzoates. ii. regular spectra differences between benzoic fragments.
- Beilstein Journals. (n.d.). Continuous-flow Heck synthesis of 4-methoxybiphenyl and methyl 4-methoxycinnamate in supercritical carbon dioxide expanded solvent solutions.
- Postnikov, P. S., et al. (2017). Ultra-fast Suzuki and Heck reactions for the synthesis of styrenes and stilbenes using arenediazonium salts as super-electrophiles. Organic Chemistry Frontiers, 4(11), 2236-2241.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-(2-Carboxyvinyl)benzoic Acid
As researchers and scientists dedicated to innovation, our commitment to safety and environmental stewardship is paramount. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of responsible science. This guide provides a detailed, procedural framework for the safe disposal of 4-(2-Carboxyvinyl)benzoic acid, grounded in established safety protocols and an understanding of the compound's specific hazard profile.
Understanding the Hazard Profile: Why Caution is Critical
This compound, like many specialized organic compounds, possesses a distinct set of hazards that dictate its handling and disposal requirements. A thorough understanding of this profile is the first step in ensuring laboratory safety. The primary risks associated with this compound are summarized in the Globally Harmonized System (GHS) classification.
Table 1: GHS Hazard Classification for this compound & Similar Compounds
| Hazard Class | Hazard Statement | GHS Code | Primary Concern |
| Skin Corrosion/Irritation | Causes skin irritation.[1][2] | H315 | Direct contact can cause redness and inflammation. Prolonged exposure may lead to dermatitis.[3] |
| Serious Eye Damage/Irritation | Causes serious eye damage.[3][4] | H318 | Potentially irreversible damage to eye tissue upon contact. Immediate and thorough rinsing is essential. |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation.[2][3] | H335 | Inhalation of dust can irritate the respiratory tract, leading to coughing and sore throat.[3] |
| Specific Target Organ Toxicity (Repeated Exposure) | Causes damage to organs (Lungs) through prolonged or repeated exposure if inhaled.[4] | H372 | Chronic inhalation is a significant risk, potentially leading to long-term lung damage. |
| Hazardous to the Aquatic Environment (Acute Hazard) | Harmful to aquatic life. | H402 | Direct release into drains or waterways can harm aquatic organisms, disrupting local ecosystems. |
The causality behind these classifications is rooted in the molecule's structure as a dicarboxylic acid with reactive sites. Its acidic nature contributes to its irritant properties, while its fine, crystalline form can make it easy to aerosolize, posing an inhalation risk. The H372 classification, in particular, underscores the necessity of handling this compound within a fume hood to prevent chronic exposure.
Core Principles for Safe Disposal
Before proceeding to the step-by-step protocol, it is essential to internalize three core principles that govern all chemical waste management:
-
Waste Minimization: The most effective disposal method is to generate less waste. Plan experiments to use the minimum amount of material necessary.
-
Segregation: Never mix this compound waste with other chemical waste streams unless explicitly instructed to do so by your institution's Environmental Health & Safety (EHS) department. Incompatible materials can react, and mixing complicates the final disposal process.
-
Compliance: All waste disposal must adhere to local, state, and federal regulations. In the United States, this is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).
Disposal Decision Workflow
The following diagram outlines the decision-making process for managing waste streams of this compound in a laboratory setting.
Caption: Disposal decision workflow for this compound.
Step-by-Step Disposal Protocol
This protocol provides a self-validating system for the collection and disposal of this compound waste.
Step 1: Personal Protective Equipment (PPE)
Before handling the chemical or its waste, ensure you are wearing the appropriate PPE. The goal is to create a barrier between you and the hazardous material.
-
Eye Protection: Wear chemical splash-resistant safety glasses or goggles conforming to OSHA 29 CFR 1910.133 or EU EN166 standards.[5]
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Inspect gloves for tears or holes before use.
-
Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned.
-
Respiratory Protection: All handling of the solid material that may generate dust should be performed in a certified chemical fume hood to mitigate the risk of inhalation.
Step 2: Waste Collection and Segregation
Proper containment is crucial to prevent environmental release and ensure safe transport.
-
Solid Waste:
-
This includes unused or expired this compound, as well as grossly contaminated items like weigh boats or paper towels used for spill cleanup.
-
Collect this waste in a dedicated, sealable, and chemically compatible container (e.g., a high-density polyethylene (HDPE) bucket or drum).
-
The container should be clearly designated for this specific waste stream. Do not mix with other wastes.
-
-
Aqueous/Solvent Waste:
-
Solutions containing dissolved this compound should be collected in a separate, dedicated liquid waste container.
-
The container must be compatible with the solvent used.
-
Crucially, do not dispose of this material down the drain. [6][7] This is to prevent harm to aquatic life and to avoid violating regulations under the Clean Water Act. While some simple carboxylic acids can be biodegraded, the specific hazards and lack of thorough toxicological data for this compound mandate professional disposal.[8]
-
Step 3: Container Labeling
Proper labeling is a regulatory requirement and essential for safety. Your institution's EHS department will provide specific guidelines, but all labels must include:
-
The words "Hazardous Waste" .
-
The full, unabbreviated chemical name: "this compound" .
-
A clear indication of the hazards (e.g., "Irritant," "Causes Serious Eye Damage," "Organ Toxin").
-
The accumulation start date (the date the first drop of waste entered the container).
Step 4: Temporary Storage
Waste containers must be stored safely pending pickup by a licensed disposal company.
-
Store containers in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation and under the control of the operator.
-
The container must be kept tightly closed at all times, except when adding waste.[9]
-
Ensure the storage area is well-ventilated.[9]
Step 5: Final Disposal
-
Contact your institution's EHS department or equivalent safety office to arrange for the pickup and disposal of the waste.
-
Waste must be disposed of via an approved and licensed waste disposal plant.[6][9] These facilities have the engineered controls (e.g., high-temperature incineration) to destroy the chemical in an environmentally sound manner.
Emergency Procedures: Small Spill Management
In the event of a small, manageable spill of solid this compound:
-
Evacuate and Secure: Alert others in the immediate area and restrict access.
-
Ventilate: Ensure the work is being done in a fume hood or that the area is well-ventilated.
-
Don PPE: Wear the PPE detailed in Step 1.
-
Contain and Collect: Do not use water. Take up the material dry. Gently sweep or scoop the solid material to avoid generating dust.[7] Place the collected material and any contaminated cleaning supplies into your designated solid hazardous waste container.
-
Decontaminate: Clean the affected area according to your lab's standard operating procedures, and consult the Safety Data Sheet.
-
Report: Report the spill to your supervisor and EHS department.
By adhering to these detailed procedures, you contribute to a culture of safety, protect our environment, and ensure that our scientific pursuits are conducted with the highest degree of responsibility.
References
- Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. (N/A). U.S. Environmental Protection Agency (EPA). [Link]
- Safety Data Sheet for Benzoic Acid (Acidimetric Standard). (2015). National Institute of Standards and Technology (NIST). [Link]
- Safety Data Sheet for trans-Cinnamic acid. (N/A). Metascience. [Link]
- Safety Data Sheet for Benzoic Acid. (2022). Redox. [Link]
- Hazardous Waste Listings. (N/A). U.S. Environmental Protection Agency (EPA). [Link]
- EPA Hazardous Waste Codes. (N/A). University of Maryland Environmental Safety, Sustainability & Risk. [Link]
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Navigating the Safe Handling of 4-(2-Carboxyvinyl)benzoic Acid: A Guide to Personal Protective Equipment
The effective and safe handling of any chemical reagent is foundational to successful research and development. This guide provides essential, in-depth information on the appropriate Personal Protective Equipment (PPE) for handling 4-(2-Carboxyvinyl)benzoic acid (CAS No. 19675-63-9), a bifunctional organic compound utilized in the synthesis of metal-organic frameworks (MOFs) and coordination polymers.[1] Understanding the potential hazards and implementing robust safety protocols are not merely procedural formalities; they are critical components of ensuring the integrity of your work and the well-being of laboratory personnel.
Understanding the Risks: Hazard Profile of this compound
Based on data for similar aromatic carboxylic acids like benzoic acid and its derivatives, the anticipated hazards of this compound include:
-
Serious Eye Damage/Irritation: Causes serious eye irritation or damage.[3][4][5][6][7]
-
Respiratory Irritation: May cause respiratory irritation if inhaled as a dust.[3][4][7]
These potential hazards dictate a multi-faceted approach to PPE, ensuring comprehensive protection for all potential routes of exposure.
Core Protective Measures: A Step-by-Step PPE Protocol
Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring safe handling.[4] All handling of solid this compound should occur in a well-ventilated area, preferably within a certified chemical fume hood to control dust.[3][4]
Hand Protection: The First Line of Defense
Rationale: Direct skin contact is a primary route of exposure to carboxylic acids, which can cause irritation.[5][6][7][8] The selection of appropriate glove material is critical and should be based on chemical compatibility.
Recommended Gloves:
-
Nitrile Gloves: Nitrile gloves are a common and effective choice for handling many acids and offer good resistance to oils, greases, and some solvents.[9][10][11] However, their resistance to strong or concentrated acids can be limited.[12][13] For handling this compound in solid form or in common laboratory solvents, nitrile gloves provide a suitable barrier.
-
Butyl Rubber Gloves: For handling strong acids or for prolonged exposure, butyl rubber gloves are highly recommended due to their excellent resistance to a wide variety of chemicals, including corrosive acids.[10][11][12]
-
Neoprene Gloves: Neoprene gloves offer good protection against acids, bases, and alcohols and are known for their durability and flexibility.[9][10][11]
Procedural Steps:
-
Inspection: Before each use, visually inspect gloves for any signs of degradation, such as discoloration, swelling, or punctures.[4]
-
Donning: Ensure hands are clean and dry before putting on gloves.
-
During Use: If a glove is contaminated, remove it immediately, wash your hands, and don a new pair.
-
Doffing: Remove gloves without touching the outer contaminated surface with bare skin. This is typically done by peeling one glove off from the cuff, turning it inside out, and then using the clean, inside-out glove to remove the second glove.
Eye and Face Protection: Shielding Against Splashes and Dust
Rationale: The eyes are particularly vulnerable to chemical splashes and airborne dust, which can cause serious irritation or damage.[3][5][9]
Recommended Protection:
-
Safety Goggles: Chemical splash goggles that meet ANSI Z87.1 standards are mandatory.[4] They should provide a complete seal around the eyes to protect from splashes and dust.
-
Face Shield: When there is a significant risk of splashing or dust generation, a face shield worn over safety goggles is recommended for full-face protection.[4][9]
Procedural Steps:
-
Proper Fit: Ensure safety goggles fit snugly against the face.
-
Combined Protection: Always wear safety goggles, even when using a face shield.
-
Decontamination: Clean and disinfect eye and face protection after each use according to the manufacturer's instructions.
Body Protection: Preventing Skin Contact
Rationale: A lab coat is essential to protect the skin and personal clothing from accidental spills and contamination.[4]
Recommended Attire:
-
Chemical-Resistant Lab Coat: A standard or chemical-resistant lab coat must be worn and fully buttoned.[4]
-
Full-Length Trousers and Closed-Toe Shoes: Long pants and fully enclosed shoes made of a chemical-resistant material are mandatory to protect the lower body and feet.[4]
Procedural Steps:
-
Proper Wear: Always keep the lab coat fully buttoned.
-
Contamination: If a lab coat becomes contaminated, remove it immediately and decontaminate or dispose of it as hazardous waste.
-
Laundering: Do not take contaminated lab coats home. Use a professional laundry service that handles laboratory apparel.
Respiratory Protection: Mitigating Inhalation Hazards
Rationale: Inhalation of chemical dusts can cause respiratory irritation.[3][4][7] Engineering controls are the primary method for mitigating this risk.
Recommended Measures:
-
Chemical Fume Hood: All handling of solid this compound that may generate dust should be performed in a certified chemical fume hood.[4]
-
Respiratory Protection: If engineering controls are not sufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator is required.[3][14] The type of respirator will depend on the specific exposure potential.
Procedural Steps:
-
Fume Hood Verification: Before starting work, ensure the chemical fume hood is functioning correctly.
-
Minimize Dust Generation: Use careful handling techniques, such as using a spatula to transfer solids and avoiding pouring from a height, to minimize dust.[4]
-
Respirator Fit Testing: If a respirator is required, personnel must be properly fit-tested and trained in its use.
PPE Selection and Usage Workflow
Caption: PPE selection and handling workflow for this compound.
Summary of Recommended Personal Protective Equipment
| Protection Type | Recommended PPE | Key Considerations |
| Hand Protection | Nitrile or Butyl Rubber Gloves | Inspect before use; change immediately upon contamination.[4] |
| Eye/Face Protection | Chemical Splash Goggles (ANSI Z87.1) | Wear a face shield over goggles if there is a significant splash or dust risk.[4] |
| Body Protection | Chemical-Resistant Lab Coat, Long Trousers, Closed-Toe Shoes | Keep lab coat fully buttoned.[4] |
| Respiratory Protection | Work in a Chemical Fume Hood | A NIOSH-approved respirator may be necessary if engineering controls are insufficient.[3][14] |
Decontamination and Disposal Plan
Proper disposal is a critical component of the chemical lifecycle.[4]
Decontamination:
-
Clean any contaminated surfaces and equipment thoroughly after handling is complete.
Disposal of Contaminated PPE and Materials:
-
Solid Waste: All disposable materials contaminated with this compound, such as gloves, weigh boats, and paper towels, must be placed in a dedicated and clearly labeled hazardous waste container.[4]
-
Excess Chemical: Dispose of any excess or waste this compound according to local, state, and federal regulations. Do not dispose of it down the drain or in the regular trash.[15] Contact your institution's environmental health and safety department for specific guidance.
-
Container Disposal: Handle uncleaned containers as you would the product itself.
By adhering to these guidelines, researchers, scientists, and drug development professionals can confidently and safely handle this compound, ensuring a secure laboratory environment and the integrity of their scientific endeavors.
References
- The MSDS HyperGlossary: Carboxylic Acid. (n.d.). Interactive Learning Paradigms, Incorporated.
- What PPE Should You Wear When Handling Acid 2026? (2025, January 7). LeelineWork.
- Material Safety Data Sheet - Chromane-2-carboxylic acid. (n.d.). Cole-Parmer.
- OSHA Glove Selection Chart. (n.d.). Environmental Health and Safety - The University of Texas at Dallas.
- Hand Protection Chemical Resistance Guide. (n.d.). Environment, Health and Safety - University of Washington.
- Material Guide For Chemical and Liquid Resistant Gloves. (n.d.). Enviro Safety Products.
- Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. (2023, December 14). International Enviroguard.
- SAFETY DATA SHEET - Benzoic Acid. (2015, December 1). National Institute of Standards and Technology.
- SDS of Benzoic Acid: Important Data and Information Collected. (2023, November 15). Aalpha Chem.
- This compound. (n.d.). Oakwood Chemical.
- A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective. (n.d.). PubMed Central.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
